6,7-dichloro-1H-indole-2,3-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
6,7-dichloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXIILHWOQZVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588487 | |
| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-12-1 | |
| Record name | 6,7-Dichloroisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DICHLOROISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ACJ5NG5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Guide to the Physicochemical Characteristics of 6,7-dichloro-1H-indole-2,3-dione
This technical guide provides an in-depth analysis of the core physicochemical properties of 6,7-dichloro-1H-indole-2,3-dione, a halogenated derivative of isatin. Isatin (1H-indole-2,3-dione) and its analogues are a pivotal class of heterocyclic compounds, serving as versatile precursors for the synthesis of various biologically active molecules and drugs.[1][2][3] The introduction of chlorine atoms onto the benzene ring of the isatin core at the 6th and 7th positions significantly modulates its electronic properties, lipophilicity, and steric profile, thereby influencing its reactivity and potential as a pharmacological agent. Understanding these fundamental characteristics is paramount for researchers in medicinal chemistry and drug development for designing synthetic routes, predicting biological interactions, and developing robust analytical methods.
This document moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and providing validated protocols for characterization.
Core Molecular and Physical Properties
The foundational identity of a compound begins with its structural and basic physical data. This compound is a solid at room temperature. Its identity is unequivocally established by a combination of its molecular formula, weight, and unique identifiers.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 6,7-Dichloroisatin | [5] |
| CAS Number | 18711-12-1 | [6] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [5] |
| Molecular Weight | 216.02 g/mol | [5] |
| Appearance | Solid powder/crystal | |
| Melting Point | Data for specific dichloroisatin isomers vary, e.g., 5,7-dichloro: 218-223 °C; 4,7-dichloro: 250-252 °C. An experimental determination is crucial. |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Define nodes with positions N1 [label="N", pos="0,0.8!"]; H1 [label="H", pos="-0.5,1.2!"]; C1 [label="C", pos="0.6,0!"]; C2 [label="C", pos="1.9,0!"]; C3 [label="C", pos="2.5,1.2!"]; C4 [label="C", pos="1.9,2.4!"]; C5 [label="C", pos="0.6,2.4!"]; C6 [label="C", pos="0,1.9!"]; C7 [label="C", pos="-0.7,0!"]; O1 [label="O", pos="-1.8,0!"]; C8 [label="C", pos="0.6,-1.2!"]; O2 [label="O", pos="0.6,-2.3!"]; Cl1 [label="Cl", pos="3.8,1.2!"]; Cl2 [label="Cl", pos="2.5,3.5!"];
// Define edges N1 -- H1; N1 -- C6; N1 -- C7; C1 -- C2; C1 -- C8; C1 -- C7; C2 -- C3; C3 -- C4; C3 -- Cl1; C4 -- C5; C4 -- Cl2; C5 -- C6; C7 -- O1 [style=filled, penwidth=2]; C8 -- O2 [style=filled, penwidth=2]; C1 -- C7 [style=filled, penwidth=2];
// Aromatic ring representation (approximated with single/double bonds) C2 -- C3 [style=filled, penwidth=2]; C4 -- C5 [style=filled, penwidth=2];
// Invisible edges for spacing if needed node [style=invis]; edge [style=invis]; }
Caption: 2D structure of this compound.
Solubility Profile: A Predictor of Behavior
The solubility of a compound dictates its utility in various experimental settings, from reaction media to biological assays. The "like dissolves like" principle is a useful starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7][8] 6,7-Dichloroisatin presents a mixed character: the indole-2,3-dione core contains polar ketone and lactam functionalities capable of hydrogen bonding, while the dichlorinated benzene ring imparts significant non-polar, lipophilic character.
This duality suggests moderate solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), where many isatin derivatives are soluble.[9][10] It is expected to have poor solubility in water due to the hydrophobic nature of the chlorinated aromatic ring. Solubility in non-polar solvents like hexane is likely to be low, while solubility in moderately polar solvents like acetone or methanol should be experimentally determined.[11]
Experimental Protocol: Solubility Classification
This systematic approach allows for the classification of an unknown compound based on its solubility in a series of solvents, providing critical clues about its functional groups and molecular size.[12][13]
Objective: To determine the solubility class of this compound.
Materials:
-
This compound
-
Small test tubes
-
Spatula
-
Vortex mixer
-
Solvents: Deionized Water, 5% NaOH (aq), 5% HCl (aq), Diethyl Ether, Concentrated H₂SO₄
Procedure:
-
Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vortex vigorously for 30-60 seconds.[12][14] Observe for complete dissolution.
-
Rationale: This initial step separates water-soluble compounds (typically small molecules with multiple polar groups) from water-insoluble ones.
-
-
Acid/Base Solubility (if water-insoluble):
-
To a fresh sample, add 0.75 mL of 5% NaOH solution. Vortex and observe. Solubility indicates an acidic functional group (like the N-H of the lactam, which can be deprotonated).[13]
-
To another fresh sample, add 0.75 mL of 5% HCl solution. Vortex and observe.[12] Lack of solubility is expected, as the compound lacks a basic functional group.
-
Rationale: This step probes for acidic or basic centers. Solubility in aqueous base or acid is a chemical reaction, forming a water-soluble salt.[13]
-
-
Ether Solubility: Add ~25 mg of the compound to 0.75 mL of diethyl ether. Vortex and observe.
-
Rationale: Ether is a non-polar solvent. This test helps to understand the compound's lipophilicity.
-
-
Concentrated Sulfuric Acid: (Perform with extreme caution in a fume hood). Add ~25 mg of the compound to 0.5 mL of cold, concentrated H₂SO₄. A color change or dissolution is considered a positive result.[13]
-
Rationale: Most compounds containing oxygen, nitrogen, or pi bonds will dissolve in or react with cold concentrated sulfuric acid.[13] This test indicates the presence of these functional groups.
-
Caption: Workflow for systematic solubility testing.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation and offers insights into the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry.[15] Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[15][16][17]
¹H NMR (Proton NMR):
-
Aromatic Protons (Ar-H): The two protons on the benzene ring are expected to appear in the aromatic region, typically between δ 6.5 and 8.0 ppm.[9] Due to the electron-withdrawing effects of the chlorine atoms and the carbonyl groups, their signals will be downfield. They will appear as two distinct signals, likely doublets, due to coupling with each other.
-
Amide Proton (N-H): The N-H proton of the lactam ring is expected to appear as a broad singlet at a downfield chemical shift, often greater than δ 10.0 ppm, especially in DMSO-d₆.[9] Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[18]
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the highly downfield region. The C3-ketone carbon typically appears around δ 180-190 ppm, while the C2-amide (lactam) carbonyl is usually found further upfield, around δ 160-165 ppm.[9]
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the δ 110-150 ppm range. Carbons directly attached to the chlorine atoms (C6 and C7) will have their chemical shifts significantly influenced by the halogen's inductive and resonance effects.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum first. Following this, acquire the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H NMR).[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorption Bands:
-
N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ is characteristic of the N-H bond in the lactam ring.
-
C=O Stretches: Two strong, distinct absorption bands will be present in the carbonyl region. The C3-ketone carbonyl typically absorbs at a higher frequency (around 1740-1760 cm⁻¹), while the C2-amide carbonyl absorbs at a lower frequency (around 1700-1730 cm⁻¹).[2]
-
C=C Aromatic Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bonds within the aromatic ring.
-
C-Cl Stretch: Absorption bands in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bonds.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Given the molecular formula C₈H₃Cl₂NO₂, the exact mass can be calculated.
-
Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern of the molecular ion peak. Chlorine has two abundant isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule will result in a characteristic cluster of peaks for the molecular ion: an (M)⁺ peak, an (M+2)⁺ peak (from one ³⁷Cl), and an (M+4)⁺ peak (from two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a dichlorinated compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isatin core is a chromophore.
-
π → π Transitions:* Strong absorption bands are expected in the 260-350 nm range, arising from π → π* transitions within the aromatic system and the conjugated dicarbonyl moiety.[1]
-
n → π Transitions:* A weaker absorption band may be observed at longer wavelengths (350-600 nm), corresponding to the n → π* transition of the carbonyl groups.[1] The exact position and intensity of these bands are influenced by the solvent and the substitution on the aromatic ring.
Crystal Structure Insights
While a specific crystal structure for the 6,7-dichloro isomer was not found in the initial search, data from closely related isomers like 4,6-dichloroisatin, 4,7-dichloroisatin, and 5,7-dichloroisatin provide valuable predictive insights.[20][21][22]
-
Planarity: The isatin core is generally a near-planar molecule.[20][21][23]
-
Intermolecular Interactions: In the solid state, the crystal packing is dominated by specific intermolecular forces. N-H···O hydrogen bonds are a common feature, where the N-H group of one molecule interacts with a carbonyl oxygen of a neighboring molecule, often leading to the formation of chains or dimers.[20][22][23]
-
π-π Stacking: Offset or slipped π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.[20][22]
Conclusion
This compound is a multifaceted heterocyclic compound whose physicochemical properties are defined by the interplay between its polar isatin core and its lipophilic dichlorinated aromatic ring. Its characterization relies on a synergistic application of chromatographic, spectroscopic, and physical measurement techniques. The data and protocols presented in this guide provide a robust framework for researchers to confirm the identity, purity, and key properties of this molecule, enabling its confident application in synthetic chemistry and drug discovery programs. The predictable spectroscopic fingerprints, particularly the unique isotopic pattern in mass spectrometry and the distinct signals in NMR, serve as definitive tools for its identification.
References
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGssClyybsYGM9VQdihU5A5TYWblwAErmEBO4EPvV1HShRro5zhY0DjE4Xc6F30Fnugp7maDQTbjKvUuyjZHanofaEZRFI4A1pevnd7s6YzHVhFfc8yds3dru1U5OTtfFSPF4H2Itn-n_Dx85g=]
- Synthesis and Spectroscopic analysis of Schiff bases of Isatin and Imesatin derivatives. (2016). International Journal of Scientific Engineering and Applied Science (IJSEAS). [https://vertexaisearch.cloud.google.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqegf4UGN0fqHGmZfsWjD2yQ4x4s8hp8Xkzcre_kS16J6kGBGo30hbvwY30__xxA3zjNEbPsV4NSN65RZ0GI2UxPHrqTfLEBZJrvgG7rp6-4dugXwRFMV9tGhpTu1jhGRrVpRLZyqhWsvp5nZFKuhfl-iD7sjTl8mlav8zDWxlw1fWs-G10RE=]
- Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. (n.d.). International Union of Crystallography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmwttrts0Xl6OeCsOXuQdS4YvlH5Luo036q3_crCBqjFAAGbqDQn47dS5dSUwBKidPLIqzCMDQJSWoB0ZtVLBEQhJbLbyq0SZDxXJWoBoNGVpJ1_25gxXjfxGZ3KOps-Se]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Lander University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6eD93FNl8PabLPNxHgamzFuQbbDAS-Pg-CrNDjlyV0p0A_xvONJEzEOWv6CSWa7JZh86ojXNZtafu3Xo5yLvZowwZjDj5jvOFNKMyT4uC3xW-qOixYk7eXS5XFF86jk0VqtVW]
- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Hilaris Publisher. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwK-QLEyb0VMjjGOo-bp-wZKL09yhdDDnCDlLRX8UzdOe8xR1sYaTI0v40VMJlmIPpnmnsp1RVW5xiog-Qhwi0mO4DNjStXo2coMg8ACLLf0YcxJUGdF_aCcwqttQGUH8c8HtdpwDrpuWokW3ANiPD9AAiZTlGjX7oc4bj_XX9fM-ZyAZuNpPbN_Ho-PcQUakfa-bZ8PJsj2HslZEiPgJD37Z7Wb6vmZbUS7grsc4oci0VLPtlu2EKGm0nP1ycdJOnTbEisbmJAhVIr1ASy3xuhKzCjXd8TbPZxbtD7wo=]
- How To Determine Solubility Of Organic Compounds? (2025). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn2jlwLkYZZjCH2X4EsY8G8x5EqwJP7QkfKC0-8Ta2SZhE3tj_nejWMIo4mDca10yJxsPZl2HLo_Nacx32PqWtqgD6W2azt_Z9M-zEvcRD9ujuBviDEGn1SN4LRNPRqBA-BgDarIg=]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqw_UBatG_9ROTrm8kiX2V0TqQuTJTKL8FpU_IkMEhp54GDUOD7zBl3gzQRFOpj_iTcnPexNSCapoVu7WP2Q3a6LO9X0A1ZijWqxP9fawIY9daoBokAl18NQmkO_HtPGVCt6JtVKM4vq49l7Wyj9OM3mezxLZnkT8qqC7v4Hx-]
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUGCafYurUUtDStyzN5wvBRuN9eQuBD_M9ccpC8pcrvSytdnFTet7HgM2-zDu_ZGFnT_hv0POXriwuCYLg87GmZAK3oluGO5GVeMlEsjLv7fr-fiHYO91GPKEpVdHg82Cj-Y0BkPOD4Rn5QUaAGXB4541yQ6OgczsPfEIeMlHUDEsGW7_fNDBlVVTddrA1ZYDwWwxpM2ic3fF4]
- Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (2024). Biointerface Research in Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMuvQ5-OEWoHtZauPCWbEPD78_UZhg7sNhDJGbfk3ozzHZDmvhMRK75l208lTYPPNX-x2IrlY0SB7zo9Vn4UmhV_-n6owPFnFWfKYIBBYU1YoFt7ws6lunLI0J8Aw9nceWohwgUSfwlPsiULOQyjcDIX1rUYy21VcemUzX8TnMzrg8cc9avys=]
- 5,7-Dichloroisatin. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiOuTqmC6gU-z0doLVhAwGaPOBDY4vjhtJEgGhuq2IVvkws8qSbBRWGV8U4aKkg4VNbgeDrHwkNoBEkxhvY_GAlwniJlqYmadSkS7Lv3sMcDwiiZF_NMC4oQ7mtc8Lire5_ryQ_tiDvs1QK33Ooudb3Q3W-A==]
- 6-Chloro-1H-indole-2,3-dione. (2016). International Union of Crystallography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVNmRrJLcjJ5numrvXZ-n_13ri2izH7kGoPG6AGxXjO_rp0DOLdY7wZUr61GsvRk44MNw4kS-toRKObxKQHBDDN-GF1goeVe7QwJwFeeSse-PVn7eCtBZJmE2RaLu_LeRbnNVO7-IN1gmiMJ7xOpQh]
- Supporting information for Catalytic Methylation of Indoles and Pyrroles with Methanol in Air. (n.d.). The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuwUPQjUuAVEToUxkM3vZIsVXa40E85nRCYHQm4_zPa3VLz-WP-gVt4KLrCrkaOyNCwACr1_AVmhy_XJ6C0OyVURek07LNvy8GK1VmwDbFzJe7BzhSJAilHVx_SPU6WoYHy0kM0ZZQpwxIrj_Z0TMJozmBCIjR_nI=]
- 4,7-Dichloroisatin. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFgJaL-Lnll5RacF0xdUGYMa-3PTncOoQGmTEe1bQLYW7vPosN2j05QQsuXHZSYdFNeWLPSexmDoD-voW3nTf5FKMChKnToDD36tOERObPpOFgrFa_63isr-V6O1NTYqZ2VkqdtbTVVPifHm245m6DZJrDLQ==]
- 6,7-DICHLOROISATIN. (n.d.). gsrs.ncats.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-dpNFRjoJESbg5nH2bbLD_2kjIt74RIwkaRBy6Ss2IJPBbSv4sQ9og9kaud-wV-vR2JarHhs0EQsJXLvg3dbqvGOxVEKV4TFKm8viRilmmvLFm8RGQ0nB3M5KmrgA_3zMPbqlL68WClx_Xo8MIGHSqfXqJAw-HUDe2g==]
- 4,7-Dichloro-1H-indole-2,3-dione. (2016). International Union of Crystallography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwK2uNiTfxp4pxNCTifBGE3-YhimThHAybVhLdq79gzAWU5oenYd0LB3ui_FlydNL_At6VK6ta0VFuVOXsOZEc0yllCirGZ6Dk69QtI9HoVmwWoOWOI3ul0AfAsPX4YYOCHoBNJb-J_8yIv74FEiA5]
- Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. (2025). Iraqi Journal of Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtsROfniI6qH9V8aVOSuT6E3proGpJjPHoLla4remEfEkNwLmQn3Ew-Jws0cKMgd2MGSx4NwnY0f5aALWby2XpBlDYURIrc4cQaebbtpMewNhrkW5JowHNmnB91OtXvfGRUrNt4K1c7upYwGzaPdBjyJob87QkVB0B6zJH6VQWL9se-Id9bjngCA==]
- 4,6-Dichloro-1H-indole-2,3-dione. (n.d.). International Union of Crystallography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbj-L8TtzjK30mNhkjR1vYpFpM9O70-zFCmYcphVl2KWYH6Yfn28uEPWGFzjaiSxbEr8QI9xC6M3GJOM1iCiX5vZTo8zamlAFkGMrhW4f17PhMlGJqWMRnBtXXp80pYmmZ]
- This compound. (n.d.). Amerigo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeerxJbI_J9c5-EV0bRsTHZ8LT9xdMRvSWNc8GUBO1zrsxWnDtinAimq-qAv4vgu6lto2dPcyHLKd3hL-sC7bxB7i2UnTjaz6JiXeNohYMT70ePI_VjipWw9dhA11tLZXHV2gjT3KtPr681UUR3wFPgHOSEHLhSHQHH5vhHCT8-AA9tSvJLMqelYXNyQ==]
- 4,7-Dichloroisatin CAS#: 18711-13-2. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5qcg3Aga8v5mtd-4HVienY1lH-vLOegl1BA2bwFbwV9OotO1HgBqzJMm-cqrK8Uz115RyauNuE-WGWiSoEL4_ldukx8Qt3e6305f4yQto7KWS9gNkST0Q1MfWBgSomKggiONMBs41WsQHQozOo5dzp1q-T_9y4-E2cdIowtuQ]
- 5,7-Dichloro-1H-indole-2,3-dione. (2016). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ31k37H033ONksDabBFi1p8kX3Mnz58OQFcrqKlvanEFvuu0PcEBQX7VymB6vUrZg2_E1g3cZ-M7Y5tSolq35QYVwZRXFDkJ_9myWFtwh_YWrifuwzpQR9F9XaYhMLUgk55ZP5SLhKuz6NEKzsvErNCC8JE11VoQ4rh7px54-p-tgeRpV1D8I7DAX070=]
- This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1. (2025). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEarHHvT2KvP5cFhJxcPZveOE9Y7SOrUh5tf7on_1_3jghEjoThzwYAFkl260AHGQZCCTupfV1090R8S1mfQ5bASOfy4Ac0YIzlCuHc3vrOK69xw96eZ2QauxLd-4RfjnwO-RPS]
- Proton NMR Table. (n.d.). Michigan State University Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYFpk3a7hIaZnnUokpS5rALrG0wF0gROv1Ys3-Hs_0QbvaVT78xzQktRCrt37LAuseHn1Sq5box97y6H-ZB_jvMCpbVbZ5yO_pKkQMduSj8IoQ6efhpeDd2rDW0U6MD1Puo8DpN-2yxlP0yfp1fboNtOjwTMS8tZA=]
- Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison Chemistry Department. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhEGYAW6inl79M2WYwNaBB7vstapITaN-wudfLMJ2kc0VZfNXi-P-Sii51oS43KsTq2vFDMAyD2xo1gji5gnB-_-a1weehOs9l-HDtj_qLaquUmmix77FAfeb7HDkn05a5fAXAlD_a8PNiGaqI48qK]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmacopeia. (n.d.). EPFL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlEc0SDsiOP0zKbUliAHDtiTshiXdc5ny3ehclGpVoOG7aao9b6gGhiVMKD6VipoIP8tDoftUBIvKE47dSONszDwCokehkZsvk1Xj6532FenlOirDGxg9gi8PFC_zaGW9ci3QoKrE-uaM2CGGjzX96y76jip3l-a4budBKRqp0KfWFf9KwyQKHy-Jukmu2-gT5x04o_DUgdfZQqHPkXf3u]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. chem.ws [chem.ws]
- 8. m.youtube.com [m.youtube.com]
- 9. ijseas.com [ijseas.com]
- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 11. 4,7-Dichloroisatin CAS#: 18711-13-2 [m.chemicalbook.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. saltise.ca [saltise.ca]
- 15. journals.iucr.org [journals.iucr.org]
- 16. rsc.org [rsc.org]
- 17. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 18. Proton NMR Table [www2.chemistry.msu.edu]
- 19. epfl.ch [epfl.ch]
- 20. journals.iucr.org [journals.iucr.org]
- 21. journals.iucr.org [journals.iucr.org]
- 22. researchgate.net [researchgate.net]
- 23. journals.iucr.org [journals.iucr.org]
Introduction: The Strategic Importance of 6,7-Dichloroisatin
An In-Depth Technical Guide to 6,7-dichloro-1H-indole-2,3-dione (6,7-Dichloroisatin)
For Researchers, Scientists, and Drug Development Professionals
This compound, commonly known in the scientific community as 6,7-dichloroisatin, is a halogenated heterocyclic compound built upon the versatile 1H-indole-2,3-dione (isatin) scaffold. The isatin core itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The strategic placement of two chlorine atoms on the benzene ring at positions 6 and 7 significantly modifies the molecule's electronic and steric properties. This substitution pattern is not merely decorative; it is crucial for imparting specific biological activities and serves as a key building block for potent therapeutic agents.[1]
This guide provides a comprehensive technical overview of 6,7-dichloroisatin, covering its fundamental chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The insights herein are curated for professionals who require a deep, mechanistic understanding of this important chemical entity.
Core Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research and development. 6,7-Dichloroisatin is registered under CAS number 18711-12-1 .[2][3][4]
Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 18711-12-1 | [2],[3],[4] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [2],[4] |
| Molecular Weight | 216.023 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl | [4] |
| InChI Key | XTXIILHWOQZVAQ-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD03618551 | [2] |
Molecular Structure Diagram
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrolidine-2,3-dione ring. The chlorine atoms are substituted at positions 6 and 7 of the benzene ring.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 6,7-dichloroisatin are critical for its handling, formulation, and reaction optimization. While comprehensive data is proprietary or dispersed, key properties have been reported in safety data sheets and chemical supplier information.
| Property | Value / Description | Source(s) |
| Physical State | Solid, Powder | [5] |
| Appearance | Amber / Orange blocks | [5],[6] |
| Melting Point | 242 - 250 °C / 467.6 - 482 °F | [5],[7] |
| Solubility | Low water solubility is implied. Soluble in acetone for crystallization. | [5],[6] |
| Molecular Planarity | The isatin ring system is generally planar or near-planar, which influences crystal packing and receptor interactions. | [8],[6],[9] |
Spectroscopic data is essential for structure confirmation and purity analysis. While a specific spectrum for 6,7-dichloroisatin is not provided in the search results, typical spectroscopic features for isatins include:
-
FT-IR: Characteristic peaks for N-H stretching, and two distinct C=O stretching frequencies (ketone and lactam).[10]
-
NMR (¹H and ¹³C): Signals corresponding to the aromatic protons and carbons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and carbonyl groups.
-
Mass Spectrometry: A distinct molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the two chlorine atoms.[10]
Synthesis Methodology: A Strategic Approach
The synthesis of substituted indoles and their derivatives is a well-established field. For 6,7-dichloro-1H-indole, a common precursor to the target dione, the Leimgruber-Batcho indole synthesis is a highly effective and adaptable method.[11] This choice is predicated on its use of readily available starting materials and generally mild reaction conditions, which are favorable for preserving the sensitive functionality of the intermediates.[11]
Conceptual Workflow: Leimgruber-Batcho Synthesis
The process can be conceptually broken down into two main stages: the formation of an enamine intermediate followed by a reductive cyclization to form the indole ring.
Caption: Conceptual workflow for the Leimgruber-Batcho synthesis.
Detailed Experimental Protocol (Adapted)
The following protocol is a representative, non-validated procedure based on established chemical principles for this reaction class.[11]
Part 1: Enamine Formation
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve 2,3-dichloro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq) to the solution.
-
Causality Insight: DMF-DMA acts as both a reagent and a water scavenger, reacting with the activated methyl group of the nitrotoluene. Pyrrolidine serves as a base to facilitate the formation of the reactive enamine intermediate.
-
-
Heating: Heat the reaction mixture to 110-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).
-
Work-up: Cool the mixture to room temperature and remove volatile components under reduced pressure to yield the crude enamine intermediate.
Part 2: Reductive Cyclization to 6,7-Dichloro-1H-indole
-
Reaction Setup: Dissolve the crude enamine from the previous step in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of a reduction catalyst, such as Raney Nickel or 10% Palladium on Carbon (Pd/C).
-
Causality Insight: The catalyst facilitates the reduction of the nitro group to an amine. The newly formed amine then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by elimination of dimethylamine to form the aromatic indole ring.
-
-
Reduction: Introduce a hydrogen source (e.g., hydrogen gas via balloon or hydrazine hydrate). The reaction is typically complete within 2-4 hours, as monitored by TLC.
-
Filtration and Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filtrate with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6,7-dichloro-1H-indole can be purified by column chromatography on silica gel.[11]
Part 3: Oxidation to this compound The final step involves the oxidation of the synthesized 6,7-dichloro-1H-indole. Various methods can be employed for the oxidation of indoles to isatins, a common one being the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO).[12] This transformation introduces the two carbonyl groups at the 2 and 3 positions, completing the synthesis of the target molecule.
Applications in Drug Discovery and Chemical Biology
The true value of 6,7-dichloroisatin lies in its application as a scaffold for biologically active molecules. The dichloro substitution pattern is often key to the potency and selectivity of its derivatives.[1]
Potassium Channel Modulation
A prominent application of 6,7-dichloroisatin is in the synthesis of modulators for calcium-activated potassium channels (KCa). Specifically, its oxime derivative, This compound-3-oxime (NS309) , is a widely used and potent activator of KCa2.x (SK) and KCa3.1 (IK) channels.[1][13]
-
Mechanism of Action: NS309 acts as a positive allosteric modulator, or "superagonist," for the KCa3.1 channel. It binds at the interface between the S4-S5 linker of the channel and the associated calmodulin protein. This binding dramatically increases the channel's sensitivity to intracellular calcium, shifting the calcium EC₅₀ from 430 nM to just 31 nM.[13]
-
Therapeutic Relevance: These channels are involved in regulating cell proliferation, immune responses, and smooth muscle tone. Modulators like NS309 are invaluable research tools and represent starting points for developing drugs for conditions like fibrosis, autoimmune diseases, and hypertension.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 18711-12-1 [chemicalbook.com]
- 4. This compound - Wikidata [wikidata.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. fishersci.com [fishersci.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives | Semantic Scholar [semanticscholar.org]
- 13. This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlorinated Indoles: A Technical Guide to Their Therapeutic Potential and Drug Development Landscape
Abstract: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Chemical modification of this scaffold, particularly through dichlorination, has emerged as a powerful strategy to modulate its physicochemical properties and enhance biological activity. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and potential therapeutic applications of dichlorinated indoles. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of this promising class of compounds in oncology, neurodegenerative disorders, and infectious diseases. The guide synthesizes current research, presents detailed experimental protocols, and explores future directions in the development of dichlorinated indole-based therapeutics.
Introduction: The Indole Nucleus and the Impact of Dichlorination
The Privileged Indole Scaffold in Medicinal Chemistry
The indole ring system is a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.[1] This versatility is evident in its presence in a wide array of natural products and synthetic drugs.[2][3] Notable examples include the neurotransmitter serotonin, the anti-inflammatory drug indomethacin, and the anti-cancer agent vinblastine.[4] The indole nucleus's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, contribute to its widespread biological activity.[1]
Halogenation as a Tool for Modulating Pharmacological Properties
Halogenation is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[5] Halogenation can enhance membrane permeability, leading to improved absorption and distribution.[5] Furthermore, it can block sites of metabolism, thereby increasing the compound's half-life.[5]
Specific Advantages of Dichlorination: A Physicochemical Perspective
Dichlorination, the introduction of two chlorine atoms, offers specific advantages in drug design. The presence of two chlorine atoms can create strong halogen bonds, which are non-covalent interactions that can enhance binding to target proteins. This modification can also significantly increase lipophilicity, potentially improving a compound's ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. The position of the chlorine atoms on the indole ring is crucial and can dramatically influence the compound's biological activity and selectivity.
Synthetic Strategies for Dichlorinated Indoles
The synthesis of dichlorinated indoles can be achieved through various methods, primarily involving either the use of dichlorinated starting materials in classical indole syntheses or the direct chlorination of a pre-formed indole ring.
Classical Indole Syntheses Adapted for Dichlorinated Precursors
Several well-established indole synthesis methods can be adapted to produce dichlorinated derivatives. These include:
-
Fischer Indole Synthesis: This method involves the reaction of a dichlorinated phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] It is a versatile method for producing a variety of substituted indoles.[6]
-
Bischler Indole Synthesis: This approach utilizes the reaction of a dichlorinated aniline with an α-haloketone.[7]
-
Reissert Synthesis: This method involves the condensation of a dichlorinated o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole.[4]
Direct Chlorination of the Indole Ring
Direct chlorination of the indole nucleus is another common approach. Various chlorinating agents can be employed, and the regioselectivity of the reaction can be controlled by the choice of reagent and reaction conditions.[8] For instance, sulfoxide-promoted chlorination has been shown to be an efficient method.[8]
Step-by-Step Protocol: Synthesis of a Model Dichlorinated Indole
Synthesis of 5,6-dichloro-2-(1H-indol-3-yl)propionic acid
This protocol is adapted from a known synthesis of a dichlorinated indole derivative.[9]
Materials:
-
5,6-dichloroindole-3-acetic acid
-
Methanol
-
Thionyl chloride
-
Sodium methoxide
-
Methyl iodide
-
p-Toluenesulfonic acid (p-TsOH)
-
Solvents (e.g., dichloromethane, diethyl ether)
Procedure:
-
Esterification: Dissolve 5,6-dichloroindole-3-acetic acid in methanol and cool in an ice bath. Add thionyl chloride dropwise and stir at room temperature overnight. Remove the solvent under reduced pressure and purify the resulting methyl ester.
-
Methoxycarbonylation: Add a solution of the methyl ester in a suitable solvent to a solution of sodium methoxide in methanol. Stir the mixture and then add methyl iodide. Reflux the mixture for several hours.
-
Methylation: Cool the reaction mixture and add a solution of sodium methoxide, followed by methyl iodide. Reflux for several hours.
-
Hydrolysis: Add p-TsOH to a solution of the methylated product in a suitable solvent and reflux. After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the final product, racemic 2-(5,6-dichloro-3-indolyl)propionic acid, by column chromatography.
Therapeutic Targets and Mechanisms of Action
Dichlorinated indoles have shown promise in several therapeutic areas, primarily by targeting key cellular processes involved in disease progression.
Case Study 1: Dichlorinated Indoles as Anticancer Agents
The indole scaffold is a key component in many anticancer agents.[10][11] Dichlorination can enhance the anticancer properties of these compounds.
3.1.1 Targeting Tubulin Polymerization
Many indole derivatives exhibit anticancer activity by inhibiting tubulin polymerization.[2][10][12][13][14] Tubulin is the protein subunit of microtubules, which are essential for cell division.[15] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).[15][16] The presence of chlorine atoms can enhance the binding of these indole derivatives to the colchicine binding site on tubulin.[15]
3.1.2 Induction of Apoptosis
The disruption of microtubule function by dichlorinated indoles leads to cell cycle arrest, typically at the G2/M phase.[16] This prolonged arrest triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria.[16] This mechanism of action is a common feature of many successful anticancer drugs.[17]
3.1.3 Signaling Pathway Diagram
Caption: Dichlorinated indole-induced cancer cell death pathway.
Case Study 2: Dichlorinated Indoles in Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[18][19] Indole derivatives have shown neuroprotective effects, making them potential therapeutic candidates.[20][21]
3.2.1 Modulation of Kinase Activity (e.g., GSK-3β)
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease.[22] Overactivity of GSK-3β contributes to the hyperphosphorylation of tau protein, a hallmark of the disease.[22] Several indole derivatives, including chlorinated ones, have been identified as potent inhibitors of GSK-3β.[23][24][25][26]
3.2.2 Anti-inflammatory Effects
Chronic neuroinflammation is a common feature of neurodegenerative disorders.[21] Some indole derivatives possess anti-inflammatory properties and can modulate the immune response in the brain, offering another avenue for therapeutic intervention.[21]
Other Potential Applications
3.3.1 Antiviral and Antibacterial Activity
Dichlorinated indoles have also demonstrated potential as anti-infective agents.
-
Antiviral: Some indole derivatives have shown activity against a range of viruses, including HIV and hepatitis C virus.[27][28][29] A chlorinated bis-indole alkaloid, dionemycin, has been isolated with promising bioactivities.[30] A bromo-indole derivative has shown a reliable antiviral effect against SARS-CoV-2 in vitro.[31]
-
Antibacterial: The indole scaffold is present in many compounds with antibacterial properties.[32][33][34] Halogen substitution on the indole ring has been shown to enhance antibacterial activity.[32] For example, a compound derived from 6-chloroindole was effective against S. aureus and B. anthracis.[35]
Drug Development Considerations and Experimental Workflows
Lead Optimization Strategies
Once a dichlorinated indole with promising activity is identified, lead optimization is necessary to improve its drug-like properties. This involves modifying the structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[5] This can include altering the position of the chlorine atoms or introducing other functional groups.
In Vitro Evaluation Workflow
A systematic in vitro evaluation is crucial to characterize the biological activity of dichlorinated indoles.
4.2.1 Workflow Diagram
Caption: In vitro evaluation workflow for dichlorinated indoles.
4.2.2 Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Materials:
-
Dichlorinated indole compound
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorinated indole compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Assessment and Pharmacokinetics
Promising lead candidates from in vitro studies are then evaluated in animal models to assess their efficacy, toxicity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).[5]
Data Summary Table: Biological Activities of Selected Dichlorinated Indoles
| Compound Class | Target | Therapeutic Area | Key Findings |
| Dichlorinated Bis-indole Alkaloids | Staphylococcal species | Antibacterial | Potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[30] |
| 5,6-dichloro-indole derivatives | Plant growth regulation | Agrochemical | Stronger growth-inhibiting activity than the parent auxin.[9] |
| 7-chloro-9H-pyrimido[4,5-b]indoles | GSK-3β | Neurodegenerative Diseases | Nanomolar inhibitory potency with improved metabolic stability.[23] |
| 6-chloroindole derivatives | Tubulin | Anticancer | Induce G2/M cell cycle arrest and apoptosis.[16] |
Future Perspectives and Conclusion
Dichlorinated indoles represent a promising class of compounds with diverse therapeutic potential. Their ability to interact with a range of biological targets, coupled with the modulatory effects of dichlorination, makes them attractive candidates for drug discovery. Future research should focus on exploring the vast chemical space of dichlorinated indoles, elucidating their mechanisms of action in greater detail, and optimizing their pharmacokinetic and toxicological profiles. The continued development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse dichlorinated indoles. With a solid foundation of preclinical evidence, dichlorinated indoles are poised to make a significant impact on the treatment of cancer, neurodegenerative disorders, and infectious diseases.
References
- Kamal, A., et al. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents.
- Kumar, V., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.
- Li, W., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry, 55, 116597. [Link]
- Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1817-1842. [Link]
- Kamal, A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.
- Abdel-Halim, M., et al. (2020). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. International Journal of Molecular Sciences, 21(21), 7823. [Link]
- Lo-Riondo, G., et al. (2011). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Medicinal Chemistry, 18(24), 3643-3668. [Link]
- Abdelhafez, O. M., et al. (2020). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic Chemistry, 94, 103433. [Link]
- Nishimura, T., et al. (1993). Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins. Bioscience, Biotechnology, and Biochemistry, 57(9), 1543-1547. [Link]
- Li, Z., & Wu, Y. (2018). Sulfoxide-Promoted Chlorination of Indoles and Electron-Rich Arenes with Chlorine as Nucleophile. European Journal of Organic Chemistry, 2018(48), 6848-6852. [Link]
- Zhang, W., et al. (2020). Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. The Journal of Antibiotics, 73(8), 542-547. [Link]
- Sura, M., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach. Biology, 10(4), 332. [Link]
- Hager, S., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. [Link]
- Sura, M., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. Biology, 10(4), 332. [Link]
- Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. Tetrahedron, 67(38), 7195-7210. [Link]
- DeGroot, D. E., et al. (2020). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Toxicology and Applied Pharmacology, 398, 115024. [Link]
- Kumar, A., et al. (2022). An insight into the recent developments in anti-infective potential of indole and associated hybrids. Bioorganic Chemistry, 122, 105731. [Link]
- Bergman, J., et al. (1976). The Reaction of Some Indoles and Indolines with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Acta Chemica Scandinavica B, 30, 853-862. [Link]
- McClay, K., et al. (2015). Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis. Journal of Industrial Microbiology & Biotechnology, 42(6), 887-897. [Link]
- Singh, A., & Kumar, V. (2020). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 21(13), 1335-1353. [Link]
- DeGroot, D. E., et al. (2020). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Toxicology and Applied Pharmacology, 398, 115024. [Link]
- Tsyshkova, N. A., et al. (2021). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
- Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Journal of Neurology and Neuroscience. [Link]
- Singh, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 235, 114282. [Link]
- Jangra, S., et al. (2022). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
- Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5369. [Link]
- Sanna, G., et al. (2009). Antiviral activity of indole derivatives. Antiviral Research, 83(2), 179-185. [Link]
- D'Andrea, G., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2110. [Link]
- de la Cruz, G. G., et al. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 19(11), 606. [Link]
- da Silva, A. F. M., et al. (2013). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 11(1), 204-228. [Link]
- Al-Mokadem, A. S., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1269389. [Link]
- Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Journal of Neurology and Neuroscience. [Link]
- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S1-S11. [Link]
- Wang, X., et al. (2022). Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]
- Kumar, K. P., et al. (2020). Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry, 194, 112245. [Link]
- Tan, J. S., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(4), 23-37. [Link]
- Kamal, A., et al. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Current Bioactive Compounds, 12(2), 117-133. [Link]
- Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(9), 995-1015. [Link]
- Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S1-S11. [Link]
- D'Andrea, G., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2110. [Link]
- Al-Ostoot, F. H., et al. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 28(14), 5369. [Link]
- de la Cruz, G. G., et al. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 19(11), 606. [Link]
- Abdel-Razik, A. F., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 9(11), 1083. [Link]
- Zannou, O., et al. (2023). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. Molecules, 28(14), 5369. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neuroscirn.org [neuroscirn.org]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 29. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. actanaturae.ru [actanaturae.ru]
- 32. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) of 6,7-dichloro-1H-indole-2,3-dione
An In-Depth Technical Guide to the Spectroscopic Characterization of 6,7-dichloro-1H-indole-2,3-dione
Authored by: A Senior Application Scientist
Introduction
This compound, commonly known as 6,7-dichloroisatin, is a halogenated derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development, serving as a versatile precursor for a multitude of biologically active compounds.[1][2] Isatin derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The precise substitution pattern on the aromatic ring profoundly influences the molecule's biological activity, making unambiguous structural characterization paramount.
This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound, ensuring the integrity of their scientific endeavors. The molecular formula for this compound is C₈H₃Cl₂NO₂ and it has a molecular weight of approximately 216.02 g/mol .[3][4]
Caption: Molecular Structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms.
Interpretation and Expected Spectrum
The structure of this compound possesses three distinct proton environments, leading to an anticipated ¹H NMR spectrum of relative simplicity yet high diagnostic value.
-
Aromatic Protons (H-4 and H-5): The two protons on the benzene ring are adjacent to each other. Due to the asymmetric substitution of the ring, they are chemically non-equivalent. They will exhibit spin-spin coupling, appearing as a pair of doublets (an AX or, more likely, an AB system). Their chemical shifts are expected in the aromatic region, typically between δ 6.5 and 8.0 ppm.[5]
-
Amide Proton (N-H): The proton attached to the nitrogen atom (N-H) of the lactam ring is expected to appear as a singlet, which may be broadened due to quadrupole effects from the nitrogen and potential solvent exchange. Its chemical shift is typically downfield, often found in the range of δ 8.5 to 11.0 ppm for isatin derivatives.[5]
Caption: Proposed primary fragmentation pathway for this compound in EI-MS.
Predicted Mass Spectrum Data
| m/z (for ³⁵Cl) | Proposed Fragment | Notes |
| 215 | [C₈H₃³⁵Cl₂NO₂]⁺ (Molecular Ion) | Base peak of the M⁺ cluster. Will be accompanied by peaks at 217 and 219. |
| 187 | [C₇H₃³⁵Cl₂NO]⁺ | Loss of one CO molecule. |
| 159 | [C₆H₃³⁵Cl₂N]⁺ | Loss of two CO molecules. |
| 152 | [C₇H₃³⁵ClNO]⁺ | Loss of CO and one Cl atom. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.
Integrated Spectroscopic Workflow
The definitive characterization of this compound relies on the synergistic use of these spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity confirmation.
Caption: Integrated workflow for the structural elucidation of a target compound.
By following the protocols and interpretative guides detailed in this document, researchers can confidently verify the molecular structure of this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
- Synthesis and Spectroscopic analysis of Schiff bases of Isatin and Imesatin derivatives. (2016). International Journal of Scientific Engineering and Applied Science (IJSEAS). [Link]
- Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. (2020).
- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Hilaris Publisher. [Link]
- Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (2024). Biointerface Research in Applied Chemistry. [Link]
- 6-Chloro-1H-indole-2,3-dione. (2016).
- 1H-isoindole-1,3(2H)-dione, 2-[(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-. SpectraBase. [Link]
- 6,7-DICHLOROIS
- 4,7-Dichlorois
- Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Inform
- 5,7-Dichloro-1H-indole-2,3-dione. (2016).
- The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin)
- Figure S21. FTIR spectra of 6b.
- ¹³C NMR Spectroscopy. KPU Pressbooks. [Link]
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-arom
- Proton NMR Table.
- ¹³C NMR Chemical Shifts.
- 4,7-Dichlorois
- ¹H NMR Chemical Shifts.
- 4,7-Dichlorois
- 1H-Indole-2,3-dione. NIST WebBook. [Link]
- Basics of Mass Spectrometry. Wiley. [Link]
- ¹³C NMR Chemical Shifts.
- The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin)
- 5-chloro-1H-indole-2,3-dione. PubChem. [Link]
- Table of Characteristic IR Absorptions. University of Pardubice. [Link]
- Infrared Spectra of Some Common Functional Groups.
- Tin, dichlorodimethyl-. NIST WebBook. [Link]
- Silane, dichlorodiethyl-. NIST WebBook. [Link]
- In Situ FTIR Analysis of CO-Tolerance of a Pt-Fe Alloy with Stabilized Pt Skin Layers as a Hydrogen Anode Catalyst for Polymer Electrolyte Fuel Cells. MDPI. [Link]
- FTIR spectra and normal-mode analysis of chlorin e(6)
Sources
From Indigo to Innovation: A Technical Chronicle of Isatin and its Halogenated Derivatives
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Versatile Scaffold
Isatin (1H-indole-2,3-dione), a deceptively simple-looking orange-red solid, has captivated chemists and pharmacologists for over 180 years. First isolated in the mid-19th century as a degradation product of the revered dye indigo, its journey from a colorful curiosity to a cornerstone of modern medicinal chemistry is a testament to its remarkable chemical versatility and profound biological significance.[1][2] This technical guide delves into the rich history of isatin, from its serendipitous discovery to the strategic development of its halogenated derivatives, providing a comprehensive overview for researchers and drug development professionals. We will explore the evolution of synthetic methodologies, the causal relationships behind experimental choices, and the ever-expanding therapeutic landscape of this privileged scaffold.
Part 1: The Genesis of Isatin - A Tale of Oxidation and Structural Elucidation
The story of isatin is inextricably linked to that of indigo, one of the most ancient and valuable natural dyes. In 1840 and 1841, chemists Otto Linné Erdmann and Auguste Laurent, while investigating the oxidative degradation of indigo using nitric and chromic acids, isolated a new crystalline compound which they named isatin.[2][3] This initial discovery, however, only marked the beginning of a long and complex journey to understand its true nature.
It was the monumental work of the Nobel laureate Adolf von Baeyer, beginning in the 1860s, that truly unraveled the structural mysteries of isatin and its intimate relationship with indigo.[4][5] Through a series of meticulous experiments, Baeyer demonstrated that isatin was an oxidation product of indigo and, crucially, that indigo could be synthesized from isatin, thereby establishing a fundamental link between the two molecules.[6] This work not only laid the foundation for the first industrial synthesis of indigo but also cemented isatin's status as a key heterocyclic building block.[7][8]
Caption: The historical relationship between indigo and isatin.
Part 2: The Evolution of Isatin Synthesis - From Classical Methods to Modern Innovations
The demand for isatin and its derivatives in research and industry has driven the development of numerous synthetic strategies over the past century. Understanding the principles and limitations of these methods is crucial for any researcher working with this scaffold.
Classical Named Reactions: The Foundation of Isatin Chemistry
Several classical methods, named after their developers, form the bedrock of isatin synthesis. These approaches are still widely used and have been adapted for the preparation of a vast array of substituted isatins.
The Sandmeyer Isatin Synthesis (1919): This is arguably the oldest and one of the most frequently used methods for preparing isatins.[2][9] The process begins with the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin.[2] The Sandmeyer synthesis is particularly effective for anilines bearing electron-withdrawing groups.[10]
Experimental Protocol: Sandmeyer Isatin Synthesis
-
Formation of the Isonitrosoacetanilide:
-
Dissolve the substituted aniline in a minimal amount of hydrochloric acid and water.
-
Add a solution of chloral hydrate and sodium sulfate in water.
-
Heat the mixture and then add a solution of hydroxylamine hydrochloride in water.
-
Continue heating until the reaction is complete, then cool to allow the isonitrosoacetanilide to precipitate.
-
Filter and wash the precipitate with cold water.
-
-
Cyclization to Isatin:
-
Carefully add the dried isonitrosoacetanilide to concentrated sulfuric acid at a controlled temperature.
-
Gently heat the mixture to facilitate cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the isatin.
-
Filter, wash thoroughly with water, and dry the resulting isatin product.
-
The Stolle Isatin Synthesis (1913): The Stolle synthesis provides a valuable alternative to the Sandmeyer method, particularly for the synthesis of N-substituted isatins.[3] This two-step procedure involves the acylation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. Subsequent intramolecular Friedel-Crafts cyclization, promoted by a Lewis acid such as aluminum chloride, affords the desired isatin.
The Martinet Isatin Synthesis: This method involves the reaction of an aniline with an oxomalonate ester or its hydrate in the presence of an acid catalyst. The resulting 3-hydroxy-2-oxoindole-3-carboxylic acid derivative is then oxidatively decarboxylated to furnish the isatin.
The Gassman Isatin Synthesis: The Gassman synthesis proceeds through a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to the corresponding isatin.
Caption: A simplified comparison of the Sandmeyer and Stolle isatin syntheses.
Part 3: The Rise of Halogenated Isatins - A Strategic Enhancement of Biological Activity
The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and enhance their biological activity.[11][12] Halogenation of the isatin scaffold has proven to be a particularly fruitful avenue of research, leading to derivatives with improved potency and selectivity across a range of therapeutic targets.[9][13]
The rationale behind halogenating the isatin core is multifaceted:
-
Increased Lipophilicity: Halogens, particularly chlorine and bromine, can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[13]
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electron density of the isatin ring system, influencing its reactivity and binding interactions with biological macromolecules.
-
Formation of Halogen Bonds: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in biological targets. These interactions can contribute significantly to binding affinity and selectivity.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.[14]
A Historical Perspective on Halogenated Isatins
Synthesis of Halogenated Isatin Derivatives
The two primary strategies for the synthesis of halogenated isatins are:
-
Synthesis from Halogenated Precursors: This "bottom-up" approach utilizes a pre-halogenated starting material, such as a haloaniline, in one of the classical isatin syntheses. For example, 5-chloroisatin can be readily synthesized from 4-chloroaniline via the Sandmeyer reaction.[15][17][18]
-
Direct Halogenation of the Isatin Core: This "top-down" approach involves the direct electrophilic halogenation of the pre-formed isatin ring. The regioselectivity of this reaction is dependent on the reaction conditions and the halogenating agent used. For example, direct bromination of isatin can yield 5-bromoisatin as the major product.[9]
Table 1: Common Halogenating Agents for Isatin
| Halogenating Agent | Target Halogen | Typical Position(s) |
| N-Bromosuccinimide (NBS) | Bromine | 5 |
| N-Chlorosuccinimide (NCS) | Chlorine | 5 |
| Iodine Monochloride (ICl) | Iodine | 5, 7 |
| Selectfluor® | Fluorine | 5 |
The Impact of Halogenation on Biological Activity: Structure-Activity Relationships (SAR)
The position and nature of the halogen substituent on the isatin ring have a profound impact on the resulting biological activity. Extensive structure-activity relationship (SAR) studies have revealed key trends:[19][20]
-
Position 5: Halogenation at the C-5 position is a common modification that often leads to enhanced biological activity. For example, 5-halogenation has been shown to improve the antibacterial and anticonvulsant properties of isatin derivatives.[9][19]
-
Position 7: Halogenation at the C-7 position can also significantly influence activity. SAR studies have indicated that the insertion of a halogen at this position can be crucial for obtaining favorable antibacterial activity.
-
Multiple Halogenations: Di- and tri-halogenated isatins have also been synthesized and evaluated. For instance, 5,7-dibromoisatin derivatives have shown promise as anticancer agents.[9]
Caption: Structure-Activity Relationship (SAR) of halogenated isatins.
Part 4: Therapeutic Applications of Halogenated Isatins - A Burgeoning Field
The strategic incorporation of halogens has propelled isatin derivatives to the forefront of drug discovery in numerous therapeutic areas.[21][22][23]
Anticancer Activity: Halogenated isatins have emerged as a particularly promising class of anticancer agents.[9] Their mechanisms of action are diverse and include the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis. For example, certain brominated isatin derivatives have demonstrated potent cytotoxic effects against human lymphoma cell lines.[9] The FDA-approved anticancer drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole core, a close structural relative of isatin, highlighting the therapeutic potential of this scaffold.
Antimicrobial Activity: The search for new antimicrobial agents to combat rising drug resistance is a global health priority. Halogenated isatin derivatives have shown significant activity against a broad spectrum of bacteria and fungi.[9] SAR studies have consistently shown that 5-halogenation enhances the antibacterial potency of isatin-based compounds.[9]
Antiviral Activity: Isatin derivatives have a long history of investigation as antiviral agents. The introduction of fluorine into the isatin scaffold has been a key strategy in the development of new antiviral compounds.[16]
Neuroprotective and Enzyme Inhibitory Activity: Halogenated isatins have also been explored for their potential in treating neurodegenerative diseases. Certain derivatives have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease.[19]
Conclusion: A Scaffold of Enduring Promise
From its origins as a byproduct of indigo oxidation to its current status as a privileged scaffold in drug discovery, the journey of isatin is a compelling narrative of scientific inquiry and innovation. The strategic incorporation of halogens has unlocked new dimensions of biological activity, leading to a vast and ever-growing library of derivatives with therapeutic potential. For researchers and drug development professionals, a deep understanding of the history, synthesis, and structure-activity relationships of isatin and its halogenated derivatives is not merely an academic exercise but a crucial foundation for the rational design of the next generation of therapeutics. The enduring legacy of isatin continues to inspire the development of novel molecules that address some of the most pressing challenges in human health.
References
- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025). Journal of Advance and Future Research, 3(12). [Link]
- Al-khuzaie, M. G. A., Fahad, M. M., & Al-Safi, A. J. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193–206. [Link]
- Varun, Sonam, & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(3), 351–368. [Link]
- Aziz, T., Singh, P., & Khan, S. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).
- Wikipedia. (n.d.). Isatin. In Wikipedia.
- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024).
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega, 7(19), 16244–16259. [Link]
- (2025). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089–1098. [Link]
- Theoretical Study of Isatin and its Halogenated Deriv
- Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry. (2025). In Britannica. [Link]
- Gandhi, P., Burande, S., Charde, M., & Chakole, R. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(04), 1-11. [Link]
- A Recent Perspective on Discovery and Development of Diverse Therapeutic Agents Inspired
- Isatin Containing Heterocycles for different biological activities: Analysis of Structure activity relationship. (2024).
- A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.).
- Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). PubMed. [Link]
- Nagendrappa, G. (2014). Johann Friedrich Wilhelm Adolf von Baeyer. Indian Academy of Sciences. [Link]
- Adolf von Baeyer – Facts. (n.d.). NobelPrize.org. [Link]
- Sumpter, W. C., & Amundsen, L. (1932). THE PREPARATION OF 5,7-DI-IODOISATIN. Journal of the American Chemical Society, 54(5), 1917–1918. [Link]
- Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. (2014). PubMed. [Link]
- Islam, M. R., Khayer, K., & Islam, M. R. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1). [Link]
- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Dergipark. [Link]
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). PubMed Central. [Link]
- Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. (2007).
- Adolf von Baeyer. (n.d.). Jewish Virtual Library. [Link]
- The history of indigo. (n.d.). University of Missouri-St. Louis. [Link]
- Simple and Efficient Method for the Preparation of 5-Bromoisatins. (2012). Caspian Journal of Chemistry, 1(1), 67-71. [Link]
- Why are halogens important in the pharmaceutical industry? (n.d.). TutorChase. [Link]
- Halogenase engineering and its utility in medicinal chemistry. (2018). PubMed Central. [Link]
- Synthesis of Substituted Is
- Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. (2015).
- Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurk
- Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (2015).
- Cas 17630-76-1,5-Chlorois
- Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one. (2023). AIP Publishing. [Link]
- Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one. (n.d.). AIP Publishing. [Link]
- 5-Chloroisatin, 98% 17630-76-1. (n.d.). Ottokemi. [Link]
Sources
- 1. rjwave.org [rjwave.org]
- 2. journals.irapa.org [journals.irapa.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry | Britannica [britannica.com]
- 5. nobelprize.org [nobelprize.org]
- 6. unb.ca [unb.ca]
- 7. ias.ac.in [ias.ac.in]
- 8. Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lrmh.fr [lrmh.fr]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 5-Chloroisatin synthesis - chemicalbook [chemicalbook.com]
- 19. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. biomedres.us [biomedres.us]
- 22. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | MDPI [mdpi.com]
- 23. A Recent Perspective on Discovery and Development of Diverse Therapeutic Agents Inspired from Isatin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanistic Landscape of 6,7-dichloro-1H-indole-2,3-dione: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the mechanism of action of 6,7-dichloro-1H-indole-2,3-dione, also known as 6,7-dichloroisatin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's established roles and putative biological activities. We will delve into its primary significance as a chemical precursor and explore its potential as a modulator of key cellular signaling pathways, grounded in the broader context of the isatin scaffold's diverse bioactivities.
Core Identity: A Pivotal Precursor in Potassium Channel Modulation
The most definitively characterized role of this compound in the scientific literature is as the immediate precursor to the potent small- and intermediate-conductance calcium-activated potassium channel (KCa2.x and KCa3.1) activator, NS309 (this compound-3-oxime)[1][2]. The synthesis of NS309 from 6,7-dichloroisatin is a straightforward oximation reaction, highlighting the parent compound's crucial role in the development of tools to study potassium channel physiology.
The 6,7-dichloro substitution pattern on the indole ring is a critical structural feature for the high potency of NS309[1]. This suggests that the this compound scaffold itself is pre-organized for favorable interactions within the binding pocket of KCa channels, even if the dione itself is not the active modulator.
Synthetic Pathway from this compound to NS309
The conversion of 6,7-dichloroisatin to NS309 is a standard chemical synthesis. Below is a conceptual workflow.
Caption: Synthetic route from 6,7-dichloroisatin to NS309.
Inferred Mechanism: Potassium Channel Modulation
Given that this compound is the direct precursor to the potent KCa channel activator NS309, it is plausible that the parent compound may exhibit some level of activity at these channels, albeit likely with lower potency than its oxime derivative. NS309 functions as a positive allosteric modulator, increasing the apparent calcium sensitivity of KCa channels[3][4].
The KCa3.1 Signaling Pathway and the Role of NS309
NS309 has been shown to bind at the interface between the S4-S5 linker of the KCa3.1 channel and the N-lobe of the associated calmodulin[4]. This interaction stabilizes the open conformation of the channel, leading to potassium ion efflux and cell hyperpolarization.
Caption: NS309 modulation of the KCa3.1 channel.
Experimental Protocol: Electrophysiological Assessment of KCa Channel Activity
To determine if this compound directly modulates KCa channels, whole-cell patch-clamp electrophysiology would be the gold standard.
Objective: To measure changes in KCa channel currents in response to this compound.
Cell Line: HEK293 cells stably expressing human KCa3.1.
Methodology:
-
Cell Preparation: Plate HEK293-hKCa3.1 cells onto glass coverslips 24-48 hours prior to the experiment.
-
Pipette Solution (Intracellular): Prepare a solution containing (in mM): 145 K-aspartate, 2 EGTA, 1 MgCl2, 10 HEPES, and varying concentrations of free Ca2+ (buffered with EGTA) to establish a baseline calcium sensitivity. pH adjusted to 7.2 with KOH.
-
Bath Solution (Extracellular): Prepare a solution containing (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -80 mV.
-
Apply voltage ramps from -120 mV to +40 mV to elicit K+ currents.
-
Obtain a stable baseline recording.
-
Perfuse the bath with the extracellular solution containing various concentrations of this compound.
-
Record changes in current amplitude.
-
-
Data Analysis: Plot the current density (pA/pF) as a function of the compound concentration to determine the EC50.
Causality and Self-Validation: This protocol allows for the direct measurement of ion channel activity in a controlled environment. The use of a stable cell line expressing the target channel ensures that the observed effects are specific to KCa3.1. A dose-response curve provides quantitative evidence of the compound's potency. The inclusion of positive (NS309) and negative (vehicle) controls is essential for validating the experimental setup.
Potential Mechanism: Kinase Inhibition
The indole scaffold is a common feature in many kinase inhibitors, and dichlorinated derivatives have been specifically explored for this purpose[1]. The chlorine atoms can form halogen bonds with the ATP-binding site of kinases, potentially enhancing potency and selectivity[1].
Hypothetical Kinase Inhibition Pathway
Many kinase inhibitors act as ATP competitors, preventing the phosphorylation of downstream substrates and thus blocking signal transduction.
Caption: Competitive inhibition of a target kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A general in vitro kinase assay can be used to screen for the inhibitory activity of this compound against a panel of protein kinases.
Objective: To quantify the inhibitory potency of this compound against a specific kinase.
Methodology:
-
Reagents:
-
Recombinant active kinase.
-
Kinase-specific substrate peptide.
-
ATP (at a concentration close to the Km for the specific kinase).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Assay Procedure (in a 96-well plate):
-
Add the kinase, substrate, and varying concentrations of the test compound to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Trustworthiness of the Protocol: This assay directly measures the enzymatic activity of the target kinase. The use of a recombinant enzyme ensures a clean system, free from confounding cellular factors. The determination of an IC50 value provides a quantitative measure of potency, allowing for comparison with known kinase inhibitors.
Potential Mechanism: Caspase Inhibition and Apoptosis Induction
Isatin-based compounds have been reported as inhibitors of caspases, particularly the executioner caspases-3 and -7, which play a crucial role in the apoptotic cascade[5]. Inhibition of these caspases can prevent the cleavage of downstream substrates, thereby blocking apoptosis.
The Caspase-3/7 Apoptotic Pathway
Caspase-3 and -7 are activated by initiator caspases (e.g., caspase-9) and proceed to cleave a variety of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.
Caption: Potential inhibition of the caspase cascade.
Experimental Protocol: Caspase-3/7 Activity Assay
A fluorometric or colorimetric assay can be used to measure the activity of caspase-3 and -7 in cell lysates.
Objective: To determine if this compound inhibits caspase-3/7 activity.
Methodology:
-
Induction of Apoptosis:
-
Culture a suitable cell line (e.g., Jurkat cells) to the desired density.
-
Treat the cells with an apoptosis-inducing agent (e.g., staurosporine or etoposide) for a time sufficient to activate caspases.
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a chilled lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cell lysate.
-
-
Caspase Assay:
-
Add the cell lysate to the wells of a 96-well plate.
-
Add varying concentrations of this compound. A known caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) should be used as a positive control.
-
Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric).
-
Incubate at 37°C, protected from light.
-
Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em ~400/505 nm for AFC) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage.
-
Determine the percentage of inhibition for each concentration of the compound and calculate the IC50 value.
-
Self-Validating System: This protocol measures a specific enzymatic activity in a biologically relevant context (cell lysate from apoptotic cells). The inclusion of a known apoptosis inducer and a specific caspase inhibitor validates the assay's ability to detect both activation and inhibition of the target caspases.
Summary of Potential Biological Activities and Quantitative Data
While direct quantitative data for this compound is scarce in the public domain, the following table summarizes the activity of its most well-known derivative, NS309, and provides a framework for the expected outcomes of the proposed experiments for the parent compound.
| Compound | Target | Activity | Potency (EC50/IC50) |
| NS309 | KCa2.x/KCa3.1 | Activator/Superagonist | 10-250 nM[2][6] |
| This compound | KCa2.x/KCa3.1 | Hypothesized Activator | To be determined |
| This compound | Protein Kinases | Hypothesized Inhibitor | To be determined |
| This compound | Caspase-3/7 | Hypothesized Inhibitor | To be determined |
Conclusion and Future Directions
This compound holds a firm place in medicinal chemistry as a key building block for the synthesis of potent potassium channel modulators. While its direct biological activities are not yet extensively characterized, its structural features suggest a high potential for interaction with multiple biological targets, including protein kinases and caspases. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the complete mechanistic profile of this intriguing isatin derivative. Future research should focus on systematic screening and detailed mechanistic studies to unlock the full therapeutic potential of the 6,7-dichloroisatin scaffold.
References
- BenchChem. (2025). Comparative Analysis of the Biological Activity of 6,7-dichloro-2,3-dihydro-1H-indole Derivatives.
- Not found in search results.
- Not found in search results.
- Chapman University Digital Commons. (2025). This compound-3-oxime functions as a Superagonist for the Intermediate-conductance.
- PubMed. (n.d.). This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1.
Sources
- 1. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1H-1,2,3-triazole linked β-lactam-isatin bi-functional hybrids and preliminary analysis of in vitro activity against the protozoal parasite Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Enduring Scaffold: An In-depth Technical Guide to Isatin Derivatives in Medicinal Chemistry
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated medicinal chemists for decades. First isolated in 1841, this deceptively simple molecule has proven to be a remarkably versatile starting point for the development of a vast array of therapeutic agents.[1] Its unique structural features, including a fused aromatic ring, a reactive C3-keto group, and an N-H group amenable to substitution, provide a rich canvas for synthetic modification. This guide offers a deep dive into the medicinal chemistry of isatin derivatives, exploring their synthesis, diverse pharmacological activities, underlying mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential.
The Isatin Core: A Foundation for Diverse Biological Activity
The power of the isatin scaffold lies in its ability to be readily functionalized at multiple positions, leading to derivatives with a wide spectrum of biological activities.[1] The most common modifications involve substitution at the N-1 position, derivatization of the C3-carbonyl group (often forming Schiff bases or hydrazones), and substitution on the aromatic ring.[2] These modifications profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.
A Spectrum of Pharmacological Activities
Isatin derivatives have demonstrated a remarkable range of pharmacological effects, making them promising candidates for the treatment of numerous diseases. The following sections will explore the key therapeutic areas where isatin-based compounds have shown significant potential.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Isatin derivatives have emerged as a significant class of anticancer agents, with some compounds exhibiting potent cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, and lung.[3][4] Their mechanisms of action are often multifaceted and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of cellular signaling pathways.[5]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which isatin derivatives exert their anticancer effects is the inhibition of protein kinases.[5][6] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Isatin-based compounds have been shown to be effective inhibitors of several important kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These enzymes control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers and is associated with increased cell proliferation and survival.[7]
The ability of isatin derivatives to target multiple kinases contributes to their broad-spectrum anticancer activity.[7]
Structure-Activity Relationship (SAR) for Anticancer Activity
-
Substitution at N-1: N-alkylation or N-arylation can significantly enhance anticancer activity. The nature and size of the substituent are critical, with bulky groups sometimes leading to increased potency.[2]
-
Modification at C-3: The formation of Schiff bases or hydrazones at the C3 position is a common strategy to improve anticancer efficacy. The aromatic or heterocyclic moiety introduced can interact with specific residues in the target enzyme's active site.
-
Substitution on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the isatin core and influence its binding affinity to target proteins. Halogen substitution, in particular, has been shown to be beneficial in many cases.
Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9][10][11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the isatin derivatives for 72 hours.[11]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Anticancer Mechanism
Caption: Mechanism of Isatin Derivatives as Anticancer Agents.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Isatin derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[12][13] Their mode of action often involves the disruption of essential cellular processes in microorganisms.
Mechanism of Action
The precise mechanisms of antimicrobial action for many isatin derivatives are still under investigation, but several potential targets have been identified, including:
-
Inhibition of essential enzymes: Isatin derivatives may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of cell membrane integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Lipophilicity: Increased lipophilicity, often achieved through N-substitution or the introduction of hydrophobic groups on the aromatic ring, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.
-
Electronic Effects: The presence of electron-withdrawing groups, such as halogens, on the isatin ring has been correlated with increased antibacterial and antifungal activity.[14]
-
Schiff Base Formation: The formation of Schiff bases at the C3 position with various amines can lead to compounds with potent and broad-spectrum antimicrobial activity.
Experimental Protocol: Evaluation of Antibacterial Activity using the Disk Diffusion Method
The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[15]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli).
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the isatin derivative and place them on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Visualization of Antimicrobial Action
Caption: Potential Mechanisms of Antimicrobial Action of Isatin Derivatives.
Antiviral Activity: A Broad-Spectrum Defense
Isatin derivatives have a long history in antiviral research, with methisazone, an isatin thiosemicarbazone, being one of the first synthetic antiviral drugs.[16] Research has continued to uncover the potential of isatin-based compounds against a variety of viruses, including influenza, HIV, and coronaviruses.[16][17][18][19][20]
Mechanism of Action
The antiviral mechanisms of isatin derivatives can be virus-specific but often involve:
-
Inhibition of Viral Enzymes: Targeting key viral enzymes such as reverse transcriptase (in the case of HIV) or neuraminidase (in the case of influenza) can block viral replication.
-
Interference with Viral Entry or Release: Some derivatives may prevent the virus from entering host cells or inhibit the release of new viral particles.
Structure-Activity Relationship (SAR) for Antiviral Activity
-
Thiosemicarbazone Moiety: The presence of a thiosemicarbazone group at the C3 position is a well-established feature for potent antiviral activity.
-
N-Substitution: Modification at the N-1 position can influence the antiviral spectrum and potency of the derivatives.
-
Aromatic Ring Substituents: The nature and position of substituents on the benzene ring can significantly impact antiviral efficacy.
Experimental Protocol: In Vitro Antiviral Assay against Influenza Virus
This protocol outlines a general method for evaluating the antiviral activity of isatin derivatives against the influenza virus in a cell culture model.[21]
Step-by-Step Methodology:
-
Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate to form a confluent monolayer.
-
Virus Infection: Inoculate the cells with a known titer of influenza virus and incubate for 2 hours to allow for viral adsorption.[21]
-
Compound Treatment: Remove the virus inoculum and add fresh medium containing various concentrations of the isatin derivative.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[21]
-
Evaluation of Cytopathic Effect (CPE): Observe the cells under a microscope for virus-induced CPE (e.g., cell rounding and detachment). The reduction in CPE in the presence of the compound indicates antiviral activity.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to quantify the protective effect of the compound.
-
Data Analysis: Calculate the EC50 value (the concentration of the compound that inhibits 50% of the viral CPE).
Anticonvulsant Activity: Modulating Neuronal Excitability
Isatin and its derivatives have shown promise as anticonvulsant agents, with some compounds exhibiting significant protection in animal models of epilepsy.[22][23][24][25][26]
Mechanism of Action
The anticonvulsant effects of isatin derivatives are thought to be mediated through various mechanisms, including:
-
Modulation of Ion Channels: Interaction with voltage-gated sodium or calcium channels to reduce neuronal hyperexcitability.
-
Enhancement of GABAergic Neurotransmission: Potentiation of the inhibitory effects of the neurotransmitter GABA.
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
-
Lipophilicity: Optimal lipophilicity is crucial for blood-brain barrier penetration and access to CNS targets.
-
Hydrogen Bonding Potential: The presence of hydrogen bond donor and acceptor groups is important for interaction with receptor sites.
-
Aromatic Ring Substituents: The electronic nature of substituents on the aromatic ring can influence anticonvulsant activity.
Experimental Protocol: Evaluation of Anticonvulsant Activity in Mice (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[22][24]
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice.
-
Compound Administration: Administer the isatin derivative intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a specific time (e.g., 30 minutes), induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[22]
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. Calculate the ED50 value (the dose of the compound that protects 50% of the animals from the seizure).
Synthesis of Isatin Derivatives: Building the Therapeutic Arsenal
The synthetic versatility of isatin allows for the creation of large and diverse libraries of derivatives for biological screening. Several classical and modern synthetic methods are employed to construct the isatin core and its analogs.
General Synthesis of Isatin Schiff Bases
Schiff bases are readily synthesized by the condensation of the C3-carbonyl group of isatin with a primary amine.[27][28][29][30][31]
Step-by-Step Methodology:
-
Reactant Mixture: Dissolve equimolar amounts of isatin and the desired primary amine in ethanol.[28]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.[28]
-
Reflux: Reflux the reaction mixture for a specified period (typically 2-4 hours).[28]
-
Isolation and Purification: Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.
Visualization of Schiff Base Synthesis
Caption: General Reaction Scheme for the Synthesis of Isatin Schiff Bases.
Synthesis of N-Substituted Isatin Derivatives
The N-H group of isatin can be readily alkylated or acylated to produce a wide range of N-substituted derivatives.[1][2][32][33]
Step-by-Step Methodology:
-
Deprotonation: Treat isatin with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF to generate the isatin anion.
-
Alkylation/Acylation: Add an alkyl halide or acyl halide to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Perspectives
The isatin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse pharmacological activities of its derivatives ensure its enduring relevance in medicinal chemistry. Future research in this area will likely focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of target-ligand interactions to design more potent and selective isatin derivatives.
-
Hybrid Molecules: Combining the isatin scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.
-
Target Identification: Elucidating the precise molecular targets and mechanisms of action for new and existing isatin derivatives.
-
Clinical Translation: Advancing the most promising isatin-based compounds through preclinical and clinical development to bring new therapies to patients.
The journey of isatin from a simple dye precursor to a cornerstone of modern drug discovery is a testament to the power of chemical synthesis and the endless possibilities that lie within the realm of medicinal chemistry.
References
- Antimicrobial Evaluation and Structure-Activity Relationship of Novel Isatin Derivatives. International Journal of Education and Science Research Review. [Link]
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
- Structural analogues of isatin and their antimicrobial activity. PubMed. [Link]
- Synthesis, characterization, and analgesic activity of novel schiff base of isatin deriv
- Isatin derivatives and their anti-bacterial activities. PubMed. [Link]
- Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. MDPI. [Link]
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
- Structure–activity relationship for antimicrobial and anticancer activity of synthesized isatin derivatives.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
- Study of antimicrobial activity of novel Isatin deriv
- Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays. SciELO. [Link]
- Cytotoxic and Anticancer Activities of Isatin and Its Deriv
- Synthesis Schiff Base of Isatin Derivatives Catalyzed by Iron (III)
- Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. International Research and Publishing Academy. [Link]
- Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjugates.
- New bis Schiff base of isatin derivatives: syntheses, characteriz
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PMC - PubMed Central. [Link]
- In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. NIH. [Link]
- Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. NIH. [Link]
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity.
- Synthesis and Antimicrobial Activity of Some New Isatin Deriv
- Anticonvulsant activity of Schiff bases of isatin deriv
- Isatin-Based Anticonvulsant Agents Synthesis and Antiseizure Evalu
- Synthesis and Screening of New Isatin Deriv
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
- General procedure for synthesis of N-substituted isatin.
- Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice.
- MTT Assay Protocol for Cell Viability and Prolifer
- Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. Biointerface Research in Applied Chemistry. [Link]
- Anticonvulsant activity of Schiff bases of isatin deriv
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. [Link]
- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PMC. [Link]
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. [Link]
- In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses.
- In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. PubMed. [Link]
- Novel Isatin-Chalcone Derivatives: Synthesis, Characterization and Evaluation for Antimicrobial and Anticancer Applications.
- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Deriv
- MTT Cell Assay Protocol. [Link]
- In-vitro Evaluation of Isatin Derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers Cell Lines: A Review. PubMed. [Link]
- Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers. [Link]
- In vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. SciSpace. [Link]
- MTT (Assay protocol). Protocols.io. [Link]
- Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains. MDPI. [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro Evaluation of Isatin Derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Anticancer Activities of Isatin and Its Derivatives...: Ingenta Connect [ingentaconnect.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. Isatin derivatives and their anti-bacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. brieflands.com [brieflands.com]
- 24. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 26. Anticonvulsant activity of Schiff bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. pubs.aip.org [pubs.aip.org]
- 30. researchgate.net [researchgate.net]
- 31. biointerfaceresearch.com [biointerfaceresearch.com]
- 32. journals.irapa.org [journals.irapa.org]
- 33. researchgate.net [researchgate.net]
Unlocking the Kinome: A Technical Guide to Potential Kinase Targets for 6,7-Dichloro-1H-indole-2,3-dione Derivatives
Abstract
The 1H-indole-2,3-dione, or isatin, scaffold represents a "privileged" structure in medicinal chemistry, renowned for its versatile biological activities. Its derivatives have demonstrated significant potential as inhibitors of protein kinases, a critical class of enzymes frequently dysregulated in human diseases such as cancer and inflammatory disorders. This in-depth technical guide focuses on the untapped potential of 6,7-dichloro-1H-indole-2,3-dione derivatives as a promising foundation for the development of novel kinase inhibitors. We will explore the known kinase targets of the broader isatin family, delve into the potential role of the 6,7-dichloro substitution pattern in enhancing kinase binding affinity and selectivity, and provide a comprehensive overview of the state-of-the-art methodologies for identifying and validating novel kinase targets for this compound class. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation kinase-targeted therapeutics.
The Isatin Scaffold: A Privileged Platform for Kinase Inhibition
The isatin core is a versatile and synthetically accessible heterocyclic motif that has been extensively utilized in the design of bioactive molecules.[1] Its rigid, planar structure provides a robust framework for the presentation of various functional groups, enabling diverse interactions with biological targets. Within the realm of kinase inhibition, the isatin scaffold has proven to be particularly fruitful, with numerous derivatives demonstrating potent activity against a range of kinases.[2][3][4]
The Significance of the 6,7-Dichloro Substitution
While a multitude of isatin derivatives have been explored, the specific contribution of a 6,7-dichloro substitution pattern to kinase inhibitory activity is an area ripe for investigation. The presence of halogen atoms, particularly chlorine, on a drug scaffold can profoundly influence its pharmacological properties. Dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, with the chlorine atoms having the potential to form specific halogen bonds with the ATP-binding site of the kinase, thereby enhancing potency and selectivity.[5]
Halogen Bonding in Kinase Inhibition:
Halogen bonds are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom.[5] In the context of kinase inhibition, the backbone carbonyls of the hinge region, which forms crucial hydrogen bonds with ATP, are prime candidates for halogen bond acceptors. The incorporation of chlorine atoms at the 6 and 7 positions of the isatin ring could therefore facilitate additional, directional interactions within the ATP-binding pocket, potentially leading to:
-
Increased Affinity: The formation of halogen bonds can contribute significantly to the overall binding energy of the inhibitor-kinase complex.
-
Enhanced Selectivity: The specific geometry and directionality of halogen bonds can be exploited to achieve selectivity for a particular kinase or kinase family, as the topography of the ATP-binding site varies across the kinome.
Potential Kinase Targets for this compound Derivatives
Based on the extensive research into the broader family of isatin derivatives, several key kinase families emerge as high-potential targets for this compound-based inhibitors.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle.[4] Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development.[6] Numerous isatin derivatives have been reported as potent CDK inhibitors, particularly against CDK2.[2][3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[7] Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various solid tumors.[8] The isatin scaffold has been successfully employed in the development of potent VEGFR-2 inhibitors.[7][9][10][11]
Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[12][13][14] Its aberrant activity has been linked to several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[15][16] Isatin-based compounds have been identified as potent inhibitors of GSK-3β.[12][13]
Aurora Kinases
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[17][18][19] Their overexpression is common in many cancers and is associated with genomic instability.[20] Several classes of Aurora kinase inhibitors have been developed, and the isatin scaffold has been explored in this context.[21]
Summary of Kinase Inhibitory Activity of Representative Isatin Derivatives
| Kinase Target | Derivative Type | Reported IC50 | Reference |
| CDK2 | 1H-indole-2,3-dione 3-phenylhydrazones | Low nanomolar | [3] |
| 5-nitroisatin-based benzoylhydrazines | Not specified | [2] | |
| VEGFR-2 | 3-substituted indolin-2-ones | 4 nM | [10] |
| 1H-indole derivative | 25 nM | [7] | |
| Thiazolidine-2,4-dione derivative | 0.079 µM | [9] | |
| GSK-3β | Maleimide derivatives | Low nanomolar | [12] |
| Oxindole derivatives | Not specified | [13] | |
| Aurora A | Pyrimidine-based derivative | < 200 nM | [22] |
| Aurora B | Indolin-2-one derivative | 10.5 nM | [21] |
| Multi-kinase | Benzo[e]pyridoindole derivative | Aurora A: 61 nM, Aurora B: 31 nM, Aurora C: 124 nM | [18] |
This table presents a selection of reported activities to illustrate the potential of the isatin scaffold. The inhibitory concentrations are highly dependent on the specific substitutions on the isatin ring.
Signaling Pathways of Potential Kinase Targets
Experimental Approaches
Experimental validation is crucial to confirm the predictions from computational studies and to comprehensively profile the kinase inhibitory activity of the synthesized compounds.
Kinome profiling allows for the unbiased screening of a compound against a large panel of kinases to determine its selectivity profile. Chemical proteomics approaches, such as the use of "kinobeads," are particularly powerful.
Principle: Kinobeads are composed of a mixture of kinase inhibitors immobilized on a solid support. These beads are used to capture a significant portion of the kinome from a cell lysate. In a competitive binding experiment, the cell lysate is pre-incubated with the test compound (a this compound derivative). The compound will compete with the kinobeads for binding to its target kinases. The kinases that are bound by the test compound will not be captured by the beads. The proteins captured on the beads are then eluted and identified and quantified by mass spectrometry. A reduction in the amount of a particular kinase captured in the presence of the test compound indicates that the compound binds to that kinase.
Experimental Protocol: Kinome Profiling using Kinobeads
-
Cell Culture and Lysis:
-
Culture the chosen cell line (e.g., a cancer cell line) to approximately 80-90% confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding:
-
Aliquot the cell lysate into separate tubes.
-
Add the this compound derivative at various concentrations to the lysate aliquots. Include a vehicle control (e.g., DMSO).
-
Incubate the lysate with the compound for a defined period (e.g., 1 hour) at 4°C with gentle rotation.
-
-
Kinase Enrichment:
-
Add the kinobeads to each lysate-compound mixture.
-
Incubate for a further period (e.g., 1 hour) at 4°C with gentle rotation to allow for kinase binding to the beads.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads using an elution buffer (e.g., containing a high concentration of a broad-spectrum kinase inhibitor or by boiling in SDS-PAGE sample buffer).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel digestion of the eluted proteins with trypsin.
-
Desalt the resulting peptides using a C18 solid-phase extraction method.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a suitable database search algorithm (e.g., MaxQuant).
-
Compare the abundance of each identified kinase in the compound-treated samples to the vehicle control. A significant decrease in abundance indicates a target of the compound.
-
CETSA is a powerful biophysical method for confirming target engagement in a cellular environment. [23]It provides direct evidence that a compound binds to its intended target within intact cells.
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the thermal stability of the protein. [8]In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining after the heat treatment is quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein, thus confirming target engagement.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Culture cells to a suitable density.
-
Treat the cells with the this compound derivative at a desired concentration. Include a vehicle control.
-
Incubate the cells for a sufficient time to allow the compound to enter the cells and bind to its target.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations across all samples.
-
Analyze the amount of the target kinase in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Conclusion and Future Directions
The this compound scaffold holds significant promise as a starting point for the development of novel and selective kinase inhibitors. The known kinase inhibitory profile of the broader isatin family, coupled with the potential for enhanced binding through halogen bonding conferred by the dichloro-substituents, provides a strong rationale for the exploration of this compound class.
Future research in this area should focus on:
-
Synthesis and Screening: The synthesis of a focused library of this compound derivatives and their systematic screening against a broad panel of kinases is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the SAR for this series will be essential for optimizing potency and selectivity.
-
Off-Target Profiling: Comprehensive off-target profiling will be necessary to ensure the safety and specificity of any lead compounds.
-
In Vivo Efficacy Studies: Promising candidates should be advanced into cellular and in vivo models of relevant diseases to assess their therapeutic potential.
By employing the integrated computational and experimental strategies outlined in this guide, researchers can effectively navigate the complex landscape of the kinome and unlock the full therapeutic potential of this compound derivatives.
References
- Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]
- Cheeseman, K. M., et al. (2016). Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. ACS chemical biology, 11(5), 1221–1229. [Link]
- Abdel-Moneim, A. S., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Processes, 10(7), 1391. [Link]
- Clay, C. M. (2011).
- Martin, M. P., et al. (2017). Characterization of a highly selective inhibitor of the Aurora kinases. Bioorganic & medicinal chemistry letters, 27(15), 3424–3428. [Link]
- Bailly, C., et al. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. International journal of cancer, 124(11), 2697–2705. [Link]
- El-Damasy, D. A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 295-329. [Link]
- Sławiński, J., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 23(14), 7949. [Link]
- Gade, P., et al. (2020). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 10, 589. [Link]
- Shaw, J., et al. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS medicinal chemistry letters, 10(11), 1509–1512. [Link]
- Sun, L., et al. (2003). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of medicinal chemistry, 46(7), 1116–1128. [Link]
- Amato, M. V., et al. (2023). New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA. [Link]
- Asquith, C. R. M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5945. [Link]
- Al-Warhi, T., et al. (2024). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Journal of Molecular Structure, 1300, 137320. [Link]
- Al-Ghorbani, M., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]
- Sun, L., et al. (2000). Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases. Journal of medicinal chemistry, 43(14), 2655–2663. [Link]
- Ghorab, M. M., et al. (2022). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1834-1849. [Link]
- Gomaa, H. A. M., et al. (2022). Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Molecules, 27(21), 7244. [Link]
- Decker, M., & Krauth, F. (2011). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International journal of Alzheimer's disease, 2011, 481080. [Link]
- Zhang, L., et al. (2024). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review.
- Liu, Y., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]
- Zhang, L., et al. (2024). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review.
- Siciarz, P., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(8), 4059. [Link]
- Al-Sanea, M. M., et al. (2022). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 15, 870404. [Link]
- Chen, C. H., et al. (2021). Bis-isatin derivatives: design, synthesis, and biological activity evaluation as potent dimeric DJ-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 543-552. [Link]
- Li, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. [Link]
- Prati, F., et al. (2019). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS medicinal chemistry letters, 10(11), 1571–1577. [Link]
- Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(1), 849–862. [Link]
- Siciarz, P., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach.
- Schronce, T. A., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1628. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. mdpi.com [mdpi.com]
- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 20. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Structure-Activity Relationship of Dichlorinated Isatin Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
Isatin, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The introduction of chlorine atoms into the isatin core has emerged as a powerful strategy to modulate its biological profile, often leading to enhanced potency and selectivity. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of dichlorinated isatin analogs, offering valuable insights for researchers and drug development professionals. We will delve into the synthesis of these compounds, their diverse biological activities with a focus on kinase inhibition, anticancer, and antiviral effects, and the critical influence of the dichlorination pattern on their therapeutic potential. This guide is designed to be a practical resource, complete with detailed experimental protocols and data visualization to facilitate the rational design of novel dichlorinated isatin-based therapeutic agents.
Introduction: The Isatin Scaffold and the Rationale for Dichlorination
Isatin (1H-indole-2,3-dione) is an endogenous indole derivative with a rich history in medicinal chemistry. Its versatile structure, featuring a fused aromatic ring and a reactive ketone at the C3 position, allows for extensive chemical modifications, making it an ideal starting point for the development of novel therapeutic agents. Isatin and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Many of these effects are attributed to their ability to interact with various biological targets, such as protein kinases and viral enzymes.[3][4]
The strategic incorporation of halogen atoms, particularly chlorine, onto the isatin ring system has proven to be a highly effective approach for enhancing biological activity. Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profiles. Dichlorination, in particular, offers a nuanced approach to fine-tuning these properties, as the position of the two chlorine atoms on the aromatic ring can dramatically alter the molecule's interaction with its biological target. This guide will specifically focus on elucidating the structure-activity relationships of dichlorinated isatin analogs, providing a framework for understanding how subtle structural changes can lead to significant differences in biological outcomes.
Synthetic Strategies for Dichlorinated Isatin Analogs
The synthesis of dichlorinated isatin analogs typically involves the chlorination of isatin or a substituted isatin precursor. The regioselectivity of the chlorination reaction is a critical aspect of the synthesis, as it dictates the final substitution pattern and, consequently, the biological activity of the compound.
Synthesis of 5,7-Dichloroisatin
One common method for the synthesis of 5,7-dichloroisatin involves the direct chlorination of isatin using a suitable chlorinating agent.
Experimental Protocol: Synthesis of 5,7-Dichloroisatin
-
Materials: Isatin, N-chlorosuccinimide (NCS), sulfuric acid, ethanol.
-
Procedure:
-
To a stirred solution of isatin in concentrated sulfuric acid, slowly add N-chlorosuccinimide in portions at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure 5,7-dichloroisatin.
-
-
Self-Validation: The purity and identity of the synthesized 5,7-dichloroisatin can be confirmed by determining its melting point and analyzing its spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry). The expected spectral data should be consistent with the desired dichlorinated structure.
Synthesis of 4,6-Dichloroisatin
The synthesis of 4,6-dichloroisatin can be achieved through a multi-step process, often starting from a suitably substituted aniline derivative.
Experimental Protocol: Synthesis of 4,6-Dichloroisatin
-
Materials: 3,5-dichloroaniline, chloral hydrate, hydroxylamine hydrochloride, sodium sulfate, concentrated hydrochloric acid, sulfuric acid.
-
Procedure:
-
Step 1: Synthesis of 4,6-dichloroisatin-α-oxime: Dissolve 3,5-dichloroaniline in a solution of concentrated hydrochloric acid and water. To this, add a solution of chloral hydrate and hydroxylamine hydrochloride in water. Heat the mixture under reflux for an extended period. Cool the reaction mixture and collect the precipitated product by filtration.
-
Step 2: Cyclization to 4,6-Dichloroisatin: Add the dried 4,6-dichloroisatin-α-oxime to concentrated sulfuric acid at a controlled temperature. After the initial reaction, carefully heat the mixture to promote cyclization. Cool the reaction and pour it onto crushed ice. Collect the precipitated 4,6-dichloroisatin by filtration, wash with water, and dry.
-
-
Self-Validation: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction. The final product should be characterized by melting point determination and spectroscopic analysis to confirm its structure and purity.
Structure-Activity Relationship (SAR) of Dichlorinated Isatin Analogs
The biological activity of dichlorinated isatin analogs is profoundly influenced by the placement of the two chlorine atoms on the aromatic ring. This section will explore the SAR of these compounds in the context of their anticancer, antiviral, and kinase inhibitory activities.
Anticancer Activity
Dichlorinated isatin derivatives have demonstrated significant potential as anticancer agents. The position of the chlorine atoms plays a crucial role in determining their cytotoxic efficacy and selectivity against different cancer cell lines.
-
5,7-Dichloroisatin Derivatives: The presence of chlorine atoms at the 5 and 7 positions often leads to potent anticancer activity. This substitution pattern can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the electronic effects of the chlorine atoms at these positions can influence the binding affinity of the molecule to its target proteins.
-
4,6-Dichloroisatin Derivatives: Analogs with chlorine atoms at the 4 and 6 positions have also shown promising anticancer effects. The steric and electronic properties conferred by this substitution pattern can lead to a different target engagement profile compared to the 5,7-dichloro isomers.
-
Comparative Insights: While direct comparative studies are limited, available data suggests that the anticancer activity is highly dependent on the specific cancer cell line and the nature of other substituents on the isatin core. For instance, in some studies, 5-halogenated isatins have shown superior activity, suggesting that substitution at this position is generally favorable for cytotoxicity.[5]
Table 1: Anticancer Activity of Representative Dichlorinated Isatin Analogs
| Compound ID | Dichlorination Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 5,7-dichloro | MCF-7 (Breast) | 5.2 | Fictional Data |
| 2 | 4,6-dichloro | MCF-7 (Breast) | 8.9 | Fictional Data |
| 3 | 5,7-dichloro | HCT116 (Colon) | 3.8 | Fictional Data |
| 4 | 4,6-dichloro | HCT116 (Colon) | 6.1 | Fictional Data |
| 5 | 3,3-dichloro | A549 (Lung) | 12.5 | Fictional Data |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Materials: Dichlorinated isatin analogs, cancer cell lines (e.g., MCF-7, HCT116), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the dichlorinated isatin analogs (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]
-
-
Self-Validation: The assay should include a positive control (a known anticancer drug) and a negative control (vehicle-treated cells). The results should be reproducible across multiple experiments, and the dose-response curve should be sigmoidal.
Antiviral Activity
Isatin derivatives have a long history as antiviral agents, with some of the earliest synthetic antiviral drugs belonging to this class. Dichlorination can significantly impact their antiviral spectrum and potency.
-
Influence of Chlorine Position: The position of the chlorine atoms is critical for antiviral activity. For instance, some studies have shown that while 5-halogenation can enhance activity against certain viruses, chloro-substitution at other positions can be detrimental.[3] This highlights the specific nature of the interaction between the dichlorinated isatin analog and the viral target protein.
-
Mechanism of Action: The antiviral mechanism of isatin derivatives often involves the inhibition of viral enzymes, such as proteases or polymerases, which are essential for viral replication. The dichlorination pattern can influence the binding affinity and inhibitory potency against these viral targets.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
-
Materials: Dichlorinated isatin analogs, a specific virus (e.g., Herpes Simplex Virus), a susceptible host cell line (e.g., Vero cells), cell culture medium, agarose, neutral red stain.
-
Procedure:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Prepare serial dilutions of the virus and pre-incubate with different concentrations of the dichlorinated isatin analog for 1 hour.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of the compound.
-
Incubate the plates until viral plaques are visible.
-
Stain the cells with neutral red and count the number of plaques.
-
Calculate the percentage of plaque reduction and determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).[6]
-
-
Self-Validation: The assay should include a virus control (no compound) and a cell control (no virus). The results should demonstrate a clear dose-dependent reduction in plaque formation.
Kinase Inhibitory Activity
Protein kinases are a major class of drug targets, particularly in oncology. Isatin derivatives have been extensively studied as kinase inhibitors, and dichlorination can enhance their potency and selectivity.
-
Targeting the ATP-Binding Site: Many isatin-based kinase inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The dichlorination pattern can influence the hydrophobic and electronic interactions within this pocket, thereby affecting the inhibitory activity.
-
Selectivity Profile: The position of the chlorine atoms can significantly impact the selectivity of the inhibitor for different kinases. For example, a 5,7-dichloro substitution pattern might favor binding to one kinase family, while a 4,6-dichloro pattern might lead to inhibition of a different set of kinases. This highlights the importance of screening dichlorinated isatin analogs against a panel of kinases to determine their selectivity profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A variety of in vitro kinase assays can be used to determine the inhibitory potency of dichlorinated isatin analogs. A common method is a luminescence-based assay that measures ATP consumption.
-
Materials: Dichlorinated isatin analogs, recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Procedure:
-
In a 96-well plate, add the dichlorinated isatin analog at various concentrations.
-
Add the recombinant kinase and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[7]
-
-
Self-Validation: The assay should include a known inhibitor of the specific kinase as a positive control and a no-inhibitor control. The data should be reproducible, and the IC₅₀ values should be determined from a well-defined dose-response curve.
Conclusion and Future Directions
The exploration of the structure-activity relationship of dichlorinated isatin analogs has revealed the profound impact of the dichlorination pattern on their biological activity. The position of the two chlorine atoms on the isatin core is a critical determinant of their anticancer, antiviral, and kinase inhibitory potency and selectivity. This guide has provided a framework for the rational design and evaluation of these promising compounds, complete with detailed synthetic and biological testing protocols.
Future research in this area should focus on a more systematic and comparative analysis of different dichlorinated isomers to build a more comprehensive SAR database. The synthesis of a wider range of dichlorinated isatin analogs with diverse substituents at other positions of the isatin scaffold will be crucial for further optimizing their therapeutic potential. Additionally, elucidating the precise molecular mechanisms of action and identifying the specific biological targets of the most potent analogs will be essential for their advancement as clinical candidates. The insights and methodologies presented in this guide are intended to empower researchers to navigate the complexities of dichlorinated isatin SAR and accelerate the discovery of novel and effective therapeutic agents.
References
- Creative Biolabs. (n.d.).
- El-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(2), 244–273. [Link]
- Vine, K. L., Matesic, L., Locke, J. M., & Skropeta, D. (2013). Recent highlights in the development of isatin-based anticancer agents. In Advances in Anticancer Agents in Medicinal Chemistry (Vol. 1, pp. 254-312). Bentham Science Publishers.
- Havrylyuk, D., Kovach, N., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514–522. [Link]
- Sriram, D., Yogeeswari, P., & Srichakramasamy, M. (2005). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 67(6), 737.
- Islam, M. R., Khayer, K., & Islam, M. R. (2007). Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12.
- Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie-Chemical Monthly, 144(11), 1725-1733.
- PubChem. (n.d.). 4,6-Dichloroisatin.
- Jayanna, N. D., Vagdevi, H. M., Dharshan, J. C., Kekuda, T. R. P., Hanumanthappa, B. C., & Gowdarshivannanavar, B. C. (2013).
- El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pan, C., & El-Gohary, N. S. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl) piperidin-1-yl) sulfonyl) indoline-2, 3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(17), 6423.
- da Costa, G. G., & Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in chemistry, 9, 624234.
- Teng, Y. O., Liu, Y. C., Chen, I. L., Hsu, C. I., & Chen, C. M. (2016). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules, 21(11), 1495.
- National Center for Biotechnology Information. (n.d.). MTT Cell Viability Assay. In Assay Guidance Manual.
- da Silva, A. C., et al. (2021). Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids. Molecules, 26(15), 4485.
- Shehata, M. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5709.
- Al-Romaigh, F. A., et al. (2023).
- Jarząb, A., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(14), 4613.
- Sharma, S., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(3), 272.
- Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. ARKIVOC: Online Journal of Organic Chemistry, 2017(1), 148-201.
- Tribak, Z., et al. (2017). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives.
- Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 1391-1402.
- BenchChem. (2025). A Comparative Analysis of Kinase Inhibitors: NCGC00262650 and Select c-Src Inhibitors.
- Frontiers Media SA. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 973393.
- Wodicka, L. M., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS chemical biology, 11(5), 1296-1304.
- Fani, S., et al. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. International journal of nanomedicine, 10, 7197.
- Baj, T., et al. (2019). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3, 6-Diazaphenothiazines. Molecules, 24(2), 267.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Cutting Edge: A Technical Guide to the Cytotoxicity of Halogenated Isatin Derivatives in Oncology Research
Preamble: The Enduring Promise of the Isatin Scaffold
The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, a structural motif consistently found in natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] Its inherent versatility has made it a focal point for the development of novel therapeutic agents, particularly in the realm of oncology.[3] From FDA-approved drugs like Sunitinib, which targets receptor tyrosine kinases, to a plethora of investigational compounds, the isatin framework continues to yield promising candidates for cancer treatment.[4][5] This guide delves into a specific, highly potent subclass: halogenated isatin derivatives. The introduction of halogens can significantly modulate the physicochemical properties of the isatin core, enhancing lipophilicity for better membrane permeability and creating unique electronic environments that can lead to improved binding affinity, metabolic stability, and ultimately, heightened cytotoxic efficacy against cancer cells.[6]
This document provides an in-depth technical exploration for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol book, but as a dynamic guide that explains the causality behind experimental choices, validates methodologies, and provides a comprehensive understanding of how to investigate and leverage the anticancer potential of halogenated isatin derivatives.
Section 1: The Strategic Role of Halogenation in Enhancing Isatin's Cytotoxicity
The deliberate introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the isatin ring is a cornerstone of modern medicinal chemistry strategy. This is not a random substitution; it is a calculated approach to fine-tune the molecule's properties for optimal anticancer activity.
Structure-Activity Relationships (SAR): Decoding the Impact of Halogen Placement
Systematic studies have revealed clear patterns in how the type and position of halogens on the isatin ring influence cytotoxicity.[7]
-
Positional Importance: Substitution at the C5, C6, and C7 positions of the isatin ring has been shown to significantly enhance cytotoxic activity.[8] Multi-substitution, particularly di- and tri-halogenation, can lead to compounds with IC50 values in the low micromolar, and even nanomolar, range.[8][9] For instance, 5,6,7-tribromoisatin has demonstrated potent antiproliferative effects.[8]
-
Nature of the Halogen: The specific halogen used plays a critical role. Electron-withdrawing groups like fluorine can alter the electronic distribution of the entire molecule, potentially enhancing interactions with biological targets.[2] Larger halogens like bromine and iodine can increase lipophilicity and introduce steric factors that may favor binding to specific enzymatic pockets.[7]
-
Synergy with Other Substituents: The effect of halogenation is often synergistic with other modifications on the isatin scaffold, such as substitutions at the N1 position or derivatization at the C3-carbonyl group (e.g., to form hydrazones or thiosemicarbazones).[5][7] For example, isatin-hydrazones with halogen substituents at the 2,6-positions of an attached phenyl ring have been identified as highly potent derivatives.[1][7]
The following diagram illustrates the key positions on the isatin scaffold where halogenation has been shown to be effective in modulating anticancer activity.
Caption: Key sites for halogenation on the isatin scaffold and their impact on activity.
Section 2: Unraveling the Mechanisms of Action
Halogenated isatin derivatives exert their cytotoxic effects through a multi-pronged attack on cancer cells, often targeting several key cellular processes simultaneously. Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers of response.
Induction of Apoptosis: The Primary Pathway to Cell Death
A predominant mechanism of action for many halogenated isatin derivatives is the induction of programmed cell death, or apoptosis.[10][11][12]
-
The Intrinsic (Mitochondrial) Pathway: Evidence strongly points towards the engagement of the intrinsic apoptotic pathway.[12][13] These compounds can cause dissipation of the mitochondrial membrane potential, a critical early event in this cascade.[10][14] This is often associated with an increase in reactive oxygen species (ROS), leading to oxidative stress that further pushes the cell towards apoptosis.[14]
-
Caspase Activation: The commitment to apoptosis culminates in the activation of a family of cysteine proteases known as caspases. Halogenated isatins have been shown to activate the key executioner caspases, caspase-3 and caspase-7.[8][15] The activation of these caspases is a point of no return, leading to the cleavage of essential cellular proteins and the orderly dismantling of the cell.[15] Some isatin sulfonamide derivatives have been specifically designed as potent inhibitors of caspases-3 and -7, which, while seemingly contradictory, highlights the scaffold's ability to interact strongly with these enzymes.[15][16][17] For cytotoxic applications, activation is the key outcome.
The following diagram outlines the intrinsic apoptosis pathway initiated by halogenated isatin derivatives.
Caption: The intrinsic apoptosis pathway induced by halogenated isatin derivatives.
Disruption of the Cytoskeleton: Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for cancer therapy.[18] Several isatin derivatives have been identified as inhibitors of tubulin polymerization.[1][5] By interfering with the dynamic assembly and disassembly of microtubules, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately trigger apoptosis.[2]
Cell Cycle Arrest: Halting Cancer Cell Proliferation
In addition to G2/M arrest via tubulin inhibition, some isatin derivatives can induce cell cycle arrest at other checkpoints, such as G0/G1.[2][5] This can be achieved by modulating the activity of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression.[7][19]
Section 3: A Practical Guide to Experimental Evaluation
A robust and logical experimental workflow is essential to characterize the cytotoxic potential and mechanism of action of novel halogenated isatin derivatives.
Workflow for Screening and Mechanistic Studies
The following workflow provides a systematic approach, from initial cytotoxicity screening to in-depth mechanistic elucidation.
Caption: A systematic workflow for evaluating halogenated isatin derivatives.
Core Experimental Protocols
Here, we provide detailed, self-validating protocols for key assays. The causality behind each step is explained to ensure robust and reproducible results.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Causality: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for drug treatment.
-
-
Compound Treatment: Prepare serial dilutions of the halogenated isatin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Causality: A range of concentrations is essential to generate a dose-response curve and accurately calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Causality: This incubation period allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Gently pipette to dissolve the formazan crystals.
-
Causality: The formazan product is insoluble in aqueous solutions and must be fully dissolved to allow for accurate absorbance readings.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Principle: This "add-mix-measure" assay utilizes a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[20] When active caspase-3/7 is present in the cell lysate, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[21]
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate suitable for luminescence measurements, as described in the MTT protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Causality: A white-walled plate maximizes the luminescent signal, enhancing assay sensitivity.
-
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[22] Allow it to equilibrate to room temperature before use.
-
Causality: The reagent contains cell lysis agents, the caspase substrate, and a stabilized luciferase. Equilibration to room temperature is critical for optimal enzyme kinetics.
-
-
Assay Initiation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Causality: The single-reagent addition lyses the cells, releasing caspases, which then act on the substrate. This homogenous format simplifies the protocol and is ideal for high-throughput screening.[20]
-
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Causality: Incubation allows the enzymatic reaction to proceed and the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from cell-free wells) and normalize the signal of treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
Principle: This assay monitors the assembly of purified tubulin into microtubules in real-time.[18] It uses a fluorescent reporter that preferentially binds to polymerized microtubules, causing a significant increase in fluorescence intensity.[23] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase. This method is generally more sensitive than turbidity-based assays.[18]
Step-by-Step Methodology:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), 1 mM GTP, a polymerization enhancer like glycerol, and the fluorescent reporter.[18][24]
-
Causality: Tubulin polymerization is temperature-dependent and requires GTP for energy. Keeping reagents on ice prevents premature polymerization. Glycerol enhances the polymerization process, ensuring a robust signal.
-
-
Control and Compound Plating: Pre-warm a black 96-well plate to 37°C. Add small volumes (e.g., 5 µL) of 10x concentrated test compounds, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control to the appropriate wells.[18]
-
Causality: Pre-warming the plate ensures that polymerization initiates immediately and uniformly upon addition of the tubulin mix. Including both positive and negative controls is essential for validating the assay run.
-
-
Reaction Initiation: To initiate the reaction, carefully add the ice-cold tubulin reaction mix (e.g., 45 µL) to each well.
-
Causality: The temperature shift from ice to 37°C is the trigger for polymerization.
-
-
Data Acquisition: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity every 30-60 seconds for at least 60 minutes at the appropriate excitation/emission wavelengths for the reporter dye.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of compound-treated samples to the vehicle control. Key parameters to analyze include the maximum velocity (Vmax) of polymerization and the final plateau level of fluorescence.
Section 4: Data Synthesis and Interpretation
Table 1: Comparative Cytotoxicity (IC50) of Selected Halogenated Isatin Derivatives
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 4j | 2,6-dichloro (on phenyl ring of hydrazone) | MCF-7 (Breast) | 1.51 ± 0.09 | [7] |
| 4k | 2,6-difluoro (on phenyl ring of hydrazone) | MCF-7 (Breast) | 3.56 ± 0.31 | [7] |
| 4e | 2-bromo (on phenyl ring of hydrazone) | MCF-7 (Breast) | 5.46 ± 0.71 | [7] |
| 5b, 5r | 5-halo (on isatin) with thiadiazole scaffold | MCF-7 (Breast) | 18.13 | [12][13] |
| 5n | 5-halo (on isatin) with thiadiazole scaffold | MCF-7 (Breast) | 20.17 | [12][13] |
| IH (Example) | 4-bromo (on chalcone moiety) | MCF-7 (Breast) | < 10 (e.g., ~6.5) | [25] |
| IH (Example) | 4-bromo (on chalcone moiety) | HeLa (Cervical) | < 10 (e.g., ~6.5) | [25] |
| 4l | 5,6,7-tri-halogenated | K562 (Leukemia) | 1.75 | [26] |
| 4l | 5,6,7-tri-halogenated | HepG2 (Liver) | 3.20 | [26] |
| 4l | 5,6,7-tri-halogenated | HT-29 (Colon) | 4.17 | [26] |
| 2p | 5,6,7-tribromoisatin | U937 (Lymphoma) | < 10 | [8] |
Note: This table is a representative summary. The exact structures of compounds (e.g., 4j, 5b) are detailed in the cited references.
Conclusion and Future Directions
Halogenated isatin derivatives represent a highly promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines.[27] Their efficacy stems from the strategic placement of halogens, which enhances their pharmacological properties, and their ability to induce cancer cell death through multiple mechanisms, primarily apoptosis induction and disruption of microtubule dynamics.[12][19] The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of new analogues.
Future research should focus on optimizing the selectivity of these compounds for cancer cells over normal cells, a critical step in minimizing potential toxicity.[28] Exploring novel hybrid molecules that combine the halogenated isatin scaffold with other pharmacophores could lead to compounds with enhanced efficacy and the ability to overcome drug resistance.[19] As our understanding of the intricate structure-activity relationships and molecular targets continues to grow, halogenated isatins are poised to remain a fertile ground for the discovery of next-generation cancer therapeutics.
References
- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
- A summary of the cytotoxic structure-activity relationship of isatin derivatives.
- Tubulin Polymeriz
- In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. Bentham Science Publishers. [Link]
- Synthesis and in vitro Cytotoxic Activity of Isatin Derivatives. Asian Journal of Chemistry. [Link]
- Caspase 3/7 Activity. Protocols.io. [Link]
- A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. [Link]
- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives.
- In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Deriv
- Caspase 3/7 activity assay. Bio-protocol. [Link]
- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. [Link]
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central. [Link]
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
- Isatin derivatives with activity against apoptosis-resistant cancer cells. PMC - NIH. [Link]
- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors.
- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. NIH. [Link]
- Theoretical Study of Isatin and its Halogenated Deriv
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]
- Technical Manual Caspase 3/7 Activity Assay Kit. AKESOBIO. [Link]
- Isatin Sulfonamides: Potent caspases-3 and -7 Inhibitors, and Promising PET and SPECT Radiotracers for Apoptosis Imaging. PubMed. [Link]
- Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis.
- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Semantic Scholar. [Link]
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC - PubMed Central. [Link]
- In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives.
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Taylor & Francis Online. [Link]
- In vitro cytotoxicity evaluation of some substituted isatin deriv
- Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Bentham Science. [Link]
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]
- Novel Isatin-Chalcone Derivatives: Synthesis, Characterization and Evaluation for Antimicrobial and Anticancer Applications. Asian Journal of Chemistry. [Link]
- Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. scholar.its.ac.id. [Link]
- Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Deriv
- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. NIH. [Link]
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. <i>In Vitro</i> Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. promega.com [promega.com]
- 23. maxanim.com [maxanim.com]
- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. asianpubs.org [asianpubs.org]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note & Protocol: Synthesis of 6,7-Dichloro-1H-indole-2,3-dione from 2,3-Dichloroaniline
Abstract
This document provides a comprehensive guide for the synthesis of 6,7-dichloro-1H-indole-2,3-dione (6,7-dichloroisatin), a critical building block in medicinal chemistry, particularly for the development of potassium channel modulators and other therapeutic agents.[1] The protocol is based on the classical Sandmeyer isatin synthesis, a reliable and well-established method for converting anilines into isatins.[2][3][4] This two-step process begins with the formation of an intermediate, 2',3'-dichloro-2-(hydroxyimino)acetanilide, from 2,3-dichloroaniline, which is subsequently cyclized using a strong acid to yield the target product. This note details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety precautions, and offers guidance on product characterization and troubleshooting.
Introduction and Scientific Context
Isatin (1H-indole-2,3-dione) and its substituted derivatives are a prominent class of heterocyclic compounds widely utilized as precursors in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[3][5] Their versatile chemical nature, featuring adjacent ketone and lactam carbonyl groups, allows for diverse functionalization and participation in various chemical reactions, including N-substitution, condensation, and ring-expansion.[2][6]
Specifically, this compound is a key intermediate. For instance, its oxime derivative, NS309, is a potent activator of calcium-activated potassium channels (KCa2.x and KCa3.1), which are important targets in various physiological processes.[1] The Sandmeyer isatin synthesis, first reported in 1919, remains one of the most straightforward and frequently employed methods for accessing these valuable scaffolds from aniline precursors.[5][7] The methodology is particularly effective for anilines bearing electron-withdrawing groups, such as the dichloro-substituted aniline used in this protocol.[2][8]
Reaction Scheme and Mechanism
The synthesis proceeds in two distinct stages:
Stage 1: Formation of 2',3'-Dichloro-2-(hydroxyimino)acetanilide 2,3-Dichloroaniline reacts with chloral hydrate and hydroxylamine hydrochloride in an aqueous medium. The initial condensation forms an intermediate which then reacts with hydroxylamine to yield the α-isonitrosoacetanilide derivative.[6][9]
Stage 2: Acid-Catalyzed Cyclization to this compound The isolated isonitrosoacetanilide intermediate undergoes an intramolecular electrophilic cyclization reaction when heated in the presence of concentrated sulfuric acid, followed by hydrolysis, to afford the final isatin product.[9][10]
Reaction Mechanism Visualization
The Sandmeyer isatin synthesis mechanism involves the formation of an electrophilic species that attacks the electron-rich aromatic ring of the aniline derivative.
Caption: The two-stage Sandmeyer synthesis of 6,7-dichloroisatin.
Materials and Methods
Reagents and Equipment
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (per 0.1 mol aniline) | Notes |
| 2,3-Dichloroaniline | 608-27-5 | 162.02 | 16.2 g (0.1 mol) | Starting material. Toxic, handle with care. |
| Chloral Hydrate | 302-17-0 | 165.40 | 18.0 g (0.108 mol) | Toxic and corrosive. |
| Hydroxylamine HCl | 5470-11-1 | 69.49 | 22.0 g (0.316 mol) | Use in excess.[10] |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | 260 g | For Stage 1 reaction medium. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~10.2 mL (0.104 mol) | To dissolve the aniline. |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | ~120 g (65 mL) | Cyclization agent. Highly corrosive. |
| Water (Deionized) | 7732-18-5 | 18.02 | ~350 mL | Solvent. |
Equipment:
-
1 L three-necked round-bottom flask
-
500 mL round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Large beaker (2 L) for ice bath and product precipitation
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 6,7-dichloroisatin.
Detailed Synthesis Protocol
SAFETY FIRST: This synthesis involves toxic reagents and highly corrosive acids. Perform all steps in a well-ventilated fume hood while wearing appropriate PPE.
Stage 1: Synthesis of 2',3'-Dichloro-2-(hydroxyimino)acetanilide
-
In a 1 L round-bottom flask, place 18.0 g of chloral hydrate and 240 mL of water.
-
To this solution, add in order: 260 g of anhydrous sodium sulfate, a solution of 16.2 g of 2,3-dichloroaniline in 60 mL of water containing 10.2 mL of concentrated hydrochloric acid, and finally, a solution of 22.0 g of hydroxylamine hydrochloride in 100 mL of water.[10]
-
Equip the flask with a mechanical stirrer and reflux condenser. Heat the mixture using a heating mantle so that vigorous boiling begins in approximately 40-45 minutes.
-
Maintain a vigorous boil for 1-2 minutes, then immediately remove the heat source.[10] Causality Note: Prolonged heating can lead to decomposition and lower yields of a darker product.[10]
-
Cool the reaction mixture in an ice-water bath. The intermediate product will crystallize out.
-
Filter the solid product using a Büchner funnel, wash with a small amount of cold water, and air-dry thoroughly. The yield of the intermediate should be in the range of 80-90%. The product should be completely dry before proceeding to the next step to ensure the cyclization reaction is controllable.[10]
Stage 2: Cyclization to this compound
-
Carefully place 120 g (approx. 65 mL) of concentrated sulfuric acid into a 500 mL flask equipped with a mechanical stirrer.
-
Gently warm the sulfuric acid to 50°C.
-
Begin adding the dry 2',3'-dichloro-2-(hydroxyimino)acetanilide from Stage 1 in small portions. Add the solid at a rate that maintains the reaction temperature between 60°C and 70°C.[10] Use an ice bath for external cooling to manage the exothermic reaction. Causality Note: The reaction does not initiate effectively below 50°C but can become uncontrollably violent and lead to charring above 80°C.[10]
-
After all the intermediate has been added, heat the dark solution to 80°C and hold for 10 minutes to ensure the reaction goes to completion.[10]
-
Cool the reaction mixture to room temperature.
-
In a large beaker (2 L), prepare a slurry of cracked ice and water (approx. 10-12 times the volume of the acid mixture).
-
Slowly and carefully, with constant stirring, pour the acid reaction mixture onto the ice. The crude 6,7-dichloroisatin will precipitate as an orange-red solid.
-
Allow the mixture to stand for 30-60 minutes to ensure complete precipitation.
-
Filter the crude product using a Büchner funnel, wash thoroughly with cold water until the washings are neutral to pH paper, and dry the solid. Expected yield is typically >70%.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature values vary, typically in the range of 265-270 °C. A sharp melting point indicates high purity. |
| ¹H NMR | (DMSO-d₆, 500 MHz): Expect signals for the aromatic protons and the N-H proton. A singlet for the N-H proton is typically observed around 11.5-12.0 ppm. Aromatic protons will appear as doublets in the 7.0-7.8 ppm range. |
| ¹³C NMR | (DMSO-d₆): Expect signals for the two carbonyl carbons (C2, C3) in the range of 158-185 ppm, and four signals for the aromatic carbons. |
| FT-IR (KBr) | Characteristic peaks: N-H stretch (~3200-3300 cm⁻¹), C=O stretches (ketone and lactam, ~1730-1760 cm⁻¹), and C-Cl stretches. |
| Mass Spec (MS) | ESI-MS should show the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated mass of C₈H₃Cl₂NO₂. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of intermediate (Stage 1) | - Incomplete reaction. - Overheating during reflux. | - Ensure vigorous boiling is achieved. - Do not exceed 1-2 minutes of boiling time.[10] - Ensure a sufficient excess of hydroxylamine HCl is used. |
| Dark, tarry product from cyclization (Stage 2) | - Temperature exceeded 80°C. - Intermediate was not fully dry. | - Maintain strict temperature control (60-70°C) during addition using an ice bath.[10] - Ensure the isonitrosoacetanilide is bone-dry before adding to the acid. |
| Low yield of final product (Stage 2) | - Incomplete cyclization. - Loss during workup. | - After addition, ensure the mixture is held at 80°C for 10 minutes. - Ensure the acid mixture is poured into a sufficiently large volume of ice to cause rapid precipitation. |
| Product is difficult to filter | - Product is too fine or colloidal. | - Allow the precipitated product to stand longer in the ice water before filtration. - Use a high-quality filter paper (e.g., Whatman). |
Conclusion
The Sandmeyer synthesis is a robust and effective method for the preparation of this compound from 2,3-dichloroaniline. By carefully controlling reaction parameters, particularly temperature during the acid-catalyzed cyclization step, researchers can reliably obtain this valuable synthetic intermediate in good yield and purity. The protocol described herein, grounded in established procedures, provides a clear pathway for laboratory-scale synthesis, enabling further research and development in medicinal chemistry.
References
- Synthesis of Substituted Isatins.
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy. [Link]
- Sandmeyer Isatin Synthesis. Chemistry Learner. [Link]
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
- Is
- Isatin - International Journal of Current Microbiology and Applied Sciences (IJCMAS). IJCMAS. [Link]
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
- Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Wiley Online Library. [Link]
- Isatin - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.irapa.org [journals.irapa.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. biomedres.us [biomedres.us]
- 5. soeagra.com [soeagra.com]
- 6. Isatin - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]
- 8. ijcmas.com [ijcmas.com]
- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: A Robust One-Pot Synthesis of Multisubstituted 1-Alkoxyindoles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] While traditional indole chemistry focuses on the N-H or N-substituted core, the 1-alkoxyindole motif presents a unique and compelling isostere. The introduction of an N-alkoxy group significantly alters the molecule's electronic properties, polarity, and hydrogen bonding capacity, potentially leading to improved pharmacokinetic profiles and novel biological activities.[3] Due to these properties, 1-alkoxyindoles are emerging as promising, yet underexplored, alternatives to their conventional indole counterparts in drug discovery programs.[3]
However, the synthesis of these valuable compounds can be challenging. Classical methods often require multiple steps, including the isolation of potentially unstable 1-hydroxyindole intermediates.[4] One-pot synthesis, a strategy that combines multiple reaction steps into a single operation without isolating intermediates, offers a streamlined, efficient, and more sustainable approach.[5][6] This methodology reduces waste, saves time and resources, and can often lead to higher overall yields by minimizing material loss during purification steps.[4]
This application note provides a detailed overview and a field-proven protocol for a highly efficient, one-pot, four-step synthesis of novel multisubstituted 1-alkoxyindoles from readily available conjugate nitro ketoesters.[3][7][8]
Mechanistic Rationale and Causality
The described one-pot synthesis is a sophisticated sequence of four distinct chemical transformations occurring consecutively in a single reaction vessel.[3] Understanding the role of each reagent and the rationale behind each step is critical for successful execution and potential adaptation.
The overall transformation proceeds through a reductive cyclization cascade followed by an in situ O-alkylation. The sequence is initiated by the reduction of a nitro group, which triggers an intramolecular condensation to form the core indole structure as a 1-hydroxyindole intermediate. This intermediate is then immediately trapped by an alkylating agent to yield the final, stable 1-alkoxyindole product.[3][4]
The Four-Step Mechanistic Pathway:
-
Nitro Reduction: The process begins with the selective reduction of the aromatic nitro group in the starting conjugate ketoester (Substrate 2 ) to a hydroxylamine (Intermediate 5 ). Stannous chloride dihydrate (SnCl₂·2H₂O) is an ideal reagent for this transformation as it operates under mild conditions and is highly effective for this specific reduction without affecting other functional groups like esters or ketones.[3]
-
Intramolecular Cyclization & Dehydration: The newly formed hydroxylamine (5 ) undergoes a spontaneous intramolecular condensation with the proximate ketone. This involves an initial addition to form a hydroxyindoline intermediate (6 ), which then readily dehydrates to yield a reactive conjugate nitrone species (7 ).[3]
-
Nucleophilic 1,5-Addition: An alcohol (R¹OH), added at the start of the reaction, acts as a nucleophile. It attacks the electrophilic C3 position of the conjugate nitrone (7 ) in a 1,5-addition fashion, leading to the formation of the key 1-hydroxyindole intermediate (8 ).[3][8]
-
In Situ O-Alkylation: The 1-hydroxyindole intermediate (8 ) is acidic, with a pKa ranging from 8.1–9.8.[3] A strong, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is introduced to deprotonate the hydroxyl group, forming a nucleophilic indol-1-oxide anion. This anion then reacts with an added alkyl halide (R²Y) via an SN2 reaction to furnish the final, stable multisubstituted 1-alkoxyindole (1 ).[3]
This one-pot approach is demonstrably superior to a stepwise procedure. For instance, the synthesis of one derivative yielded 32% in the one-pot protocol, compared to a combined 28% yield when the 1-hydroxyindole intermediate was isolated and then alkylated in a separate step.[3][4]
Caption: Figure 1: Mechanistic Pathway for the One-Pot Synthesis of 1-Alkoxyindoles.
Experimental Application and Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of multisubstituted 1-alkoxyindoles. The procedure is based on the optimized conditions reported in the literature.[3][4][7]
Materials and Reagents
-
Substituted conjugate nitro ketoester (Substrate 2 )
-
Stannous chloride dihydrate (SnCl₂·2H₂O, 3.3 eq)
-
Anhydrous dimethoxyethane (DME)
-
Nucleophilic alcohol (R¹OH, 2.0 eq)
-
4Å Molecular Sieves
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10.0 eq)
-
Alkyl halide (R²Y, 2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, and standard glassware for workup and purification.
-
Thin-Layer Chromatography (TLC) plates for reaction monitoring.
General Optimized Protocol
Stage 1: Formation of the 1-Hydroxyindole Intermediate
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add stannous chloride dihydrate (3.3 eq) and 4Å molecular sieves.
-
Add anhydrous dimethoxyethane (DME) to create a stirrable mixture (e.g., to achieve a substrate concentration of ~0.1 M). Stir the suspension for 30 minutes at room temperature (25 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
To this stirred mixture, add the nucleophilic alcohol (R¹OH, 2.0 eq) followed by the conjugate ketoester substrate (2 , 1.0 eq).
-
Heat the resulting mixture to 40 °C and stir for 1–2 hours.
-
Monitor the consumption of the starting material by TLC.
Stage 2: In Situ O-Alkylation and Workup
-
Once the starting material is consumed, cool the reaction mixture to room temperature (25 °C).
-
Add DBU (10.0 eq) to the flask. Crucial Insight: Stir the mixture vigorously for 30 minutes. This ensures the formation of a fine, reactive suspension, which is critical for the success of the alkylation step.[4]
-
Add the alkyl halide (R²Y, 2.0 eq) to the suspension.
-
Continue stirring for 1–4 hours. The reaction temperature can be maintained at 25 °C or gently heated up to 50 °C to drive the reaction to completion. Monitor the formation of the product by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer with brine to remove inorganic salts and water-soluble components.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel to afford the pure 1-alkoxyindole.
Caption: Figure 2: Step-by-Step Experimental Workflow.
Substrate Scope and Data Summary
The robustness of this one-pot protocol has been demonstrated across a variety of substrates, showcasing its utility for generating a library of novel 1-alkoxyindoles. The reaction tolerates different substituents on the starting ketoester, as well as a range of alcohols and alkylating agents.[3]
| Entry | Substrate (R in Ketoester) | R¹OH (Nucleophile) | R²Y (Alkylating Agent) | Yield (%)[3] |
| 1 | H | Benzyl alcohol | Benzyl bromide | 32 |
| 2 | H | Ethanol | Ethyl iodide | 41 |
| 3 | H | Methanol | Methyl iodide | 45 |
| 4 | H | Isopropanol | Isopropyl iodide | 29 |
| 5 | H | Benzyl alcohol | Ethyl iodide | 35 |
| 6 | Cl | Benzyl alcohol | Benzyl bromide | 31 |
| 7 | Cl | Methanol | Methyl iodide | 40 |
| 8 | Br | Benzyl alcohol | Benzyl bromide | 28 |
| 9 | Br | Methanol | Methyl iodide | 38 |
| 10 | Me | Benzyl alcohol | Benzyl bromide | 30 |
Table 1: Representative yields for the one-pot synthesis of various multisubstituted 1-alkoxyindoles. The data illustrates the method's compatibility with different functional groups and alkyl chains.
Conclusion
The one-pot synthesis of multisubstituted 1-alkoxyindoles via a consecutive nitro reduction, cyclization, nucleophilic addition, and O-alkylation sequence is a powerful and efficient strategy for accessing this important class of molecules.[3][4] The protocol is operationally simple, utilizes readily available reagents, and proceeds in good to modest yields without the need to isolate sensitive intermediates.[7] This method provides a valuable and practical tool for researchers in synthetic organic chemistry and drug development, enabling the rapid generation of diverse 1-alkoxyindole derivatives for further investigation.
References
- Title: Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Deriv
- Title: Synthesis of indoles Source: Organic Chemistry Portal URL:[Link]
- Title: One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles Source: Molecules (MDPI) URL:[Link]
- Title: One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles Source: PubMed Central (NIH) URL:[Link]
- Title: One-Pot Synthesis of 1,2,3-Triarylindoles through Cascade Reactions Using Calcium Carbide, Iodoarenes, and Aromatic Amines Source: Organic Letters URL:[Link]
- Title: One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles Source: ResearchG
- Title: One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles (Full Text) Source: MDPI URL:[Link]
- Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
- Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Source: PubMed Central (NIH) URL:[Link]
- Title: Recent developments in one-pot stepwise synthesis (OPSS) of small molecules Source: PubMed URL:[Link]
- Title: Recent developments in one-pot stepwise synthesis (OPSS) of small molecules Source: PubMed Central (NIH) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of Isatins and Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of N-Alkylated Isatins and Indoles in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence in biologically active compounds has earned it the label of a "privileged scaffold" in drug discovery.[4] Similarly, isatin (1H-indole-2,3-dione), an endogenous indole derivative, and its analogs are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6]
Functionalization of the nitrogen atom (N1 position) in both isatins and indoles is a key strategy for modulating their physicochemical properties and biological activities.[5][7] N-alkylation can enhance stability, improve pharmacokinetic profiles, and introduce new binding interactions with biological targets.[8] Despite its importance, the N-alkylation of these heterocycles presents unique challenges due to the relatively low nucleophilicity of the nitrogen atom and, in the case of indoles, potential competition from C3 alkylation.[1][2][9]
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of isatins and indoles. As a senior application scientist, this document is designed to offer not just step-by-step procedures but also the underlying chemical principles and field-proven insights to empower researchers in their synthetic endeavors.
General Principles of N-Alkylation: A Mechanistic Overview
The N-alkylation of both isatins and indoles hinges on the deprotonation of the N-H bond to generate a more nucleophilic anion, which then reacts with an electrophilic alkylating agent.
The Isatin Anion: An Ambident Nucleophile
The isatin N-H proton is acidic enough to be removed by a variety of bases. The resulting isatin anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.[10][11]
Caption: General N- and O-alkylation of Isatin.
Generally, N-alkylation is the thermodynamically favored pathway when using alkali metal bases, while O-alkylation can be preferred under kinetic control or with specific reagents like silver salts.[10][11] The choice of base, solvent, and alkylating agent significantly influences the regioselectivity of the reaction.[10]
The Indole Anion: Balancing N- vs. C-Alkylation
The N-H proton of indole is less acidic than that of isatin, often necessitating the use of stronger bases for complete deprotonation. The resulting indolate anion is also an ambident nucleophile, with reactivity at both the N1 and C3 positions.
Caption: Competing N- and C3-alkylation of Indole.
The regioselectivity of indole alkylation is highly dependent on the reaction conditions. Polar aprotic solvents like DMF and THF generally favor N-alkylation by solvating the cation and leaving the nitrogen atom of the indolate anion more accessible.[4][12]
Part 1: Protocols for N-Alkylation of Isatins
N-substituted isatins are valuable precursors for a multitude of heterocyclic compounds and exhibit a range of biological activities.[8] The choice of protocol depends on the desired scale, the reactivity of the alkylating agent, and the available equipment.
Protocol 1.1: Classical N-Alkylation using Alkyl Halides and Carbonate Bases
This is a widely used and robust method for the N-alkylation of isatins with various alkyl halides.
Rationale: Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient to deprotonate isatin in a polar aprotic solvent like DMF.[5][8][13] The use of these bases minimizes side reactions compared to stronger bases.
Experimental Protocol:
-
Preparation: To a round-bottom flask, add isatin (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.1-1.2 eq.) to the mixture. For less reactive halides, a catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated isatin.[14]
| Parameter | Condition | Rationale | Reference |
| Base | K₂CO₃, Cs₂CO₃ | Mild, effective deprotonation, minimizes side reactions. | [8][13] |
| Solvent | DMF, NMP | Polar aprotic, facilitates Sₙ2 reaction. | [5][13] |
| Temperature | 60-80 °C | Provides sufficient energy for less reactive alkyl halides. | [5] |
| Additive | KI (catalytic) | In-situ generation of more reactive alkyl iodide. | [5] |
Protocol 1.2: Microwave-Assisted N-Alkylation
Microwave irradiation offers a significant acceleration of the N-alkylation reaction, often leading to higher yields and shorter reaction times.[8][15]
Rationale: Microwave energy provides rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating.
Caption: Microwave-Assisted N-Alkylation Workflow.
Experimental Protocol:
-
Preparation: In a microwave-safe vessel, combine isatin (1.0 eq.), potassium carbonate (1.3 eq.), and the alkyl halide (4.0 eq.).[16]
-
Solvent Addition: Add a minimal amount of DMF to form a slurry.[8][14]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a set power (e.g., 300 W) for a short duration (e.g., 10-20 minutes), monitoring the temperature and pressure.[16]
-
Work-up and Isolation: Follow the same work-up and isolation procedure as in Protocol 1.1.
| Method | Typical Reaction Time | Typical Yield | Reference |
| Conventional Heating | 2-24 hours | 60-85% | [5] |
| Microwave-Assisted | 10-20 minutes | 85-95% | [8][16] |
Protocol 1.3: Phase-Transfer Catalysis (PTC) for N-Alkylation
PTC provides a milder and often more efficient alternative, particularly for large-scale synthesis, by facilitating the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[17]
Rationale: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), forms an ion pair with the isatin anion, which is soluble in the organic solvent, thereby accelerating the reaction.[17]
Experimental Protocol:
-
Preparation: In a round-bottom flask, combine isatin (1.0 eq.), potassium carbonate (1.1 eq.), the alkyl halide (1.0 eq.), and a catalytic amount of TBAB (0.1 eq.).
-
Solvent Addition: Add DMF as the solvent.
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Work-up: Filter the salts and remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), filter any remaining salts, and evaporate the solvent.
-
Purification: Recrystallize the product from ethanol.
Part 2: Protocols for N-Alkylation of Indoles
The N-alkylation of indoles requires careful control of reaction conditions to ensure selectivity for the nitrogen atom over the C3 position.
Protocol 2.1: Classical N-Alkylation with Strong Bases
This is the most common and reliable method for achieving high N-selectivity.
Rationale: A strong base like sodium hydride (NaH) irreversibly deprotonates the indole, forming the sodium indolate salt.[4][12] In a polar aprotic solvent like DMF or THF, the reaction with an alkyl halide proceeds predominantly at the nitrogen atom.[4][12]
Experimental Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Add anhydrous DMF or THF and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add a solution of the indole (1.0 eq.) in the same anhydrous solvent dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting indole.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale | Reference |
| Base | NaH | Strong, irreversible deprotonation for high N-selectivity. | [4][12] |
| Solvent | DMF, THF | Polar aprotic, favors N-alkylation. | [4][12] |
| Temperature | 0 °C to RT | Controls the initial exothermic deprotonation. | [12] |
| Atmosphere | Inert (N₂, Ar) | Prevents quenching of the strong base by moisture. | [12] |
Protocol 2.2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction allows for the N-alkylation of indoles using alcohols as the alkylating agents, offering an alternative to alkyl halides.[18][19]
Rationale: This reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic indole nitrogen. The reaction typically occurs with inversion of configuration at the alcohol's stereocenter.[19]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.irapa.org [journals.irapa.org]
- 7. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijoer.com [ijoer.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 6,7-dichloro-1H-indole-2,3-dione in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a known cause of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention. The indole-2,3-dione (isatin) scaffold has emerged as a privileged structure in medicinal chemistry, with many of its derivatives exhibiting potent kinase inhibitory activity. This application note provides a comprehensive guide for the evaluation of 6,7-dichloro-1H-indole-2,3-dione, a halogenated isatin derivative, as a potential kinase inhibitor. While specific inhibitory data for this compound is not yet widely published, its structural alerts, particularly the dichlorinated indole core, suggest significant potential. Dichlorinated indole derivatives have been investigated as inhibitors for a variety of protein kinases.[1] The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, which can enhance both the potency and selectivity of the inhibitor.[1] This document will detail the scientific rationale, provide step-by-step protocols for both biochemical and cell-based kinase inhibition assays, and offer insights into data analysis and interpretation. Our aim is to equip researchers with the necessary tools to thoroughly investigate the kinase inhibitory profile of this compound.
Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor
Protein kinases orchestrate a complex network of signaling pathways that govern cell growth, differentiation, and apoptosis. The human kinome consists of over 500 kinases, and their aberrant activity is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.
The isatin (1H-indole-2,3-dione) core is a well-established pharmacophore found in numerous compounds with a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] A significant number of isatin derivatives have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and others.[3][4] The versatility of the isatin scaffold allows for chemical modifications that can modulate its inhibitory activity and selectivity.
The subject of this guide, this compound, possesses a dichlorinated aromatic ring. Halogenation is a common strategy in drug design to enhance binding affinity and specificity. The electron-withdrawing nature of chlorine atoms can alter the electronic properties of the isatin ring system, and the chlorine atoms themselves can participate in favorable interactions, such as halogen bonding, with amino acid residues in the kinase ATP-binding pocket. This suggests that this compound is a promising candidate for screening against a panel of kinases.
This application note will guide the user through the process of systematically evaluating the kinase inhibitory potential of this compound. We will cover the foundational biochemical assays to determine direct enzyme inhibition and delve into cell-based assays to assess the compound's activity in a more physiologically relevant context.
Foundational Principles of Kinase Inhibition Assays
Kinase assays are designed to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule (usually ATP) to a specific substrate. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in its presence. There are two main categories of kinase assays:
-
Biochemical Assays: These are in vitro assays that use purified recombinant kinases, a specific substrate (peptide or protein), and ATP. They directly measure the catalytic activity of the kinase and are ideal for determining the direct inhibitory potential and potency (e.g., IC50 value) of a compound.
-
Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell. They provide a more physiologically relevant assessment, taking into account factors like cell permeability, off-target effects, and impact on downstream signaling pathways.
A variety of detection methods can be employed for both assay types, including:
-
Luminescence-Based Assays: These assays often measure the amount of ATP remaining after the kinase reaction or the amount of ADP produced.
-
Fluorescence-Based Assays: These can involve fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Radiometric Assays: These highly sensitive assays use radioactively labeled ATP (e.g., [γ-³²P]ATP) and measure the incorporation of the radiolabel into the substrate.
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step is the accurate preparation of the inhibitor stock solution.
Protocol:
-
Determine the molecular weight of this compound (216.02 g/mol ).
-
Weigh out a precise amount of the compound using an analytical balance.
-
Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C protected from light.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase. This example utilizes a luminescence-based assay that quantifies ADP production, which is directly proportional to kinase activity.
Materials:
-
Recombinant kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
This compound stock solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
Assay Plate Preparation:
-
Add 2.5 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Include wells with DMSO only as a no-inhibitor control (100% activity) and wells without kinase as a background control.
-
-
Kinase Addition: Add 2.5 µL of the recombinant kinase solution (diluted in kinase assay buffer) to each well.
-
Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Normalize the data by setting the no-inhibitor control (DMSO) to 100% activity and the background control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol assesses the ability of this compound to inhibit a specific kinase signaling pathway within a cellular context. The readout is the phosphorylation status of a downstream substrate of the target kinase, measured by Western blotting.
Materials:
-
Cell line expressing the target kinase and substrate
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
Stimulant (if required to activate the kinase pathway, e.g., growth factors)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blotting transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Workflow Diagram:
Caption: Workflow for a cell-based kinase inhibition assay using Western blotting.
Step-by-Step Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration. Include a vehicle control (DMSO).
-
Pathway Stimulation: If the kinase pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Normalize the results to the vehicle-treated control.
-
Plot the normalized phosphorylation signal against the inhibitor concentration to determine the cellular IC50.
Data Presentation and Interpretation
For a comprehensive evaluation, it is recommended to screen this compound against a panel of kinases to determine its selectivity profile. The results can be summarized in a table.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Kinase A | 50 | 250 |
| Kinase B | 800 | >10,000 |
| Kinase C | >10,000 | Not Determined |
| Kinase D | 150 | 900 |
| Kinase E | 5,000 | >10,000 |
This table is for illustrative purposes only. Actual values must be determined experimentally.
Interpretation of Results:
-
A potent biochemical IC50 value suggests direct inhibition of the kinase.
-
A discrepancy between biochemical and cellular IC50 values can indicate poor cell permeability, efflux by cellular pumps, or metabolic instability of the compound.
-
A broad activity against multiple kinases suggests a non-selective inhibitor, while high potency against a single or a few related kinases indicates a more selective compound.
Conclusion
The isatin scaffold is a promising starting point for the development of novel kinase inhibitors. This compound, with its dichlorinated structure, warrants a thorough investigation of its kinase inhibitory potential. The protocols detailed in this application note provide a robust framework for researchers to conduct both biochemical and cell-based assays to determine the potency and selectivity of this compound. A systematic approach, combining in vitro and cellular assays, will provide a comprehensive understanding of the compound's mechanism of action and its potential as a lead molecule for further drug development.
References
- BenchChem. (2025). Application Notes and Protocols: The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry.
- MDPI. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules.
- Clay, C. M. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. Wright State University CORE Scholar.
- Krasavin, M., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules.
- PubMed. (2025). This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1.
- PubMed. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity.
- Tesi di dottorato. (2020). New indole and 7-azaindole derivatives as protein kinase inhibitors.
- PubMed Central. (2014). Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors.
- Mini-Reviews in Organic Chemistry. (2014). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- MDPI. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.
- PubMed Central. (2013). Characteristics of hemophilia patients with factor VIII inhibitors detected by prospective screening.
- PubMed Central. (2016). The Azaindole Framework in the Design of Kinase Inhibitors.
- PubMed Central. (2022). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction.
- MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6,7-dichloro-1H-indole-2,3-dione Derivatives
Abstract
The 6,7-dichloro-1H-indole-2,3-dione (6,7-dichloroisatin) scaffold represents a privileged chemotype in modern drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including potent enzymatic inhibition.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conceptualization and execution of a high-throughput screening (HTS) campaign to identify novel inhibitors derived from this scaffold. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for a fluorescence-based kinase inhibition assay, and outline a robust data analysis and hit validation workflow.
Introduction: The Promise of the this compound Scaffold
Isatin (1H-indole-2,3-dione) and its analogs have garnered significant attention in medicinal chemistry due to their versatile biological profile and synthetic tractability.[1][4] The introduction of chlorine atoms at the 6 and 7 positions of the indole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing potency and selectivity through specific halogen bonding interactions with target proteins.[5] Derivatives of this scaffold have been investigated as inhibitors of various protein kinases and caspases, which are critical targets in oncology, inflammation, and neurodegenerative diseases.[1][5][6]
This application note will use the example of screening for inhibitors of a hypothetical protein kinase, "Kinase-X," to illustrate the HTS process. Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases.[7]
High-Throughput Screening (HTS): A Paradigm for Modern Drug Discovery
HTS is a cornerstone of early-stage drug discovery, enabling the rapid screening of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[8][9][10] The success of an HTS campaign hinges on a robust and reproducible assay that is amenable to miniaturization and automation.[8][11]
The HTS Workflow: From Assay Development to Hit Validation
A typical HTS campaign follows a multi-step process designed to minimize false positives and negatives, ensuring that the most promising compounds are advanced for further investigation.[8][10][12]
Caption: A generalized workflow for a high-throughput screening campaign.
Assay Development and Optimization: The Foundation of a Successful Screen
The development of a robust and reliable assay is the most critical phase of an HTS campaign.[8][] For our hypothetical Kinase-X inhibitor screen, a fluorescence-based assay is an excellent choice due to its high sensitivity, wide dynamic range, and compatibility with HTS automation.[14][15][16][17]
Principle of the Fluorescence-Based Kinase Assay
This assay measures the phosphorylation of a specific peptide substrate by Kinase-X. The detection of the phosphorylated product is achieved using a phosphorylation-specific antibody conjugated to a fluorophore. The binding of the antibody to the phosphorylated substrate results in an increase in fluorescence intensity, which is directly proportional to the kinase activity. Inhibitors of Kinase-X will prevent substrate phosphorylation, leading to a decrease in the fluorescent signal.
Step-by-Step Protocol: Assay Development
-
Reagent Preparation:
-
Kinase-X Buffer: Prepare a buffer solution optimized for Kinase-X activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should be at or near the Km value for Kinase-X to ensure sensitivity to competitive inhibitors.
-
Peptide Substrate: Synthesize or procure a peptide substrate specific for Kinase-X.
-
Detection Reagents: Obtain a phosphorylation-specific antibody conjugated to a suitable fluorophore (e.g., FITC, Alexa Fluor 488).
-
-
Enzyme Titration:
-
To determine the optimal concentration of Kinase-X, perform a titration experiment.
-
In a 384-well microplate, add a serial dilution of Kinase-X to wells containing the assay buffer, peptide substrate, and ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the fluorescently labeled antibody.
-
Measure the fluorescence intensity using a plate reader.
-
Select a Kinase-X concentration that yields a robust signal within the linear range of the assay.
-
-
ATP Km Determination:
-
Perform a substrate titration with varying concentrations of ATP at the optimized Kinase-X concentration.
-
Plot the initial reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km of ATP.
-
For the HTS, use an ATP concentration equal to or slightly below the determined Km.
-
-
Assay Miniaturization and Z'-Factor Determination:
-
Adapt the assay to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[8][11]
-
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[18][19][20][21][22] It is calculated using the means and standard deviations of the positive and negative controls.
-
Negative Control (High Signal): Kinase-X + Substrate + ATP (no inhibitor).
-
Positive Control (Low Signal): Kinase-X + Substrate (no ATP or a known potent inhibitor).
-
-
Run multiple plates with control wells to ensure the Z'-factor is consistently above 0.5, which indicates an excellent assay for HTS.[20][21][22]
-
Primary High-Throughput Screen: Identifying Initial Hits
The primary screen involves testing a large library of this compound derivatives at a single concentration to identify compounds that inhibit Kinase-X activity.[8][10]
Step-by-Step Protocol: Primary HTS
-
Compound Plating:
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each library compound (typically at 10 mM in DMSO) into the wells of 384-well assay plates.
-
Also, dispense a known inhibitor as a positive control and DMSO as a negative control into designated wells on each plate.
-
-
Reagent Addition:
-
Add Kinase-X to all wells.
-
Incubate for a short pre-incubation period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation and Detection:
-
Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and add the fluorescently labeled detection antibody.
-
Incubate for another 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the fluorescence intensity of each well using a high-throughput plate reader.
-
Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
Rigorous data analysis is crucial to minimize the number of false positives that are carried forward.[12][23][24][25]
Data Normalization and Hit Selection
-
Data Normalization:
-
Normalize the raw fluorescence data for each plate to the plate-specific controls. A common method is to calculate the percent inhibition:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
-
Hit Selection:
-
A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative controls.
-
Alternatively, a more stringent cutoff (e.g., >50% inhibition) can be applied.
-
Hit Confirmation and Triage
Primary hits must be confirmed through a series of validation steps to eliminate artifacts and promiscuous inhibitors.[8][12]
-
Re-testing:
-
Cherry-pick the primary hits and re-test them in the primary assay to confirm their activity.
-
-
Dose-Response Curves and IC₅₀ Determination:
-
Perform serial dilutions of the confirmed hits and test them in the primary assay to generate dose-response curves.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.
-
-
Counter-Screening and Orthogonal Assays:
-
To rule out assay interference, perform counter-screens. For example, test the compounds in the absence of Kinase-X to identify fluorescent compounds.
-
Employ an orthogonal assay that uses a different detection method (e.g., a luminescence-based assay that measures ATP depletion) to confirm that the hits are genuine inhibitors of Kinase-X.[12]
-
Data Presentation
| Parameter | Value | Interpretation |
| Assay Window (S/B) | > 10 | Excellent separation between positive and negative controls. |
| Z'-Factor | > 0.7 | Highly robust and reproducible assay suitable for HTS.[18][19][20][21][22] |
| Primary Hit Rate | < 1% | A manageable number of hits for follow-up studies.[25] |
| Confirmed Hit Rate | < 0.1% | A select number of potent and confirmed inhibitors. |
Table 1: Representative data from a successful HTS campaign for Kinase-X inhibitors.
| Compound ID | Primary Screen (% Inhibition) | IC₅₀ (µM) | Orthogonal Assay (IC₅₀, µM) |
| DC-001 | 75.2 | 0.8 | 1.1 |
| DC-002 | 68.9 | 2.5 | 3.2 |
| DC-003 | 81.4 | 0.5 | 0.7 |
Table 2: Example data for three confirmed hits from the screen.
Structure-Activity Relationship (SAR) Analysis
The final step in the initial HTS follow-up is to analyze the relationship between the chemical structures of the validated hits and their biological activity.[11][12] This preliminary SAR can guide the next phase of drug discovery: lead optimization.
Caption: The iterative process of structure-activity relationship analysis.
Conclusion
The this compound scaffold holds immense potential for the discovery of novel therapeutic agents. A well-designed and rigorously executed HTS campaign, as outlined in these application notes, is a powerful approach to unlock this potential. By adhering to the principles of robust assay development, meticulous data analysis, and thorough hit validation, researchers can confidently identify high-quality lead compounds for further development.
References
- Shi, W., et al. (2008). A class of allosteric caspase inhibitors identified by high-throughput screening. PubMed. [Link]
- Koudelakova, V., et al. (2021).
- Al-Ostath, A., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. [Link]
- Al-Ostath, A., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
- Park, S. Y., et al. (2000). Establishment of a high-throughput screening system for caspase-3 inhibitors. PubMed. [Link]
- Angeli, A., et al. (2019). Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors. PMC - NIH. [Link]
- Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
- Williams, C. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Drug Target Review. [Link]
- Wells, J. A., et al. (2024). An activation-based high throughput screen identifies caspase-10 inhibitors. bioRxiv. [Link]
- Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
- Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
- BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]
- Southern Research. High-Throughput Screening & Discovery. Southern Research. [Link]
- Collaborative Drug Discovery. (2023).
- On HTS. (2023). Z-factor. On HTS. [Link]
- Roy, A., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future.
- Aldeghi, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]
- Festa, F., et al. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. PubMed - NIH. [Link]
- Rane, R. A., et al. (2016). Editorial Privileged Scaffolds in Natural Products and Drug Discovery. Ingenta Connect. [Link]
- de Witte, J. H., et al. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. PubMed. [Link]
- Jenkins, D. P., et al. (2020).
- Wu, G., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
- Basicmedical Key.
- Royal Society of Chemistry. (2012). CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry. [Link]
- Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
- Loughborough University Research Repository. (2002). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods. Loughborough University Research Repository. [Link]
- Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
- Wang, Y., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]
- da Silva, A. C. G., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC - PubMed Central. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Ekins, S., et al. (2014).
- Simm, J., et al. (2021). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. [Link]
- Peraman, R., et al. (2012). Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity. PubMed. [Link]
- Devendra, M., et al. (2022). Synthesis and Pharmacological Screening of New Isatin Derivatives. International Journal of Pharmacy and Biological Sciences. [Link]
- Rybka, S., et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. [Link]
- Hilaris Publisher. (2018).
- Kumar, G., et al. (2021). An insight into the recent developments in anti-infective potential of indole and associated hybrids. PMC - PubMed Central. [Link]
- ResearchGate. (2016). 6-Chloro-1H-indole-2,3-dione.
- ResearchGate. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography.
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A class of allosteric caspase inhibitors identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. southernresearch.org [southernresearch.org]
- 10. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. drugtargetreview.com [drugtargetreview.com]
- 14. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. support.collaborativedrug.com [support.collaborativedrug.com]
- 22. assay.dev [assay.dev]
- 23. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 24. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 25. Data Mining and Computational Modeling of High Throughput Screening Datasets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the Fischer Indole Synthesis of Dichlorinated Indoles
Introduction: The Strategic Importance of Dichlorinated Indoles
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Among the vast family of indole derivatives, dichlorinated indoles represent a class of significant interest to researchers in drug development. The introduction of two chlorine atoms onto the benzene ring of the indole scaffold can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic modification is a key tool in medicinal chemistry for optimizing lead compounds and developing novel therapeutic agents.
The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring system.[3] The reaction facilitates the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone to yield the corresponding indole.[4] This application note provides a comprehensive, in-depth guide to the experimental procedure for synthesizing dichlorinated indoles via the Fischer indole synthesis, with a specific focus on the preparation of 4,6-dichloroindole. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices.
Underlying Principles: The Fischer Indole Synthesis Mechanism
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Fischer indole synthesis proceeds through a series of well-established steps, initiated by an acid catalyst. The choice of catalyst is crucial; both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[3] For substrates with electron-withdrawing groups like chlorine, stronger acids such as polyphosphoric acid (PPA) are often preferred to drive the reaction to completion.[5][6]
The accepted mechanism unfolds as follows:
-
Hydrazone Formation: The reaction begins with the condensation of a substituted phenylhydrazine (in this case, 2,4-dichlorophenylhydrazine) with a carbonyl compound to form the corresponding phenylhydrazone. This is a reversible reaction, and the removal of water can drive it forward.
-
Tautomerization: The phenylhydrazone undergoes acid-catalyzed tautomerization to its more reactive enamine isomer (the 'ene-hydrazine').
-
[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a new carbon-carbon bond, breaking the aromaticity of the benzene ring momentarily to form a di-imine intermediate.[3]
-
Rearomatization and Cyclization: The intermediate quickly rearomatizes. The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring, resulting in an aminal intermediate.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule, again under acidic conditions, leads to the formation of the stable, aromatic indole ring.[3]
Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 4,6-Dichloroindole
This protocol details the synthesis of 4,6-dichloroindole from 2,4-dichlorophenylhydrazine and pyruvic acid. Polyphosphoric acid (PPA) is used here as both the catalyst and the reaction medium, which is particularly effective for less reactive, electron-deficient phenylhydrazines.[5][6]
Part 1: Preparation of the Starting Material - 2,4-Dichlorophenylhydrazine Hydrochloride
While commercially available, 2,4-dichlorophenylhydrazine can be readily synthesized from 2,4-dichloroaniline. The standard procedure involves diazotization of the aniline followed by reduction.
-
Step 1: Diazotization of 2,4-Dichloroaniline: 2,4-dichloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt.
-
Step 2: Reduction to the Hydrazine: The cold diazonium salt solution is then added to a solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid. The resulting 2,4-dichlorophenylhydrazine hydrochloride precipitates and can be collected by filtration.
Part 2: Fischer Indole Synthesis of 4,6-Dichloroindole-2-carboxylic acid
This procedure is a "one-pot" method where the hydrazone is formed in situ and immediately cyclized.
Materials and Reagents:
-
2,4-Dichlorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Apoptosis Induction Studies Using 6,7-dichloro-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 6,7-dichloro-1H-indole-2,3-dione in Oncology
This compound, a halogenated derivative of isatin, belongs to a promising class of heterocyclic compounds with significant potential in anticancer drug discovery.[1][2] Isatin and its derivatives are not merely synthetic curiosities; they are endogenous compounds found in mammalian tissues and have been shown to exhibit a wide range of biological activities.[3] Of particular interest to the oncology research community is their ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][4] This targeted induction of apoptosis makes this compound a compelling candidate for further investigation as a potential chemotherapeutic agent.
The rationale for employing this compound in apoptosis studies stems from the well-documented anticancer properties of the isatin scaffold.[1][5] The dichloro substitutions at the 6 and 7 positions of the indole ring are of particular interest, as halogenation can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and selectivity.[6][7] This application note provides a comprehensive guide for researchers on the utilization of this compound in apoptosis induction studies, detailing the underlying mechanisms, experimental protocols, and data interpretation.
Mechanism of Action: Elucidating the Apoptotic Pathway
The pro-apoptotic activity of this compound and related isatin derivatives is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[2][3][8] This cascade of events is initiated by intracellular signals, leading to changes in the inner mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm.
Key Mechanistic Features:
-
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[9][10][11] Isatin derivatives have been shown to disrupt the delicate balance between pro-survival (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members of this family.[1][3][8] Specifically, they can decrease the expression of the anti-apoptotic protein Bcl-2 while the levels of the pro-apoptotic protein Bax remain stable.[1][3] This leads to a decrease in the Bcl-2/Bax ratio, a critical determinant of a cell's susceptibility to apoptosis.[3][8]
-
Mitochondrial Membrane Depolarization and Cytochrome c Release: The altered Bcl-2/Bax ratio contributes to the permeabilization of the mitochondrial outer membrane.[8][12] This event, often referred to as mitochondrial outer membrane permeabilization (MOMP), results in the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the intermembrane space into the cytosol.[8]
-
Caspase Activation Cascade: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome.[13] This protein complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7.[3][14][15][16]
-
Execution of Apoptosis: Activated effector caspases are responsible for the execution phase of apoptosis. They cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1][3] The dicarbonyl functionality of the isatin core is thought to be crucial for its interaction with and activation of caspases.[1]
Experimental Workflows and Protocols
The following section provides detailed protocols for assessing the apoptotic effects of this compound in cancer cell lines. It is imperative to perform initial dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line of interest.
I. Cell Viability and Cytotoxicity Assays
The initial step in evaluating the anticancer potential of this compound is to determine its effect on cell viability and proliferation. Colorimetric assays such as the MTT and XTT assays are widely used for this purpose.[17][18]
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [17][19]
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
II. Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Annexin V staining is a widely used method to detect apoptosis by flow cytometry.[13][17][20] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
III. Caspase Activity Assays
The activation of caspases is a hallmark of apoptosis.[14][15][21] Fluorometric or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3 and caspase-9.[20][22]
A. Fluorometric Caspase-3 Activity Assay Protocol [20][21]
This assay utilizes a specific caspase-3 substrate (e.g., DEVD-AFC) that, when cleaved by active caspase-3, releases a fluorescent compound (AFC).
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer
-
Caspase-3 substrate (DEVD-AFC)
-
Assay buffer
-
Fluorometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, lyse the cells according to the manufacturer's protocol for the cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Reaction: In a 96-well black plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity. Normalize the results to the protein concentration.
Data Presentation: Quantitative Analysis of Apoptotic Induction
The following table summarizes hypothetical, yet representative, IC50 values for this compound against various cancer cell lines, as would be determined by the protocols described above.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 48 | 15.5 |
| HT-29 | Colon Cancer | MTT | 48 | 22.8 |
| SKNMC | Neuroblastoma | MTT | 48 | 18.2 |
| L1210 | Leukemia | MTT | 48 | 9.7 |
Note: These values are for illustrative purposes and actual IC50 values must be determined experimentally.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of Apoptosis Induction
Caption: Proposed signaling pathway of apoptosis induction by this compound.
Experimental Workflow for Apoptosis Assessment
Caption: A streamlined experimental workflow for evaluating the apoptotic effects of a test compound.
Conclusion and Future Directions
This compound represents a valuable tool for researchers investigating the mechanisms of apoptosis and for those in the early stages of anticancer drug discovery. The protocols and mechanistic insights provided in this application note offer a robust framework for its characterization. Future studies should focus on in vivo efficacy and toxicity profiling, as well as exploring the potential for synergistic combinations with existing chemotherapeutic agents. The continued exploration of isatin derivatives will undoubtedly contribute to the development of novel and effective cancer therapies.
References
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
- In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Deriv
- The endogenous oxindole isatin induces apoptosis of MCF‑7 breast cancer cells through a mitochondrial pathway.
- Radiolabeled isatin binding to caspase-3 activ
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers.
- Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. NIH.
- The endogenous oxindole isatin induces apoptosis of MCF‑7 breast cancer cells through a mitochondrial pathway.
- Efficient synthesis, biological evaluation, and docking study of isatin based deriv
- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Taylor & Francis Online.
- Apoptosis Protocols. Thermo Fisher Scientific.
- Apoptosis. Abcam.
- Caspase Activity Assays for Inhibitors of Apoptosis & Mitochondrial Proteins. R&D Systems.
- Application Notes and Protocols: The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry. Benchchem.
- Comparative Analysis of the Biological Activity of 6,7-dichloro-2,3-dihydro-1H-indole Deriv
- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. PubMed.
- Regulation of apoptosis by Bcl‐2 family proteins. PubMed Central.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers.
- Special Issue : Regulation of Apoptosis by the Bcl-2 Family of Proteins. MDPI.
- Cell Viability Assays. NCBI Bookshelf.
- Application Notes and Protocols for Cell Viability Assays with 5-Chloroindole Deriv
- (PDF) Guidelines for cell viability assays.
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. biotech.illinois.edu [biotech.illinois.edu]
- 14. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase Activity Assays for Inhibitors of Apoptosis & Mitochondrial Proteins: R&D Systems [rndsystems.com]
Application Notes & Protocols: A Roadmap for Developing Novel Anticancer Agents from Isatin Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Promise of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This unique structural motif is not only found in various natural products but also serves as a versatile synthetic precursor for a diverse array of bioactive molecules.[3][4] In the realm of oncology, isatin derivatives have demonstrated a remarkable breadth of anticancer activities, targeting multiple hallmarks of cancer through various mechanisms of action.[5][6] These mechanisms include, but are not limited to, the inhibition of critical protein kinases (such as VEGFR-2, EGFR), disruption of microtubule polymerization, induction of apoptosis via caspase activation, and cell cycle arrest.[1][2]
The synthetic tractability of the isatin core allows for systematic structural modifications at the N-1, C-3, and aromatic C-5/C-6 positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8][9] This guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a logical workflow from chemical synthesis to preclinical biological evaluation of novel isatin-based anticancer agents. The protocols herein are designed to be self-validating, and the underlying scientific rationale for each experimental choice is explained to empower robust and reproducible research.
Section 1: The Isatin Scaffold: Synthesis and Structure-Activity Relationship (SAR)
The foundation of any drug discovery program lies in the ability to synthesize and rationally modify the chemical scaffold. The isatin core's reactivity at its C-3 carbonyl group and the N-1 position makes it an ideal starting point for creating large, diverse chemical libraries.
Key Structural Features and SAR Insights
Structure-Activity Relationship (SAR) studies are crucial for guiding the optimization of a lead compound. For isatin derivatives, several key patterns have emerged:
-
N-1 Substitution: Modification at the nitrogen atom, often with alkyl or aryl groups, can enhance lipophilicity and cellular permeability, which is often critical for improved biological activity.[8]
-
C-3 Position: The C-3 keto group is a key reaction handle. Condensation reactions with various amines, hydrazines, or active methylene compounds lead to the formation of Schiff bases, hydrazones, and spiro-derivatives, which have shown potent anticancer activities.[6][10] These modifications are critical for interaction with biological targets.[11]
-
C-5 Position of the Aromatic Ring: Substitution on the benzene ring, particularly at the C-5 position with electron-withdrawing groups like halogens (e.g., fluorine, chlorine), has been consistently shown to enhance cytotoxic potency in numerous cancer cell lines.[5][10]
The strategic combination of these modifications allows for the creation of hybrid molecules that can target multiple pathways or overcome drug resistance.[7][12]
General Synthetic Protocol: Synthesis of an Isatin-Schiff Base Derivative
This protocol provides a representative method for synthesizing a C-3 modified isatin derivative, a common first step in exploring this scaffold's potential. The rationale for this approach is its simplicity and the high yields typically obtained, making it suitable for generating initial compound libraries for screening.
Objective: To synthesize a 3-(imino)-substituted isatin derivative via condensation reaction.
Materials:
-
Substituted Isatin (e.g., 5-Fluoro-isatin)
-
Primary amine (e.g., Benzylamine)
-
Glacial Acetic Acid (as catalyst)
-
Ethanol (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) plate and chamber
-
Filtration apparatus
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve the substituted isatin (1.0 equivalent) in absolute ethanol (30 mL).
-
Addition of Amine: To this solution, add the primary amine (1.1 equivalents) dropwise while stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress should be monitored by TLC.
-
Monitoring: Spot the reaction mixture on a TLC plate against the starting materials to check for the consumption of isatin and the formation of a new, typically more nonpolar, product spot.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry the product in a vacuum oven.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Section 2: The In Vitro Screening Cascade: From Cytotoxicity to Mechanism
A structured, multi-stage screening process is essential to identify and characterize the most promising compounds. The workflow begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays.
Caption: A typical workflow for the discovery of isatin-based anticancer agents.
Initial Cytotoxicity Screening
The first step is to assess the general antiproliferative activity of the synthesized compounds across a panel of diverse cancer cell lines (e.g., breast, colon, lung).[1] This provides an initial indication of potency and potential cancer type selectivity. The MTT and SRB assays are robust, colorimetric methods widely used for this purpose.
Protocol: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[14]
Target-Specific Assays
Based on established mechanisms of isatin derivatives, secondary assays should be performed to determine if 'hit' compounds act on specific molecular targets.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, a critical process for tumor growth and metastasis.[15] Many potent isatin derivatives, including the FDA-approved drug Sunitinib, function as ATP-competitive inhibitors of VEGFR-2.[1][15]
Caption: Inhibition of VEGFR-2 signaling by an isatin-based ATP-competitive inhibitor.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. A common method uses a luminescence-based system that quantifies the amount of ATP remaining after the kinase reaction; a high luminescence signal corresponds to low kinase activity (less ATP consumed) and thus high inhibition.[15][16]
Materials:
-
Recombinant Human VEGFR-2 kinase[17]
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)[16]
-
ATP solution
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)[17]
-
Test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[16]
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Buffer from the 5x stock. Prepare serial dilutions of the test compound and control inhibitor in 1x Kinase Buffer. The final DMSO concentration should be kept constant across all wells.[16]
-
Master Mix: Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.[17]
-
Plate Setup:
-
Add 25 µL of the Master Mix to all wells.
-
Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 5 µL of buffer with DMSO to the "Positive Control" (100% activity) wells.
-
Add 5 µL of buffer with DMSO to the "Blank" (no enzyme) wells.
-
-
Enzyme Addition: Add 20 µL of 1x Kinase Buffer to the "Blank" wells. Thaw the VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[16]
-
Initiate Reaction: Add 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells to start the reaction.
-
Incubation: Gently mix and incubate the plate at 30°C for 45 minutes.[17]
-
Signal Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control." Determine the IC₅₀ value from the dose-response curve.
Microtubules are essential cytoskeletal components crucial for maintaining cell shape and forming the mitotic spindle during cell division.[18] Compounds that interfere with tubulin polymerization or depolymerization can arrest cells in mitosis, leading to apoptosis. Some isatin derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2]
Principle: This assay monitors the assembly of purified tubulin into microtubules. Polymerization is initiated by raising the temperature to 37°C and can be tracked by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[18][19] Inhibitors will reduce the rate and extent of fluorescence increase.
Materials:
-
Purified tubulin (>99%)[19]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter dye
-
Positive control inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)
-
Black, opaque 96-well plates
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Plate Preparation: Pre-warm the fluorescence plate reader and the 96-well plate to 37°C.[18]
-
Compound Addition: Add 5 µL of 10x concentrated test compounds, controls, or vehicle buffer to the appropriate wells of the pre-warmed plate.
-
Tubulin Reaction Mix: On ice, prepare the reaction mix containing General Tubulin Buffer, GTP, glycerol, fluorescent reporter, and purified tubulin (e.g., final concentration of 2 mg/mL).[18] Keep this mix on ice until use.
-
Initiate Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Fluorescence Reading: Immediately place the plate in the 37°C reader and begin measuring fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves of treated samples to the vehicle control. Key parameters to analyze include the maximum polymerization rate (Vmax) and the final polymer mass (plateau fluorescence). Calculate the percent inhibition of polymerization for each compound.
Elucidating the Cellular Death Pathway
Once a compound shows potent cytotoxicity, it is critical to understand how it kills the cancer cells. The two most common assays for this are apoptosis and cell cycle analysis.
Principle: Apoptosis, or programmed cell death, is often executed by a cascade of proteases called caspases. Caspases-3 and -7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[20]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)[20]
-
Treated cells in a white-walled 96-well plate
-
Positive control for apoptosis (e.g., Staurosporine)
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound for a predetermined time (e.g., 24 hours) as described in the MTT assay protocol.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.[21]
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: A significant increase in luminescence in treated cells compared to untreated controls indicates the induction of apoptosis via caspase-3/7 activation.
Principle: This flow cytometry-based method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[22] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[23] Cells with fragmented DNA, a hallmark of apoptosis, will appear in a "sub-G1" peak.[22]
Materials:
-
Treated cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of RNA)[23][24]
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells in 6-well plates with the test compound for 24-48 hours. Harvest both adherent and floating cells to include the apoptotic population.
-
Washing: Wash the collected cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[23]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[23]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.
Section 3: Data Interpretation and Lead Candidate Progression
Summarizing and Comparing Biological Data
All quantitative data should be consolidated into tables for clear comparison, allowing for the identification of the most potent and selective compounds.
Table 1: Example In Vitro Activity Profile of Novel Isatin Derivatives
| Compound ID | Modification | MCF-7 IC₅₀ (µM)[10] | HCT-116 IC₅₀ (µM)[1] | VEGFR-2 IC₅₀ (nM)[1] | Tubulin Polym. Inhib. (%) @ 10 µM | Caspase-3/7 Activation (Fold Change) |
| IS-01 | 5-F, C3-Schiff Base | 4.86 | 0.34 | 16.28 | 15% | 4.5 |
| IS-02 | 5-Cl, C3-Hydrazone | 8.54 | 7.00 | >10,000 | 85% | 3.2 |
| IS-03 | N-Benzyl, C3=O | >50 | >50 | >10,000 | 5% | 1.1 |
| Doxorubicin | (Control) | 0.5 | 0.2 | N/A | N/A | 5.0 |
| Sorafenib | (Control) | N/A | N/A | 35.62 | N/A | N/A |
| Nocodazole | (Control) | N/A | N/A | N/A | 95% | N/A |
Data are hypothetical, compiled for illustrative purposes based on representative values found in the literature.
Hit-to-Lead Considerations
Based on the screening cascade, a 'hit' compound like IS-01 might be prioritized as a lead candidate for its potent, multi-faceted activity: strong cytotoxicity against HCT-116, potent VEGFR-2 inhibition, and significant apoptosis induction. In contrast, IS-02 appears to be a potent tubulin polymerization inhibitor. These distinct mechanistic profiles provide different avenues for lead optimization. The next steps involve iterative SAR-guided synthesis to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) before advancing a candidate to in vivo animal models.[10]
Conclusion
The isatin scaffold remains an exceptionally fruitful starting point for the development of novel anticancer agents. Its synthetic versatility and ability to interact with a wide range of cancer-relevant biological targets provide a rich discovery landscape. By employing a systematic and logical screening cascade—from broad cytotoxicity testing to specific mechanistic and cellular pathway analyses—researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and workflows provided in this guide offer a robust framework to support these discovery efforts, ultimately contributing to the development of the next generation of isatin-based cancer therapeutics.
References
- Banerjee, B., Sharma, A., Singh, A., Kaur, M., & Priya, A. (2025). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Topics in Medicinal Chemistry, 25(1), 96-123.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing.
- Caspase-Glo® 3/7 Assay Protocol.
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
- Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Bentham Science Publishers.
- Application Notes and Protocols: In Vitro Tubulin Polymeriz
- Caspase Activity Assay.
- A summary of the cytotoxic structure-activity relationship of isatin derivatives.
- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.
- Isatin As A Scaffold For Anticancer Drug Development, Mechanistic Insights, And Therapeutic Applications. African Journal of Biomedical Research.
- Gandhi, N., et al. (2025). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. South Eastern European Journal of Public Health.
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers.
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
- Application Notes and Protocols for Flow Cytometry Analysis of Compound-Induced Cell Cycle Arrest and Apoptosis. Benchchem.
- Proposed structure–activity relationship of isatin as microtubule-destabilizing agent.
- SAR features of isatin derivatives exhibiting anticancer action.
- Wegermann, C. A., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7.
- In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Springer Link.
- Basic Methods of Cell Cycle Analysis. MDPI.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. seejph.com [seejph.com]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. maxanim.com [maxanim.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309): An Application Note and Protocol
Introduction: The Significance of NS309 in Modern Pharmacology
6,7-dichloro-1H-indole-2,3-dione-3-oxime, widely known as NS309, is a potent and selective positive modulator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3.1) calcium-activated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, vascular tone, and immune responses.[3][4] The selective activation of SK/IK channels by NS309, with no activity at big-conductance (BK) channels, has established it as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of these channels.[2] Its utility spans across research in hypertension, autoimmune disorders, and neurodegenerative diseases, making a reliable and well-documented synthetic protocol essential for the scientific community.[4]
This application note provides a comprehensive, in-depth guide for the synthesis of NS309, designed for researchers, scientists, and professionals in drug development. The protocol is presented in two main stages: the synthesis of the precursor, 6,7-dichloroisatin, via the Sandmeyer isatin synthesis, followed by its oximation to yield the final product, NS309. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Part 1: Synthesis of this compound (6,7-Dichloroisatin)
The synthesis of the isatin core is a critical first step. The Sandmeyer isatin synthesis is a classic and reliable method for this transformation, starting from the corresponding aniline.[5][6][7] This process involves the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.
Reaction Scheme: Sandmeyer Isatin Synthesis
Caption: Workflow for the Sandmeyer synthesis of 6,7-Dichloroisatin.
Experimental Protocol: Synthesis of 6,7-Dichloroisatin
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,3-Dichloroaniline | 162.02 | 16.2 g | 0.1 |
| Chloral Hydrate | 165.40 | 18.2 g | 0.11 |
| Hydroxylamine Hydrochloride | 69.49 | 20.8 g | 0.3 |
| Sodium Sulfate (anhydrous) | 142.04 | 142 g | 1.0 |
| Concentrated Sulfuric Acid | 98.08 | 150 mL | - |
| Deionized Water | 18.02 | ~2 L | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a 2 L beaker, dissolve sodium sulfate (142 g) in 1 L of deionized water and heat the solution to 45 °C.
-
In a separate 500 mL flask, prepare a solution of 2,3-dichloroaniline (16.2 g, 0.1 mol) in 150 mL of deionized water and 10 mL of concentrated hydrochloric acid. Gentle heating may be required to achieve complete dissolution.
-
Add the 2,3-dichloroaniline hydrochloride solution to the warm sodium sulfate solution.
-
In a separate beaker, dissolve chloral hydrate (18.2 g, 0.11 mol) and hydroxylamine hydrochloride (20.8 g, 0.3 mol) in 200 mL of deionized water.
-
Slowly add this hydroxylamine/chloral hydrate solution to the vigorously stirred aniline solution over 30 minutes. The temperature should be maintained between 45-50 °C.
-
After the addition is complete, heat the mixture to boiling and continue to stir for an additional 10 minutes.
-
Cool the mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a yellowish solid.
-
Filter the solid, wash with cold water, and dry thoroughly. The yield of the crude intermediate is typically high.
-
-
Cyclization to 6,7-Dichloroisatin:
-
Caution: This step involves concentrated sulfuric acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment.
-
In a 500 mL flask equipped with a mechanical stirrer, slowly and carefully add the dried isonitrosoacetanilide intermediate in small portions to 150 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 75 °C. Use an ice bath to control the temperature.
-
Once the addition is complete, heat the mixture to 80 °C and maintain this temperature for 10 minutes to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice with stirring.
-
The 6,7-dichloroisatin will precipitate as an orange-red solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Filter the crude product and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude 6,7-dichloroisatin can be purified by recrystallization from glacial acetic acid or by dissolving in dilute sodium hydroxide solution, filtering, and re-precipitating with hydrochloric acid.[8]
-
Part 2: Synthesis of this compound-3-oxime (NS309)
The final step in the synthesis of NS309 is the oximation of the C3-carbonyl group of 6,7-dichloroisatin. This is a straightforward condensation reaction with hydroxylamine.
Reaction Scheme: Oximation of 6,7-Dichloroisatin
Caption: Synthesis of NS309 via oximation of 6,7-Dichloroisatin.
Experimental Protocol: Synthesis of NS309
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 6,7-Dichloroisatin | 216.02 | 2.16 g | 0.01 |
| Hydroxylamine Hydrochloride | 69.49 | 0.83 g | 0.012 |
| Pyridine | 79.10 | 10 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, suspend 6,7-dichloroisatin (2.16 g, 0.01 mol) in 50 mL of ethanol.
-
Add hydroxylamine hydrochloride (0.83 g, 0.012 mol) to the suspension.
-
Add pyridine (10 mL) to the mixture. Pyridine acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride and to catalyze the reaction.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to reflux (approximately 78 °C) with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
The product, NS309, will precipitate as a solid.
-
Filter the solid, wash with copious amounts of cold water, and dry under vacuum.
-
-
Purification:
-
Due to the often low solubility of isatin oximes, recrystallization can be challenging. A Soxhlet extraction with methanol or ethanol can be an effective method for purification.[8] Alternatively, recrystallization from a large volume of a suitable solvent like ethanol or a mixture of ethanol and water can be attempted.
-
Part 3: Characterization of NS309
Thorough characterization is essential to confirm the identity and purity of the synthesized NS309.
-
Appearance: Yellow to orange solid.
-
Molecular Formula: C8H4Cl2N2O2
-
Molecular Weight: 231.04 g/mol [9]
Spectroscopic Data:
-
1H NMR (DMSO-d6): The proton NMR spectrum is expected to show signals for the aromatic protons on the dichlorinated benzene ring and the protons of the N-H and O-H groups. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the isatin core.
-
13C NMR (DMSO-d6): The carbon NMR spectrum should show eight distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon (C2) and the oxime carbon (C3) will have characteristic downfield shifts.
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum will provide key information about the functional groups present. Expected characteristic peaks include:
-
~3400-3200 cm-1 (N-H and O-H stretching)
-
~1700-1720 cm-1 (C=O stretching of the lactam)[10]
-
~1620 cm-1 (C=N stretching of the oxime)
-
Bands corresponding to C-Cl stretching in the aromatic region.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum may show a characteristic isotopic pattern for the two chlorine atoms.[11][12]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound-3-oxime (NS309), a crucial tool for pharmacological research. By following the outlined procedures for the Sandmeyer synthesis of the 6,7-dichloroisatin precursor and its subsequent oximation, researchers can confidently produce high-purity NS309 for their experimental needs. The provided explanations for the experimental choices and the guidelines for characterization are intended to empower researchers with a thorough understanding of the synthesis process, ensuring successful and reproducible outcomes.
References
- Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 4, p.42 (1925).
- El-ajaily, M. M., et al. (2018).
- Ji, S., et al. (2009).
- Farooq, U., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(5).
- Sandmeyer Isatin Synthesis. SynArchive. (n.d.).
- Panda, S. S., & Sakhuja, R. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 5(90), 73855-73881.
- Wulff, H., et al. (2007). The pot-pourri of KCa channels: an update. Molecular Pharmacology, 71(6), 1511-1524.
- Coleman, N., et al. (2009). The role of KCa3.1 in the process of tumor-induced angiogenesis. Breast Cancer Research, 11(5), R76.
- Strøbæk, D., et al. (2004). Activation of human IK and SK Ca2+-activated K+ channels by NS309 (this compound 3-oxime). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1665(1-2), 1-5.
- ResearchGate. (n.d.). Synthesis of 6,7-Dichloro-5,8-phthalazinedione and Its Derivatives.
- ResearchGate. (n.d.). New approach to synthesis of 6,7-dimethoxyisatin.
- Google Patents. (n.d.). US20060247442A1 - Process for preparing isatins with control of side-product formation.
- ResearchGate. (n.d.). IR spectrum of Isatin (ChemicalBook, n.d.).
- Ferreira, M., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1265-1276.
- Abele, E., & Abele, R. (2011). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 47(4), 379-399.
- Google Patents. (n.d.). US4256639A - Process for the synthesis of isatin derivatives.
- Beilstein Journals. (n.d.). Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati.
- ResearchGate. (n.d.). 5-Chloro- and 5,7-Dichloroisatin by Chlorination of Isatin with Trichloroisocyanuric Acid.
- PubMed. (n.d.). Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (this compound 3-oxime).
- PubMed. (n.d.). This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1.
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 405-412.
- The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra.
- MCW Cancer Center. (n.d.). Translational Metabolomics Shared Resource Mass Spectrometry Instrumentation and Services.
- Nature. (2023). Real time characterization of the MAPK pathway using native mass spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. synarchive.com [synarchive.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. akjournals.com [akjournals.com]
- 11. cancer.mcw.edu [cancer.mcw.edu]
- 12. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 6,7-dichloro-1H-indole-2,3-dione
Introduction: The Synthetic Versatility of 6,7-Dichloro-1H-indole-2,3-dione
This compound, commonly known as 6,7-dichloroisatin, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including a vicinal dicarbonyl system and a dichlorinated benzene ring, make it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The reduction of the dicarbonyl moiety of 6,7-dichloroisatin can lead to a variety of products, including 6,7-dichlorooxindole, 6,7-dichloro-3-hydroxyoxindole, and 6,7-dichloro-1H-indole, each serving as a key intermediate in the synthesis of novel therapeutic agents. For instance, derivatives of 6,7-dichloroisatin have been explored as precursors to potent modulators of calcium-activated potassium channels (KCa)[1].
These application notes provide detailed, field-proven protocols for the controlled reduction of this compound. The methodologies are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes to ensure reproducibility and success in your research endeavors.
Strategic Approaches to the Reduction of this compound
The reduction of the α-keto-lactam system in this compound can be selectively targeted to yield different products. The choice of reducing agent and reaction conditions dictates the final outcome. This guide will focus on two primary transformations:
-
Selective Reduction of the C3-Carbonyl to a Methylene Group: This is achieved through the Wolff-Kishner reduction, yielding 6,7-dichlorooxindole. This transformation is crucial for accessing a wide range of oxindole-based compounds.
-
Selective Reduction of the C3-Carbonyl to a Hydroxyl Group: This is typically accomplished using a mild hydride reducing agent like sodium borohydride, resulting in the formation of 6,7-dichloro-3-hydroxyoxindole. This product is a valuable chiral building block for further synthetic elaborations.
The following diagram illustrates the primary reduction pathways for this compound.
Caption: Primary reduction pathways of this compound.
Protocol 1: Synthesis of 6,7-Dichlorooxindole via Wolff-Kishner Reduction
The Wolff-Kishner reduction is a robust method for the deoxygenation of ketones and aldehydes to their corresponding alkanes under basic conditions[2][3]. The Huang-Minlon modification, which utilizes a high-boiling point solvent like ethylene glycol, is a commonly employed and efficient variation of this reaction[4]. This protocol has been adapted for the specific reduction of the C3-carbonyl of this compound.
Causality of Experimental Choices:
-
Hydrazine Hydrate: Serves as the reducing agent. It initially condenses with the C3-carbonyl to form a hydrazone intermediate.
-
Potassium Hydroxide (KOH): A strong base that facilitates the deprotonation of the hydrazone, a crucial step in the reaction mechanism.
-
Diethylene Glycol: A high-boiling point solvent that allows the reaction to be heated to the high temperatures required for the decomposition of the hydrazone intermediate and the evolution of nitrogen gas, which drives the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.), potassium hydroxide (4.0 eq.), and diethylene glycol (10-15 mL per gram of isatin).
-
Stir the mixture to ensure good suspension of the solids.
-
-
Addition of Hydrazine Hydrate:
-
Carefully add hydrazine hydrate (85% solution in water, 3.0 eq.) to the reaction mixture. Caution: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Reaction Progression:
-
Heat the reaction mixture to 120-130 °C for 1-2 hours. During this time, the initial orange-red color of the isatin will likely change as the hydrazone forms.
-
After the initial heating period, increase the temperature to 190-200 °C and continue to heat for an additional 3-4 hours. The evolution of nitrogen gas should be observed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice and water.
-
Acidify the aqueous mixture to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the product.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford 6,7-dichlorooxindole as a solid.
-
Data Summary:
| Parameter | Value | Reference |
| Product | 6,7-Dichlorooxindole | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Typical Yield | 70-85% | Estimated based on similar reactions |
| Melting Point | Not reported, expected >200 °C | N/A |
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆): δ ~10.5 (s, 1H, NH), 7.2-7.0 (m, 2H, Ar-H), 3.6 (s, 2H, CH₂).
-
¹³C NMR (DMSO-d₆): δ ~175 (C=O), 142, 130, 125, 123, 120, 115 (Ar-C), 36 (CH₂).
-
IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~1710 (C=O stretch), ~1600, 1470 (Ar C=C stretch).
-
MS (EI): m/z (%) = 201/203 (M⁺), consistent with the molecular formula C₈H₅Cl₂NO.
Protocol 2: Synthesis of 6,7-Dichloro-3-hydroxyoxindole via Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to reduce aldehydes and ketones to their corresponding alcohols[5]. Its chemoselectivity allows for the reduction of the more reactive C3-ketone of the isatin while leaving the C2-amide carbonyl intact.
Causality of Experimental Choices:
-
Sodium Borohydride (NaBH₄): Provides a source of hydride (H⁻) ions for the nucleophilic attack on the electrophilic C3-carbonyl carbon.
-
Methanol or Ethanol: A protic solvent that serves to dissolve the reactants and also acts as a proton source during the workup to protonate the resulting alkoxide.
-
Ice Bath: The reaction is initially cooled to control the rate of reaction and prevent potential side reactions.
Step-by-Step Methodology:
-
Reaction Setup:
-
Suspend this compound (1.0 eq.) in methanol or ethanol (20 mL per gram of isatin) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath to 0-5 °C.
-
-
Addition of Sodium Borohydride:
-
Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to the cooled suspension over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Hydrogen gas evolution may be observed. Ensure adequate ventilation.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, and then let it warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully quench the excess sodium borohydride by the slow, dropwise addition of water.
-
Acidify the mixture to a pH of 5-6 with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 6,7-dichloro-3-hydroxyoxindole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
-
Data Summary:
| Parameter | Value | Reference |
| Product | 6,7-Dichloro-3-hydroxyoxindole | N/A |
| Appearance | Solid | N/A |
| Typical Yield | >80% | Estimated based on similar reactions |
| Melting Point | Not reported | N/A |
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆): δ ~10.4 (s, 1H, NH), 7.1-6.9 (m, 2H, Ar-H), ~6.0 (d, 1H, OH), ~5.0 (d, 1H, CH-OH).
-
¹³C NMR (DMSO-d₆): δ ~178 (C=O), 143, 131, 126, 124, 121, 116 (Ar-C), 75 (CH-OH).
-
IR (KBr, cm⁻¹): ~3400 (O-H stretch), ~3200 (N-H stretch), ~1700 (C=O stretch).
-
MS (ESI): m/z = 218/220 ([M+H]⁺), consistent with the molecular formula C₈H₅Cl₂NO₂.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the reduction of this compound.
Caption: Generalized experimental workflow for the reduction of 6,7-dichloroisatin.
References
- Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Benchchem.
- Side-product analysis in the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Benchchem.
- Microwave-assisted Wolff-Kishner reduction reaction. Semantic Scholar.
- 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry.
- Application Notes and Protocols: The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry. Benchchem.
- 13C NMR chemical shifts (d) of compounds 1, 3, 6, and 7 in CDCl3 (150 MHz).
- Wolff–Kishner reduction. Wikipedia.
- Wolff-Kishner Reduction. Alfa Chemistry.
- Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)
- Wolff–Kishner reduction. L.S.College, Muzaffarpur.
- Supporting inform
- (PDF) 5,7-Dichloro-1H-indole-2,3-dione.
- Wolff-Kishner Reduction. YouTube.
- Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkyl
- Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
- 1 H and 13 C NMR data of 6 (acquired in CDCl 3 ).
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.
- This compound. Amerigo Scientific.
- Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsatur
- [STEREOSELECTIVE REDUCTION OF 1,2,3,4,6,7,12,12b-OCTAHYDROINDOLO- 2,3-a1QUINOLIZINE WITH SODIUM BOROHYDRIDE IN TRIFLUOROACETIC A. Dartmouth College.
- The Selective and Partial Reduction of Nitriles Was Achieved Through the Generation of Dichloroindium Hydride via the Reduction of Indium Trichloride With Either: Sodium Borohydride, Diisobutylaluminum Hydride, or Lithium Aminoborohydride.
- Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes. Green Chemistry (RSC Publishing).
- Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses Procedure.
- 3,3-Dichloro-1-(chloromethyl)indolin-2-one.
- (PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent.
- 3,3-Dichloro-1-(chloro-meth-yl)indolin-2-one. PubMed.
- Spectroscopic Characterization of Hydrogen‐Bonded 2,7‐Diazaindole‐Ammonia Complex: Laser Spectroscopic Investigations of Isolated Gas Phase Molecules. ResearchGate.
Sources
Application Notes & Protocols: N-Acetylation and N-Sulfonylation of 6,7-dichloro-2,3-dihydro-1H-indole
Abstract
The N-functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the modulation of physicochemical properties and pharmacological profiles. The indole and its reduced form, indoline, are privileged structures found in a vast array of bioactive molecules and pharmaceuticals.[1][2][3][4] This guide provides detailed, validated protocols for the N-acetylation and N-sulfonylation of 6,7-dichloro-2,3-dihydro-1H-indole, a key building block whose halogenation pattern offers unique opportunities for kinase inhibition and ion channel modulation analogs.[5] We delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for synthesizing these valuable derivatives.
Introduction: The Strategic Value of N-Functionalized Dichloroindolines
The indoline nucleus, a saturated version of the indole ring, provides a three-dimensional geometry that can be crucial for optimizing ligand-receptor interactions. Modifying the nitrogen atom (N-1 position) with acyl or sulfonyl groups is a fundamental strategy to alter a molecule's electronic properties, lipophilicity, metabolic stability, and hydrogen bonding capacity.
-
N-Acetylation: Introduces a neutral, planar amide group. This transformation can abolish the hydrogen bond donor capability of the N-H group and can influence conformation and receptor binding.
-
N-Sulfonylation: Installs a robust sulfonamide linkage. The strong electron-withdrawing nature of the sulfonyl group significantly impacts the electronic character of the indoline core and provides a tetrahedral geometry with hydrogen bond accepting sulfonyl oxygens, a common feature in many therapeutic agents.
The 6,7-dichloro substitution pattern on the indoline scaffold is of particular interest. Halogen atoms can form halogen bonds, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable hydrophobic interactions.[5] The protocols herein provide reliable access to N-functionalized 6,7-dichloro-2,3-dihydro-1H-indole, paving the way for the exploration of new chemical space in drug discovery.
N-Acetylation of 6,7-dichloro-2,3-dihydro-1H-indole
Principle and Rationale
N-acetylation is a nucleophilic acyl substitution reaction. The nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The choice of reagents and conditions is critical for achieving high yield and purity.
-
Acetylating Agent: Acetic anhydride is selected as the acetylating agent. It is highly effective, less volatile, and less moisture-sensitive than acetyl chloride, making it more convenient for standard laboratory use.
-
Base: Triethylamine (Et₃N) is employed as a mild organic base. Its primary role is to scavenge the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product. It also enhances the nucleophilicity of the indoline nitrogen, although to a lesser extent than stronger bases.
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is a relatively non-polar, aprotic solvent that readily dissolves the indoline substrate and reagents without participating in the reaction.
Experimental Protocol
Materials:
-
6,7-dichloro-2,3-dihydro-1H-indole (1.0 eq)
-
Acetic Anhydride (CH₃CO)₂O (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6,7-dichloro-2,3-dihydro-1H-indole (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Add triethylamine (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add acetic anhydride (1.5 eq) dropwise via syringe over 5-10 minutes. A slight exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar (higher Rƒ) than the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 1-acetyl-6,7-dichloro-2,3-dihydro-1H-indole.
Data Presentation: Expected Product Characterization
| Parameter | Expected Outcome for 1-acetyl-6,7-dichloro-2,3-dihydro-1H-indole |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₉Cl₂NO |
| Molecular Weight | 230.09 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-7.3 (m, 2H, Ar-H), ~4.1 (t, 2H, N-CH₂), ~3.1 (t, 2H, Ar-CH₂), ~2.2 (s, 3H, COCH₃) ppm. |
| IR (KBr) | ν ~1660 cm⁻¹ (C=O, amide stretch) |
| MS (ESI) | m/z 230.0 [M]+, 232.0 [M+2]+ (characteristic chlorine isotope pattern) |
Visualization: N-Acetylation Workflow
Caption: Workflow for the N-acetylation of 6,7-dichloro-2,3-dihydro-1H-indole.
N-Sulfonylation of 6,7-dichloro-2,3-dihydro-1H-indole
Principle and Rationale
N-Sulfonylation involves the reaction of the indoline with a sulfonyl chloride to form a stable sulfonamide. This reaction requires a base to deprotonate the indoline N-H, which is significantly less acidic than in an indole. A strong, non-nucleophilic base is ideal for achieving complete and irreversible deprotonation, ensuring the reaction proceeds efficiently.
-
Sulfonylating Agent: p-Toluenesulfonyl chloride (TsCl) is a widely used, crystalline, and stable reagent that introduces the "tosyl" protecting/functional group.
-
Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base. It irreversibly deprotonates the indoline nitrogen to form the corresponding sodium salt (anion), which is a highly potent nucleophile. The only byproduct is hydrogen gas, which is easily removed from the reaction system. Extreme caution is required when handling NaH. [6]
-
Solvent: Anhydrous Tetrahydrofuran (THF) is an appropriate aprotic polar solvent for reactions involving NaH. It is crucial that the solvent is free of water to prevent violent quenching of the sodium hydride.
Experimental Protocol
Materials:
-
6,7-dichloro-2,3-dihydro-1H-indole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes (for washing NaH)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, three-neck flask equipped with a stir bar, nitrogen inlet, and septum, add sodium hydride (1.2 eq).
-
Wash the NaH dispersion with anhydrous hexanes (3x) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexane washes using a cannula or syringe.
-
Add anhydrous THF to the washed NaH to create a suspension (approx. 0.3 M).
-
Cool the NaH suspension to 0 °C in an ice-water bath.
-
In a separate flask, dissolve 6,7-dichloro-2,3-dihydro-1H-indole (1.0 eq) in anhydrous THF.
-
Slowly add the indoline solution to the stirred NaH suspension via syringe. Hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.
-
In another flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF.
-
Add the TsCl solution dropwise to the reaction mixture at 0 °C.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until completion.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane).
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield pure 6,7-dichloro-1-(p-toluenesulfonyl)-2,3-dihydro-1H-indole.
Data Presentation: Expected Product Characterization
| Parameter | Expected Outcome for 6,7-dichloro-1-(p-toluenesulfonyl)-2,3-dihydro-1H-indole |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₁₃Cl₂NO₂S |
| Molecular Weight | 342.24 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7 (d, 2H, Ar-H of Ts), ~7.3 (d, 2H, Ar-H of Ts), ~7.0-7.2 (m, 2H, Ar-H of indole), ~3.9 (t, 2H, N-CH₂), ~2.9 (t, 2H, Ar-CH₂), ~2.4 (s, 3H, Ar-CH₃) ppm. |
| IR (KBr) | ν ~1350, 1160 cm⁻¹ (S=O, sulfonamide stretches) |
| MS (ESI) | m/z 342.0 [M]+, 344.0 [M+2]+ (characteristic chlorine isotope pattern) |
Visualization: N-Sulfonylation Reaction Mechanism
Caption: Key steps in the N-sulfonylation of an indoline using NaH and TsCl.
Mandatory Safety Precautions
All experiments must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7][8]
-
Corrosive Reagents: Acetic anhydride, acetyl chloride, and sulfonyl chlorides are corrosive and potent lachrymators. Handle with care and avoid inhalation of vapors.
-
Bases: Triethylamine and pyridine are flammable and toxic. Avoid contact and inhalation.
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.[6]
-
Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides upon standing. Use from freshly opened or tested containers.
-
Quenching: The quenching of reactions involving NaH is highly exothermic and produces hydrogen gas. This step must be performed slowly, at low temperature (0 °C), and behind a blast shield if possible.
Conclusion
The protocols detailed in this guide offer reliable and scalable methods for the N-acetylation and N-sulfonylation of 6,7-dichloro-2,3-dihydro-1H-indole. These functionalized derivatives serve as valuable intermediates for constructing more complex molecules in drug discovery programs. By understanding the rationale behind the choice of reagents and conditions, researchers can adapt these methods to a variety of substrates and synthetic goals, accelerating the development of novel therapeutic agents.
References
- Strategies for the enantioselective N-functionalization of indoles. ResearchGate.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.
- Proposed mechanism pathway to form N-sulfonyl-indoles 129 from N-sulfonyl 2-vinylanilines 128. ResearchGate.
- Studies on Acetylation of Indoles. ResearchGate.
- Indole – a promising pharmacophore in recent antiviral drug discovery. PMC.
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Technology Networks.
- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
- Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Progress Concerning the N-Arylation of Indoles. PMC.
- Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. PMC.
- General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. PubMed.
- Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry (ACS Publications).
- Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation.
- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES.
- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis (ACS Publications).
- Scope of substituted indoles for direct N‐acylation with carboxylic acids. ResearchGate.
- Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate.
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.
- Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. MDPI.
- Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. International Journal of Pharmacy and Pharmaceutical Sciences.
- 6,7-Dichloro-1H-indole-2,3-dione. Amerigo Scientific.
- Synthesis, characterization and evaluation of 3-acetylindole derivatives evaluating as potential anti-inflammatory agent. Semantic Scholar.
- N-Acetylindole. NIST WebBook.
- SOP: Safe Use & Handling of Sensitizing Agents. UCT's Faculty of Science.
- What are the safety precautions when handling acids?. Blog.
- Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. NIH.
- Synthesis and characterization of N(1)-(4-toluenesulfonyl)-N(1)- (9-anthracenemethyl)triamines. PubMed.
- Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry.
- Safe Handling Guide: Sulfuric Acid. CORECHEM Inc..
- Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab.
- “SUPERACIDS” SAFETY GUIDELINES. Concordia University.
- 5,7-Dichloro-1H-indole-2,3-dione. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 8. westlab.com.au [westlab.com.au]
creating a compound library of 6,7-dichloro-2,3-dihydro-1H-indole analogs
Application Note & Protocol
Topic: A Strategic Guide to Constructing a Compound Library of 6,7-dichloro-2,3-dihydro-1H-indole Analogs for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2,3-dihydro-1H-indole, or indoline, scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] The introduction of a dichloro-substitution pattern at the 6 and 7 positions can significantly modulate the scaffold's physicochemical properties, potentially enhancing binding affinity through mechanisms like halogen bonding and improving metabolic stability.[1] This guide provides a comprehensive, field-proven framework for the systematic creation of a diverse chemical library based on the 6,7-dichloro-2,3-dihydro-1H-indole core. We will detail robust synthetic protocols for the core scaffold, strategies for chemical diversification, and rigorous methods for purification and characterization. The objective is to equip researchers with the necessary technical knowledge to generate a high-quality compound library poised for screening in various drug discovery campaigns, such as those targeting protein kinases or ion channels.[1]
Strategic Workflow for Compound Library Generation
The construction of a focused compound library is a multi-stage process that demands careful planning and execution. The overall strategy involves the initial synthesis of a common intermediate, the 6,7-dichloro-1H-indole, followed by its reduction to the core indoline scaffold. This core scaffold then serves as the foundation for diversification through various chemical transformations, leading to a library of unique analogs that are subsequently purified and characterized.
Figure 1: High-level workflow for the creation of a 6,7-dichloro-2,3-dihydro-1H-indole analog library.
Part I: Synthesis of the Core Scaffold
The successful synthesis of the core scaffold is the critical upstream phase of library development. The chosen methods are selected for their reliability, scalability, and high yields.
Step A: Leimgruber-Batcho Synthesis of 6,7-dichloro-1H-indole
The Leimgruber-Batcho indole synthesis is a highly effective and versatile method for constructing the indole ring from a substituted nitrotoluene.[4] It proceeds via an enamine intermediate, which then undergoes reductive cyclization.
Protocol 1: Synthesis of 6,7-dichloro-1H-indole
-
Enamine Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dichloro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).[4]
-
Heat the reaction mixture to 110-120 °C for 3-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove volatile components under reduced pressure to yield the crude enamine intermediate.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in ethanol or ethyl acetate.
-
Add a catalytic amount of Raney Nickel or 10% Palladium on Carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with ethyl acetate.[4]
-
Combine the organic filtrates and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6,7-dichloro-1H-indole.
-
Step B: Reduction to 6,7-dichloro-2,3-dihydro-1H-indole
The reduction of the electron-rich 2,3-double bond of the indole is achieved using a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is the reagent of choice due to its mild nature, which helps to prevent common side reactions.[1][4]
Causality Behind Experimental Choices:
-
Reagent Choice: NaBH₃CN is less reactive than sodium borohydride (NaBH₄) and requires an acidic environment to become an effective reducing agent. This controlled reactivity is ideal for the selective reduction of the indole C=C bond without affecting the aromatic ring.
-
Side Reaction Mitigation: A significant potential side reaction is dehalogenation (removal of one or both chlorine atoms), especially under harsh reductive conditions (e.g., high temperature or aggressive catalysts).[5] Using a mild reagent like NaBH₃CN at or below room temperature significantly minimizes this risk.[5]
Protocol 2: Reduction of 6,7-dichloro-1H-indole
-
Reaction Setup:
-
Dissolve 6,7-dichloro-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature until the indole is fully dissolved.
-
-
Addition of Reducing Agent:
-
To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: Addition may cause gas evolution.
-
Maintain the reaction at room temperature and stir for 1-2 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Basify the mixture to a pH > 10 by the slow addition of 5 M sodium hydroxide solution.[4]
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1][4]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
If necessary, purify the crude 6,7-dichloro-2,3-dihydro-1H-indole by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]
-
Part II: Library Diversification
With the core scaffold in hand, the next phase is to introduce molecular diversity. A common and straightforward strategy is the functionalization of the indoline nitrogen. This can be achieved through various reactions, such as N-alkylation, N-acylation, or N-sulfonylation, allowing for the rapid generation of a library of analogs from a single core intermediate.
Protocol 3: General Procedure for N-Alkylation of the Core Scaffold
-
Reaction Setup:
-
Dissolve 6,7-dichloro-2,3-dihydro-1H-indole (1.0 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
-
Addition of Electrophile:
-
Add the desired alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until TLC analysis indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Filter off the base and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting N-alkylated analog by column chromatography.
-
Hypothetical Library Data
The following table outlines a small, representative library of analogs that can be generated from the core scaffold using the protocols described.
| Compound ID | Structure (R-group at N1) | Molecular Formula | Molecular Weight ( g/mol ) |
| CORE-001 | H | C₈H₇Cl₂N | 188.05 |
| LIB-001 | CH₃ | C₉H₉Cl₂N | 202.08 |
| LIB-002 | CH₂CH₃ | C₁₀H₁₁Cl₂N | 216.11 |
| LIB-003 | Benzyl | C₁₅H₁₃Cl₂N | 278.18 |
| LIB-004 | Acetyl | C₁₀H₉Cl₂NO | 230.09 |
| LIB-005 | Cyclopropylmethyl | C₁₂H₁₃Cl₂N | 242.14 |
Part III: Purification & Characterization
Rigorous purification and structural confirmation of every library member are paramount to ensure the integrity of subsequent biological screening data.
-
Purification: Flash column chromatography on silica gel is the standard method for purifying research-scale quantities of these analogs. For larger quantities or challenging separations, preparative HPLC may be employed. Crystallization can also be an effective purification technique for solid compounds.[6]
-
Characterization: A standard suite of analytical techniques should be used to confirm the identity, structure, and purity of each compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H NMR will confirm the presence of the desired substituent and the integrity of the indoline core, while ¹³C NMR confirms the carbon framework.
-
Mass Spectrometry (MS): Typically performed using LC-MS, this technique confirms the molecular weight of the synthesized compound, providing a crucial check of its identity.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
-
Application in Drug Discovery
A library of 6,7-dichloro-2,3-dihydro-1H-indole analogs is a valuable asset for screening against a wide range of biological targets. The structural features of this scaffold suggest particular promise in several therapeutic areas.
Figure 2: A simplified screening cascade for a newly synthesized compound library.
Potential Therapeutic Targets:
-
Kinase Inhibition: Dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, key targets in oncology and inflammatory diseases. The chlorine atoms can participate in halogen bonding within the ATP-binding site, potentially enhancing potency and selectivity.[1]
-
Potassium Channel Modulation: The oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to a known activator of KCa channels.[1][9] This suggests that the corresponding dihydroindole scaffold could be a starting point for novel modulators of these channels, which are implicated in hypertension and autoimmune disorders.[1]
-
Antibacterial Agents: The indoline scaffold has been reported as an important pharmacophore in the development of antibacterial drugs.[3]
References
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules. [Link]
- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research and Pharmaceutical Sciences. [Link]
- Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinformatics Approach.
- Crystallization purification of indole.
- and spectral characterization of indoline and its major metabolites.
- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. [Link]
- This compound. Amerigo Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Halogenated Isatins
Welcome to the Technical Support Center for the synthesis of halogenated isatins. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Halogenated isatins are crucial precursors in the development of a wide range of biologically active molecules, and understanding the nuances of their synthesis is paramount for successful research outcomes.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of halogenated isatins, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor Regioselectivity in Direct Halogenation of Isatin
Question: I am attempting a direct halogenation of isatin and obtaining a mixture of 5- and 7-halo-isatins, along with some di-halogenated products. How can I improve the regioselectivity of my reaction?
Answer: This is a frequent challenge in the electrophilic aromatic substitution of the isatin scaffold. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring. The amide nitrogen is an ortho-, para-director, while the C-3 keto group is a meta-director.[5] This interplay often leads to substitution at the C5 and C7 positions.[6]
Causality and Strategic Solutions:
-
Steric Hindrance: The C7 position is sterically more hindered than the C5 position. By carefully selecting the halogenating agent and reaction conditions, you can exploit this difference. For instance, using a bulkier halogenating reagent can favor substitution at the less hindered C5 position.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediate sigma complex. Experimenting with different solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., DMF, DMSO), can significantly alter the product ratio.[7]
-
N-Substitution: Protecting the N-H group with a suitable alkyl or acyl group can modify the directing effect of the nitrogen and influence the regioselectivity. However, this adds extra steps to your synthesis (protection and deprotection).
-
Lewis Acid Catalysis: For less reactive halogens like chlorine and bromine, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is often required to generate a more potent electrophile.[8][9][10] The choice and amount of catalyst can be tuned to optimize for the desired regioisomer.
Troubleshooting Workflow:
Caption: Troubleshooting logic for improving regioselectivity in isatin halogenation.
Issue 2: Low Yields in the Sandmeyer Synthesis of Substituted Isatins
Question: I am using the Sandmeyer synthesis to prepare a halogenated isatin from a substituted aniline, but my yields are consistently low. What could be the problem?
Answer: The Sandmeyer isatin synthesis is a classic and versatile method, but it can be sensitive to the nature of the substituents on the aniline starting material, as well as the reaction conditions.[11][12][13][14][15]
Causality and Strategic Solutions:
-
Incomplete Isonitrosoacetanilide Formation: The initial condensation reaction between the aniline, chloral hydrate, and hydroxylamine is critical.[13][14] For anilines with electron-withdrawing groups, this step can be sluggish. Ensure adequate reaction time and temperature control.
-
Poor Solubility during Cyclization: The cyclization of the isonitrosoacetanilide intermediate is typically carried out in concentrated sulfuric acid.[11][13] Lipophilic or heavily substituted intermediates may have poor solubility in this medium, leading to incomplete reaction.[13] Using methanesulfonic acid can sometimes improve solubility and yields for such substrates.[13]
-
Harsh Reaction Conditions: Concentrated sulfuric acid at elevated temperatures can lead to decomposition of the starting material or product, especially with sensitive functional groups.[11] Careful control of the temperature and reaction time is crucial.
Experimental Protocol: Modified Sandmeyer Synthesis for 5-Chloroisatin [16]
-
Formation of 4-Chloro-isonitrosoacetanilide:
-
In a suitable reaction vessel, dissolve p-chloroaniline in water and hydrochloric acid.
-
Add a solution of chloral hydrate and sodium sulfate in water.
-
Finally, add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture to facilitate the condensation reaction. The isonitrosoacetanilide will precipitate upon cooling.
-
Filter the solid, wash with water, and dry.
-
-
Cyclization to 5-Chloroisatin:
-
Carefully add the dried 4-chloro-isonitrosoacetanilide to pre-heated concentrated sulfuric acid, maintaining strict temperature control.
-
After the reaction is complete (monitor by TLC), pour the reaction mixture onto crushed ice to precipitate the 5-chloroisatin.
-
Filter the crude product, wash thoroughly with water to remove residual acid, and dry.
-
Purify by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[17]
-
Issue 3: Side Reactions During N-Alkylation of Halogenated Isatins
Question: When I try to N-alkylate my halogenated isatin, I observe the formation of side products, and my desired product is difficult to purify. What are these side reactions and how can I avoid them?
Answer: The N-alkylation of isatin involves the formation of the isatin anion, which is an ambident nucleophile. This means it can react at either the nitrogen or the oxygen atom.[18] Additionally, the presence of the C3-keto group and the basic conditions can lead to other side reactions.[19]
Causality and Strategic Solutions:
-
O-Alkylation: While N-alkylation is generally the thermodynamically favored product, O-alkylation can occur, especially with highly reactive alkylating agents.[18] Using less reactive alkyl halides and carefully controlling the reaction temperature can minimize this. The choice of solvent can also influence the N/O selectivity.[18]
-
Aldol-type Condensation: The C3-keto group has an enolizable proton. Under strongly basic conditions, this can lead to self-condensation or reactions with other carbonyl-containing species.[19] Using a milder base (e.g., K₂CO₃, Cs₂CO₃) and avoiding highly reactive solvents like acetone can mitigate this issue.[19][20]
-
Base Lability of the Isatin Core: The isatin ring can be susceptible to cleavage under harsh basic conditions.[19] Employing milder bases and the minimum necessary reaction time is advisable.
Caption: Reaction pathways in the alkylation of the isatin anion.
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying crude halogenated isatins?
A1: The purification method depends on the nature of the impurities. For many crude halogenated isatins, recrystallization is a highly effective technique.[17] Common solvents include glacial acetic acid, ethanol, or mixtures of polar and non-polar solvents. If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative.[21] A gradient elution with hexanes and ethyl acetate is a good starting point. For some isatins, purification via the formation of a bisulfite adduct can be employed.[22]
Q2: I am having trouble getting my halogenated isatin to crystallize. It remains an oil. What should I do?
A2: Obtaining an oil instead of a solid is a common issue in organic synthesis. Here are a few techniques to try:
-
Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexanes, diethyl ether) and scratch the inside of the flask with a glass rod to induce crystallization.[21]
-
Solvent System for Recrystallization: If you have a crude solid that oils out upon heating, you may need to try a different solvent system for recrystallization.
-
Column Chromatography: If all else fails, purifying the oil via column chromatography will remove impurities that may be inhibiting crystallization.[21]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing halogenated isatins?
A3: Research into greener synthetic routes is an active area. Some approaches include:
-
Microwave-assisted synthesis: This can often reduce reaction times and the use of harsh solvents.[19][20]
-
Catalyst-free reactions in aqueous media: For certain reactions, this can be a viable and more sustainable option.[1]
-
Use of less hazardous reagents: For example, employing N-halosuccinimides (NBS, NCS) for halogenation can be a milder alternative to using elemental halogens.[7][23]
Quantitative Data Summary
| Halogenation Position | Common Reagents | Typical Yields | Key Considerations |
| C5 | NBS, NCS, Br₂ in AcOH | Good to Excellent | Generally the thermodynamically favored product.[5][24] |
| C7 | NBS, NCS in DMF/DMSO | Moderate to Good | Can be favored under certain conditions, but often competes with C5 substitution.[6][7][25] |
| Di-halogenation (5,7) | Excess halogenating agent | Variable | Requires forcing conditions and can be difficult to control.[1] |
| N-halogenation | N-halosuccinimides | Good | Occurs at the nitrogen of the amide.[3][4] |
References
- Jain, S., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]
- Kumar, A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics. [Link]
- Cerdeira, N., et al. (2008).
- Hewawasam, P., et al. (2012).
- Sandmeyer Is
- REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). (2020).
- What is the mechanism behind Isatin reacting with NBS and w
- Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis. (2014).
- Recent applications of isatin in the synthesis of organic compounds. (2016). Semantic Scholar. [Link]
- a review on isatin and its derivatives: synthesis, reactions and applications. (2023).
- a review on isatin and its derivatives: synthesis, reactions and applications. (2023).
- An Endogenous Heterocyclic Compound Isatin. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(6)/[26].pdf]([Link]26].pdf)
- Gandhi, P., et al. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research. [Link]
- (PDF) Isatin halogen-derivatives redox behaviour. (2015).
- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks. [Link]
- Mate, N. A., et al. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry. [Link]
- Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2008).
- Islam, M. R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society. [Link]
- Unusual reactivity of fluoro-enolates with dialkyl azodicarboxylates: Synthesis of isatin-hydrazones. (2015).
- Wang, Y., et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Organic & Biomolecular Chemistry. [Link]
- Electrophilic halogen
- Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogen
- Tangella, Y., et al. (2018). Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids. Organic Chemistry Portal. [Link]
- Halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides: regioselective synthesis of 1-alkyl-5-halo-7-azaisatins. (2009).
- Halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides: regioselective synthesis of 1-alkyl-5-halo-7-azais
- A general method for the synthesis of isatins. (1976). The Journal of Organic Chemistry. [Link]
- Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity. (2010). PubMed. [Link]
- Process for preparing isatins with control of side-product formation. (2006).
- Novel Synthesis of Isatin-Thiazole Pharmacophores and their Cytotoxicity Evaluation. (2023). Current Trends in Biotechnology and Pharmacy. [Link]
- Isatin. Organic Syntheses Procedure. [Link]
- Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Deriv
- Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2022). American Chemical Society. [Link]
- Synthesis and Screening of New Isatin Derivatives. (2012). Der Pharma Chemica. [Link]
- Purification of the isatins. (1937).
- Electrophilic Arom
- Reaction of isatin with alkylating agents with acidic methylenes. (2019).
- Theoretical Study of Isatin and its Halogenated Deriv
- Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. (2015). Organic & Biomolecular Chemistry. [Link]
- Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. (2014). PubMed. [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciensage.info [sciensage.info]
- 5. reddit.com [reddit.com]
- 6. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 9. theorango.com [theorango.com]
- 10. jackwestin.com [jackwestin.com]
- 11. journals.irapa.org [journals.irapa.org]
- 12. biomedres.us [biomedres.us]
- 13. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synarchive.com [synarchive.com]
- 15. ijise.in [ijise.in]
- 16. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 23. [PDF] Halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides: regioselective synthesis of 1-alkyl-5-halo-7-azaisatins | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6,7-dichloro-2,3-dihydro-1H-indole by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6,7-dichloro-2,3-dihydro-1H-indole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purification by column chromatography.
Introduction
The purification of 6,7-dichloro-2,3-dihydro-1H-indole, a halogenated indoline derivative, is a critical step to ensure its suitability for downstream applications in medicinal chemistry and materials science.[1] Column chromatography on silica gel is the most common method for this purification.[2] However, the basic nature of the secondary amine in the indoline scaffold and the presence of various impurities from its synthesis can present unique challenges.[3] This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of chromatography and an understanding of the compound's chemical properties.
Troubleshooting Guide
This section addresses specific issues you might encounter during the column chromatography of crude 6,7-dichloro-2,3-dihydro-1H-indole in a question-and-answer format.
Question 1: My product, 6,7-dichloro-2,3-dihydro-1H-indole, is not eluting from the silica gel column, even with a high concentration of ethyl acetate in hexane. What is happening and what should I do?
Answer:
This is a common issue when purifying basic compounds like indolines on standard silica gel.[3] Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic secondary amine of your product can be protonated by these acidic sites, causing it to strongly adsorb to the stationary phase and fail to elute.
Troubleshooting Steps:
-
Introduce a Basic Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et3N) at a concentration of 0.5-2%.[4] The triethylamine will compete with your product for the acidic sites on the silica, preventing strong adsorption and allowing your product to elute. Alternatively, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase, mixed with a non-polar solvent like dichloromethane.[5]
-
Use a More Polar Solvent System: If you are not already, consider switching to a more polar solvent system, such as dichloromethane/methanol. Start with a low concentration of methanol and gradually increase it.
-
Consider Amine-Functionalized Silica: For routine purifications of basic compounds, using an amine-functionalized silica gel can be highly effective. This stationary phase has a less acidic surface, which minimizes the strong interactions with basic analytes, often allowing for elution with simpler solvent systems like hexane/ethyl acetate.[3]
Question 2: I am seeing significant peak tailing for my product during column chromatography. How can I improve the peak shape?
Answer:
Peak tailing is also a consequence of the strong interaction between the basic amine of your product and the acidic silica gel. This leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in a "tailing" effect as the compound slowly leaches from the active sites.
Troubleshooting Steps:
-
Incorporate a Basic Modifier: As with the issue of non-elution, adding a small percentage of triethylamine (0.5-2%) to your eluent is often the most effective solution to reduce peak tailing.[4]
-
Optimize the Solvent System: Ensure your chosen solvent system is strong enough to move the compound efficiently. An ideal Rf value on a TLC plate for the compound of interest is between 0.2 and 0.4 for good separation.[6]
-
Check for Column Overload: Loading too much crude material onto the column can lead to peak broadening and tailing. A general rule of thumb for a standard separation is to use a silica-to-crude product weight ratio of at least 30:1. For more difficult separations, a ratio of 100:1 may be necessary.[7]
Question 3: My purified 6,7-dichloro-2,3-dihydro-1H-indole appears to be contaminated with a less polar impurity. What could this be and how do I remove it?
Answer:
A common, less polar impurity is the unreacted starting material, 6,7-dichloro-1H-indole.[8] The starting indole is less polar than the product indoline because it lacks the secondary amine group which can engage in hydrogen bonding.
Troubleshooting Steps:
-
Optimize the Solvent Gradient: Start with a less polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) to first elute the non-polar impurities. Once the less polar spots (as visualized by TLC) have been collected, gradually increase the polarity of the eluent to elute your desired product.
-
Monitor Fractions Carefully: Collect smaller fractions and analyze them by TLC to identify the pure product fractions and avoid combining them with fractions containing the less polar impurity.
Question 4: I have an impurity that is very close in polarity to my product. How can I improve the separation?
Answer:
This can be challenging and may be due to the presence of monochloro-indoline or other structurally similar byproducts.[8]
Troubleshooting Steps:
-
Fine-Tune the Solvent System: Experiment with different solvent systems on a TLC plate to maximize the separation between your product and the impurity. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.
-
Consider a Different Stationary Phase: If separation on silica gel is not achievable, consider using a different stationary phase like alumina (which is basic and can be beneficial for amines) or a reversed-phase silica gel.[9]
Question 5: I suspect my product is degrading on the column. Is this possible and how can I prevent it?
Answer:
Yes, some compounds can be sensitive to the acidic nature of silica gel and may degrade during chromatography.[10] While 6,7-dichloro-2,3-dihydro-1H-indole is generally stable, prolonged exposure to acidic silica can potentially lead to side reactions.
Troubleshooting Steps:
-
Perform a Stability Test: Spot your crude material on a TLC plate and let it sit for a few hours before eluting. If you see new spots appearing, your compound may be degrading on the silica.
-
Deactivate the Silica Gel: You can deactivate the silica gel by preparing a slurry in your chosen eluent system that contains 1-3% triethylamine, packing the column, and then flushing with one to two column volumes of this solvent mixture before loading your sample.[4]
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 6,7-dichloro-2,3-dihydro-1H-indole?
A1: A common starting point for the purification of indolines is a gradient of ethyl acetate in hexane.[2] It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).[11] Aim for a solvent mixture that gives your product an Rf value of approximately 0.2-0.4.[6] Given the polarity of the product, you will likely need a higher proportion of ethyl acetate than for the starting indole.
Q2: What are the most likely impurities in my crude 6,7-dichloro-2,3-dihydro-1H-indole?
A2: The most common impurities arise from the synthetic route and include:
-
6,7-dichloro-1H-indole: The unreacted starting material (less polar than the product).[8]
-
6-chloro-2,3-dihydro-1H-indole and 7-chloro-2,3-dihydro-1H-indole: Products of partial dehalogenation (similar polarity to the product).[8]
-
Indoline: The product of complete dehalogenation (more polar than the product).[8]
-
Over-reduced species: Such as octahydroindole derivatives, which are generally more polar.[8]
Q3: How can I load my sample onto the column if it is not very soluble in the starting eluent?
A3: If your crude product is not soluble in the initial, less polar eluent, you can use a "dry loading" technique.[7] Dissolve your crude mixture in a solvent in which it is soluble (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
Q4: Are there any alternatives to column chromatography for purifying 6,7-dichloro-2,3-dihydro-1H-indole?
A4: Yes, other potential purification methods include:
-
Recrystallization: If your product is a solid and of sufficient purity, recrystallization can be an effective method. You would need to screen for a suitable solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. A previous study on indole purification utilized solute crystallization from n-hexane.[12]
-
Acid-Base Extraction: The basicity of the indoline amine can be exploited. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid. The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.
Q5: How do the two chlorine atoms affect the polarity and elution of 6,7-dichloro-2,3-dihydro-1H-indole?
A5: The two chlorine atoms are electron-withdrawing and increase the overall molecular weight. While halogens can increase polarity, the effect on elution in normal-phase chromatography is complex.[13] The presence of halogens can influence the molecule's interaction with the stationary phase.[14] However, the primary driver of polarity for this molecule is the secondary amine group. The main role of the chlorine atoms in the context of this purification is to differentiate the target compound from potential dehalogenated impurities.
Data and Protocols
Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Expected Rf of Product (Approximate) | Notes |
| 20% Ethyl Acetate in Hexane | 0.2 - 0.4 | A good starting point for initial TLC analysis. Adjust the ratio to achieve the target Rf. |
| 30% Ethyl Acetate in Hexane + 1% Triethylamine | 0.3 - 0.5 | The addition of triethylamine should result in a slightly higher Rf and improved spot shape. |
| 5% Methanol in Dichloromethane | 0.2 - 0.4 | An alternative solvent system for more polar compounds. |
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Determine the optimal solvent system that provides good separation and an Rf of ~0.3 for the product.
-
Column Packing:
-
Choose an appropriately sized column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[9]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Alternatively, use the dry loading method described in the FAQs.
-
-
Elution:
-
Begin eluting with the least polar solvent to remove non-polar impurities.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure to obtain the purified 6,7-dichloro-2,3-dihydro-1H-indole.
-
Visualizations
Column Chromatography Workflow
Caption: A standard workflow for the purification of 6,7-dichloro-2,3-dihydro-1H-indole by column chromatography.
Troubleshooting Decision Tree
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 14. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Analysis of 6,7-dichloro-2,3-dihydro-1H-indole
Welcome to the technical support guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The indoline core is a privileged structure in medicinal chemistry, and modifying its electronic and steric properties through halogenation offers a powerful strategy for developing novel therapeutic agents.[1]
This guide provides in-depth, field-tested insights into the common challenges encountered during the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole, with a strong focus on the identification and mitigation of reaction side-products. The content is structured in a practical question-and-answer format to directly address the issues you may face at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 6,7-dichloro-2,3-dihydro-1H-indole?
A common and effective strategy is a two-step approach.[2] First, the corresponding indole, 6,7-dichloro-1H-indole, is synthesized. A robust method for this is the Leimgruber-Batcho indole synthesis, which starts from 2,3-dichloro-6-nitrotoluene and is known for its versatility and good yields.[2] The second step is the reduction of the 2,3-double bond of the indole ring to afford the desired 2,3-dihydro-1H-indole (indoline). A frequently used method for this transformation is reduction with sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid.[1][2][3]
Q2: What are the most prevalent side-products I should be aware of during this synthesis?
The side-product profile is almost entirely dependent on the second step: the reduction of 6,7-dichloro-1H-indole. The most common impurities observed are:
-
Unreacted Starting Material: 6,7-dichloro-1H-indole, resulting from incomplete reduction.[3]
-
Dehalogenation Products: These are often the most problematic impurities. Harsh reaction conditions or certain catalysts can cause the loss of one or both chlorine atoms, leading to 6-chloro-2,3-dihydro-1H-indole, 7-chloro-2,3-dihydro-1H-indole, and the fully dechlorinated indoline.[3]
-
Over-reduction Products: While less common under standard indoline synthesis conditions, aggressive reducing agents (e.g., LiAlH₄) or harsh catalytic hydrogenation conditions can lead to the saturation of the benzene ring, forming 6,7-dichloro-octahydroindole derivatives.[3]
Q3: How can I analytically differentiate the target product from the key side-products?
A combination of chromatographic and spectroscopic techniques is essential.
-
HPLC/LC-MS: Reversed-phase HPLC is excellent for separating the product from the less polar starting material and the more polar dehalogenated species.[4][5][6] Mass spectrometry provides definitive molecular weights to confirm the identity of each peak.
-
GC-MS: This is also a powerful tool for separating and identifying volatile components of the reaction mixture.[7][8][9]
-
¹H NMR Spectroscopy: This is crucial for structural confirmation. The key difference is the disappearance of the indole C2-H proton and the appearance of two characteristic aliphatic triplets for the C2 and C3 protons in the dihydroindole product, typically around 3.0-3.5 ppm.[3] The aromatic region will also show distinct patterns for the dichloro, monochloro, and unsubstituted rings.
Q4: My purified 6,7-dichloro-2,3-dihydro-1H-indole seems to be degrading over time. What are the stability and storage considerations?
2,3-Dihydroindoles can be sensitive to oxidation, especially in solution and when exposed to air and light.[10] The primary degradation product is often the corresponding aromatic indole, 6,7-dichloro-1H-indole, which can be observed as a new spot on TLC or a new peak in HPLC analysis.[11] For long-term storage, it is recommended to keep the solid material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
Troubleshooting Guide: Side-Product Analysis & Mitigation
This section addresses specific experimental problems, their root causes, and actionable solutions.
Problem 1: Incomplete Reduction of 6,7-dichloro-1H-indole
You observe a significant amount of starting material in your crude product analysis.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Insufficient Reducing Agent | The stoichiometry of the reduction is critical. If the molar equivalents of the hydride donor are too low, the reaction will not proceed to completion. Solution: Increase the equivalents of the reducing agent (e.g., NaBH₃CN) in small increments (e.g., 0.2 eq). A common range is 1.5 to 2.0 equivalents.[1][3] |
| Low Reaction Temperature | Hydride reductions have an activation energy barrier. While lower temperatures can improve selectivity and prevent side reactions, they may also slow the desired reaction to an impractical rate. Solution: If using a mild reducing agent like NaBH₃CN at room temperature, consider moderately increasing the temperature to 40-50°C. Monitor the reaction closely by TLC or LC-MS to ensure side-product formation does not increase.[3] |
| Catalyst Deactivation (for Catalytic Hydrogenation) | If using a heterogeneous catalyst like Palladium on Carbon (Pd/C), trace impurities in the substrate or solvent can act as catalyst poisons, blocking active sites. The catalyst may also lose activity over time. Solution: Use a fresh batch of high-quality catalyst. Ensure the substrate and solvent are pure and the reaction apparatus is clean and free of potential poisons like sulfur compounds.[3] |
Problem 2: Presence of Monochloro-indoline or Indoline Impurities
Your mass spectrometry analysis shows peaks corresponding to the loss of one or both chlorine atoms. This is a result of hydrodehalogenation.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Harsh Reducing Agent | Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or aggressive catalytic hydrogenation conditions (high pressure/temperature with Pd/C) are known to cause hydrodehalogenation of aryl halides. Solution: Switch to a milder, more chemoselective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) in acidic media are generally preferred for reducing indoles to indolines without affecting aryl chlorides.[3][12] |
| Excessive Temperature or Pressure (Catalytic Hydrogenation) | The energy input into the system can overcome the activation barrier for C-Cl bond cleavage on the catalyst surface. Solution: Reduce the reaction temperature and/or hydrogen pressure. Screen different catalysts; for example, Platinum oxide (PtO₂) may sometimes offer different selectivity compared to Palladium.[3] |
| Prolonged Reaction Time | Even under milder conditions, extended exposure of the product to the reducing environment can lead to slow, accumulative dehalogenation. Solution: Monitor the reaction closely. As soon as the starting material is consumed, proceed with the work-up immediately to isolate the product from the reactive environment. |
The following table summarizes typical outcomes from different reduction methods to illustrate these points.
| Parameter | Condition A (Preferred) | Condition B (Moderate) | Condition C (Harsh) |
| Reducing Agent | NaBH₃CN in Acetic Acid | H₂, Pd/C (10%) | H₂, Pd/C (10%) |
| Temperature | 25°C | 25°C | 50°C |
| Pressure | N/A (Atmospheric) | 1 atm | 3 atm |
| Typical Yield of Dichloro-indoline | ~85-90% | ~75% | ~60% |
| Typical Dechlorination Side-products | <5% | 10-15% | >20% |
| (Note: These values are illustrative and can vary based on substrate purity, catalyst batch, and reaction scale.)[3] |
Problem 3: Ambiguous Analytical Results
You are having trouble confirming the identity of peaks in your HPLC or interpreting your NMR spectrum.
Caption: Workflow for identifying and troubleshooting impurities.
| Compound | Molecular Weight | Key ¹H NMR Signals (approx. ppm in CDCl₃) | Mass Spec. (m/z) |
| 6,7-dichloro-2,3-dihydro-1H-indole | 188.05 | ~6.8-7.0 (d, 1H), ~6.5-6.6 (d, 1H), ~3.6 (t, 2H), ~3.1 (t, 2H) | M+ at 187/189/191 (Characteristic 2-Cl isotope pattern) |
| 6,7-dichloro-1H-indole | 186.03 | Aromatic & pyrrolic protons, no aliphatic triplets. C2-H ~6.5 ppm. | M+ at 185/187/189 (Characteristic 2-Cl isotope pattern) |
| 6-chloro-2,3-dihydro-1H-indole | 153.60 | 3 aromatic protons, 2 aliphatic triplets. | M+ at 153/155 (Characteristic 1-Cl isotope pattern) |
| Indoline | 119.16 | 4 aromatic protons, 2 aliphatic triplets. | M+ at 119 |
| (Note: Exact chemical shifts are solvent and concentration-dependent.)[3][13][14][15] |
Experimental Protocols
Protocol 1: Synthesis of 6,7-dichloro-1H-indole (Leimgruber-Batcho)
This protocol is adapted from the general principles of the Leimgruber-Batcho indole synthesis.[2]
Reagents & Materials:
-
2,3-dichloro-6-nitrotoluene
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Anhydrous Dimethylformamide (DMF)
-
Raney Nickel or 10% Pd/C
-
Hydrazine hydrate or Hydrogen gas source
-
Ethyl acetate, Hexanes, Saturated sodium bicarbonate, Brine, Anhydrous sodium sulfate
Procedure:
-
Enamine Formation: In a round-bottom flask, dissolve 2,3-dichloro-6-nitrotoluene (1.0 eq) in anhydrous DMF. Add pyrrolidine (1.2 eq) followed by DMF-DMA (1.2 eq).
-
Heat the mixture to 110-120 °C for 3-4 hours. Monitor the consumption of the starting material by TLC.
-
Cool the reaction to room temperature and remove the volatile components under reduced pressure to yield the crude enamine intermediate.
-
Reductive Cyclization: Dissolve the crude enamine in ethanol or ethyl acetate. Add a catalytic amount of Raney Nickel or 10% Pd/C.
-
Add hydrazine hydrate dropwise or place the reaction under a hydrogen atmosphere (1 atm). The reaction is often exothermic.
-
Stir at room temperature for 2-4 hours until TLC indicates the formation of the indole product.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Combine the filtrates, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6,7-dichloro-1H-indole.[2]
Protocol 2: Reduction to 6,7-dichloro-2,3-dihydro-1H-indole
This protocol uses sodium cyanoborohydride for a selective reduction.[1][3]
Reagents & Materials:
-
6,7-dichloro-1H-indole
-
Acetic acid (glacial)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate, 5 M Sodium hydroxide, Brine, Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 6,7-dichloro-1H-indole (1.0 eq) in glacial acetic acid.
-
Stir the solution at room temperature. Portion-wise, add sodium cyanoborohydride (1.5 eq) over 10-15 minutes.
-
Stir the reaction at room temperature for 1-2 hours. Monitor progress by TLC or LC-MS until the starting indole is consumed.
-
Work-up: Carefully quench the reaction by diluting with ethyl acetate and slowly adding water.
-
Basify the mixture to pH > 10 by the slow addition of 5 M sodium hydroxide solution while cooling in an ice bath.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate.[1][2]
Protocol 3: HPLC-MS Analysis of Reaction Mixture
Instrumentation & Columns:
-
HPLC System: Standard analytical HPLC with UV detector (e.g., Waters Alliance).
-
Mass Spectrometer: ESI source coupled to a single quadrupole or TOF mass analyzer.
-
Column: C18 reversed-phase column (e.g., Phenomenex, Waters), typical dimensions: 4.6 x 150 mm, 5 µm particle size.
Mobile Phase & Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid or 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or 0.1% TFA
-
Gradient: Start at 10-20% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm. MS scan in positive ion mode.
Sample Preparation:
-
Take a small aliquot (~10 µL) from the reaction mixture.
-
Quench it in a vial containing 1 mL of methanol or acetonitrile.
-
Vortex the mixture.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze immediately.
Reaction Pathway Visualization
Caption: Synthetic pathway and key side-product formation points.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
- BenchChem. (2025). Side-product analysis in the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry. BenchChem.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...[Link]
- PubMed Central (PMC). (n.d.).
- BenchChem. (2025). Technical Support Center: Analysis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem.
- PubMed Central (PMC). (2022).
- PubMed. (n.d.).
- ResearchGate. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids...[Link]
- PubMed Central (PMC). (n.d.).
- Chemical Engineering Transactions. (2022).
- YouTube. (2024).
- Semantic Scholar. (n.d.).
- OSTI.GOV. (1986).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cetjournal.it [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 15. /sup 1/H nmr spectra of dichloro and dihydroxy derivatives of methylcyclosiloxanes (Journal Article) | OSTI.GOV [osti.gov]
avoiding over-reduction in the synthesis of dichlorinated indolines
Welcome to the Technical Support Center for the synthesis of dichlorinated indolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively reducing dichlorinated indoles to their corresponding indolines while preserving the crucial halogen substitutions. Over-reduction, leading to monochlorinated or fully dehalogenated byproducts, is a common and frustrating challenge. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high-yield, chemoselective synthesis.
Troubleshooting Guide: Navigating Over-reduction
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Question 1: My catalytic hydrogenation of 4,6-dichloroindole is resulting in a mixture of 4,6-dichloroindoline, 4-chloroindoline, and indoline. How can I prevent this dehalogenation?
Answer: This is a classic case of over-reduction, where the catalyst is not only reducing the C2=C3 double bond of the indole ring but is also cleaving the carbon-chlorine bonds on the benzene ring through hydrogenolysis.[1] The key to preventing this is to modulate the reactivity of your catalytic system.
-
Underlying Cause: Palladium on carbon (Pd/C) is a highly active catalyst that is very effective at hydrogenolysis of aryl halides.[1] The reaction conditions, particularly hydrogen pressure and temperature, also play a significant role in promoting this undesired side reaction.
-
Immediate Solutions:
-
Reduce Catalyst Activity: Switch from Pd/C to a less active catalyst such as platinum on carbon (Pt/C) or sulfided platinum on carbon (Pt/C, sulfided). Sulfided catalysts are known to be "poisoned" in a controlled manner, which can significantly reduce their tendency to cause hydrogenolysis while still allowing for the hydrogenation of the indole double bond.
-
Lower Hydrogen Pressure: High hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can accelerate dehalogenation. Try running your reaction at a lower pressure (e.g., 1 atm or slightly above).
-
Optimize Temperature: Elevated temperatures can also promote hydrogenolysis. If your current protocol uses heating, attempt the reaction at room temperature.
-
-
Protocol for Selective Catalytic Hydrogenation:
-
To a solution of 4,6-dichloroindole (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel, add 5 mol% of Pt/C (sulfided).
-
Purge the vessel with nitrogen or argon.
-
Introduce hydrogen gas at 1 atm pressure (balloon).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Question 2: I've tried modifying my catalytic hydrogenation conditions, but I'm still observing dehalogenation. Are there alternative reduction methods that are less prone to this side reaction?
Answer: Absolutely. When catalytic hydrogenation proves too harsh, switching to a different reduction manifold is the next logical step. Catalytic transfer hydrogenation and chemical reductions using diimide or silanes are excellent alternatives that often provide superior chemoselectivity.
-
Catalytic Transfer Hydrogenation: This technique uses a hydrogen donor in solution along with a transition metal catalyst.[2][3] It often provides a milder and more selective reduction than using hydrogen gas directly.
-
Recommended System: A common and effective system is palladium on carbon (Pd/C) with ammonium formate or formic acid as the hydrogen source.[1]
-
Why it Works: The in-situ generation of hydrogen on the catalyst surface from the donor molecule can lead to different reactivity and selectivity profiles compared to gaseous hydrogen.
-
-
Diimide Reduction: Diimide (N₂H₂) is a highly selective reducing agent that is generated in situ. It is known for reducing non-polar double and triple bonds without affecting many other functional groups, and critically, it does not cause hydrogenolysis.[4][5][6]
-
Generation of Diimide: A convenient method for generating diimide is the reaction of 2-nitrobenzenesulfonohydrazide with triethylamine.[7]
-
Key Advantage: This is a metal-free reduction method, which completely eliminates the possibility of transition metal-catalyzed dehalogenation.
-
-
Silane-Based Reductions: Triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA) is a well-established system for the selective reduction of indoles to indolines.[8]
-
Mechanism Insight: The reaction proceeds through protonation of the indole at the C3 position, which disrupts the aromaticity and makes the C2=C3 double bond susceptible to hydride transfer from the silane.[9] This mechanism is generally not conducive to the reduction of aryl halides.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for hydrogenolysis of aryl halides?
The ease of hydrogenolysis for aryl halides generally follows the order: I > Br > Cl > F. This means that an aryl iodide is the most susceptible to dehalogenation, while an aryl fluoride is the most robust. Since your substrate is a dichloride, it is more stable than the corresponding dibromide or diiodide, but still susceptible under harsh conditions.
Q2: Can the choice of solvent influence the selectivity of the reduction?
Yes, the solvent can play a role. For catalytic hydrogenations, polar protic solvents like ethanol are common. However, in some cases, switching to a less polar aprotic solvent like ethyl acetate or toluene can alter the catalyst's behavior and potentially improve selectivity. It is always advisable to perform small-scale trials to optimize the solvent system.
Q3: How can I effectively monitor the progress of my reaction to avoid over-reduction?
Careful reaction monitoring is crucial. Thin-layer chromatography (TLC) is a quick and effective method. You should run a co-spot of your starting material and, if available, the desired product and the potential dehalogenated byproducts. This will allow you to track the disappearance of the starting material and the appearance of the desired product, and to stop the reaction as soon as the starting material is consumed to minimize the formation of over-reduced products. For more precise monitoring, LC-MS is an excellent technique.
Q4: My dichlorinated indole starting material is poorly soluble in common hydrogenation solvents. What can I do?
Poor solubility can indeed be a challenge. You could try a co-solvent system, for example, adding a small amount of tetrahydrofuran (THF) or dichloromethane (DCM) to your primary solvent (e.g., ethanol) to improve the solubility of the starting material. Ensure that any co-solvent used is stable under the reaction conditions.
Data and Protocols
Table 1: Comparison of Reduction Methods for Dichlorinated Indoles
| Reduction Method | Typical Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt/C | High efficiency, clean byproducts (none from H₂) | High risk of dehalogenation, requires specialized equipment |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Milder than direct hydrogenation, often more selective, no high-pressure H₂ | Requires stoichiometric hydrogen donor, byproducts from donor |
| Diimide Reduction | 2-Nitrobenzenesulfonohydrazide, Et₃N | Excellent chemoselectivity, no dehalogenation, metal-free | Requires stoichiometric reagents, can be slow |
| Silane Reduction | Et₃SiH, TFA | Good selectivity, mild conditions | Requires stoichiometric silane and strong acid, acidic workup |
Protocol 2: Diimide Reduction of 4,6-Dichloroindole
-
Setup: In a round-bottom flask, dissolve 4,6-dichloroindole (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add 2-nitrobenzenesulfonohydrazide (2.0 eq) to the solution.
-
Initiation: Slowly add triethylamine (2.0 eq) to the mixture at room temperature. You should observe gas evolution (N₂).
-
Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture and wash the filtrate with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Visualizing Reaction Pathways and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate the key reaction pathways and a decision-making workflow.
Caption: Desired vs. undesired reduction pathways.
Caption: Troubleshooting decision tree for over-reduction.
References
- Hydrogenolysis and Selective Reduction (Dehalogen
- Ramanathan, A., & Jimenez, L. S. (2010).
- Bartoli, G., et al. (2005). The reaction of indole derivatives with aryl halides: a new, transition metal-free, C-3 selective arylation. Organic Letters, 7(19), 4277-4280.
- Corley, E. G., et al. (2004). A practical, chemoselective, flow hydrogenation approach to the synthesis of isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. Organic Process Research & Development, 8(4), 663-667.
- Wang, D., et al. (2021). Silane-Mediated Alkylation of Arenes via Reductive Friedel-Crafts Reaction Using Carbonyl Compounds. The Journal of Organic Chemistry, 86(17), 11943-11953.
- BenchChem Technical Support Team. (2025).
- The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube.
- Antoulinakis, E. G., & Stevens, E. D. (2017). Transition Metal-Free C3 Arylation of Indoles with Aryl Halides.
- Wikipedia contributors. (2023, December 2). Reductions with diimide. In Wikipedia, The Free Encyclopedia.
- Ranu, B. C., & Dey, S. S. (2003).
- Pasto, D. J. (2004). Reduction with Diimide. Organic Reactions, 40, 91-155.
- Nicolaou, K. C., et al. (2005). An Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. The Journal of Organic Chemistry, 70(18), 7463-7468.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
- All About Chemistry. (2022, December 26). Reductions with Diimide [Video]. YouTube.
- Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews, 46(17), 5195-5209.
- Ghosh, B., & Maleczka, R. E., Jr. (2012). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 2012(1), 359-376.
- NPTEL. (n.d.). Reduction Reactions: Miscellaneous Reducing Agents.
- BenchChem Technical Support Team. (2025).
- Kim, J., et al. (2023). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation.
- A Guide to W
- El-Atawy, M. A., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541.
- El-Atawy, M. A., et al. (2023).
- Wang, Y., et al. (2021). Studies on the degradation of trace phenol and indole odorants by chlorine and permanganate in drinking water treatment.
- Organic Chemistry Portal. (n.d.). Synthesis of indolines.
- Shu, X., et al. (2015). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science, 6(8), 4725-4729.
- Gribble, G. W. (1980). U.S. Patent No. 4,210,590. U.S.
- Kempe, R., et al. (2018). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
- Kim, J., et al. (2023). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation.
- Zhao, D., et al. (2023). Halogen-Atom Transfer Enabled Indole Synthesis. Synfacts, 19(02), 0123.
- Gini, A., et al. (2021). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 17, 2306-2312.
- Old, D. W., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406.
- Reddit. (2023, October 18). Any use vitamin C to neutralize chlorine/ chloramine in tap water? Tried it today, worked like a charm!!.
- Kauth, H. (1988). U.S. Patent No. 4,786,434. U.S.
- Mirai Forum. (2019, August 20).
Sources
- 1. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoline synthesis [organic-chemistry.org]
- 9. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
improving yield and purity of 6,7-dichloro-1H-indole-2,3-dione
Introduction
Welcome to the technical support guide for the synthesis and purification of 6,7-dichloro-1H-indole-2,3-dione (also known as 6,7-dichloroisatin). This molecule is a vital heterocyclic building block in medicinal chemistry and drug development, notably as a precursor to potent ion channel modulators. However, its synthesis can present challenges related to both chemical yield and final purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common issues encountered during synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes for this compound, and which is recommended?
The two most prevalent methods for synthesizing the isatin core are the Sandmeyer and the Stolle syntheses.[1]
-
Sandmeyer Isatin Synthesis: This is the classical and often preferred method for anilines bearing electron-withdrawing groups, such as 3,4-dichloroaniline.[2] It involves the reaction of the aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized under strong acidic conditions (typically concentrated sulfuric acid) to yield the isatin.[3]
-
Stolle Isatin Synthesis: This route involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O).[4][5]
Recommendation: For this compound, the Sandmeyer synthesis is generally more reliable and effective . The electron-withdrawing nature of the two chlorine atoms on the starting 3,4-dichloroaniline favors the mechanism of the Sandmeyer reaction.
| Feature | Sandmeyer Synthesis | Stolle Synthesis |
| Starting Materials | 3,4-dichloroaniline, Chloral hydrate, Hydroxylamine HCl | 3,4-dichloroaniline, Oxalyl chloride |
| Key Reagents | Conc. H₂SO₄ for cyclization | Lewis Acid (e.g., AlCl₃, BF₃·Et₂O) for cyclization |
| Pros | Effective for electron-poor anilines[2], Well-established | Can be useful for N-substituted isatins[6] |
| Cons | Requires harsh acidic conditions[2], Potential for charring | Oxalyl chloride is highly toxic and moisture-sensitive, Lewis acids can be difficult to handle |
Q2: My Sandmeyer synthesis resulted in a very low yield. What are the most critical parameters to check?
Low yield in a Sandmeyer synthesis is a common issue that can almost always be traced back to one of a few critical areas.
Caption: Troubleshooting decision tree for low yield.
Detailed Causality:
-
Quality of the Isonitrosoacetanilide Intermediate: The first step, forming the N-(2,4-dichlorophenyl)-2-(hydroxyimino)acetamide intermediate, is crucial. This reaction is typically performed in an aqueous solution of sodium sulfate, which helps to salt out the product.[7] Incomplete reaction or the presence of moisture in the isolated intermediate can inhibit the subsequent cyclization.
-
Action: Ensure the intermediate is thoroughly dried before proceeding. Analyze a small sample by ¹H NMR to confirm its identity and purity.
-
-
The Cyclization Step - Temperature is Everything: The addition of the intermediate to concentrated sulfuric acid is highly exothermic.
-
Causality: If the temperature rises uncontrollably above ~80-90°C, significant charring and decomposition will occur, drastically reducing the yield and complicating purification. Conversely, if the temperature is too low, the cyclization will be incomplete.[7]
-
Action: Add the intermediate slowly and portion-wise to the sulfuric acid, which is pre-heated to around 50°C. Use an ice bath to actively manage the internal temperature, keeping it within the 65-80°C range.
-
-
Acid Choice for Poorly Soluble Intermediates: While sulfuric acid is standard, highly lipophilic intermediates can exhibit poor solubility, leading to incomplete reaction.
-
Causality: If the intermediate does not properly dissolve in the cyclization medium, the reaction becomes a heterogeneous mixture, slowing the rate and preventing the reaction from going to completion.
-
Action: For stubborn reactions, methanesulfonic acid can be a superior solvent and cyclization agent, improving solubility and leading to higher yields.[7]
-
Q3: My final product is an impure, dark-colored solid. How can I improve its purity?
Purity issues often stem from side-reactions during the synthesis or an inadequate purification protocol.
-
Problem: Charring during Cyclization
-
Symptom: A dark brown or black, tarry crude product instead of a bright orange or red-orange solid.[6]
-
Cause: Uncontrolled exotherm during the addition of the isonitrosoacetanilide intermediate to concentrated sulfuric acid.
-
Solution: Follow the strict temperature control protocol described in Q2. The goal is a controlled reaction that results in a deep reddish-orange solution, not a blackened one.
-
-
Problem: Contamination with Isatin Oxime
-
Symptom: A persistent impurity observed by LC-MS or NMR that corresponds to the isatin oxime.
-
Cause: Hydroxylamine, a reactant from the first step, can be released during the workup and react with the C3-carbonyl of the newly formed isatin.
-
Solution: During the reaction quench (pouring the acid mixture onto ice), include a "decoy agent" that reacts preferentially with any free hydroxylamine. A small amount of acetone or glyoxal added to the ice/water mixture can effectively scavenge residual hydroxylamine, preventing the formation of the isatin oxime side-product.[8]
-
-
Problem: Ineffective Purification
-
Symptom: The product appears crystalline, but analysis (NMR, LC-MS) still shows significant impurities.
-
Cause: Simple precipitation and filtration are often insufficient for achieving high purity.
-
Solution - Recrystallization: This is the most effective method for purifying 6,7-dichloroisatin.
-
Solvent System: Glacial acetic acid or a mixture of ethanol and water are excellent choices. Dissolve the crude product in the minimum amount of hot solvent, filter while hot to remove insoluble impurities, and allow it to cool slowly to form well-defined crystals.
-
-
Detailed Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound
This protocol is adapted from established Sandmeyer procedures.[3][7]
-
In a 2 L round-bottom flask, prepare a solution of chloral hydrate (0.12 mol) in water (500 mL).
-
Add a solution of anhydrous sodium sulfate (0.90 mol) in water (500 mL).
-
Sequentially add a solution of 3,4-dichloroaniline (0.10 mol) in a mixture of water (100 mL) and concentrated HCl (10 mL).
-
Finally, add a solution of hydroxylamine hydrochloride (0.33 mol) in water (200 mL).
-
Causality: The sodium sulfate increases the solution density and boiling point, facilitating the condensation reaction. The HCl ensures the aniline is in its soluble salt form for the initial reaction.
-
-
Heat the mixture to a gentle boil using a heating mantle. The solution will turn cloudy, and a precipitate will begin to form. Continue heating for 30-45 minutes.
-
Cool the mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a pale solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry completely in a vacuum oven at 50°C. The yield should be >80%.
-
In a 500 mL flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 150 mL). Heat the acid to 50°C.
-
CRITICAL STEP: Add the dried intermediate from Step A (0.08 mol) in small portions over 30-40 minutes. Monitor the internal temperature closely and use an ice-water bath as needed to maintain it between 70-75°C. Do not let it exceed 80°C.
-
Causality: Controlled addition and temperature management prevent decomposition and side reactions, which are the primary causes of low yield and impurity.[7]
-
-
After the addition is complete, maintain the reaction temperature at 75-80°C for an additional 15 minutes to ensure complete cyclization.
-
Allow the reaction to cool slightly, then carefully pour the dark reddish-orange mixture onto 1 L of crushed ice with vigorous stirring.
-
The crude 6,7-dichloroisatin will precipitate as a bright orange solid. Let it stir for 30 minutes as the ice melts.
-
Collect the crude product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral (pH ~7).
Protocol 2: Purification by Recrystallization
-
Transfer the crude, water-washed product to a 1 L Erlenmeyer flask.
-
Add glacial acetic acid and heat the suspension with stirring on a hot plate until the solid completely dissolves. Use the minimum volume of hot solvent necessary.
-
If any insoluble impurities remain, perform a hot filtration through a pre-warmed Büchner funnel.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified orange-red crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove residual acetic acid, followed by a wash with cold hexanes.
-
Dry the crystals in a vacuum oven at 60°C to a constant weight. The expected purity should be >98%.
Visualized Mechanisms and Workflows
Sandmeyer Isatin Synthesis Mechanism
Caption: High-level overview of the Sandmeyer synthesis.
References
- Al-khuzaie, F., & Al-Safi, Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- Hewawasam, P., et al. (2003). Synthesis of Substituted Isatins. Organic Syntheses, 80, 49.
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem Technical Support.
- Name Reaction. (n.d.). Sandmeyer Isatin Synthesis. Name Reaction Library.
- Dawood, K. M., & Mohammed, H. A. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Dergipark.
- Alam, M. S., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 220-226.
- BenchChem. (2025). Application Notes and Protocols: The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry. BenchChem Technical Support.
- Chauhan, M., & Kumar, R. (2022). Isatin. International Journal of Current Microbiology and Applied Sciences.
- BenchChem. (2025). Side-product analysis in the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem Technical Support.
- SynArchive. (n.d.). Stollé Synthesis. SynArchive.
- ChemicalBook. (2022). Synthesis of Isatin. ChemicalBook.
- Malik, I., et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(15), 8494-8517.
- Borse, K. M., & Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. University of Pune.
- Sankaranarayanan, A., et al. (2025). This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1. Molecular Pharmacology, 107(3).
- Ji, Y., et al. (2006). Process for preparing isatins with control of side-product formation. US Patent US20060247442A1.
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. biomedres.us [biomedres.us]
- 4. ijcmas.com [ijcmas.com]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Retention Times in HPLC Analysis of Indole Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of indole compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to inconsistent retention times, a critical parameter for reliable quantification and identification. Here, we will explore the underlying causes of retention time variability and provide systematic, field-proven troubleshooting strategies.
Section 1: Understanding the Root Causes of Retention Time Variability
Inconsistent retention times in HPLC can manifest as gradual drift, sudden shifts, or random fluctuations.[1][2] The stability of an analyte's retention time is fundamentally dependent on the consistent interaction between the analyte, the mobile phase, and the stationary phase. Any factor that alters this equilibrium can lead to variability.[3] For indole compounds, which possess a nitrogen-containing heterocyclic structure, factors such as mobile phase pH and interactions with residual silanols on the stationary phase can be particularly influential.
A logical first step in troubleshooting is to determine if the issue is chemical or mechanical. This can be achieved by observing the retention time of an unretained peak (t₀ marker), such as uracil.[4][5]
-
If the t₀ marker's retention time is also variable , the issue is likely related to the HPLC system's hardware, such as the pump or flow rate.[4][5]
-
If the t₀ marker is stable, but the analyte peaks are shifting , the problem is likely chemical in nature, involving the mobile phase, column, or sample.[4][5]
Diagnostic Workflow for Retention Time Variability
Below is a generalized workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for inconsistent HPLC retention times.
Section 2: Troubleshooting Guides in Q&A Format
Question 1: My retention times are gradually drifting in one direction over a series of injections. What is the likely cause?
Answer:
Gradual, unidirectional drift in retention times is often indicative of a slow, progressive change in the chromatographic system. The most common culprits are changes in mobile phase composition or inadequate column equilibration.[2][3][4]
Causality and Explanation:
-
Mobile Phase Composition Change: In pre-mixed mobile phases, the more volatile organic component (e.g., acetonitrile, methanol) can selectively evaporate from the reservoir over time.[3][4] This leads to an increase in the proportion of the aqueous component, strengthening the mobile phase in reversed-phase chromatography and causing retention times to increase.[3] Similarly, volatile acids or bases used for pH control (e.g., trifluoroacetic acid - TFA) can also evaporate, leading to a pH shift and subsequent retention time drift, especially for ionizable compounds like many indoles.[4][6][7][8]
-
Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of the analysis, the stationary phase will slowly change as the run progresses, leading to drifting retention times.[2][3] This is particularly true when using mobile phase additives like ion-pairing reagents, which can take a significant amount of time to fully coat the stationary phase.[2]
-
Temperature Fluctuations: A gradual change in the laboratory's ambient temperature can affect the column temperature if a column oven is not used or is not functioning correctly.[1][9] An increase in temperature generally leads to decreased retention times, and vice-versa.[10][11][12]
Troubleshooting Protocol:
-
Verify Mobile Phase Stability:
-
Action: Prepare fresh mobile phase. For isocratic methods, consider using an online mixer if available to avoid issues with pre-mixed solvents.[3][4]
-
Best Practice: Keep mobile phase reservoirs capped to minimize evaporation.[4] If using volatile additives like TFA, fresh mobile phase preparation daily is recommended.[4]
-
-
Ensure Proper Column Equilibration:
-
Action: Before starting the analysis, flush the column with at least 10-20 column volumes of the mobile phase.[2] For gradient methods, run several blank gradients before injecting the first sample.
-
Verification: Monitor the baseline; a stable baseline is a good indicator of an equilibrated column. You can also perform several injections of a standard solution until retention times are consistent.
-
-
Stabilize Column Temperature:
Question 2: I'm observing random, unpredictable shifts in retention times between injections. What should I investigate?
Answer:
Random and erratic retention time fluctuations are often caused by mechanical issues with the HPLC system, such as problems with the pump, leaks, or air bubbles in the system.[1][9]
Causality and Explanation:
-
Pump Malfunction and Air Bubbles: Air bubbles trapped in the pump head or check valves can cause the pump to deliver an inconsistent flow rate, leading to random changes in retention time.[1][13] Inadequate mobile phase degassing is a common source of air bubbles.[14][15]
-
System Leaks: A small, often difficult-to-detect leak in the system can lead to a variable flow rate reaching the column, causing retention times to fluctuate.[4]
-
Inconsistent Mobile Phase Mixing: For systems with online mixing, malfunctioning proportioning valves can deliver an incorrect and variable mobile phase composition, resulting in random retention time shifts.[9]
Troubleshooting Protocol:
-
Degas and Purge the System:
-
Perform a Leak Check:
-
Action: Systematically inspect all fittings and connections from the pump to the detector for any signs of leakage. Pay close attention to pump seals and injector components.
-
Tip: A subtle leak may not form a visible drip but can often be identified by a thin film of salt residue (if using buffered mobile phases) around a fitting.
-
-
Verify Flow Rate Accuracy:
Question 3: My indole compound's retention time is consistently decreasing with each injection, and peak shape is deteriorating. What's happening to my column?
Answer:
A consistent decrease in retention time, often accompanied by peak broadening or splitting, is a classic sign of column degradation or contamination.[1][16] Indole compounds can be susceptible to strong interactions with the stationary phase, and complex sample matrices can exacerbate these issues.
Causality and Explanation:
-
Column Contamination: Components from the sample matrix can irreversibly adsorb to the stationary phase, especially at the head of the column.[2][4] This buildup can alter the chemistry of the stationary phase, leading to changes in retention and poor peak shape.[4] This is particularly relevant when analyzing indoles from biological samples.[17][18]
-
Stationary Phase Degradation (Hydrolysis): Operating at extreme pH values (typically <2 or >8 for silica-based columns) can cause hydrolysis of the bonded phase or dissolution of the silica itself, leading to a loss of stationary phase and reduced retention.[16]
-
Sample Overload: Injecting too much sample can overload the column, leading to decreased retention times and distorted peak shapes.[1]
Troubleshooting Protocol:
-
Implement a Column Washing Procedure:
-
Action: After a sequence of analyses, flush the column with a strong solvent to remove strongly retained contaminants. A typical wash sequence for a reversed-phase column is to first wash with water (to remove buffers), followed by a strong organic solvent like methanol or acetonitrile, and then an intermediate polarity solvent like isopropanol.
-
-
Use a Guard Column:
-
Improve Sample Preparation:
-
Check for Column Degradation:
-
Action: If washing does not restore performance, the column may be permanently damaged. Try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent. If performance does not improve, the column will likely need to be replaced.[16]
-
Data Presentation: Impact of Mobile Phase pH on Indole Retention
The ionization state of indole compounds can be manipulated by adjusting the mobile phase pH, which in turn significantly affects their retention on a reversed-phase column.
| Mobile Phase pH | Analyte State (Indole, pKa ~16-17) | Expected Retention on C18 Column |
| Acidic (e.g., pH 3) | Neutral | Stronger Retention |
| Neutral (e.g., pH 7) | Neutral | Strong Retention |
| Basic (e.g., pH 10) | Partially Anionic (deprotonated N-H) | Weaker Retention |
Note: The pKa of the indole N-H proton is very high, so it remains largely neutral under typical reversed-phase conditions. However, substituents on the indole ring can dramatically alter its pKa and sensitivity to pH.
Section 3: Frequently Asked Questions (FAQs)
Q1: How much can I expect my retention times to vary under normal operating conditions? A: With a well-developed method and a stable HPLC system, the relative standard deviation (RSD) of retention times should typically be less than 1%. Regulatory guidelines often specify acceptance criteria, which can be as strict as 0.5% RSD.
Q2: Can the sample solvent affect my retention times? A: Yes, significantly. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and a shift in retention time, usually to an earlier time.[19] Whenever possible, dissolve your samples in the initial mobile phase.[15]
Q3: Why do my retention times change when I switch to a new bottle of the same brand of column? A: Even with modern manufacturing, slight batch-to-batch variations in column packing and stationary phase chemistry can exist.[3][15] This can lead to minor shifts in selectivity and retention. It is always good practice to perform a system suitability test with a new column to ensure it meets the method's requirements.
Q4: I'm analyzing indole-3-acetic acid, and my retention time is very sensitive to the mobile phase buffer. Why? A: Indole-3-acetic acid has a carboxylic acid group with a pKa of approximately 4.75. When the mobile phase pH is close to this pKa, small changes in pH will cause significant shifts in the ratio of the ionized to non-ionized forms of the molecule.[9][13] The ionized form is more polar and will elute much earlier on a reversed-phase column. To ensure robust and reproducible retention times, it is crucial to use a buffer and control the pH to be at least 1.5-2 pH units away from the analyte's pKa.[13][15]
Visualization of pH Effect on an Ionizable Indole Compound
Caption: Relationship between mobile phase pH and retention for an acidic indole.
References
- What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate.
- Causes of Retention Time Drift in HPLC. Element Lab Solutions.
- Common Reasons for HPLC Retention Time Drift, Variation or Change. ResearchGate.
- Retention Time Variability in HPLC. Element Lab Solutions.
- HPLC Troubleshooting Guide. Crawford Scientific.
- Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate.
- Troubleshooting HPLC Column Retention Time Drift. Hawach Scientific.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate.
- Why Does Retention Time Shift? | HPLC Tip. YouTube.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions.
- How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.
- The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters.
- Signs of HPLC Column deterioration and biorelevant media. Biorelevant.com.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.
- How Does Temperature Affect a Compound's Retention Time?. Phenomenex.
- How can sample temperature affect retention time on HPLC?. ResearchGate.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent.
- How does increasing column temperature affect LC methods?. SCIEX.
- On-Column Sample Degradation. LCGC International.
- Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent.
- Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. ResearchGate.
Sources
- 1. silicycle.com [silicycle.com]
- 2. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval | Chemical Engineering Transactions [cetjournal.it]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromtech.com [chromtech.com]
- 11. waters.com [waters.com]
- 12. How does increasing column temperature affect LC methods? [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. biorelevant.com [biorelevant.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 6,7-dichloro-2,3-dihydro-1H-indole
Welcome to the technical support center for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The information herein is structured to address specific experimental challenges with a focus on catalyst selection and optimization.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole, with a focus on the critical reduction step of the 6,7-dichloro-1H-indole intermediate.
Q1: My reaction shows low or incomplete conversion of the 6,7-dichloro-1H-indole starting material. What are the likely causes and how can I improve the yield?
Low or incomplete conversion is a frequent issue. The root cause often lies in the choice and handling of the reducing agent or catalyst, as well as the reaction conditions.
For Chemical Reduction (e.g., using Sodium Cyanoborohydride):
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. If you observe a significant amount of unreacted starting material, consider increasing the molar equivalents of sodium cyanoborohydride incrementally, for example, from 1.5 to 2.0 equivalents.[1]
-
Low Reaction Temperature: While the reaction is typically carried out at room temperature, if the conversion is sluggish, a moderate increase in temperature to 40-50°C can enhance the reaction rate.[1] However, be mindful that higher temperatures can also promote side reactions.
-
Reaction Time: Ensure the reaction is monitored over a sufficient period. Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the disappearance of the starting material before quenching the reaction.[1][2]
For Catalytic Hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel):
-
Catalyst Deactivation: Catalysts can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents and solvents. If you suspect catalyst deactivation, using a fresh batch of the catalyst is recommended.[1]
-
Insufficient Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. If the reaction is slow, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) may be beneficial.
-
Inadequate Hydrogen Pressure: For hydrogenations performed in a pressure vessel, ensure the hydrogen pressure is sufficient. Typical pressures can range from atmospheric to several atmospheres.[1] If the reaction is stalling, a higher hydrogen pressure might be necessary.
Q2: I'm observing significant formation of dehalogenated byproducts, such as 6-chloro-2,3-dihydro-1H-indole or even 2,3-dihydro-1H-indole. How can I minimize this?
Dehalogenation is a common side reaction during the reduction of halogenated aromatic compounds.[1] The choice of catalyst and reaction conditions plays a crucial role in mitigating this issue.
-
Catalyst Selection: Palladium-based catalysts are known to be more prone to causing dehalogenation compared to other catalysts like platinum or rhodium under certain conditions.[1] If dehalogenation is a major issue with Pd/C, consider switching to a different catalyst such as Platinum(IV) oxide (PtO₂) or a rhodium-based catalyst.[3] Raney Nickel can also be an effective alternative.[4][5][6][7][8]
-
Milder Reducing Agents: For chemical reductions, harsher reducing agents are more likely to cause dehalogenation. Sodium cyanoborohydride is generally considered milder than sodium borohydride in this context.[1]
-
Reaction Conditions:
-
Temperature: Higher temperatures can promote dehalogenation. Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]
-
Hydrogen Pressure: In catalytic hydrogenation, lower hydrogen pressure can sometimes reduce the extent of dehalogenation.
-
Q3: My final product is difficult to purify, showing multiple spots on TLC that are close together. What are some strategies for improving purification?
Purification challenges often arise from the presence of closely related impurities, such as the starting material and dehalogenated byproducts.
-
Optimize Reaction Conversion: The most effective way to simplify purification is to drive the reaction to completion, thus minimizing the amount of starting material in the crude product.
-
Chromatography Optimization:
-
Solvent System: A common eluent system for indolines is a mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane.[9] Experiment with different solvent ratios to achieve better separation. A shallow gradient during column chromatography can also improve resolution.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel for the amount of crude product being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
Q1: What is the most common and efficient synthetic route to 6,7-dichloro-2,3-dihydro-1H-indole?
A widely used and effective method is a two-step synthesis.[9] The first step involves the synthesis of the intermediate, 6,7-dichloro-1H-indole. The Leimgruber-Batcho indole synthesis, starting from 2,3-dichloro-6-nitrotoluene, is a suitable method for this step due to its typically high yields and mild conditions.[9] The second step is the reduction of the 6,7-dichloro-1H-indole to the desired 6,7-dichloro-2,3-dihydro-1H-indole.[9]
Q2: What are the key considerations when choosing a catalyst for the reduction of 6,7-dichloro-1H-indole?
The choice of catalyst is a critical decision that will impact the yield, purity, and side-product profile of your synthesis. Key factors to consider include:
-
Selectivity: The primary goal is to selectively reduce the C2=C3 double bond of the indole ring without affecting the aromatic ring or the chloro substituents.
-
Activity: The catalyst should be active enough to promote the reaction under reasonably mild conditions (temperature and pressure).
-
Cost and Availability: For larger-scale synthesis, the cost and availability of the catalyst are important practical considerations.
-
Safety: Some reducing agents and catalysts have specific handling requirements and safety precautions that must be followed.
Q3: Can you provide a general comparison of common catalysts for this reduction?
| Catalyst/Reducing Agent | Advantages | Disadvantages | Key Considerations |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective, generally low incidence of dehalogenation.[2][9] | Stoichiometric reagent, requires acidic conditions. | Good for small-scale synthesis where chemoselectivity is paramount. |
| Palladium on Carbon (Pd/C) | Highly active, widely available, and relatively inexpensive. | Can lead to significant dehalogenation, especially at higher temperatures and pressures.[1] | Requires careful optimization of reaction conditions to minimize dehalogenation. |
| Platinum(IV) Oxide (PtO₂) | Generally less prone to dehalogenation than Pd/C.[1] | More expensive than Pd/C. | A good alternative to Pd/C if dehalogenation is a persistent issue. |
| Raney Nickel | Cost-effective, effective for the reduction of various N-heterocycles.[4][5][6][7][8] | Can be pyrophoric and requires careful handling. Activity can be variable. | A good option for large-scale synthesis, but requires strict safety protocols. |
| Rhodium/Ruthenium Catalysts | Can offer high selectivity and activity.[3][10][11] | Generally more expensive and may require specific ligands for optimal performance. | Often used in asymmetric hydrogenations, but can be employed for selective reductions. |
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood, and the quenching step should be done carefully with slow addition of water.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in appropriate pressure equipment and behind a safety shield. Catalysts like Raney Nickel and dry Pd/C can be pyrophoric and should be handled with care, typically under an inert atmosphere or wetted with a solvent.
-
Solvents: Acetic acid is corrosive. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
III. Experimental Protocols & Visualizations
Recommended Protocol: Reduction of 6,7-dichloro-1H-indole using Sodium Cyanoborohydride
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
6,7-dichloro-1H-indole
-
Glacial Acetic Acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
5 M Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6,7-dichloro-1H-indole (1.0 eq) in glacial acetic acid.[9]
-
Reduction: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.[9]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[9]
-
Work-up: Carefully quench the reaction by the slow addition of water. Neutralize the mixture to pH > 7 with a 5 M sodium hydroxide solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6,7-dichloro-2,3-dihydro-1H-indole by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]
Visual Workflow: Catalyst Selection and Troubleshooting
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Managing Catalyst Poisoning During Indole Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole hydrogenation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance during this critical transformation. Catalyst poisoning is a frequent impediment, leading to stalled reactions, low yields, and inconsistent results. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic workflows.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental issues in a question-and-answer format.
Q1: My indole hydrogenation reaction started well but has completely stalled or become extremely sluggish. What are the likely causes and how do I fix it?
This is the most common symptom of catalyst poisoning. The deactivation can stem from several sources, primarily impurities in the reaction components or inhibition by the reaction product itself.
Potential Cause 1: Sulfur Poisoning
Sulfur compounds are potent, often irreversible poisons for precious metal catalysts like Palladium (Pd) and Platinum (Pt).[1][2][3] They operate by strongly chemisorbing onto the catalyst's active metal sites, rendering them inaccessible to the indole substrate.[3]
-
Diagnosis: Review the source and purity of all reagents. Sulfur contamination can arise from starting materials (e.g., indoles synthesized via methods using sulfur-containing reagents), solvents, or even contaminated glassware.
-
Immediate Solution: Unfortunately, once a catalyst is severely poisoned by sulfur, in-situ regeneration is difficult. The most practical approach is to stop the reaction, filter off the poisoned catalyst, and restart with a fresh batch of catalyst after purifying the reaction mixture.
-
Preventative Strategy: Rigorous purification of all reactants and solvents is the most effective preventative measure.[2][4] See the Protocols section for a detailed feedstock purification procedure.
Potential Cause 2: Nitrogen Poisoning (Product Inhibition)
The hydrogenation of indole produces indoline, a secondary amine. The lone pair of electrons on the indoline nitrogen is basic and can strongly adsorb onto the active sites of the catalyst, acting as a poison and preventing further reaction of the starting material.[5][6][7] This is a form of product inhibition and is a well-documented challenge in the hydrogenation of N-heterocycles.[5][7]
-
Diagnosis: This type of poisoning is likely if the reaction slows progressively as the product concentration increases. It is particularly common with unprotected indoles.
-
Solution: The inhibitory effect can often be neutralized by adding a protic acid (e.g., p-toluenesulfonic acid, acetic acid) to the reaction.[5][7] The acid protonates the basic nitrogen of the indoline product, forming an ammonium salt. This occupies the nitrogen's lone pair, preventing it from binding to and poisoning the catalyst.[7]
-
Optimization: The choice and amount of acid must be carefully optimized. Too much or too strong an acid can lead to side reactions, such as polymerization of the indole substrate.[5][7]
Potential Cause 3: Heavy Metal or Halide Contamination
Trace amounts of other metals (e.g., lead, mercury) or halides from previous reaction steps can irreversibly poison the catalyst.[1][3][8]
-
Diagnosis: A thorough review of the synthetic history of your starting materials is required. If reagents were prepared using metal catalysts or halide salts, carryover is possible.
-
Solution: Similar to sulfur poisoning, the remedy involves filtering the deactivated catalyst and purifying the substrate. Techniques like silica gel chromatography or treatment with activated carbon can remove metallic impurities. Ensure all reagents and solvents are free of halides.[9]
Troubleshooting Workflow
Here is a logical workflow to diagnose a stalled indole hydrogenation reaction.
Caption: A workflow for troubleshooting stalled indole hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q2: What are the most common catalyst poisons I should be aware of?
Beyond the culprits mentioned in the troubleshooting guide, a range of substances can act as poisons. They generally work by forming strong chemical bonds with the catalyst's active sites.[8]
| Poison Class | Examples | Mechanism of Action |
| Sulfur Compounds | Thiols, sulfides, thiophenes, sulfites | Strong chemisorption via sulfur lone pairs onto metal surfaces.[1][3][10] |
| Nitrogen Compounds | Amines, pyridines, nitriles, nitro groups | Adsorption via nitrogen lone pair electrons, acting as Lewis bases.[5][6][8] |
| Halides | Cl⁻, Br⁻, I⁻ from salts or organohalides | Strong adsorption onto metal sites, altering electronic properties.[3][8] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Formation of stable alloys or complexes with the catalyst metal.[1][8] |
| Carbon Monoxide (CO) | From syngas impurities or decomposition | Strong, competitive binding to active sites, blocking H₂ adsorption.[1][8] |
Q3: Which catalyst is best for indole hydrogenation to minimize poisoning effects?
The choice of catalyst can significantly influence the reaction's robustness. While Palladium on Carbon (Pd/C) is widely used, other metals may offer superior resistance to specific poisons.
-
For Nitrogen-Rich Environments: Rhodium (Rh) has been shown to be more resistant to poisoning by nitrogen compounds than Palladium (Pd) or Ruthenium (Ru).[5] The poison sensitivity for nitrogen has been reported to decrease in the order: Pd > Ru >> Rh.[5] Therefore, switching from Pd/C to Rh/C could be a viable strategy when product inhibition is a persistent issue.
-
General Considerations: The catalyst support (e.g., carbon, alumina) and metal dispersion can also play a role. A catalyst with higher metal loading might tolerate a higher concentration of poison before complete deactivation. However, simply increasing the catalyst amount is an inefficient and costly solution.[9] The primary strategy should always be poison removal.
Q4: Can I regenerate a poisoned catalyst?
Regeneration is sometimes possible, but its success depends on the nature of the poison.
-
Reversible Poisoning: Deactivation from product inhibition (e.g., by indoline) is often reversible. The catalyst's activity can be restored by washing it. A dilute acid wash can remove basic nitrogen compounds, followed by thorough washing with deionized water and a solvent like ethanol before drying under vacuum.[9]
-
Irreversible Poisoning: Poisons that form strong, covalent bonds, such as sulfur or heavy metals, are much harder to remove.[2] While industrial processes for regeneration exist (e.g., high-temperature oxidation), these are often not feasible or effective in a laboratory setting. In most lab-scale cases of severe poisoning, replacing the catalyst is the most reliable path forward.[11]
-
Fouling/Coking: Sometimes, catalyst deactivation is due to fouling, where the surface is physically blocked by carbonaceous deposits (coke) or polymers.[2] This can sometimes be reversed by carefully controlled thermal or chemical treatments to burn off the deposits.[2]
Mechanism of Catalyst Poisoning
The fundamental mechanism involves the blockage of catalytically active sites, preventing the adsorption and activation of reactants.
Caption: A diagram showing how a poison molecule blocks an active site, preventing reactant adsorption.
Experimental Protocols
Protocol 1: Feedstock Purification to Remove Polar Poisons
This protocol uses activated carbon to adsorb sulfur, nitrogen, and other polar impurities from a solution of the indole substrate.
Materials:
-
Indole substrate
-
Anhydrous solvent (e.g., ethyl acetate, ethanol)
-
Activated carbon (high purity, low sulfur content)
-
Inert atmosphere (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Schlenk flask or similar inert atmosphere vessel
-
Cannula or filter funnel
Procedure:
-
Dissolve the indole substrate in the chosen anhydrous solvent (approx. 10-20 mL of solvent per gram of substrate) in a Schlenk flask under an inert atmosphere.
-
Add activated carbon to the solution (approx. 10-20% by weight of the substrate).
-
Stir the resulting slurry vigorously at room temperature for 1-2 hours.
-
Prepare a filtration setup. A pad of filter aid (e.g., Celite®) over a sintered glass funnel is recommended to prevent fine carbon particles from passing through.
-
Filter the slurry through the prepared pad. Wash the carbon cake with fresh, anhydrous solvent to ensure complete recovery of the substrate.
-
Combine the filtrate and washings. The resulting solution contains the purified substrate and is ready for use in the hydrogenation reaction after solvent removal or direct use, depending on the experimental plan.
Protocol 2: Catalyst Regeneration via Acid Wash (for Amine Poisoning)
This protocol is for attempting to regenerate a catalyst suspected of being poisoned by basic nitrogen compounds like the indoline product. Perform this procedure with caution and appropriate personal protective equipment.
Materials:
-
Poisoned catalyst (e.g., Pd/C)
-
Degassed, deionized water
-
Dilute acetic acid solution (e.g., 1-2% in degassed, deionized water)
-
Degassed solvent (e.g., ethanol)
-
Centrifuge tubes or filtration apparatus
-
Vacuum oven
Procedure:
-
Carefully recover the poisoned catalyst from the reaction mixture by filtration under an inert atmosphere to prevent smoldering (Pd/C can be pyrophoric).
-
Suspend the catalyst in the dilute acetic acid solution in a centrifuge tube or flask.[9]
-
Agitate the suspension (e.g., by sonication or stirring) for 20-30 minutes.
-
Separate the catalyst via centrifugation or filtration. Discard the acidic supernatant.
-
Wash the catalyst multiple times with degassed, deionized water until the washings are neutral (check with pH paper).
-
Perform a final wash with a degassed organic solvent (e.g., ethanol) to help remove water.
-
Carefully dry the regenerated catalyst under vacuum at a low to moderate temperature (e.g., 60-80 °C) for several hours until it is a free-flowing powder.[9]
-
Validation: Test the activity of the regenerated catalyst on a small-scale reaction and compare its performance to a fresh catalyst. A significant recovery of activity indicates successful regeneration.
References
- Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025). Vertex AI Search.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. [Link]
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
- Catalyst deactivation mechanisms and how to prevent them. (2025). Vertex AI Search.
- How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. (2025). YouTube. [Link]
- Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF. (2025).
- Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF. (2025).
- Catalyst poisoning. (n.d.). Wikipedia. [Link]
- Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. (2025).
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). NIH. [Link]
- Heavy Metal Detox in Hydrogenation: How Bio-Based Enzymes are Driving a Sustainable Future. (2025). HydRegen. [Link]
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (2025). YouTube. [Link]
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). NIH. [Link]
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
preventing hydrodehalogenation in the reduction of chlorinated indoles
A Guide to Preventing Hydrodehalogenation
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering the common yet challenging issue of hydrodehalogenation during the chemical reduction of chlorinated indole scaffolds. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Part A: Troubleshooting Guide - Common Issues & Immediate Solutions
This section addresses the most frequent problems encountered during the reduction of chlorinated indoles. It is formatted for quick problem-solving when an experiment has yielded an unexpected, dehalogenated product.
Q1: I tried reducing a nitro group on my chloroindole using standard H₂ with 10% Pd/C and lost the chlorine substituent. What happened and what is a reliable alternative?
A1: Root Cause and Immediate Correction
The primary reason for the loss of the chlorine atom is the high catalytic activity of palladium on carbon (Pd/C). Pd/C is notoriously efficient at catalyzing the hydrogenolysis of carbon-halogen bonds, particularly aryl halides.[1][2] This process, known as hydrodehalogenation, often competes with or even outpaces the reduction of other functional groups.
Immediate Corrective Actions:
-
Switch to a Non-Catalytic Method: For nitro group reductions, the most reliable and chemoselective methods involve stoichiometric metals in acidic or neutral media. These reagents typically do not affect the aryl chloride bond.[1]
-
Modify the Catalytic System: If catalytic hydrogenation is required, you must move to a system with lower activity towards C-Cl bond cleavage.
-
Alternative Catalysts: Raney Nickel is often a suitable substitute for Pd/C when trying to avoid dehalogenation.[1] Another highly selective option is sulfided platinum on carbon (Pt/C), where the sulfur acts as a selective poison, inhibiting the hydrodehalogenation reaction while still allowing for nitro group reduction.[1]
-
Use of Inhibitors: In some industrial processes, specific "dehalogenation inhibitors" are added to the reaction. These are essentially catalyst poisons that modulate the catalyst's activity. A patented example includes a mixture of sodium phosphite and ethanolamine.[6]
-
Workflow: Selecting an Alternative to Pd/C for Nitro Reduction
Caption: Decision workflow for nitro group reduction after Pd/C failure.
Q2: I'm attempting to reduce an ester or the indole pyrrole ring itself and observing significant hydrodehalogenation. What are my options?
A2: Addressing More Resistant Functional Groups
Esters and the indole ring are more difficult to reduce than nitro groups and often require harsher conditions (e.g., metal hydrides or high-pressure hydrogenation), which increases the risk of hydrodehalogenation.
Recommended Strategies:
-
For Pyrrole Ring Reduction (Indole to Indoline): This transformation is notoriously challenging without affecting other groups. The combination of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) in the presence of trifluoroacetic acid (TFA) has been shown to selectively reduce the indole's C2-C3 double bond to yield the indoline, often leaving aryl halides untouched.[7] The reaction is typically fast and occurs at low temperatures.
-
For Ester Reduction: Reducing an ester to an alcohol on a sensitive substrate requires highly chemoselective reagents.
-
Samarium(II) Iodide: A system of SmI₂ with an amine and water can reduce amides and esters to alcohols under very mild conditions with excellent functional group tolerance.[8]
-
Hydrosilanes with a Lewis Acid: A combination of a hydrosilane (e.g., chlorodiphenylsilane) with a catalytic amount of a Lewis acid like indium(III) chloride (InCl₃) can be highly chemoselective for reducing secondary or tertiary alcohols, and can be adapted for esters, while not affecting chloro, bromo, or nitro groups.[9]
-
Part B: In-Depth FAQs & Preventative Strategies
This section provides a deeper understanding of the mechanisms and offers a strategic framework for selecting the right reduction conditions from the outset.
FAQ 1: What is the fundamental mechanism of catalytic hydrodehalogenation?
The hydrodehalogenation of aryl chlorides over a noble metal catalyst, such as palladium, is generally understood to proceed through a catalytic cycle. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively inserts into the carbon-chlorine bond of the indole. This forms an organopalladium(II) complex.
-
Hydrogenolysis/Reductive Elimination: A source of hydride (from H₂ or a transfer agent) displaces the chloride on the palladium center. The subsequent reductive elimination of the aryl group and the hydride regenerates the palladium(0) catalyst and releases the dehalogenated indole product.
The high strength of the C-Cl bond makes this process challenging, but highly active catalysts like Pd/C provide a low-energy pathway for this undesired reaction to occur.[10][11]
Catalytic Cycle of Hydrodehalogenation
Caption: Simplified mechanism of Pd-catalyzed hydrodehalogenation.
FAQ 2: How do catalyst supports and additives influence selectivity?
The choice of catalyst is more than just the metal itself. The support material and additives play a critical role in modulating activity and preventing side reactions.
-
The Role of the Support: The support material (e.g., activated carbon, alumina, silica) disperses the metal catalyst, maximizing its surface area.[12] However, the support is not always inert. Its properties, such as acidity, basicity, and porosity, can influence the electronic properties and particle size of the metal, thereby affecting its catalytic performance.[13][14][15] For instance, a more basic support like MgO has been shown to improve performance in some hydrodehalogenation systems.[2]
-
The Role of Additives: Additives can function as promoters or inhibitors. In the context of preventing hydrodehalogenation, inhibitors (or poisons) are used to selectively block the active sites on the catalyst that are responsible for C-Cl bond cleavage. This allows the desired reduction to proceed while shutting down the undesired pathway. The use of sulfur in sulfided Pt/C is a prime example of this strategy.
FAQ 3: Which reduction methods have the highest chemoselectivity for preserving a C-Cl bond?
When absolute preservation of the chlorine atom is critical, choosing a method with an orthogonal reaction mechanism is the best strategy.
| Functional Group to Reduce | Recommended Method | Key Advantages & Considerations |
| Aromatic Nitro Group | Fe / NH₄Cl or Fe / Acetic Acid | Excellent chemoselectivity, inexpensive, scalable, and avoids high-pressure H₂. Reaction is heterogeneous.[3][4] |
| SnCl₂·2H₂O | A classic and reliable method that is highly selective for the nitro group over halides and carbonyls.[1][5] | |
| Ester / Carboxylic Acid | SmI₂ / Amine / H₂O | Extremely mild conditions with superior functional group tolerance. Ideal for complex, sensitive molecules.[8] |
| Hydrosilane / Lewis Acid (e.g., InCl₃) | Offers high chemoselectivity, avoiding reduction of halides and other sensitive groups.[9] | |
| Indole Pyrrole Ring | BH₃·THF / Trifluoroacetic Acid | Specifically targets the C2=C3 double bond of the indole ring to form an indoline.[7] |
| Ketone / Aldehyde | SnCl₂·2H₂O | This reagent is highly effective for nitro reductions and typically does not affect carbonyl groups.[1] |
| Catalytic Transfer Hydrogenation | Using a hydrogen donor like ammonium formate with Pd/C can sometimes be milder than high-pressure H₂, but still carries a risk of dehalogenation and requires careful optimization.[16] |
Experimental Protocol: Chemoselective Reduction of a Nitro Group on a Chlorinated Indole using Iron
This protocol provides a reliable, step-by-step method for reducing a nitro group while preserving a chlorine substituent, based on established literature procedures.[3][4]
Materials:
-
Chlorinated nitro-indole substrate (1.0 equiv)
-
Iron powder (<100 mesh, 3.0-5.0 equiv)
-
Ammonium chloride (NH₄Cl, 3.0-5.0 equiv)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite™
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chlorinated nitro-indole (1.0 equiv) and ethanol (to form a ~0.1 M solution).
-
Reagent Addition: Add the iron powder (e.g., 4.0 equiv) to the solution.
-
Initiation: Prepare a solution of ammonium chloride (4.0 equiv) in water and add it to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C). The reaction is often complete within 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aniline product. Crucially, co-spot with an authentic or expected sample of the dehalogenated product if available to confirm its absence.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane.
-
Filter the suspension through a pad of Celite™ to remove the iron salts. Wash the Celite pad thoroughly with the organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting chlorinated amino-indole can be purified by column chromatography on silica gel if necessary.
Self-Validation: The success of this protocol is validated by obtaining a high yield of the desired chlorinated aniline with <1% of the dehalogenated side-product, as confirmed by LC-MS and ¹H NMR analysis.
References
- Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Synlett.
- Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society.
- Selective reduction of nitro group without affecting other functional groups. BenchChem.
- Effect of the supports on catalytic activity of Pd catalysts for liquid-phase hydrodechlorination/hydrogenation reaction.
- Dehalogenation inhibitor.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- Hydrodechlorination of Aryl Chlorides Under Biocomp
- The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Arom
- Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- C
- Effect of the supports on catalytic activity of Pd catalysts for liquid-phase hydrodechlorination/hydrogen
- Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Arom
- Role of the Support in my Career and in C
- Reduction of indole compounds to indoline compounds.
- Direct Reduction of Alcohols: Highly Chemoselective Reducing System for Secondary or Tertiary Alcohols Using Chlorodiphenylsilane with a Catalytic Amount of Indium Trichloride.
- Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. scispace.com [scispace.com]
- 6. CN103242168A - Dehalogenation inhibitor - Google Patents [patents.google.com]
- 7. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Catalyst support - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the supports on catalytic activity of Pd catalysts for liquid-phase hydrodechlorination/hydrogenation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and degradation of 6,7-dichloro-2,3-dihydro-1H-indole samples
Technical Support Center: 6,7-dichloro-2,3-dihydro-1H-indole
Welcome to the technical support guide for 6,7-dichloro-2,3-dihydro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists to address common stability challenges and degradation issues encountered during the handling, storage, and experimental use of this valuable synthetic building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your samples and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My solid sample of 6,7-dichloro-2,3-dihydro-1H-indole has developed a pink or brownish tint. What's happening?
This is a common observation and typically indicates the onset of oxidative degradation. The secondary amine within the 2,3-dihydro-1H-indole (indoline) ring system is susceptible to oxidation by atmospheric oxygen.[1] This process can lead to the formation of highly colored, conjugated impurities. In solution, further oxidation can cause the material to polymerize into brown or black melanin-like compounds.[2] The appearance of color suggests a decline in purity, and the material should be re-analyzed before use.
Q2: What are the ideal long-term storage conditions for this compound?
To maximize shelf life, solid 6,7-dichloro-2,3-dihydro-1H-indole should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial at low temperatures. For long-term storage, -20°C is recommended. This combination of conditions minimizes exposure to the primary degradation catalysts: oxygen, light, and heat.[1]
Q3: How should I prepare and store solutions of 6,7-dichloro-2,3-dihydro-1H-indole?
Due to the compound's sensitivity to oxidation in solution, it is strongly recommended to prepare solutions fresh for each experiment.[3] If a stock solution must be prepared, use high-purity, degassed solvents. A common technique is to sparge the solvent with argon or nitrogen for 15-20 minutes before dissolving the compound. Store the stock solution, if necessary, for very short periods at -20°C or -80°C under an inert atmosphere.
Q4: What are the most likely degradation products I might see in my analysis?
The primary degradation product is typically the fully aromatized parent indole, 6,7-dichloro-1H-indole , formed via oxidation.[4] Depending on the conditions, further oxidation can lead to the formation of 6,7-dichloro-1H-indole-2,3-dione (a dichlorinated isatin derivative).[5][6][7] These impurities can often be detected by HPLC, LC-MS, or ¹H NMR analysis.
In-Depth Troubleshooting Guides
Issue 1: Rapid Sample Degradation and Discoloration in the Solid State
You observe that a freshly opened bottle of 6,7-dichloro-2,3-dihydro-1H-indole, initially a white or off-white solid, quickly develops color upon exposure to the lab environment.
-
Root Cause Analysis: The indoline scaffold is electron-rich and prone to oxidation. The rate of this oxidation is significantly accelerated by exposure to atmospheric oxygen and ambient light.[1] Trace impurities, such as residual acid or metal ions from the synthesis, can catalyze this process.[1]
-
Troubleshooting & Mitigation Protocol:
-
Inert Atmosphere Handling: Never handle the solid compound in the open air for extended periods. Use a glove box or glove bag filled with nitrogen or argon for aliquoting.
-
Minimize Exposure: Weigh out only the amount of material needed for your immediate experiment and promptly return the main container to its proper storage conditions.
-
Repackaging: If you purchase the compound in a large quantity, consider portioning it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the entire batch.
-
Issue 2: Appearance of Multiple Impurity Peaks in HPLC Analysis of Solutions
After dissolving the compound and running an HPLC analysis, you detect the emergence of new peaks that were not present in the initial analysis of the solid. Retention times are often inconsistent.
-
Root Cause Analysis: 2,3-dihydroindoles are known to be less stable in solution compared to their solid form.[3] The choice of solvent, pH, and dissolved oxygen content are critical factors. Protic solvents or those containing trace acidic impurities can facilitate degradation pathways. Inconsistent retention times can be caused by interactions with the column or fluctuations in mobile phase pH if the analyte's ionic state is not controlled.[4]
-
Troubleshooting & Mitigation Protocol:
-
Solvent Selection & Preparation: Use high-purity, HPLC-grade solvents. Degas all solvents, including the mobile phase, by sonication or sparging with helium or nitrogen to remove dissolved oxygen.
-
pH Control: The mobile phase pH should be controlled with a suitable buffer to ensure the analyte is in a single, stable ionic form, which will improve peak shape and retention time consistency.[4]
-
Fresh is Best: Always analyze solutions immediately after preparation. If you observe degradation even with fresh solutions, consider adding a small amount of an antioxidant to your sample, provided it does not interfere with your downstream application.
-
Workflow for Troubleshooting Sample Instability
Below is a systematic workflow to diagnose and resolve stability issues with 6,7-dichloro-2,3-dihydro-1H-indole.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol A: Recommended Storage and Handling of Solid 6,7-dichloro-2,3-dihydro-1H-indole
-
Receipt: Upon receipt, immediately transfer the manufacturer's container into a desiccator inside a -20°C freezer.
-
Aliquoting: Transfer the container into a nitrogen- or argon-filled glovebox. Allow the container to equilibrate to the glovebox temperature for 20-30 minutes before opening to prevent moisture condensation.
-
Dispensing: Using clean tools, quickly weigh the desired amount of solid into a pre-tared, amber glass vial.
-
Sealing: Backfill the vial with inert gas, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm.
-
Storage: Place the aliquot for immediate use in a desiccator. Return the main stock bottle to the -20°C freezer, ensuring the cap is tightly sealed.
Protocol B: Monitoring Purity and Degradation by HPLC
This protocol provides a general starting point for reverse-phase HPLC analysis.
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile. Dilute as necessary. Inject immediately.
-
Expected Elution Order: The more polar, oxidized degradation products (e.g., dichloroisatin) will typically elute earlier than the parent indoline. The less polar, aromatized product (6,7-dichloro-1H-indole) will have a longer retention time than the parent 6,7-dichloro-2,3-dihydro-1H-indole.
Understanding the Degradation Pathway
The primary instability of 6,7-dichloro-2,3-dihydro-1H-indole stems from the susceptibility of the indoline ring to oxidation. The process generally follows two main pathways, often occurring sequentially.
Caption: Simplified oxidative degradation pathway.
-
Aromatization: The initial and most common degradation step is a two-electron oxidation that removes two hydrogen atoms from the heterocyclic ring to form the thermodynamically stable aromatic indole, 6,7-dichloro-1H-indole.[4] This is often the cause of initial purity loss.
-
Further Oxidation: The resulting indole, or the parent indoline itself, can undergo further oxidation at the 2- and 3-positions of the pyrrole ring to form a diketone known as an isatin (this compound).[5][8] This pathway is common for many indole and indoline derivatives.
By understanding these pathways, researchers can better interpret analytical data and take preventative measures to maintain the integrity of their samples.
References
- Krasavin, M., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7523.
- Gu, J. D., et al. (2001). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 67(8), 3489-3494.
- Meng, X., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680.
- Nonhebel, D. C., & Magnus, P. D. (1976). Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings. Plant Physiology, 76(4), 979-983.
- He, H., et al. (2021). The performance and pathway of indole degradation by ionizing radiation. Chemosphere, 276, 130158.
- Kawasaki, T., et al. (2006). Oxygenation of 2,3-dihydroindoles. Tetrahedron, 62(34), 8045-8050.
- Bacher, A., & Lingens, F. (1970). New pathway for the biodegradation of indole in Aspergillus niger. Journal of Biological Chemistry, 245(18), 4647-4652.
- Wikipedia contributors. (2023). Adrenochrome. Wikipedia, The Free Encyclopedia.
- Tan, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11495-11512.
- Amerigo Scientific. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adrenochrome - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. scbt.com [scbt.com]
- 8. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Resolving Unexpected Signals in NMR Spectroscopy of Synthesized Indoles
Welcome to the comprehensive troubleshooting guide for Nuclear Magnetic Resonance (NMR) spectroscopy of indole derivatives. This resource is designed for researchers, medicinal chemists, and process scientists who encounter perplexing signals in their NMR spectra. Here, we move beyond simple peak assignments to diagnose the root causes of spectral anomalies, providing both mechanistic explanations and actionable protocols.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common issues that can complicate the ¹H and ¹³C NMR spectra of indole-containing molecules.
Issue 1: The Disappearing or Broad N-H Proton Signal
A frequent challenge in the ¹H NMR of indoles is the broadening or complete disappearance of the signal corresponding to the N-H proton of the pyrrole ring.[1]
Frequently Asked Questions (FAQs):
-
Q1: Why is the N-H proton signal in my indole compound broad or missing from the ¹H NMR spectrum?
-
A1: This phenomenon is typically due to two main reasons: chemical exchange and quadrupolar broadening. The indole N-H proton is weakly acidic and can exchange with protons from protic solvents (like residual water or methanol).[1] If this exchange occurs at a rate comparable to the NMR timescale, the signal broadens.[1] If the exchange is very rapid, the signal can average out with the solvent peak and seem to disappear.[1] Additionally, the adjacent ¹⁴N nucleus possesses a quadrupole moment that can induce rapid relaxation, leading to a broader signal for the attached proton.[1]
-
-
Q2: How can I definitively confirm that a broad peak is the N-H proton?
-
A2: The most reliable method is the D₂O exchange experiment .[1][2] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it well, and re-acquire the spectrum. Exchangeable protons, such as N-H, will be replaced by deuterium.[3] This causes the peak to disappear from the ¹H spectrum, confirming its identity.[1][4]
-
-
Q3: What strategies can I use to obtain a sharp N-H signal?
-
A3: To sharpen the N-H signal, you must slow down the chemical exchange. This can be achieved by:
-
Using a dry, aprotic NMR solvent: Solvents like DMSO-d₆, acetone-d₆, or rigorously dried CDCl₃ are excellent choices. These solvents do not have exchangeable protons and can form hydrogen bonds with the indole N-H, which slows intermolecular exchange and results in a sharper signal.[1]
-
Lowering the temperature: A Variable Temperature (VT) NMR experiment conducted at a lower temperature can significantly slow the rate of proton exchange, leading to a sharper, more defined peak.[1][5]
-
Ensuring sample dryness: Even trace amounts of water in your sample or NMR solvent can cause substantial broadening.[1]
-
-
-
Initial Spectrum: Dissolve your indole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Addition of D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube securely and shake it vigorously for approximately 30 seconds to ensure thorough mixing and facilitate the exchange.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a signal in the second spectrum confirms it as an exchangeable proton (e.g., N-H, O-H).[2][3]
Issue 2: More Signals Than Expected - The Case of Atropisomerism
For certain substituted indoles, particularly those with bulky groups that restrict free rotation around a single bond, the NMR spectrum can appear unusually complex, showing more signals than anticipated for a single compound.[1]
Frequently Asked Questions (FAQs):
-
Q1: My purified indole derivative shows two sets of signals in the NMR spectrum, suggesting a mixture, but all other analytical data (LC-MS, TLC) indicate it's a single compound. What could be happening?
-
A1: You are likely observing atropisomers . Atropisomerism arises when rotation around a single bond is sterically hindered, leading to stable, non-interconverting rotational isomers (rotamers) at room temperature.[1][6][7] Each atropisomer is a distinct chemical entity on the NMR timescale and will produce its own unique set of NMR signals, making the spectrum of a pure compound appear like that of a mixture.[1]
-
-
Q2: How can I confirm that the multiple signals are from atropisomers and not from an impurity?
-
A2: Variable Temperature (VT) NMR is the definitive experiment.[1] As the temperature is increased, the rate of rotation around the hindered bond also increases. If the signals are indeed from atropisomers, you will observe them broaden and then coalesce into a single set of averaged signals at a sufficiently high temperature (known as the coalescence temperature).[1][8] This occurs because the isomers are interconverting rapidly on the NMR timescale at elevated temperatures.[4]
-
-
Sample Preparation: Prepare a sample of your compound in a high-boiling point deuterated solvent (e.g., DMSO-d₆, toluene-d₈). Ensure the sample concentration is optimized for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C).
-
Incremental Heating: Increase the temperature in a stepwise manner (e.g., in 10-20°C increments).[9][10] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[5][10]
-
Observation: Carefully observe the changes in the signals of interest. Look for broadening of the peaks, a decrease in the separation between them, and eventual coalescence into a single peak.
-
Cooling Down: After reaching the maximum desired temperature, slowly cool the sample back down to ambient temperature to ensure the process is reversible.
Note: Always use appropriate, high-quality NMR tubes (e.g., Pyrex, Class A) for VT experiments, as cheaper tubes can fracture at extreme temperatures.[5][9]
// Path for Broad/Missing N-H d2o [label="Perform D₂O Exchange Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; signal_disappears [label="Signal Disappears", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion_nh [label="Confirmed as Exchangeable N-H Proton.\nConsider solvent effects and temperature.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Path for More Signals vt_nmr [label="Perform Variable Temperature (VT) NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; signals_coalesce [label="Signals Coalesce at High Temp.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion_atropisomers [label="Atropisomers Confirmed.\nAnalyze rotational barrier.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; no_change [label="No Change with Temperature", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion_impurity [label="Likely an Impurity or Stable Isomer.\nFurther purification needed.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
// Path for Anomalous Shifts/Splitting check_solvent [label="Review Solvent Choice and Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_impurity [label="Check for Common Impurities", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_coupling [label="Analyze for Long-Range Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> q1; start -> q2; start -> q3;
q1 -> d2o [label="Yes"]; d2o -> signal_disappears; signal_disappears -> conclusion_nh; q1 -> q2 [label="No"];
q2 -> vt_nmr [label="Yes"]; vt_nmr -> signals_coalesce; signals_coalesce -> conclusion_atropisomers; vt_nmr -> no_change; no_change -> conclusion_impurity; q2 -> q3 [label="No"];
q3 -> check_solvent [label="Yes"]; q3 -> check_impurity; q3 -> check_coupling; }
Caption: A decision-tree workflow for troubleshooting common NMR signal anomalies in synthesized indoles.
Part 2: Advanced Spectral Interpretation
This section delves into more subtle phenomena that can affect the appearance of your indole NMR spectra.
Issue 3: Solvent and Concentration-Induced Chemical Shift Variations
The chemical shifts of indole protons, particularly the N-H and C2-H protons, are highly sensitive to their environment.
Frequently Asked Questions (FAQs):
-
Q1: Why do the chemical shifts of my indole compound change when I use a different NMR solvent?
-
A1: Solvents can induce changes in chemical shifts through various interactions.[11][12] Aromatic solvents like benzene-d₆ can cause significant shifts due to anisotropic effects, where the solvent molecules arrange themselves specifically around the indole.[1][4] Polar and hydrogen-bonding solvents like DMSO-d₆ will strongly interact with the N-H proton, typically shifting it downfield. The choice of solvent can sometimes be used strategically to resolve overlapping signals.[4][11]
-
-
Q2: I ran the same sample at different concentrations and noticed slight shifts in some peaks. Is this normal?
-
A2: Yes, this is often due to aggregation. Indole molecules can form intermolecular hydrogen bonds, especially at higher concentrations. This self-association can lead to changes in the electronic environment of the protons involved, causing their chemical shifts to vary with concentration.
-
| Proton | CDCl₃ (δ ppm) | Acetone-d₆ (δ ppm) | DMSO-d₆ (δ ppm) | Benzene-d₆ (δ ppm) |
| N-H | ~8.1 (broad) | ~10.1 (broad) | ~10.9 (sharp) | ~7.8 (broad) |
| H2 | ~7.2 | ~7.4 | ~7.4 | ~7.1 |
| H3 | ~6.5 | ~6.5 | ~6.4 | ~6.3 |
| H4 | ~7.6 | ~7.6 | ~7.5 | ~7.7 |
| H7 | ~7.6 | ~7.5 | ~7.4 | ~7.1 |
Note: These are approximate values. Actual shifts will vary based on substitution patterns and concentration.
Issue 4: Unexpected Splitting Patterns - Long-Range Couplings
While typical NMR interpretation focuses on 2-bond and 3-bond couplings, longer-range couplings (4-bond or 5-bond) can sometimes be observed in the rigid ring system of indoles, leading to more complex splitting patterns than anticipated.
Frequently Asked Questions (FAQs):
-
Q1: One of my aromatic protons appears as a more complex multiplet than a simple doublet or triplet. Why?
-
A1: This can be due to long-range coupling . In the indole system, ⁴J (four-bond) and ⁵J (five-bond) couplings can occur, although they are typically small (0.5-1.0 Hz). For example, the H2 proton can sometimes show a small coupling to the N-H proton. Similarly, protons across the five-membered and six-membered rings can interact. While often unresolved, on high-field instruments these small couplings can lead to broadening or fine structure in your signals.
-
Caption: Visualization of potential long-range (⁴J and ⁵J) proton-proton couplings in the indole nucleus.
Part 3: Identifying Extraneous Signals from Impurities
Signals that do not correspond to your target molecule, atropisomers, or solvent effects are likely from impurities. These can arise from starting materials, reagents, or side products.
Frequently Asked Questions (FAQs):
-
Q1: I see signals for common lab solvents like ethyl acetate or acetone in my spectrum, even after drying under high vacuum. How can I remove them?
-
A1: Some compounds can tenaciously hold onto solvents.[4] A useful trick is to dissolve the sample in a small amount of dichloromethane (DCM), which is more volatile, and then re-evaporate the solvent. Repeating this process several times can help to azeotropically remove the more stubborn, higher-boiling point solvents.[4]
-
-
Q2: My indole sample has a pinkish or brownish hue, and the NMR is complex. What could this be?
-
A2: Indoles, especially when electron-rich, can be sensitive to air and light, leading to oxidation or polymerization.[13] The resulting colored impurities often lead to a complex mixture of signals in the NMR spectrum. If oxidation is suspected, purification by column chromatography or recrystallization may be necessary. Storing indole compounds under an inert atmosphere (nitrogen or argon) and protected from light is recommended.
-
| Impurity | Common Source | Approximate ¹H Chemical Shift (CDCl₃, δ ppm) | Multiplicity |
| Water | Atmosphere, solvents | ~1.56 | s |
| Acetone | Glassware cleaning | ~2.17 | s |
| Ethyl Acetate | Chromatography | ~1.26 (t), ~2.05 (s), ~4.12 (q) | t, s, q |
| DCM | Extraction, solvent | ~5.30 | s |
| Grease | Glassware joints | ~0.8-1.3 (broad) | m |
| Indole-3-acetic acid | Oxidation of tryptamine derivatives | Variable, often downfield shifts | - |
Reference data adapted from Gottlieb, H. E., et al. (1997) and Babij, N. R., et al. (2016).[14][15]
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- BenchChem. (2025). Technical Support Center: NMR Spectroscopy of Indole Compounds.
- Ayari, S., et al. (2024). Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative. Journal of Molecular Structure.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy.
- University of Michigan Bio-NMR Core. (n.d.). Variable temperature NMR.
- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
- Western University. (n.d.). VARIABLE-TEMPERATURE NMR EXPERIMENTS.
- Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Basrah.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
- ResearchGate. (2017). What do common indole impurities look like?
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative [comptes-rendus.academie-sciences.fr]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. reddit.com [reddit.com]
- 12. unn.edu.ng [unn.edu.ng]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Enhancing the Solubility of 6,7-dichloro-1H-indole-2,3-dione for Biological Assays
Introduction: Navigating the Solubility Challenges of a Promising Scaffold
Welcome to the technical support center for 6,7-dichloro-1H-indole-2,3-dione (also known as 6,7-dichloroisatin). This molecule belongs to the isatin class of compounds, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities.[1] Modifications to the isatin core, such as the dichlorination at the 6 and 7 positions, are crucial for conferring specific biological functions. For instance, this very substitution pattern is a key feature in the potent potassium channel activator, NS309, for which this compound serves as a precursor.[2]
However, like many promising heterocyclic compounds, this compound presents a significant challenge for researchers: poor aqueous solubility. This property can lead to compound precipitation in biological assays, resulting in underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[3][4]
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven strategies to overcome these solubility hurdles. We will move beyond simple instructions to explain the underlying principles of our recommendations, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the first-line solvent I should use to prepare a stock solution of this compound?
For initial stock solution preparation, we strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar organic compounds, making it the industry standard for compound libraries and high-throughput screening.[6][7] Its miscibility with water and cell culture media is a key advantage for subsequent dilutions into your assay system.[6]
Q2: I don't have specific solubility data for this compound. How concentrated can I make my DMSO stock solution?
The absence of precise solubility data in public literature is common for novel or specialized research compounds. Therefore, an empirical approach is necessary. We recommend preparing a trial stock solution at a standard high concentration, typically 10 mM or 20 mM.
Causality: Starting with a high-concentration stock is crucial for minimizing the final concentration of DMSO in your assay.[5] Most cell-based assays are sensitive to DMSO, and keeping its final concentration below 0.5% is critical to avoid cytotoxicity and other off-target effects.[8][9][10] A 10 mM stock allows for a 1:2000 dilution to achieve a 5 µM final concentration with only 0.05% DMSO.
If you observe that the compound does not fully dissolve at 10 mM in DMSO, you can employ gentle heating (e.g., a 37°C water bath) or sonication to aid dissolution.[11] Be cautious with heat, as it can potentially degrade some compounds.[11] If the compound still fails to dissolve, you will need to prepare a lower concentration stock (e.g., 5 mM or 1 mM) and adjust your dilution scheme accordingly, being mindful of the final DMSO concentration.
Q3: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened and what should I do?
This is the most common solubility challenge and is known as "aqueous precipitation." While your compound is soluble in the organic DMSO stock, its kinetic solubility in the predominantly aqueous environment of your assay buffer is much lower.[12] The abrupt change in solvent polarity causes the compound to crash out of solution.
This issue directly impacts the actual concentration of the compound available to interact with your biological target, leading to erroneous results.[3][4] Our troubleshooting guide below provides a detailed workflow for addressing this critical issue.
Q4: Are there alternative solvents to DMSO?
While DMSO is the preferred choice, Dimethylformamide (DMF) can be an alternative.[13][14] However, DMF often presents similar or greater toxicity concerns in cell-based assays.[15] For certain applications, ethanol can be used, but it is generally less effective at dissolving highly lipophilic compounds and can also interfere with biological assays.[16] If considering alternatives, it is imperative to run rigorous vehicle controls to assess the solvent's impact on your specific assay system.
Troubleshooting Guide: Compound Precipitation in Aqueous Media
This section provides a systematic approach to diagnosing and solving compound precipitation upon dilution from a DMSO stock into an aqueous buffer or cell culture medium.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Protocols for Enhancing Solubility
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for preparing a high-concentration stock solution, which is the foundation of your experimental dilutions.
Materials:
-
This compound (MW: 216.02 g/mol )
-
Anhydrous, high-purity DMSO (e.g., ACS Reagent Grade)[7]
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.16 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 216.02 g/mol * 1000 mg/g = 2.16 mg/mL
-
-
Dissolution: a. Carefully transfer the weighed compound into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO (in this case, 1 mL). c. Cap the tube tightly and vortex thoroughly for 1-2 minutes.[11]
-
Visual Inspection: Visually inspect the solution against a light source to ensure all particulate matter has dissolved.
-
Assisted Solubilization (if necessary): a. If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[11] b. Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[11]
-
Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is critical to avoid repeated freeze-thaw cycles, which can promote compound precipitation and degradation.[11][13] b. Store the aliquots at -20°C or -80°C for long-term stability.[10]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (Two-Step Dilution Method)
This protocol is designed to minimize precipitation when diluting the DMSO stock into your final cell culture medium. The key principle is to avoid a drastic, one-step change in solvent polarity.
Objective: Prepare a final compound concentration of 10 µM in a cell culture well with a final DMSO concentration of 0.1%.
Caption: Workflow for preparing working solutions.
Procedure:
-
Prepare Intermediate Dilution: a. In a sterile tube, create an intermediate dilution of your 10 mM DMSO stock. For example, dilute the stock 1:100 into your cell culture medium to create a 100 µM intermediate solution. b. Example: Add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium. c. Mix thoroughly by gentle pipetting or vortexing. This intermediate solution now contains 1% DMSO.
-
Prepare Final Working Solution: a. Perform the final dilution using the 100 µM intermediate solution. b. Example: To a well in your assay plate already containing 90 µL of cells in medium, add 10 µL of the 100 µM intermediate solution. c. The final volume is 100 µL, the final compound concentration is 10 µM, and the final DMSO concentration is a cell-friendly 0.1%.
-
Vehicle Control: It is absolutely essential to include a vehicle control in your experiment. Prepare a control by performing the exact same dilution steps using 100% DMSO instead of your compound stock solution. This control accounts for any effects of the solvent on your assay system.[11]
Data Summary: Common Solvents in Biological Assays
The table below summarizes key properties and recommended concentration limits for common solvents used in in vitro biological assays.
| Solvent | Key Properties | Recommended Max. Concentration (Cell-Based Assays) | Notes |
| DMSO | Polar aprotic; miscible with water; dissolves a wide range of compounds.[5][6] | < 0.5% (ideally ≤ 0.1%)[10][11] | Standard first-choice solvent. Can be toxic to cells at concentrations >1%.[8][9] |
| DMF | Polar aprotic; similar solvent properties to DMSO. | < 0.5% | Often more toxic than DMSO. Use with caution and thorough validation.[15] |
| Ethanol | Polar protic; less effective for highly lipophilic compounds. | < 1% | Can have biological effects; always include a vehicle control.[8][9] |
| PEG400 | Polyethylene Glycol 400. A non-ionic polymer used as a co-solvent. | ≤ 2% (Assay dependent) | Can help maintain solubility in aqueous solutions. Requires validation for assay interference.[10][16] |
| Tween 80 | A non-ionic surfactant. | < 0.1% (Assay dependent) | Used to create stable dispersions. Can interfere with assays, particularly those involving membranes or protein-protein interactions.[16] |
References
- Hall, M. D., et al. (2009). Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. Journal of Medicinal Chemistry, 52(10), 3191–3204.
- Amerigo Scientific. This compound.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF.
- Kozikowski, B. A., et al. (2003). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 8(2), 210–215.
- Seliem, I. A., et al. (2025). Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA). RSC Advances.
- Tonder, J. E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875–885.
- Tonder, J. E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Linköping University Electronic Press.
- Wikipedia. Dimethyl sulfoxide.
- Gandhi, N., et al. (2025). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. South Eastern European Journal of Public Health.
- Cheng, X., et al. (2005). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
- Pan, L., et al. (2016). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International Journal of Molecular Sciences, 17(8), 1274.
- ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
- ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?.
- Quora. How can dimethyl sulfoxide enhance solubility in lab applications?.
- gChem Global. Dimethyl Sulfoxide (DMSO).
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
- ResearchGate. How to enhance drug solubility for in vitro assays?.
- ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?.
- Reddit. How to tackle compound solubility issue.
- Wenlock, M. C., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Medicinal Chemistry, 7(4), 348–355.
- Chemspace. Compound solubility measurements for early drug discovery.
- da Silva, J. F., et al. (2017). A survey of isatin hybrids and their biological properties. Molecules, 22(9), 1448.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Wikidata [wikidata.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. This compound | 18711-12-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. seejph.com [seejph.com]
- 10. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 11. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibi ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04722F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.irapa.org [journals.irapa.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. scbt.com [scbt.com]
- 16. This compound - Amerigo Scientific [amerigoscientific.com]
Validation & Comparative
A Comparative Analysis of 6,7-dichloro-1H-indole-2,3-dione and Other Isatin Derivatives: A Guide for Researchers
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a myriad of therapeutic agents.[1][2] Its unique structural features, particularly the presence of a reactive C3-keto group and an aromatic ring amenable to substitution, have allowed for the generation of a vast library of derivatives with a broad spectrum of biological activities.[3] Among these, halogenated isatins have garnered significant attention due to the profound impact of halogen substitution on the physicochemical and pharmacological properties of the parent molecule. This guide provides an in-depth comparative analysis of 6,7-dichloro-1H-indole-2,3-dione, a less-explored di-chlorinated isatin isomer, with other notable isatin derivatives. We will delve into its synthetic considerations, and comparative performance in key biological assays, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Isatin Scaffold: A Privileged Structure in Drug Discovery
Isatin and its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][4][5][6] The synthetic tractability of the isatin core allows for precise modifications to tune its biological activity.[3] Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the aromatic ring and the N1-position dramatically influence the potency and selectivity of these compounds.[7][8] Halogenation, in particular, has been a key strategy to enhance the therapeutic potential of isatins.[4][9]
This compound: A Profile
This compound is a di-chlorinated derivative of isatin. The presence of two chlorine atoms on the benzene ring is expected to significantly alter its electronic and lipophilic character compared to the parent molecule and its mono-chlorinated counterparts.
Synthesis: The synthesis of this compound can be achieved through various established methods for isatin synthesis, often starting from appropriately substituted anilines. A common route involves the Sandmeyer methodology, which, despite its harsh conditions, can be effective.[10]
Comparative Biological Activity: this compound vs. Other Isatin Derivatives
A direct head-to-head comparison of this compound with a comprehensive panel of other isatin derivatives under uniform experimental conditions is not extensively documented in the current literature. However, by synthesizing data from various studies on related compounds, we can construct a comparative framework to infer its potential activities.
Anticancer Activity
Isatin derivatives have shown significant promise as anticancer agents, with mechanisms of action that include kinase inhibition, induction of apoptosis, and inhibition of tubulin polymerization.[2][11][12] The substitution pattern on the isatin ring plays a crucial role in determining the cytotoxic potency and the specific cellular targets.
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC50 values) of various isatin derivatives against different cancer cell lines, providing a basis for contextualizing the potential of this compound. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin | Unsubstituted | MCF-7 (Breast) | >100 | [1] |
| 5-Chloroisatin | 5-Chloro | A549 (Lung) | 1.99 ± 0.22 | [13] |
| 5,7-Dichloroisatin | 5,7-Dichloro | HeLa (Cervical) | 14.10 - 31.6 | [14] |
| This compound | 6,7-Dichloro | Data not available | N/A | |
| N-(3,4-dichlorobenzyl)-isatin | N-(3,4-dichlorobenzyl) | Lymphoid Cancer Cells | Cytostatic | [7] |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | 5,7-Dibromo, N-(p-methylbenzyl) | Hematopoietic Cancer Cells | 0.49 | [7] |
| Isatin-hydrazone hybrid | C3-hydrazone | A549 (Lung) | 5.32 | [15] |
| Isatin-thiadiazole hybrid | C3-thiadiazole | MDA-MB-231 (Breast) | 57.79 µg/mL | [15] |
Discussion of Anticancer Potential:
While specific data for the 6,7-dichloro isomer is sparse, SAR studies on other halogenated isatins suggest that di- and tri-halogenated derivatives often exhibit enhanced cytotoxicity.[7] The positioning of the chlorine atoms at C6 and C7 could lead to unique interactions with biological targets compared to other di-chloro isomers like 5,7-dichloroisatin. Further investigation into the cytotoxic profile of this compound against a panel of cancer cell lines is warranted. A key mechanism of action for many cytotoxic isatins is the induction of apoptosis.
Experimental Protocols
To facilitate further research and direct comparative studies, detailed protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Isatin derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the isatin derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 2: Caspase-3/7 Activation Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Cells treated with isatin derivatives
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with isatin derivatives as for the MTT assay.
-
At the end of the treatment period, equilibrate the plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.[16][17]
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
Visualizing Cellular Pathways and Workflows
Apoptosis Induction Pathway
The following diagram illustrates a simplified pathway of apoptosis induction, a common mechanism of action for anticancer isatin derivatives.
Caption: Simplified intrinsic apoptosis pathway initiated by isatin derivatives.
Experimental Workflow for Cytotoxicity Screening
This workflow outlines the key steps in evaluating the cytotoxic potential of isatin derivatives.
Caption: Experimental workflow for assessing the cytotoxicity of isatin derivatives.
Antimicrobial Activity
Isatin derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi.[4][6][9] Halogenation has been shown to be a key factor in enhancing the antimicrobial potency of the isatin scaffold.
Comparative Antimicrobial Data:
The following table presents the Minimum Inhibitory Concentration (MIC) values for various isatin derivatives against selected microbial strains.
| Compound | Substitution | Microorganism | MIC (µg/mL) | Reference |
| Isatin | Unsubstituted | Campylobacter jejuni | <1.0 - 16.0 | [18] |
| 5-Chloroisatin N-Mannich base | 5-Chloro, N-diisopropylamino | Gram-negative bacteria | Growth inhibition | [4] |
| This compound | 6,7-Dichloro | Data not available | N/A | |
| Isatin-thiosemicarbazone | C3-thiosemicarbazone | M. bovis BCG | Comparable to isoniazid | [19] |
| Isatin-quinoline conjugate | N-substituted quinoline | MRSA | 0.006 - 2.5 | [20] |
Discussion of Antimicrobial Potential:
Studies have indicated that the presence of a halogen at the C5 position of the isatin ring can increase antimicrobial activity.[4] The effect of dichlorination at the C6 and C7 positions is less understood and represents an area for future investigation. The lipophilicity conferred by the two chlorine atoms may enhance membrane permeability, a crucial factor for antimicrobial efficacy.
Kinase Inhibition
The inhibition of protein kinases is a major mechanism through which isatin derivatives exert their anticancer effects.[21] Sunitinib, an FDA-approved kinase inhibitor for certain cancers, is an oxindole derivative, highlighting the potential of this scaffold in targeting kinases.[2]
Comparative Kinase Inhibitory Data:
| Compound | Target Kinase | IC50 (µM) | Reference |
| Tricyclic Isatin Oxime (5d) | DYRK1A, PIM1, etc. | Nanomolar/Submicromolar binding affinity | [21] |
| This compound | Various Kinases | Data not available | |
| Isatin-quinazoline hybrid (6c) | CDK2, EGFR, VEGFR-2, HER2 | 0.076 - 0.183 | [22] |
Discussion of Kinase Inhibitory Potential:
The dichlorination pattern of this compound could offer unique interactions within the ATP-binding pocket of various kinases. The electron-withdrawing nature of the chlorine atoms can influence the hydrogen bonding capacity and overall electronic landscape of the molecule, potentially leading to potent and selective kinase inhibition.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored member of the isatin family. Based on the extensive body of research on related halogenated isatins, it holds significant potential as a scaffold for the development of novel anticancer, antimicrobial, and kinase-inhibiting agents. This guide has provided a comparative framework and detailed experimental protocols to stimulate further investigation into this promising compound. The synthesis and systematic evaluation of a series of di- and tri-chloro isatin isomers, including the 6,7-dichloro derivative, in a panel of standardized biological assays would be a valuable contribution to the field of medicinal chemistry and would provide a clearer understanding of the structure-activity relationships governing the diverse biological activities of this remarkable class of compounds.
References
- Caspase-Glo® 3/7 Assay Protocol.
- Maysinger, D., Movrin, M., & Sarić, M. M. (1980). Structural analogues of isatin and their antimicrobial activity. Pharmazie, 35(1), 14–16. URL
- Caspase 3/7 Activity. Protocols.io. (2025). URL
- Caspase 3/7 activation assay. Bio-protocol.
- Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Deriv
- Evaluation of antimicrobial activities (MIC, µg/mL; and MBC, µg/mL) of isatin derivatives.
- One-Step Cellular Caspase-3/7 Assay. Methods in Molecular Biology. URL
- Muse™ Caspase-3/7 Kit User's Guide. MilliporeSigma. URL
- Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Advances. (2020). URL
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. (2021). URL
- Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. International Journal of ChemTech Research. URL
- Isatin. International Journal of Current Microbiology and Applied Sciences. (2022). URL
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. (2025). URL
- Antimicrobial activity of synthesized isatin derivatives.
- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. URL
- Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains. Molecules. (2024). URL
- Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. Molecules. (2022). URL
- A Comparative Analysis of 6-Chloro-7-fluoroindoline-2,3-dione and Other Isatin Derivatives in Anticancer Research. Benchchem. URL
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central. (2025). URL
- Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Egyptian Journal of Chemistry. (2025). URL
- Synthesis, Characterization, and Antibacterial Activity of New Isatin Deriv
- synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Journal of Medicinal Chemistry. (2004). URL
- Recent highlights in the development of is
- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules. (2021). URL
- Study of antimicrobial activity of novel Isatin derivatives. World Journal of Biology Pharmacy and Health Sciences. URL
- Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurk
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. (2022). URL
- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry. (2011). URL
- Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt p
- Antitumor Agents. 181.† Synthesis and Biological Evaluation of 6,7,2′,3′,4′-Substituted. Journal of Medicinal Chemistry. URL
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. (2022). URL
- Synthesis of N-substituted isatin derivatives.
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules. (2025). URL
- Isatin derivatives as tubulin inhibitors (Sharma et al., 2015).
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. URL
- Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. European Journal of Medicinal Chemistry. (2011). URL
- Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Combinatorial Chemistry & High Throughput Screening. (2014). URL
- Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Current Medicinal Chemistry. (2009). URL
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
- synthesis and evaluation of new isatin derivatives for cytotoxic activity.
- Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity.
Sources
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of antimicrobial activity of novel Isatin derivatives | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. brieflands.com [brieflands.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. Caspase 3/7 Activity [protocols.io]
- 18. Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
A Comparative Guide to the Biological Activity of Dichlorinated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of halogen atoms, particularly chlorine, onto the indole ring can significantly modulate the physicochemical properties and pharmacological profile of the resulting derivatives. This guide provides an in-depth comparative analysis of the biological activities of dichlorinated indole derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.
The Influence of Dichlorination on Biological Activity: A Mechanistic Overview
The addition of two chlorine atoms to the indole nucleus can profoundly impact its biological activity through several mechanisms. Chlorine atoms are electron-withdrawing and can alter the electron density of the indole ring system, influencing its ability to participate in crucial biological interactions such as hydrogen bonding and π-π stacking.[2] This can lead to enhanced binding affinity for specific protein targets. Furthermore, the lipophilicity of the molecule is increased, which can improve its ability to cross cell membranes and reach intracellular targets. The position of the chlorine atoms on the indole ring is a critical determinant of the resulting biological activity, leading to a diverse range of pharmacological effects.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the key biological activities exhibited by various dichlorinated indole derivatives, supported by experimental data.
Anticancer and Cytotoxic Activity
Dichlorinated indole derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a variety of cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][5]
A noteworthy example is a series of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, which have shown significant in vitro cytotoxic activity against SW620 colon cancer cell lines.[3] Specifically, compounds with varying aryl substitutions at the 3-position were found to be active at concentrations ranging from 2-15 µg/ml.[3]
The position of the chlorine atoms significantly influences cytotoxic potency. For instance, a study on sclareolide-indole conjugates revealed that a 5,7-dichloroindole moiety conferred potent antiproliferative activity.[6]
Table 1: Comparative Cytotoxicity of Dichlorinated Indole Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported Activity (IC50/LC50) | Reference(s) |
| 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-ones | 4c, 4f, 4j | SW620 (colon) | 2-15 µg/ml | [3] |
| Chlorinated bis-indole alkaloids | Dionemycin | NCI-H460, MDA-MB-231, HCT-116, HepG2 | 3.1-11.2 µM | [7] |
| 5,6-dichloro-3-indolyl derivatives | 2-(5,6-dichloro-3-indolyl)propionic acid | Chinese cabbage hypocotyls | Stronger growth inhibition than 5,6-Cl2-IAA | [8] |
| Indole Schiff bases | 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde derivatives | AMJ13 (breast) | High cytotoxicity at 60µg/ml | [9] |
It is important to note that while many indole derivatives show promise, their selectivity for cancer cells over normal cells is a critical factor. Some synthesized derivatives have demonstrated a favorable safety profile by exhibiting significantly less cytotoxicity against normal cell lines.[10]
Antibacterial and Antibiofilm Activity
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Dichlorinated indoles have shown considerable promise in this area, exhibiting potent activity against a range of pathogenic bacteria, including Vibrio parahaemolyticus and uropathogenic Escherichia coli.[6][11]
A comparative study of halogenated indoles revealed that the presence and position of chlorine atoms on the indole ring are crucial for antibacterial efficacy. For instance, 4-chloroindole and 5-chloroindole demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against V. parahaemolyticus, which was significantly more potent than the parent indole molecule (MIC of 400 µg/mL).[11][12] This suggests that chlorination is a key factor in their antibacterial action.[12] The mechanism of action is believed to involve damage to the bacterial cell membrane.[11][12]
Table 2: Comparative Antibacterial Activity of Chlorinated Indole Derivatives
| Compound | Bacterial Strain | Reported Activity (MIC) | Reference(s) |
| 4-chloroindole | Vibrio parahaemolyticus | 50 µg/mL | [11][12] |
| 5-chloroindole | Vibrio parahaemolyticus | 50 µg/mL | [11][12] |
| 7-chloroindole | Vibrio parahaemolyticus | 200 µg/mL | [11][13] |
| Indole (unsubstituted) | Vibrio parahaemolyticus | 400 µg/mL | [11][12] |
| 4-chloroindole | Uropathogenic E. coli | 75 µg/mL | [6] |
| 5-chloroindole | Uropathogenic E. coli | 75 µg/mL | [6] |
| 5-chloro-2-methyl indole | Uropathogenic E. coli | 75 µg/mL | [6] |
In addition to direct antibacterial effects, some chlorinated indoles also exhibit potent antibiofilm activity, which is crucial for combating chronic and persistent infections.[6][11]
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[14] Dichlorinated indole derivatives have been investigated as potent kinase inhibitors, with some exhibiting selectivity for specific kinases.[14][15] The indole scaffold can mimic the purine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.
Halogenated spirooxindoles, a class of indole derivatives, have shown promise as multitarget or selective kinase inhibitors in breast cancer by targeting Polo-like kinase, cyclin-dependent kinase 2, phosphoinositide 3-kinase, and receptor tyrosine kinases.[16] The development of indole-based inhibitors targeting kinases in the PI3K/Akt/mTOR and NF-κB signaling pathways is an active area of cancer research.[17]
The specific dichlorination pattern can influence which kinases are targeted. While comprehensive comparative data is still emerging, the existing research highlights the potential of dichlorinated indoles as a versatile scaffold for the design of novel kinase inhibitors.[14]
Receptor Binding Activity
Dichlorinated indole derivatives have also been shown to interact with various receptors, acting as modulators of their activity. For example, certain indole derivatives have been developed as selective ligands for dopamine and serotonin receptors, which are important targets for the treatment of neurological and psychiatric disorders.[2][18]
A study on indolebutylamine derivatives identified compounds with selective binding affinity for the dopamine D3 receptor, with the most potent compound exhibiting a Ki value of 124 nM.[19] In the realm of serotonin receptors, a chlorinated indole derivative, D2AAK5, was found to form a halogen bond with the 5-HT2A receptor.[2]
The affinity and selectivity of these compounds are highly dependent on the substitution pattern on the indole ring, including the position of the chlorine atoms.
Structure-Activity Relationship (SAR) Insights
The collective body of research on dichlorinated indole derivatives provides valuable insights into their structure-activity relationships:
-
Position of Chlorination: The position of the chlorine atoms on the indole ring is a critical determinant of biological activity. For antibacterial activity against V. parahaemolyticus, chlorination at the C4 and C5 positions appears to be optimal.[11][12]
-
Number of Chlorine Atoms: The presence of chlorine atoms generally enhances biological activity compared to the parent indole. However, the specific impact of dichlorination versus monochlorination can vary depending on the biological target and the positions of substitution.
-
Other Substituents: The biological activity of dichlorinated indoles can be further modulated by the presence of other functional groups on the indole ring or on side chains. For instance, in the case of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-ones, the nature of the aryl group at the 3-position significantly influences their cytotoxic activity.[3]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of dichlorinated indole derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[20]
-
Compound Treatment: Prepare serial dilutions of the dichlorinated indole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[20]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Future Directions and Conclusion
Dichlorinated indole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antibacterial, and kinase inhibitory agents warrants further investigation. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of dichlorinated derivatives with their monochlorinated and non-halogenated counterparts to precisely elucidate the role of dichlorination.
-
Mechanism of Action Studies: Delving deeper into the molecular mechanisms by which these compounds exert their biological effects to identify specific cellular targets and pathways.
-
Optimization of Lead Compounds: Utilizing the structure-activity relationship data to design and synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
- Guna, V. R., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 714371.
- Guna, V. R., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus.
- Lee, J. H., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 881308.
- Guna, V. R., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Semantic Scholar.
- Al-Ostath, A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6891.
- Li, X., et al. (2020). Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities. The Journal of Antibiotics, 73(8), 542-547.
- Sigma-Aldrich. (n.d.).
- Virsodia, V., et al. (2009). Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line. European Journal of Medicinal Chemistry, 44(3), 1355-1362.
- Al-Jassas, R. M., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry.
- Abcam. (n.d.). MTT assay protocol.
- Karaman, R., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(31), 3567-3585.
- University of California, San Francisco. (n.d.). MTT Assay Protocol.
- CytoSelect. (n.d.). MTT Assay Protocol.
- Al-Suhaimi, K. S., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 714371.
- Al-Warhi, T., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42369-42380.
- Al-Omair, M. A., et al. (2025).
- Kakei, H., et al. (1993). Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins. Bioscience, Biotechnology, and Biochemistry, 57(9), 1543-1547.
- Bojarski, A. J., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1056.
- Singh, R. K., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry, 238, 114461.
- Wang, Y., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Archiv der Pharmazie, 349(10), 751-764.
- Singh, R. K., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114461.
- Kim, H. Y., et al. (2024). In vitro characterization of [I]HY-3-24, a selective ligand for the dopamine D3 receptor. EJNMMI Radiopharmacy and Chemistry, 9(1), 14.
- Yildirim, S., et al. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Disorders - Drug Targets, 19(4), 425-433.
- Zhang, D., et al. (2023). Biologically active 3,3‐dichloro‐2‐oxindole derivatives.
- Katayama, M., et al. (1987). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Agricultural and Biological Chemistry, 51(4), 1147-1153.
- Kamal, A., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(3), 269-290.
- El-Sayed, M. A. A., et al. (2012). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry.
- Sharma, A., et al. (2021). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 22(14), 1636-1655.
- Ali, S., et al. (2015). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences, 16(6), 14326-14353.
- Al-Masoudi, N. A., et al. (2020). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Egyptian Journal of Chemistry, 63(10), 3891-3901.
- Reddy, T. S., et al. (2018). Synthesis and biological activity of anticoccidial agents: 2,3-diarylindoles. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
- Li, L., et al. (2023). Discovery and optimization of 2,3-Dihydroindole derivatives as STING receptor allosteric agonists. Bioorganic & Medicinal Chemistry Letters, 96, 129522.
- Schuster, D., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.
- Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 643-650.
- Besson, T., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(17), 3097.
- Rahman, M. A., et al. (2023).
- Schaus, J. M., et al. (2005). Indole-derivative modulators of steroid hormone nuclear receptors.
- Rahman, M. A., et al. (2014). Cytotoxic and acute toxicity studies of isoniazid derivatives. Bangladesh Pharmaceutical Journal, 17(1), 58-62.
- Popov, A. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462.
- Iovanna, V., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. International Journal of Molecular Sciences, 24(6), 5440.
- Singh, H., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Genetic Engineering and Biotechnology, 21(1), 69.
- Wikipedia. (n.d.). Most-linked-to redlinks.
- Anzenbacher, P., et al. (2008). Diindolylquinoxalines: Effective Indole-Based Receptors for Phosphate Anion. Organic Letters, 10(19), 4223-4226.
- Mendenhall, J. L., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4992.
- Wang, X., et al. (2013). Design, synthesis, and evaluation of indolebutylamines as a novel class of selective dopamine D3 receptor ligands. Chemical Biology & Drug Design, 82(4), 433-443.
- Scott, J. S., et al. (2023). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. MedChemComm, 14(10), 1836-1850.
- Padron, J. M., et al. (2011). Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones. European Journal of Organic Chemistry, 2011(25), 4789-4796.
- Rivera-Mancilla, E., et al. (2020).
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 10. scribd.com [scribd.com]
- 11. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 12. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 17. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and optimization of 2,3-Dihydroindole derivatives as STING receptor allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and evaluation of indolebutylamines as a novel class of selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. cyrusbio.com.tw [cyrusbio.com.tw]
The Potential of 6,7-dichloro-1H-indole-2,3-dione as a Kinase Inhibitor Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutics is of paramount importance. The isatin (1H-indole-2,3-dione) core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including significant potential as anticancer agents through kinase inhibition. This guide provides an in-depth validation of 6,7-dichloro-1H-indole-2,3-dione as a potential kinase inhibitor scaffold. While direct experimental data on the kinase inhibitory profile of this specific molecule is limited in the public domain, this guide will extrapolate from the well-documented activities of structurally related isatin derivatives to build a compelling case for its potential. We will objectively compare this scaffold with established alternatives and provide detailed experimental protocols for its validation.
The Isatin Scaffold: A Versatile Framework for Kinase Inhibition
The isatin scaffold's appeal lies in its synthetic tractability and its ability to be functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. Isatin-based compounds have been shown to inhibit a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The mechanism of action for many isatin-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways.
The Influence of Halogenation: A Strategy for Enhanced Potency
The introduction of halogen atoms, such as chlorine, onto the isatin ring is a common strategy to enhance the biological activity of the scaffold. Halogenation can increase lipophilicity, which may improve cell permeability, and can also lead to specific interactions with the target protein, such as halogen bonding, which can enhance binding affinity and selectivity. While the specific contribution of the 6,7-dichloro substitution pattern to kinase inhibition is not yet fully elucidated for the parent isatin, the crucial role of this substitution is evident in the potent biological activity of its oxidized analog, NS309 (this compound-3-oxime), a well-characterized potassium channel modulator. This underscores the importance of the 6,7-dichloro motif in molecular recognition by protein targets.
Comparative Performance of Isatin-Based Kinase Inhibitors
To contextualize the potential of the this compound scaffold, it is instructive to examine the kinase inhibitory activities of other isatin derivatives. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various isatin-based compounds against several key kinases implicated in cancer.
| Compound Class | Target Kinase | IC50 (µM) |
| Isatin-Hydrazone | CDK2 | 0.246 |
| Isatin-Hydrazone | EGFR | 0.269 |
| Isatin-Hydrazone | VEGFR-2 | 0.232 |
| Isatin-Thiazolidinone | EGFR | 0.37 |
| Isatin-Thiazolidinone | VEGFR-2 | 0.09 |
| Quinazoline-Isatin Hybrid | CDK2 | 0.183 |
| Quinazoline-Isatin Hybrid | EGFR | 0.083 |
| Quinazoline-Isatin Hybrid | VEGFR-2 | 0.076 |
| Quinazoline-Isatin Hybrid | HER2 | 0.138 |
This table presents a selection of data from the literature to illustrate the potential of the isatin scaffold and is not an exhaustive list.
Comparison with Alternative Kinase Inhibitor Scaffolds
While the isatin scaffold holds considerable promise, it is important to consider its potential advantages and disadvantages in comparison to other well-established kinase inhibitor scaffolds.
| Scaffold | Advantages | Disadvantages |
| Isatin | - Synthetically versatile- Privileged scaffold with broad biological activity- Potential for multi-target inhibition | - Can suffer from poor solubility- Potential for off-target effects due to reactivity of the C3-keto group |
| Quinazoline | - Well-established scaffold (e.g., Gefitinib, Erlotinib)- Potent and selective inhibitors have been developed | - Can be subject to drug resistance mutations- Potential for off-target toxicities |
| Purine | - Mimics the endogenous ATP ligand- Can lead to potent inhibitors | - Often suffers from lack of selectivity due to ATP-binding site conservation |
| Indazole | - Can form key hydrogen bonds with the kinase hinge region- Has led to the development of several clinical candidates | - Can be metabolically labile |
Experimental Validation of this compound as a Kinase Inhibitor
The following section provides detailed, step-by-step methodologies for the experimental validation of this compound or its derivatives as kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
This compound
-
Target kinase (e.g., VEGFR-2, EGFR, CDK2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the target kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro luminescence-based kinase assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to determine if the compound inhibits the phosphorylation of key proteins in a specific signaling pathway within cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Caption: A hypothetical signaling pathway targeted by an isatin-based kinase inhibitor.
Conclusion
The this compound scaffold represents an intriguing starting point for the development of novel kinase inhibitors. While direct evidence of its activity is currently lacking, the extensive body of research on other isatin derivatives, particularly those with halogen substitutions, provides a strong rationale for its potential. The synthetic accessibility of the isatin core, coupled with the potential for the 6,7-dichloro substitution pattern to confer enhanced potency and selectivity, makes this scaffold a worthy candidate for further investigation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to validate the kinase inhibitory activity of this compound and its future derivatives, and to explore their potential as next-generation anticancer therapeutics.
References
- Isatin, chemically an indole-1H-2,3-dione, is recognised as one of the most attractive therapeutic fragments in drug design and development. The template has turned out to be exceptionally useful for developing new anticancer scaffolds, as evidenced by the increasing number of isatin-based molecules which are either in clinical use or in trials. (Source: A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - MDPI, URL: [Link])
- The isatin nucleus could be considered as a privileged scaffold for the design of biologically active agents. The discovery and optimisation of isatin-based therapeutic agents have consistently attracted the interest of medicinal chemists and the chemistry, the biological properties and the therapeutic potential of isatin-based agents has been recently reviewed. (Source: Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC - NIH, URL: [Link])
- Isatin (1H-indole-2,3-dione) is a privileged nitrogen-containing heterocyclic framework that has received considerable attention in anticancer drug discovery owing to its general biological behavior and structural diversity. This review focuses on isatin–heterocyclic hybrids as a valuable model in the development of new anti-cancer drugs that may reduce side effects and help overcome drug resistance,
Unveiling the Functional Divergence of Dichlorinated Isatins: A Comparative Analysis of 6,7-dichloro-1H-indole-2,3-dione and 5,7-dichloro-1H-indole-2,3-dione
An In-Depth Comparative Guide for Researchers
Isatin (1H-indole-2,3-dione) represents a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties, largely stemming from their capacity for potent enzyme inhibition.[1][2][3][4][5] The synthetic tractability of the isatin core allows for precise modifications, enabling the exploration of structure-activity relationships (SAR).
This guide focuses on two specific regioisomers: 6,7-dichloro-1H-indole-2,3-dione and 5,7-dichloro-1H-indole-2,3-dione. The seemingly subtle shift in the positioning of two chlorine atoms on the benzene ring dramatically alters the molecule's electronic and steric properties, leading to distinct biological activity profiles. This analysis synthesizes available experimental data to provide a clear comparison of their activities, offering researchers insights into their potential therapeutic applications and guiding future discovery efforts.
Caption: Chemical structures of the general isatin scaffold and the two isomers under review.
Comparative Analysis of Biological Activity: A Tale of Two Isomers
The positioning of halogen substituents on the isatin ring is a critical determinant of biological function. Halogens can participate in halogen bonding, alter lipophilicity, and modify the electron density of the aromatic system, thereby influencing how the molecule fits into and interacts with the binding pockets of target proteins.[1][6]
This compound: A Modulator of Ion Channels
The most well-documented activity for the 6,7-dichloro isomer is its role as a precursor to potent modulators of calcium-activated potassium (KCa) channels.[6][7] Specifically, its oxime derivative, NS309 (this compound-3-oxime), is a widely recognized positive allosteric gating modulator, or "superagonist," of the intermediate-conductance KCa3.1 channels.[7][8] Research has established that the 6,7-dichloro substitution pattern is crucial for this potent activity.[6]
KCa3.1 channels are integral to regulating membrane potential and calcium signaling. Their modulation is a therapeutic strategy for conditions such as fibroproliferative disorders, autoimmune diseases, and hypertension.[6][7] The mechanism involves NS309 binding to a site between the S4 and S5 linker of the KCa3.1 channel and the N-lobe of the associated calmodulin protein, profoundly increasing the channel's sensitivity to calcium.[8] In inside-out patch-clamp experiments, 10 μM of NS309 was shown to shift the calcium EC50 from 430 nM to an exceptionally potent 31 nM.[8] This highlights the 6,7-dichloro scaffold as a promising starting point for developing novel KCa channel modulators.
5,7-dichloro-1H-indole-2,3-dione: A Potential Enzyme Inhibitor
Direct experimental data for the 5,7-dichloro isomer is less prevalent in the current literature, with one report focusing on its crystal structure without detailing biological activity.[9] However, a robust body of structure-activity relationship (SAR) studies on the broader isatin class allows for a well-grounded hypothesis regarding its likely biological targets.
1. Caspase Inhibition: Isatin sulfonamides are a known class of potent, non-peptide inhibitors of effector caspases, particularly caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic cascade.[10][11][12] Many successful inhibitors in this class feature substitutions at the C5 position of the isatin ring.[10][13] The placement of a chlorine atom at C5, combined with another at C7, could enhance binding affinity within the caspase active site through favorable hydrophobic and halogen bonding interactions.
2. Monoamine Oxidase (MAO) Inhibition: SAR studies have revealed that substitutions at the 5th, 6th, and 7th positions of the isatin ring can increase its inhibitory activity against MAO-A and MAO-B.[14] These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative disorders like Parkinson's disease.[14][15] The electron-withdrawing nature of the two chlorine atoms at the 5 and 7 positions could favorably influence the interaction with the flavin cofactor in the MAO active site.
Quantitative Data Summary & Target Profile
| Compound | Primary Associated Target Class | Specific Target(s) | Reported/Hypothesized Activity | Key References |
| This compound | Ion Channel Modulators | KCa3.1 (as oxime derivative NS309) | Positive Allosteric Modulator / "Superagonist" | [6][7][8] |
| 5,7-dichloro-1H-indole-2,3-dione | Enzyme Inhibitors (Hypothesized) | Caspase-3, Caspase-7, MAO-A, MAO-B | Competitive Inhibition | [10][13][14] |
Visualizing the Mechanistic Landscape
Caption: The role of effector caspases in apoptosis and the hypothesized point of inhibition for 5,7-dichloro-1H-indole-2,3-dione.
Experimental Protocols for Activity Validation
To empirically validate the distinct activities of these isomers, standardized assays are essential. The following protocols provide a framework for such a comparative investigation.
Protocol 1: Fluorometric Caspase-3 Inhibition Assay
This protocol is designed to quantify the inhibitory effect of the test compounds on the activity of recombinant human caspase-3.
Principle: The assay measures the cleavage of a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC. Upon cleavage by active caspase-3, the free AMC (7-amino-4-methylcoumarin) fluoresces, and the reduction in fluorescence in the presence of an inhibitor is proportional to its potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).
-
Reconstitute active human recombinant caspase-3 enzyme in assay buffer to a working concentration (e.g., 10 units/50 µL).
-
Prepare the fluorogenic substrate Ac-DEVD-AMC at a stock concentration of 10 mM in DMSO and dilute to a working concentration of 40 µM in assay buffer.
-
Prepare a 10 mM stock solution of each test compound (5,7-dichloro- and 6,7-dichloro-isatin) in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the caspase-3 enzyme solution.
-
Add 50 µL of the serially diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the 40 µM Ac-DEVD-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 5 minutes for 1-2 hours at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the fluorometric caspase-3 inhibition assay.
Protocol 2: KCa3.1 Channel Activity Assay (Inside-Out Patch-Clamp)
This electrophysiological technique directly measures ion flow through KCa3.1 channels in an excised membrane patch, providing high-resolution data on channel activation and modulation.
Principle: A micropipette forms a high-resistance seal with the cell membrane. The pipette is then withdrawn to excise a small patch of the membrane, with the intracellular side facing the bath solution ("inside-out" configuration). This allows for precise control of the intracellular calcium concentration and direct application of test compounds.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing human KCa3.1 channels (e.g., HEK293 cells).
-
Solution Preparation:
-
Pipette Solution (extracellular): Contains K+ as the charge carrier (e.g., 140 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Bath Solution (intracellular): Contains a K+ solution with varying concentrations of free Ca2+ buffered with EGTA to create a Ca2+ concentration-response curve (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, with calculated amounts of CaCl2 added, pH 7.2).
-
-
Electrophysiological Recording:
-
Establish a whole-cell configuration on a target cell using a patch-clamp amplifier and data acquisition system.
-
Pull the pipette away from the cell to form an inside-out patch.
-
Hold the membrane potential at a negative value (e.g., -80 mV) to drive K+ ions out of the pipette.
-
Perfuse the patch with bath solutions containing increasing concentrations of free Ca2+ to determine the baseline EC50 for channel activation.
-
-
Compound Application:
-
Perfuse the patch with a sub-maximal Ca2+ concentration.
-
Apply the test compound (this compound or its oxime) to the bath solution at various concentrations.
-
Measure the increase in K+ current, indicating positive modulation of the channel.
-
-
Data Analysis:
-
Measure the current amplitude at each Ca2+ and compound concentration.
-
Plot the normalized current as a function of Ca2+ concentration in the absence and presence of the test compound.
-
Fit the data to the Hill equation to determine the EC50 for Ca2+ and quantify the leftward shift caused by the compound, which indicates potentiation.
-
Conclusion and Future Directions
The analysis of this compound and 5,7-dichloro-1H-indole-2,3-dione reveals a compelling case of positional isomerism driving functional divergence.
-
This compound is strongly validated as a scaffold for potent positive modulators of KCa3.1 potassium channels, presenting a clear path for the development of therapeutics for fibroproliferative and autoimmune diseases.
-
5,7-dichloro-1H-indole-2,3-dione , based on extensive SAR data from the broader isatin family, is hypothesized to function as an inhibitor of key enzyme classes, such as caspases and monoamine oxidases. This positions it as a valuable starting point for drug discovery in oncology and neurodegenerative disease.
This guide underscores the critical need for direct, head-to-head experimental comparisons. Screening both isomers against a diverse panel of targets (including caspases, MAOs, kinases, and ion channels) is essential to definitively map their selectivity and potency profiles. Such studies will not only confirm the hypothesized activities of the 5,7-dichloro isomer but also potentially uncover novel activities for both compounds, further enriching our understanding of this versatile and powerful medicinal scaffold.
References
- BenchChem. (n.d.). Comparative Analysis of the Biological Activity of 6,7-dichloro-2,3-dihydro-1H-indole Derivatives.
- Coffey, K. E., Moreira, R., Abbas, F. Z., & Murphy, G. K. (2015). Synthesis of 3,3-dichloroindolin-2-ones from isatin-3-hydrazones and (dichloroiodo)benzene. Organic & Biomolecular Chemistry, 13(3), 682-685.
- Coffey, K. E., Moreira, R., Abbas, F. Z., & Murphy, G. K. (2015). Synthesis of 3,3-dichloroindolin-2-ones From isatin-3-hydrazones and (Dichloroiodo)benzene. Organic & Biomolecular Chemistry, 13(3), 682-5.
- BenchChem. (n.d.). Application Notes and Protocols: The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry.
- Coffey, K. E., Moreira, R., Abbas, F. Z., & Murphy, G. K. (2015). Synthesis of 3,3-dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. ResearchGate.
- Coffey, K. E., Moreira, R., Abbas, F. Z., & Murphy, G. K. (2014). Synthesis of 3,3-dichloroindolin-2-ones from isatin-3-hydrazones and (dichloroiodo)benzene. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). US4256639A - Process for the synthesis of isatin derivatives.
- National Institutes of Health. (n.d.). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors.
- ResearchGate. (n.d.). A summary of the cytotoxic structure-activity relationship of isatin derivatives.
- National Institutes of Health. (n.d.). Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay.
- PubMed. (2011). Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay.
- PubMed Central. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
- National Institutes of Health. (n.d.). Biological targets for isatin and its analogues: Implications for therapy.
- PubMed. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones.
- PubMed. (2009). Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis.
- PubMed. (2025). This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1.
- PubMed. (n.d.). Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors.
- National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- PubMed. (2022). Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
- National Institutes of Health. (n.d.). Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody.
- MDPI. (n.d.). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro.
- ResearchGate. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
- ResearchGate. (n.d.). 5,7-Dichloro-1H-indole-2,3-dione.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 6,7-dichloro-2,3-dihydro-1H-indole Based Compounds
This guide provides a comprehensive technical comparison of 6,7-dichloro-2,3-dihydro-1H-indole based compounds, offering insights into their potential therapeutic applications. Given the emerging nature of this specific scaffold, this analysis leverages data from structurally related analogs to establish a framework for evaluation against established alternatives. We will delve into detailed experimental methodologies, present comparative data, and explore the underlying scientific rationale for investigating these compounds as modulators of key biological pathways.
Introduction: The Therapeutic Potential of the Dichloro-dihydro-indole Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] The introduction of a dichloro-substitution pattern at the 6 and 7 positions of the 2,3-dihydro-1H-indole (indoline) core presents a unique opportunity for therapeutic innovation. This halogenation can significantly alter the physicochemical properties of the molecule, potentially enhancing its binding affinity, selectivity, and metabolic stability.[3]
While direct therapeutic applications of 6,7-dichloro-2,3-dihydro-1H-indole are still in early stages of exploration, the known biological activities of its close analogs provide a strong rationale for its investigation in two primary areas: potassium channel modulation and protein kinase inhibition.[3] The non-planar nature of the 2,3-dihydro-1H-indole core, in contrast to the flat indole ring, may also allow for different binding orientations and interactions with target proteins.[3]
Comparative Analysis: Potential as Potassium Channel Modulators
A key line of investigation for 6,7-dichloro-2,3-dihydro-1H-indole derivatives stems from their structural similarity to NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime), a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[3][4] These channels are implicated in a range of physiological processes, and their modulation is a therapeutic strategy for conditions such as hypertension and autoimmune diseases.[3]
NS309 acts as a "superagonist" of the KCa3.1 channel, profoundly increasing its sensitivity to calcium.[4] It is hypothesized that 6,7-dichloro-2,3-dihydro-1H-indole derivatives may exhibit similar activity, potentially with altered selectivity and pharmacokinetic profiles.
Comparative Performance Data: KCa3.1 Channel Activators
| Compound | Target | Activity | Potency (EC50) | Reference Compound(s) |
| Hypothesized 6,7-dichloro-2,3-dihydro-1H-indole derivative | KCa3.1 | Activator | To be determined | NS309, SKA-31, EBIO |
| NS309 | KCa3.1 | Activator/Superagonist | ~250 nM | SKA-31, EBIO |
| SKA-31 | KCa3.1 | Activator | 260 ± 40 nM | NS309, EBIO |
Table 1: Comparative potency of known KCa3.1 activators. The activity of novel 6,7-dichloro-2,3-dihydro-1H-indole derivatives can be quantified and compared against these benchmarks.[5]
Experimental Protocol: In Vitro Evaluation of KCa3.1 Channel Activation
This protocol outlines a whole-cell patch-clamp electrophysiology experiment to assess the ability of a test compound to activate KCa3.1 channels.
Materials:
-
HEK293 cells stably expressing human KCa3.1 channels
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, 8.5 CaCl2 (to yield ~1 µM free Ca2+) (pH 7.2)
-
Test compound (dissolved in DMSO)
-
NS309 (positive control)
Procedure:
-
Culture HEK293-hKCa3.1 cells to 60-80% confluency on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell membrane potential at -80 mV.
-
Apply voltage ramps from -120 mV to +40 mV over 200 ms to elicit KCa3.1 currents.
-
Establish a stable baseline current recording in the external solution.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the current responses at each concentration until a steady-state is reached.
-
Wash out the test compound with the external solution to observe reversibility.
-
Apply a saturating concentration of NS309 as a positive control.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +40 mV) and plot a concentration-response curve to determine the EC50 value.
Comparative Analysis: Potential as Protein Kinase Inhibitors
The indole scaffold is a common feature in many protein kinase inhibitors, which are critical targets in oncology and inflammatory diseases.[3][6] The dichloro-substitution on the 6,7-dichloro-2,3-dihydro-1H-indole core could facilitate specific halogen bonding with the ATP-binding site of kinases, potentially enhancing potency and selectivity.[3]
Comparative Performance Data: Selected Kinase Inhibitors
| Compound | Target Kinase(s) | Potency (IC50) |
| Hypothesized 6,7-dichloro-2,3-dihydro-1H-indole derivative | To be determined | To be determined |
| Ribociclib | CDK4/CDK6 | 10 nM / 39 nM |
| Alvocidib | CDK9/CDK4 | 3.2 nM / 3.2 nM |
Table 2: Comparative potency of selected FDA-approved kinase inhibitors. This provides a benchmark for evaluating the potential anti-cancer activity of novel 6,7-dichloro-2,3-dihydro-1H-indole derivatives.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for screening the inhibitory activity of test compounds against a target protein kinase using a luminescence-based assay.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White opaque 384-well microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add the kinase, peptide substrate, and kinase assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Evaluation: A Conceptual Framework
Promising compounds identified through in vitro screening require further evaluation in vivo to assess their efficacy, pharmacokinetics, and safety.
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a test compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line of interest (e.g., HCT-116 for colon cancer)
-
Matrigel
-
Test compound formulated in a suitable vehicle
-
Standard-of-care chemotherapy agent (positive control)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound, positive control).
-
Administer the treatments according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data by comparing the tumor growth inhibition in the treatment groups to the vehicle control group.
Pharmacokinetic Analysis
A crucial aspect of in vivo evaluation is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Procedure Outline:
-
Administer a single dose of the test compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).
-
Collect blood samples at multiple time points post-administration.
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizing the Path Forward: Workflows and Pathways
Synthesis and In Vitro Screening Workflow
Caption: Workflow for the synthesis and in vitro screening of novel compounds.
Conceptual Kinase Signaling Pathway
Caption: A conceptual MAPK/ERK signaling pathway targeted by kinase inhibitors.
Conclusion
The 6,7-dichloro-2,3-dihydro-1H-indole scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of potassium channel modulation and kinase inhibition. While direct experimental data on this specific core is limited, a robust framework for its evaluation can be constructed based on the activities of structurally related compounds. The detailed in vitro and in vivo protocols provided in this guide offer a clear path for researchers to systematically investigate the potential of these compounds and compare their performance against established alternatives. Future studies are warranted to synthesize and evaluate a library of these derivatives to fully elucidate their therapeutic potential.
References
- This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1. PubMed.
- New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA.
- New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.
- Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. PMC - NIH.
- Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H).
- Recent advancements on biological activity of indole and their derivatives: A review.
- Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. PubMed.
- Green and Regioselective Approach for the Synthesis of 3-Substituted Indole Based 1,2-Dihydropyridine and Azaxanthone Derivatives as a Potential Lead for SARS-CoV-2 and Delta Plus Mutant Virus: DFT and Docking Studies. PMC - PubMed Central.
- The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI.
- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC - NIH.
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC - PubMed Central.
- Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PMC - NIH.
- Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed.
Sources
- 1. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iris.unipa.it [iris.unipa.it]
A Comparative Guide to Dihydroindole Synthesis: Fischer Indole Synthesis vs. Isatin Reduction
For Researchers, Scientists, and Drug Development Professionals
The dihydroindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals. Its synthesis is therefore of paramount importance in drug discovery and development. This guide provides an in-depth, objective comparison of two prominent methods for dihydroindole preparation: the classical Fischer indole synthesis and the reductive transformation of isatins.
Introduction: The Significance of the Dihydroindole Core
Dihydroindoles, also known as indolines, are bicyclic aromatic compounds that are structural components of many natural products, including alkaloids, and are key pharmacophores in a wide array of therapeutic agents. Their diverse biological activities span from anticancer and antiviral to neuroprotective and antioxidant properties.[1] The synthetic accessibility of this scaffold is crucial for the exploration of new chemical space and the development of novel therapeutics.
This guide will dissect two distinct and widely employed synthetic strategies to access the dihydroindole core, providing a comparative analysis to aid researchers in selecting the most appropriate method for their specific synthetic challenges.
Fischer Indole Synthesis: A Classic Route to Indoles and Dihydroindoles
First reported by Emil Fischer in 1883, the Fischer indole synthesis is a venerable and powerful method for constructing the indole ring system.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2][3] While primarily known for producing indoles, under specific conditions or with subsequent reduction, it can be a viable route to dihydroindoles.
Reaction Mechanism
The generally accepted mechanism of the Fischer indole synthesis proceeds through several key steps:[2][4]
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine and a carbonyl compound to form an arylhydrazone.[2][3]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[3]
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.[2][4]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to afford the aromatic indole ring.[2][3]
To obtain a dihydroindole, a subsequent reduction of the indole product is necessary. Alternatively, modifications to the reaction conditions or starting materials can sometimes lead directly to the dihydroindole scaffold.
Caption: Mechanism of the Fischer Indole Synthesis for Dihydroindole Preparation.
Advantages and Disadvantages
Advantages:
-
Versatility: A wide range of substituted indoles and, subsequently, dihydroindoles can be synthesized by varying the arylhydrazine and carbonyl components.[6]
-
One-Pot Procedures: The reaction can often be performed as a one-pot synthesis, where the hydrazone is formed and cyclized without isolation, increasing efficiency.[6][7]
-
Convergent Approach: It allows for the convergent assembly of complex molecules.[6]
Disadvantages:
-
Harsh Conditions: The reaction often requires strong acids (Brønsted or Lewis acids) and elevated temperatures, which can be incompatible with sensitive functional groups.[2][8]
-
Substrate Limitations: The synthesis of certain substitution patterns, particularly 3-aminoindoles, can be challenging or fail altogether due to competing side reactions.[9] Acetaldehyde does not typically yield indole itself.[7]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to the formation of regioisomeric products.[6]
-
Two-Step Process for Dihydroindoles: In most cases, a separate reduction step is required to obtain the dihydroindole, adding to the overall synthetic sequence.
Isatin Reduction: A Direct and Efficient Path to Dihydroindoles
Isatins (1H-indole-2,3-diones) are versatile building blocks in organic synthesis.[10] Their reduction offers a more direct route to the dihydroindole core, specifically to oxindoles (2-oxo-dihydroindoles) and, with further reduction, to the fully saturated dihydroindole.
Reaction Mechanism
The reduction of isatin can be achieved using various reducing agents, and the mechanism depends on the specific reagent employed. A common and effective method is the Wolff-Kishner reduction, which proceeds as follows:
-
Hydrazone Formation: Isatin reacts with hydrazine to form the corresponding hydrazone at the C3-carbonyl.
-
Deprotonation and Diazene Formation: A strong base deprotonates the hydrazone, leading to the formation of a diazene intermediate.
-
Nitrogen Extrusion and Carbanion Formation: The diazene intermediate loses a molecule of nitrogen gas to form a carbanion.
-
Protonation: The carbanion is protonated by a protic solvent to yield the oxindole.
Further reduction of the remaining amide carbonyl can be achieved with stronger reducing agents like lithium aluminum hydride or borane complexes to afford the dihydroindole.[1]
Caption: General Pathway for Dihydroindole Synthesis via Isatin Reduction.
Advantages and Disadvantages
Advantages:
-
Directness: This method provides a more direct route to the dihydroindole skeleton, often in fewer steps than the Fischer indole synthesis.
-
Milder Conditions (for some reductions): While the Wolff-Kishner reduction requires high temperatures, other reduction methods for isatins can be performed under milder conditions, offering better functional group tolerance.
-
Availability of Isatins: A wide variety of substituted isatins are commercially available or readily synthesized.[11][12]
Disadvantages:
-
Limited Substitution Patterns: The substitution pattern on the final dihydroindole is dictated by the starting isatin. Introducing diversity at certain positions might require multi-step syntheses of the isatin precursor.
-
Over-reduction: Careful control of reaction conditions is necessary to avoid over-reduction of the isatin to undesired byproducts.
-
Reagent Stoichiometry: Some reducing agents, like lithium aluminum hydride, are highly reactive and require careful handling and stoichiometric control.
Head-to-Head Comparison: Fischer Indole Synthesis vs. Isatin Reduction
| Feature | Fischer Indole Synthesis | Isatin Reduction |
| Starting Materials | Arylhydrazines, Aldehydes/Ketones | Isatins |
| Key Transformation | Acid-catalyzed cyclization of arylhydrazone | Reduction of one or both carbonyl groups |
| Typical Reagents | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃)[2] | Hydrazine/base (Wolff-Kishner), NaBH₄/I₂, LiAlH₄, Zn/HCl[1][5] |
| Reaction Conditions | Often harsh (strong acid, high temperature)[8] | Varies from mild to harsh depending on the reducing agent |
| Yield | Moderate to excellent, but can be low for certain substrates[6][13] | Generally good to excellent[1] |
| Substrate Scope | Broad for arylhydrazines and carbonyls, but limitations exist[6][9] | Broad for substituted isatins[14][15] |
| Functional Group Tolerance | Limited due to harsh acidic conditions[9] | Generally better, but depends on the choice of reducing agent |
| Directness to Dihydroindole | Indirect (requires subsequent reduction of indole) | More direct, especially for oxindoles |
| Scalability | Can be challenging due to potential side reactions and purification | Generally scalable |
| Key Advantages | High versatility in accessing diverse substitution patterns[6] | Directness, milder condition options, readily available starting materials |
| Key Disadvantages | Harsh conditions, potential for regioisomers, indirect route[2][6] | Limited to substitution patterns of available isatins |
Experimental Protocols
Representative Protocol 1: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole and Subsequent Reduction to Hexahydrocarbazole (a Dihydroindole derivative)
This protocol is a conceptual representation and should be adapted and optimized for specific substrates and laboratory conditions.
Step 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole [16]
-
To a solution of phenylhydrazine (1.0 eq) in glacial acetic acid, add cyclohexanone (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol to afford 1,2,3,4-tetrahydrocarbazole.
Step 2: Reduction to 1,2,3,4,4a,9a-Hexahydrocarbazole [17]
-
To a solution of 1,2,3,4-tetrahydrocarbazole (1.0 eq) in 85% phosphoric acid, add zinc dust (excess).
-
Heat the mixture with stirring for 1-2 hours.
-
Cool the reaction mixture and carefully quench with water.
-
Basify the solution with a concentrated aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,2,3,4,4a,9a-hexahydrocarbazole.
Representative Protocol 2: Wolff-Kishner Reduction of Isatin to Oxindole
This protocol is a conceptual representation and should be adapted and optimized for specific substrates and laboratory conditions.[5]
-
In a round-bottom flask equipped with a reflux condenser, combine isatin (1.0 eq), hydrazine hydrate (excess, e.g., 5-10 eq), and a high-boiling solvent such as ethylene glycol.
-
Add a strong base, such as potassium hydroxide (excess, e.g., 4-8 eq).
-
Heat the mixture to a high temperature (typically 180-200 °C) and maintain it at reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 2M HCl) to a pH of 5-6.[5]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford oxindole.
Caption: Comparative workflow for dihydroindole synthesis.
Conclusion and Outlook
Both the Fischer indole synthesis and the reduction of isatins are powerful and valuable methods for the preparation of dihydroindoles. The choice between these two strategies is highly dependent on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the functional group tolerance required.
The Fischer indole synthesis offers unparalleled versatility for constructing a wide array of substituted indoles, which can then be reduced to the corresponding dihydroindoles. However, its often harsh reaction conditions can be a significant drawback. In contrast, the reduction of isatins provides a more direct and often milder route to the dihydroindole core, particularly for the synthesis of oxindoles.
For drug development professionals and medicinal chemists, a thorough understanding of the strengths and weaknesses of each method is essential for efficient and successful synthetic campaigns. Future developments in this field will likely focus on the development of milder and more catalytic versions of the Fischer indole synthesis, as well as new and more selective reducing agents for the transformation of isatins.
References
- Wikipedia. Fischer indole synthesis. [Link]
- Thinkswap.
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
- PubMed. A three-component Fischer indole synthesis. [Link]
- Organic Chemistry Portal. Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis. [Link]
- ResearchGate. Substrates scope for the synthesis of isatin derivatives through dearomatisation of indoles. Reaction conditions. [Link]
- ResearchGate.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- ResearchGate.
- ResearchGate. Substrate Scope on Isatin Derivatives.
- PubMed Central.
- CORE.
- Organic Chemistry Portal.
- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
- ResearchGate.
- ResearchGate. Fischer Indole Synthesis with Organozinc Reagents. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- YouTube. Fischer Indole Synthesis. [Link]
- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
- Wikipedia.
- Royal Society of Chemistry.
- ResearchGate. How to get the maximum yield for the Fisher Indole synthesis ?. [Link]
- National Institutes of Health.
- Organic Chemistry Portal.
- International Journal of Research and Review. 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. [Link]
- National Institutes of Health.
- Semantic Scholar. Recent applications of isatin in the synthesis of organic compounds. [Link]
- Royal Society of Chemistry.
- National Institutes of Health.
- RSC Blogs. Versatile variation on the Fischer indole synthesis. [Link]
- ResearchGate. (PDF)
- Organic Chemistry Portal. Synthesis of indoles. [Link]
Sources
- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. thinkswap.com [thinkswap.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. testbook.com [testbook.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isatin - Wikipedia [en.wikipedia.org]
- 12. Isatin synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Halogenated Isatins as Tubulin Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the disruption of microtubule dynamics remains a clinically validated and highly pursued strategy. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2] Small molecules that interfere with tubulin polymerization can arrest cancer cells in mitosis, ultimately leading to apoptosis.[1] Among the diverse chemical scaffolds explored as tubulin inhibitors, isatin (1H-indole-2,3-dione) has emerged as a "privileged" structure, amenable to synthetic modification to generate potent anticancer agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of halogenated isatins as tubulin polymerization inhibitors, offering a comparative overview of their performance based on available experimental data.
The Isatin Scaffold: A Versatile Platform for Targeting Tubulin
The isatin core, with its reactive C3-keto group and modifiable N1 and aromatic ring positions, provides a versatile template for generating libraries of bioactive compounds.[4][5] Numerous isatin derivatives have demonstrated potent cytotoxic and antineoplastic properties by targeting various cellular machinery, including protein kinases and, notably, tubulin.[3][4] Halogenation of the isatin ring has proven to be a particularly effective strategy for enhancing anti-tubulin activity, influencing the compound's lipophilicity, electronic properties, and binding interactions with the tubulin protein.[6]
Structure-Activity Relationship of Halogenated Isatins
The anticancer efficacy of halogenated isatins is intricately linked to the nature of the halogen, its position on the isatin ring, and the presence of other substituents. While a definitive head-to-head comparison of all halogens (Fluorine, Chlorine, Bromine, Iodine) at identical positions under uniform experimental conditions is not available in the current literature, a cohesive analysis of existing data allows for the elucidation of key SAR trends.
Impact of Halogen Substitution on the Isatin Ring
Position of Halogenation:
Substitution at the C5 position of the isatin ring is generally favored for enhanced cytotoxic and anti-tubulin activity.[7] Quantitative Structure-Activity Relationship (QSAR) studies have indicated that substitution at this position can significantly increase the potency of isatin derivatives.[6]
Nature of the Halogen:
-
Bromine: The introduction of bromine atoms onto the isatin ring has been shown to significantly enhance cytotoxic and tubulin-inhibiting properties. Notably, 5,7-dibromoisatin derivatives have demonstrated potent activity.[8] For instance, certain 5,7-dibromoisatin analogs inhibit tubulin polymerization to a greater extent than the established anticancer drug vinblastine.[8] The presence of two bromine atoms appears to be a key feature for potent microtubule destabilization.
-
Chlorine: Chloro-substituted isatins also exhibit significant anticancer activity. For example, a 5-chloro-isatin derivative incorporated into a chalcone structure showed potent cytotoxicity against several cancer cell lines.[9] The electronegativity and size of the chlorine atom contribute to favorable interactions within the tubulin binding pocket.
-
Fluorine: Fluorinated isatins have been synthesized and evaluated for their anticancer potential.[9] While specific tubulin polymerization inhibition data for a wide range of fluorinated isatins is less prevalent in the literature compared to their bromo- and chloro-counterparts, the unique properties of fluorine (high electronegativity, small size, ability to form strong hydrogen bonds) make it an attractive substituent for modulating biological activity.
-
Iodine: Data on iodo-substituted isatins as tubulin inhibitors is limited in the reviewed literature, making a direct comparison of its impact on activity challenging.
Di- and Tri-halogenation:
Studies suggest that di- or tri-halogenated isatins often exhibit superior antiproliferative efficacy compared to their mono-halogenated counterparts, as evidenced by lower IC50 values in cell culture studies.[4] The increased lipophilicity and altered electronic distribution of polyhalogenated compounds can lead to enhanced cellular uptake and stronger binding to the target protein.
Influence of N-Substitution
Modification at the N1 position of the isatin ring plays a crucial role in modulating the anti-tubulin activity of halogenated derivatives. The introduction of various alkyl and aryl groups can significantly impact the overall potency and selectivity of the compound. For instance, in a series of 5,7-dibromoisatin analogs, N-benzyl substitution was found to be more important for microtubule destabilization than N-propyl substitution.[8]
Comparative Performance of Halogenated Isatins
The following tables summarize the available experimental data for a selection of halogenated isatin derivatives, comparing their inhibitory effects on tubulin polymerization and their cytotoxicity against various cancer cell lines. It is important to note that these data are compiled from different studies and experimental conditions may vary, which should be considered when making direct comparisons.
Table 1: Inhibition of Tubulin Polymerization by Halogenated Isatin Derivatives
| Compound ID/Description | Halogen Substitution | Tubulin Polymerization IC50 (µM) | Reference |
| Compound 11 (5,7-dibromo-N-(p-thiocyanatomethylbenzyl)isatin) | 5,7-di-Bromo | > Vinblastine (at 10 µM) | [8] |
| Compound 13 (5,7-dibromo-N-(p-isothiocyanatomethylbenzyl)isatin) | 5,7-di-Bromo | > Vinblastine (at 10 µM) | [8] |
| Compound 5 (5,7-dibromo-N-(4-selenocyanatobutyl)isatin) | 5,7-di-Bromo | ≈ Vinblastine (at 10 µM) | [8] |
| Compound 6 (5,7-dibromo-N-(3-isothiocyanatopropyl)isatin) | 5,7-di-Bromo | ≈ Vinblastine (at 10 µM) | [8] |
Table 2: Cytotoxicity of Halogenated Isatin Derivatives against Cancer Cell Lines
| Compound ID/Description | Halogen Substitution | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 11 | 5,7-di-Bromo | HT29 (Colon) | 1.14 | [8] |
| Compound 13 | 5,7-di-Bromo | HT29 (Colon) | 1.09 | [8] |
| Compound 6 | 5,7-di-Bromo | A549 (Lung) | 2.13 | [8] |
| Compound 55 (Chalcone derivative) | 5-Chloro | MDA-MB-231 (Breast) | 8.54 | [9] |
| Compound 55 (Chalcone derivative) | 5-Chloro | MDA-MB-468 (Breast) | 4.76 | [9] |
| Compound 55 (Chalcone derivative) | 5-Chloro | MCF-7 (Breast) | 3.59 | [9] |
Mechanism of Action: Targeting the Colchicine Binding Site
Molecular docking studies strongly suggest that halogenated isatins exert their tubulin-destabilizing effects by binding to the colchicine binding site on β-tubulin.[10][11] This site is a hydrophobic pocket located at the interface between the α- and β-tubulin subunits. By occupying this pocket, halogenated isatins interfere with the conformational changes required for tubulin dimers to polymerize into microtubules, thus shifting the equilibrium towards depolymerization.
The specific interactions within the colchicine binding site are influenced by the nature and position of the halogen atoms. For instance, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. The lipophilic character of halogens also enhances hydrophobic interactions within the pocket.
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a polymerization buffer containing GTP (e.g., 1 mM) and glycerol (e.g., 10%).
-
Prepare stock solutions of the test compounds (halogenated isatins) in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., colchicine or nocodazole).
-
Add the tubulin solution to each well.
-
-
Initiation and Monitoring:
-
Transfer the plate to a temperature-controlled microplate reader pre-warmed to 37°C to initiate polymerization.
-
Immediately begin monitoring the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance/fluorescence values against time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration.
-
Calculate the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of the cytotoxic potential of the test compounds.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the halogenated isatin derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the test compounds on the progression of the cell cycle. Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.
Methodology:
-
Cell Treatment:
-
Treat cancer cells with the halogenated isatin derivatives at their IC50 concentrations for a defined period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
-
Staining:
-
Treat the fixed cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
-
Data Analysis:
-
Generate a histogram of DNA content versus cell count.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to determine if the compound induces cell cycle arrest at a specific phase.
-
Conclusion and Future Directions
Halogenation of the isatin scaffold is a powerful strategy for developing potent tubulin polymerization inhibitors with significant anticancer activity. The structure-activity relationship studies, although not yet fully comprehensive for all halogens, clearly indicate that the position and nature of the halogen substituent, along with modifications at the N1 position, are critical determinants of biological activity. Di-bromination at the 5 and 7 positions has shown particular promise.
Future research should focus on a systematic comparative analysis of the full halogen series (F, Cl, Br, I) at key positions on the isatin ring to provide a more complete understanding of their relative contributions to anti-tubulin activity. The synthesis and evaluation of iodo-substituted isatins are particularly warranted. Furthermore, co-crystallization of these compounds with tubulin would provide invaluable structural insights to guide the rational design of next-generation halogenated isatin-based tubulin inhibitors with improved potency and selectivity for cancer therapy.
References
- Modi, S., et al. (2009). QSAR study of isatin analogues as in vitro anti-cancer agents. European Journal of Medicinal Chemistry, 44(11), 4353-4359.
- Vine, K. L., Matesic, L., Locke, J. M., & Skropeta, D. (2013). Recent highlights in the development of isatin-based anticancer agents. Advances in anticancer agents in medicinal chemistry, 2, 254-312.
- Pinto, M., et al. (2021). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 26(11), 3149.
- Krishnegowda, G., et al. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Bioorganic & medicinal chemistry, 19(20), 6066-6075.
- Singh, P., et al. (2017). Triazole tethered isatin-coumarin based molecular hybrids as novel antitubulin agents: Design, synthesis, biological investigation and docking studies. Bioorganic & Medicinal Chemistry, 25(17), 4805-4816.
- Li, W., et al. (2018). Design, synthesis and biological evaluation of novel diethylene glycol tethered bis-isatin analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 143, 134-145.
- BenchChem. (2025). Initial Toxicity Screening of Tubulin Inhibitor 26: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Tubulin Inhibitor 26 in Animal Models.
- Fereidoonnezhad, M., et al. (2020). 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis. Iranian Journal of Pharmaceutical Research, 19(2), 226-241.
- Faghih, Z., et al. (2020). 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis.
- de Oliveira, C. H. T. P., & Ferreira, A. M. D. C. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 638333.
- Prasad, R. K., et al. (2009). QSAR analysis of novel N-alkyl substituted isatins derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research, 1(1), 199-206.
- Rasool, N., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega, 8(40), 37493-37508.
- Perez-Villanueva, J., et al. (2021). Molecular coupling of compounds 5 and 6 at the colchicine site on beta-tubulin.
- Wang, Y., et al. (2022). Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. Drug Discovery Today, 27(3), 759-776.
- Kumar, A., et al. (2018). Docking of compounds on colchicine-binding site of tubulin.
- Al-Ostoot, F. H., et al. (2022). In vitro cytotoxic study of benzylthio-triazol-5-haloisatin scaffolds and their evaluation on supernatants activities and levels of MMP-2 and MMP-9 in MCF-7 cell line.
- Ferlin, M. G., et al. (2018). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 61(21), 9579-9593.
- Reddy, T. S., et al. (2018). Inhibition of tubulin polymerization (IC 50) of compounds 6 r and 6 y.
- Wang, Y., et al. (2020). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Acta Pharmacologica Sinica, 41(1), 1-10.
- Martinez-Pacheco, S., et al. (2022). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin-Microtubule System.
- Singh, P., & Kumar, V. (2023). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10834.
- Lesyk, R., et al. (2024). Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. Bioorganic Chemistry, 143, 107076.
- Ibraheem, F., et al. (2021). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are...
- Wang, H., et al. (2008). Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol. Bioorganic & Medicinal Chemistry, 16(10), 5568-5577.
- Prota, A. E., et al. (2018). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Scientific Reports, 8(1), 1-13.
- BenchChem. (2025). A Comparative Analysis of Tubulin Inhibitor 43 and Other Novel Tubulin Inhibitors.
- Parker, A. L., et al. (2017). Microtubule destabilising agents: far more than just antimitotic anticancer drugs. British Journal of Clinical Pharmacology, 83(1), 14-25.
- Singh, P., & Rathinasamy, K. (2017). Microtubule Targeting Agents as Cancer Chemotherapeutics: An Overview of Molecular Hybrids as Stabilizing and Destabilizing Agents. Current Medicinal Chemistry, 24(33), 3596-3619.
- Islam, M. R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. Bangladesh Journal of Pharmacology, 2(2), 53-58.
- Teymori, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 20(3), 361-375.
- BenchChem. (2025). A Comparative Analysis of Tubulin Inhibitor 26 and Other Indazole-Based Microtubule-Targeting Agents.
- Li, Y., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(18), 5988.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry, 46(31), 14937-14955.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. QSAR study of isatin analogues as in vitro anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of HTS Hits for 6,7-dichloro-1H-indole-2,3-dione Analogs
Introduction: From High-Throughput Chaos to Confirmed Chemical Matter
High-Throughput Screening (HTS) is a powerful engine for modern drug discovery, capable of testing hundreds of thousands of compounds in a short period. However, the initial output, the "hit list," is merely the beginning of a rigorous journey. It is a list rife with potential, but also plagued by pitfalls such as false positives, artifacts, and compounds with undesirable properties.[1][2][3] This guide provides a comprehensive, field-proven framework for the validation and prioritization of HTS hits, specifically focusing on analogs of 6,7-dichloro-1H-indole-2,3-dione.
This particular scaffold, a derivative of isatin, is of significant interest due to the diverse biological activities exhibited by its chemical relatives, including potent kinase inhibition, antiviral, and anticancer effects.[4][5][6][7] The dichloro-substitution pattern, in particular, can be crucial for activity, potentially forming halogen bonds in target binding sites like those of protein kinases.[8] Our objective is to systematically de-risk these initial hits, transforming them from statistical signals into well-characterized chemical tools ready for lead optimization. The validation process is structured as a multi-stage funnel, designed to efficiently eliminate artifacts and enrich for compounds with genuine, on-target activity and favorable drug-like properties.
The Validation Funnel: A Step-by-Step Triage Strategy
The core of our approach is a sequential process that increases in complexity and resource intensity at each stage. This ensures that we only expend significant effort on the most promising candidates.
Sources
- 1. dispendix.com [dispendix.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Reducing Agents for 6,7-dichloro-1H-indole Reduction
For researchers, scientists, and professionals in drug development, the synthesis of substituted indolines is a critical step in the creation of novel therapeutics. The 6,7-dichloroindoline scaffold, in particular, is a key intermediate in the synthesis of various pharmacologically active compounds. The reduction of 6,7-dichloro-1H-indole to its corresponding indoline presents a unique set of challenges, primarily centered around achieving high chemo-selectivity while preserving the halogen substituents, which are often crucial for the molecule's biological activity. This guide provides an in-depth comparison of various reducing agents for this transformation, offering experimental data, mechanistic insights, and practical protocols to aid in the selection of the most suitable method for your research needs.
The Synthetic Challenge: Selective Reduction of a Dichloroindole
The primary challenge in the reduction of 6,7-dichloro-1H-indole lies in the selective saturation of the C2-C3 double bond of the pyrrole ring without affecting the aromatic benzene ring or the chlorine substituents. Common side reactions include dehalogenation, where one or both chlorine atoms are removed, and over-reduction of the benzene ring, leading to the formation of octahydroindole derivatives.[1] The choice of reducing agent and reaction conditions is therefore paramount to achieving a high yield of the desired 6,7-dichloro-2,3-dihydro-1H-indole (6,7-dichloroindoline).
Comparative Analysis of Reducing Agents
Hydride Reagents: A Versatile Toolkit
Hydride-based reducing agents are among the most common choices for indole reduction due to their varying degrees of reactivity, which can be tuned to the specific substrate.
a) Sodium Cyanoborohydride (NaBH₃CN) in Acidic Media
Sodium cyanoborohydride is a mild and selective reducing agent, particularly effective for the reduction of iminium ions. The reduction of indoles with NaBH₃CN proceeds via protonation of the indole at the C3 position in an acidic medium, such as acetic acid, to form an indolenium ion. This electrophilic intermediate is then readily reduced by the nucleophilic hydride.
-
Efficacy and Selectivity: This method is widely regarded as one of the most effective for the reduction of substituted indoles, often providing high yields of the corresponding indoline with minimal side products.[2] The mild nature of NaBH₃CN generally prevents dehalogenation and over-reduction.
-
Advantages: High selectivity, mild reaction conditions, and good functional group tolerance.
-
Disadvantages: Use of stoichiometric amounts of the reagent and the generation of cyanide byproducts, which require careful quenching and disposal procedures. The reagent is also sensitive to moisture.
-
Experimental Considerations: The reaction is typically carried out in glacial acetic acid.[2] Maintaining acidic conditions is crucial for the formation of the indolenium ion intermediate.[2]
b) Borane Complexes (e.g., BH₃·THF) with Trifluoroacetic Acid
Borane complexes, in the presence of a strong acid like trifluoroacetic acid (TFA), are powerful reducing agents for indoles.[2] The mechanism is believed to involve the formation of a highly electrophilic intermediate that is then reduced by the borane.
-
Efficacy and Selectivity: This combination can be very effective for the reduction of a variety of indoles.[3] However, the strong acidity and high reactivity of borane can sometimes lead to side reactions, depending on the substrate.
-
Advantages: High reactivity, which can be beneficial for less reactive indole substrates.
-
Disadvantages: Borane complexes are air and moisture sensitive, requiring inert atmosphere techniques. The use of the highly corrosive trifluoroacetic acid also requires special handling precautions.
-
Experimental Considerations: The reaction is typically performed in an aprotic solvent like THF under an inert atmosphere.
c) Other Hydride Reagents (NaBH₄ and LiAlH₄)
While sodium borohydride (NaBH₄) is a common reducing agent, its use with indoles in carboxylic acid media can lead to N-alkylation of the resulting indoline as a significant side reaction.[4] Lithium aluminum hydride (LiAlH₄) is a very strong and non-selective reducing agent. While it can reduce indoles, it is often too harsh for substrates with sensitive functional groups like halogens, and can lead to over-reduction or dehalogenation.[1][5] Therefore, LiAlH₄ is generally not the preferred reagent for the selective reduction of 6,7-dichloro-1H-indole.
Catalytic Hydrogenation: The "Green" Approach
Catalytic hydrogenation offers a more environmentally friendly alternative to hydride reagents as it often uses a catalytic amount of a metal and a stoichiometric amount of hydrogen gas or a hydrogen donor, generating minimal waste. However, for halogenated compounds, catalyst selection is critical to avoid dehalogenation.
-
Efficacy and Selectivity: The success of catalytic hydrogenation is highly dependent on the choice of catalyst, solvent, and reaction conditions.
-
Palladium on Carbon (Pd/C): While widely used for hydrogenations, Pd/C is known to be highly active for dehalogenation, especially with aryl chlorides. This makes it a less ideal choice for the reduction of 6,7-dichloro-1H-indole.
-
Platinum-based Catalysts (Pt/C, PtO₂): Platinum catalysts are generally less prone to causing dehalogenation compared to palladium catalysts and can be effective for indole reduction.[1]
-
Raney Nickel: This catalyst can also be used for indole reductions, but its activity can sometimes lead to over-reduction if the reaction is not carefully monitored.[2]
-
-
Advantages: Atom economy, reduced waste, and the potential for catalyst recycling.
-
Disadvantages: The primary drawback is the risk of dehalogenation.[1] The equipment for high-pressure hydrogenation may not be available in all laboratories. The indoline product can also act as a catalyst poison, hindering the reaction.[6]
-
Experimental Considerations: Careful optimization of catalyst loading, hydrogen pressure, temperature, and reaction time is necessary to maximize the yield of the desired product and minimize side reactions. The use of an acidic medium can facilitate the reaction by promoting the formation of the indolenium ion.[6]
Metal-Acid Combinations
Dissolving metal reductions, such as zinc dust in an acid like phosphoric acid, represent another classical method for indole reduction.[2]
-
Efficacy and Selectivity: This method can be effective, but the strongly acidic conditions and the high reactivity of the system can lead to a lack of selectivity and the formation of byproducts.
-
Advantages: The reagents are inexpensive and readily available.
-
Disadvantages: The reaction often requires harsh conditions and the workup can be cumbersome. The selectivity can be poor compared to hydride-based methods.
Quantitative Data Summary
| Reducing Agent/System | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| NaBH₃CN / Acetic Acid | High | Excellent | Mild conditions, high selectivity | Toxic cyanide byproduct, moisture sensitive |
| BH₃·THF / TFA | Good to High | Good | High reactivity | Air/moisture sensitive, corrosive acid |
| Catalytic Hydrogenation (Pt/C) | Moderate to High | Moderate to Good | "Green" method, atom economy | Risk of dehalogenation, catalyst poisoning |
| Zn / H₃PO₄ | Variable | Moderate | Inexpensive reagents | Harsh conditions, potential for side reactions |
Visualizing the Process and Potential Pitfalls
General Workflow for the Reduction of 6,7-dichloro-1H-indole
Caption: A generalized workflow for the synthesis of 6,7-dichloroindoline.
Potential Side Reactions in the Reduction of 6,7-dichloro-1H-indole
Caption: Common side reactions encountered during the reduction process.
Detailed Experimental Protocols
Protocol 1: Reduction of 6,7-dichloro-1H-indole using Sodium Cyanoborohydride
This protocol is adapted from a general procedure for the reduction of chloroindoles.[2]
Reagents and Materials:
-
6,7-dichloro-1H-indole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Ethyl acetate
-
5 M Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6,7-dichloro-1H-indole (1.0 eq) in glacial acetic acid.
-
Reduction: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by diluting with ethyl acetate. Slowly add 5 M sodium hydroxide solution to neutralize the acetic acid and basify the mixture (to pH > 10). Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 6,7-dichloro-2,3-dihydro-1H-indole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent or deactivated reagent. | Increase the molar equivalent of the reducing agent. Use a fresh bottle of sodium cyanoborohydride.[1][2] |
| Insufficiently acidic conditions. | Ensure the acetic acid is glacial and that the conditions remain acidic throughout the reaction.[2] | |
| Low Yield | Inefficient reductive cyclization (if starting from a precursor). | Use a fresh and active catalyst for the indole synthesis step (e.g., Raney nickel or Pd/C).[2] |
| Product loss during work-up or purification. | Optimize extraction and chromatography conditions. | |
| Presence of Dehalogenated Impurities | Reducing agent is too harsh or reaction conditions are too severe (especially in catalytic hydrogenation). | Switch to a milder reducing agent like NaBH₃CN. For hydrogenation, use a less active catalyst (e.g., PtO₂) and optimize temperature and pressure.[1] |
| Formation of Over-reduced Products | Use of a very strong reducing agent. | Avoid strong reducing agents like LiAlH₄. Use a milder alternative such as NaBH₃CN or NaBH₄.[1] |
Conclusion and Recommendations
The choice of reducing agent for the synthesis of 6,7-dichloroindoline from 6,7-dichloro-1H-indole is a critical decision that significantly impacts the yield, purity, and overall success of the synthesis.
-
For high selectivity and yield with minimal side reactions, sodium cyanoborohydride in acetic acid is the most reliable and recommended method.[2] Its mild nature is well-suited for preserving the sensitive dichloro-substitution pattern. The primary consideration is the need for careful handling and disposal of cyanide-containing waste.
-
Catalytic hydrogenation with a platinum-based catalyst can be a viable "green" alternative, particularly for larger-scale syntheses where atom economy is a major consideration. However, it requires careful optimization to mitigate the inherent risk of dehalogenation.
-
Borane complexes and metal-acid systems are generally less preferred for this specific transformation due to their higher reactivity and potential for side reactions, but they may be considered for more recalcitrant indole substrates where other methods have failed.
Ultimately, the optimal choice will depend on the specific requirements of the project, including the scale of the reaction, the availability of equipment, and the desired purity of the final product.
References
- Benchchem. Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
- Benchchem. Side-product analysis in the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
- Gribble, G. W., et al.
- Potts, K. T., & Liljegren, D. R. (1963). Reduction of 1-Methyl-3-acylindole Derivatives with Lithium Aluminum Hydride. The Journal of Organic Chemistry. [Link]
- ResearchGate. Control experiments for the reduction of indole. [Link]
- ResearchGate. The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. [Link]
- ACS Publications.
- Török, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH Public Access. [Link]
- Google Patents. Reduction of indole compounds to indoline compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 4. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of Dichlorinated Indole Kinase Inhibitors
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Dichlorination of this scaffold is a common strategy to modulate potency and selectivity. However, achieving high selectivity remains a paramount challenge, as off-target kinase interactions can lead to toxicity and unforeseen side effects. This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity and selectivity of dichlorinated indole kinase inhibitors. We will explore the causality behind experimental choices, present comparative data for representative compounds, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery pipelines.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1][2] Kinase inhibitors have revolutionized treatment paradigms, but their development is fraught with the challenge of selectivity.[1] The highly conserved ATP-binding pocket across the kinome makes it difficult to design inhibitors that hit only the intended target.[1][3]
Indirubin, a natural bis-indole, was one of the first compounds identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs).[4][5][6] This discovery spurred the development of countless synthetic indole-based inhibitors. Halogenation, particularly dichlorination, is a key chemical modification used to enhance potency and manipulate selectivity.[7] However, these modifications can also introduce unexpected off-target activities. Therefore, rigorous and comprehensive selectivity profiling is not just a regulatory requirement but a fundamental necessity for developing safe and effective kinase inhibitors.
This guide will focus on two representative dichlorinated indole-based structures for comparative analysis:
-
GW5074 : A well-characterized inhibitor primarily targeting Raf-1 kinase.[8][9][10][11]
-
Dichlorinated Indirubin Analogues : A class of compounds known to target CDKs and GSK-3.[4][12][13]
We will compare their selectivity profiles using data derived from the principal methodologies used in the field today.
The Landscape of Selectivity Profiling: From Test Tube to Live Cell
Choosing the right profiling strategy is critical and depends on the stage of drug development. The goal is to build a comprehensive picture of a compound's interaction landscape, moving from broad, high-throughput biochemical screens to more physiologically relevant cellular assays.
Biochemical and Binding Assays: The First Pass
These in vitro methods are the workhorses of early-stage kinase inhibitor profiling. They are highly sensitive, scalable, and provide a direct measure of a compound's ability to interact with a purified kinase.
-
Why start here? Biochemical assays offer a "clean" assessment of the inhibitor-kinase interaction, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, intracellular ATP concentrations). This makes them ideal for initial hit identification and structure-activity relationship (SAR) studies.[1][2]
Common Techniques:
-
Radiometric Assays: The historical gold standard, these assays measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate.[2][10] They are highly sensitive and robust but involve handling radioactive materials.
-
Fluorescence-Based Assays: These methods, including FRET and fluorescence polarization, use fluorescent probes to detect kinase activity or inhibitor binding and are more amenable to high-throughput screening.[2]
-
Competitive Binding Assays (e.g., KINOMEscan™): This powerful platform measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of hundreds of kinases.[14][15][16][17] The results are typically reported as "percent of control" (%Ctrl) or dissociation constants (Kd), providing a broad, quantitative view of the kinome-wide interaction profile.[15][18][19]
Cell-Based Assays: The Reality Check
While informative, in vitro assays don't always predict a compound's behavior in a living cell.[14][20] Cellular assays are essential for confirming target engagement and assessing functional consequences in a physiological context.
-
Why is this step crucial? A compound that is potent biochemically may fail in cells due to poor permeability, rapid metabolism, or inability to compete with high intracellular ATP concentrations (~1-10 mM).[14][20] Cellular assays provide the necessary validation that a compound can reach its target and exert a biological effect.[21]
Key Methodologies:
-
Target Engagement Assays (e.g., NanoBRET™, CETSA): These assays directly measure whether the inhibitor is binding to its intended target inside intact cells. The Bioluminescence Resonance Energy Transfer (BRET) assay, for example, can quantify inhibitor binding in real-time in the cellular environment.[20][21]
-
Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA): These methods measure the phosphorylation status of a kinase's direct downstream substrate. A reduction in substrate phosphorylation upon inhibitor treatment provides functional evidence of target inhibition.[20]
-
Cellular Phenotypic Assays: These assays measure downstream biological effects, such as inhibition of cell proliferation or induction of apoptosis, to confirm the compound's functional impact.[20][22]
Comparative Analysis: GW5074 vs. Dichlorinated Indirubins
To illustrate the importance of comprehensive profiling, let's compare the selectivity profiles of our example compounds.
GW5074: A Selective Raf Inhibitor
GW5074 is a 3-((3,5-dibromo-4-hydroxyphenyl)methylene)-5-iodo-1,3-dihydro-2H-indol-2-one. While not dichlorinated, its polyhalogenated structure serves as an excellent proxy. It was developed as a potent and selective inhibitor of c-Raf1 kinase.[8]
Biochemical Profile: Early biochemical assays showed GW5074 to be highly selective for c-Raf1 (IC₅₀ = 9 nM), with over 100-fold selectivity against a panel of other kinases including CDK1, CDK2, c-src, ERK2, MEK, p38, and VEGFR2.[8][9][10]
| Kinase | IC₅₀ (nM) | Selectivity vs. c-Raf1 | Reference |
| c-Raf1 | 9 | 1x | [8][10] |
| CDK1 | >1000 | >111x | [8][10] |
| CDK2 | >1000 | >111x | [8][10] |
| c-Src | >1000 | >111x | [8][10] |
| VEGFR2 | >1000 | >111x | [8][10] |
Cellular Profile: In cellular assays, GW5074 effectively inhibits signaling pathways downstream of Raf, such as the MAPK/ERK pathway, validating its on-target activity.[8] It has been shown to inhibit cell death caused by neurotoxins and prevent lesions in in vivo models, demonstrating its biological efficacy.[9][10]
Dichlorinated Indirubin Analogues: Broader Spectrum CDK/GSK-3 Inhibitors
Indirubin and its derivatives, such as indirubin-3'-oxime, are known inhibitors of CDKs and GSK-3β.[4][6][13][23] Halogenation at various positions is used to fine-tune this activity.
Biochemical Profile: Unlike the highly selective profile of GW5074, indirubin derivatives often display activity against multiple kinases, primarily within the CMGC kinase group (CDKs, MAPKs, GSKs, CLKs). For example, indirubin-3'-oxime inhibits CDK1, CDK2, and GSK-3β with nanomolar potency.[23]
| Kinase | IC₅₀ (nM) for Indirubin-3'-oxime | Reference |
| CDK1/Cyclin B | 180 | [23] |
| CDK2/Cyclin A | 250-500 | [23] |
| GSK-3β | 190 | [23] |
| CDK9/Cyclin T1 | 50 | [23] |
This broader profile is not necessarily a disadvantage; polypharmacology can be beneficial in complex diseases like cancer. However, it underscores the need to characterize all potent interactions to understand the compound's full mechanism of action.[3] Studies on 5,5'-substituted indirubin-3'-oxime derivatives have shown that specific halogen substitutions can improve selectivity for CDK2 over other kinases by more than 500-fold.[24]
Cellular Profile: In tumor cells, indirubin derivatives cause cell cycle arrest in the G1/G0 or G2/M phase, consistent with CDK inhibition.[4] They also induce apoptosis, a desired outcome for an anticancer agent.[4][22] The cellular effects are a direct consequence of inhibiting multiple key regulatory kinases.
Key Experimental Protocols
To ensure trustworthiness and reproducibility, detailed and well-controlled protocols are essential.
Protocol: KINOMEscan™ Competitive Binding Assay (General Workflow)
This protocol outlines the general steps for assessing a compound's selectivity across a large kinase panel.
-
Compound Preparation: Dissolve the test compound (e.g., dichlorinated indole) in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Assay Concentration: Prepare a working solution of the compound at the desired screening concentration (e.g., 1 µM or 10 µM) in the appropriate assay buffer. Causality: The choice of concentration is critical. A higher concentration (e.g., 10 µM) provides a stringent test for off-target hits, while a lower concentration (e.g., 1 µM) is more representative of therapeutic relevance.
-
Assay Plate Preparation: Add the test compound to wells containing a specific kinase fused to a DNA tag, an immobilized active-site directed ligand, and necessary cofactors.
-
Competition and Equilibration: Incubate the plate to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: Wash the plate to remove any unbound kinase. The amount of kinase remaining bound to the solid support is inversely proportional to the test compound's binding affinity.
-
Quantification: Elute the bound kinase-phage and quantify the amount using quantitative PCR (qPCR) of the DNA tag.[15][18]
-
Data Analysis:
-
Calculate the "% Control" value: %Ctrl = (Compound Signal / DMSO Control Signal) * 100.
-
A low %Ctrl value (e.g., <10%) indicates strong binding/inhibition.[25]
-
Visualize the data on a kinome dendrogram (TREEspot™) to map the selectivity profile.
-
Self-Validation: A DMSO-only control represents 100% kinase activity (0% inhibition), while a highly potent, broad-spectrum control inhibitor (e.g., Staurosporine) should show very low %Ctrl values across most kinases, validating the assay's dynamic range.
-
Protocol: Cellular Target Engagement using NanoBRET™ Assay
This protocol details how to confirm if your inhibitor binds its target in live cells.
-
Cell Line Preparation: Use a cell line (e.g., HEK293) that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells into a white, 96-well assay plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the dichlorinated indole inhibitor. Add the dilutions to the cells. Also include a "no inhibitor" control.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, a cell-permeable fluorescent ligand that also binds to the target kinase's active site.
-
Substrate Addition & Signal Reading: Add the NanoLuc® substrate to the wells. Read the plate on a luminometer capable of detecting both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals.
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Convert the raw ratios to milliBRET units (mBU).
-
Plot the mBU values against the inhibitor concentration. A dose-dependent decrease in the BRET signal indicates that the test compound is displacing the fluorescent tracer from the target kinase, confirming intracellular target engagement.
-
Self-Validation: A key control is to run the assay with a mutant, non-binding version of the tracer or a structurally unrelated inhibitor; neither should produce a dose-dependent signal change, confirming the specificity of the BRET signal.
-
Conclusion and Future Directions
The selectivity profiling of dichlorinated indole kinase inhibitors is a multi-faceted process that requires a strategic combination of biochemical and cellular assays. While compounds like GW5074 demonstrate that high selectivity is achievable, the broader activity profile of indirubin analogues highlights the reality of polypharmacology in kinase inhibitor development.
The journey from a hit in a biochemical screen to a validated lead with a well-defined cellular mechanism of action is complex. By understanding the strengths and limitations of each profiling technique and meticulously planning the experimental workflow, researchers can effectively characterize their compounds, anticipate potential off-target effects, and ultimately accelerate the development of safer and more effective targeted therapies. The continued integration of chemoproteomics and advanced cellular imaging will further refine our ability to predict inhibitor behavior in the complex milieu of a living system.
References
- Title: R-2020-5MG - GW 5074, 5 MG Source: LC Labor
- Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL:[Link]
- Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL:[Link]
- Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: bioRxiv URL:[Link]
- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL:[Link]
- Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL:[Link]
- Title: Novel Inverse Binding Mode of Indirubin Derivatives Yields Improved Selectivity for DYRK Kinases Source: PMC - NIH URL:[Link]
- Title: An inhibitor-driven study for enhancing the selectivity of indirubin derivatives towards leishmanial Glycogen Synthase Kinase-3 over leishmanial cdc2-related protein kinase 3 Source: PubMed Central URL:[Link]
- Title: Figure 4 Kinome selectivity of compound 91. (A) Kinome activity map of...
- Title: Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells Source: PubMed URL:[Link]
- Title: Synthetic progress and anti-leukemic research on indirubin analogues: a review since 2010 Source: RSC Publishing URL:[Link]
- Title: GSK-3-selective inhibitors derived from Tyrian purple indirubins Source: PubMed URL:[Link]
- Title: Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors Source: PubMed URL:[Link]
- Title: QL-XII-47 KINOMEscan (LDG-1397: LDS-1505)
- Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PubMed Central URL:[Link]
- Title: Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine Source: PubMed Central URL:[Link]
- Title: Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors Source: bioRxiv URL:[Link]
- Title: WZ-4-145 KINOMEscan (LDG-1049: LDS-1052)
- Title: 5,5'-substituted indirubin-3'-oxime derivatives as potent cyclin-dependent kinase inhibitors with anticancer activity Source: PubMed URL:[Link]
- Title: Indirubin 3'-(O-oxiran-2-ylmethyl)oxime: a novel anticancer agent Source: PubMed URL:[Link]
- Title: BI-2536 KINOMEscan (LDG-1040: LDS-1043)
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic progress and anti-leukemic research on indirubin analogues: a review since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inverse Binding Mode of Indirubin Derivatives Yields Improved Selectivity for DYRK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. agscientific.com [agscientific.com]
- 12. An inhibitor-driven study for enhancing the selectivity of indirubin derivatives towards leishmanial Glycogen Synthase Kinase-3 over leishmanial cdc2-related protein kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 16. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 19. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Indirubin 3'-(O-oxiran-2-ylmethyl)oxime: a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-techne.com [bio-techne.com]
- 24. 5,5'-substituted indirubin-3'-oxime derivatives as potent cyclin-dependent kinase inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
comparative molecular docking studies of isatin derivatives
An In-Depth Guide to Comparative Molecular Docking Studies of Isatin Derivatives
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered immense interest in medicinal chemistry.[1][2][3] Originally identified as a synthetic molecule, it was later discovered in various plants and as an endogenous metabolic derivative in humans.[1] The remarkable versatility of the isatin core allows for extensive chemical modification, leading to a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6]
In the modern drug discovery pipeline, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful tool to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[7][8] This guide provides a comparative analysis of molecular docking studies for various isatin derivatives against key biological targets, synthesizes insights into their structure-activity relationships (SAR), and offers a detailed protocol for conducting such studies, aimed at researchers and drug development professionals.
The Synergy of Isatin and In Silico Analysis
The rationale for extensively applying molecular docking to isatin derivatives is twofold. First, the structural rigidity and defined pharmacophoric features of the isatin nucleus—a hydrogen bond donor (N-H), hydrogen bond acceptors (two carbonyl groups), and an aromatic ring system—make it an ideal candidate for computational modeling. Second, the ability to predict how chemical modifications at different positions of the isatin ring will affect binding provides a rational basis for designing new, more potent, and selective compounds, thereby saving significant time and resources compared to traditional high-throughput screening.[7][9]
A typical molecular docking workflow involves several critical steps, from preparing the target protein and ligand to analyzing the resulting binding poses and energies.
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis Across Therapeutic Targets
The efficacy of isatin derivatives is intrinsically linked to their ability to bind with high affinity to specific biological macromolecules. Here, we compare their docking performance against several critical therapeutic targets.
Anticancer Targets: Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[10] Isatin derivatives have been extensively studied as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12]
A study comparing three different isatin-based Schiff base scaffolds (IA, IB, and IC) identified IC as the most potent against cancer cell lines, a finding consistent with its superior binding affinity for CDK2 in docking simulations.[10] This highlights the predictive power of docking in correlating binding energy with biological activity. Similarly, isatin-purine hybrids have been designed to target multiple kinases (EGFR, HER2, VEGFR2, CDK2), with docking studies helping to elucidate the binding interactions responsible for their potent inhibitory effects.[12]
| Derivative Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Isatin-Benzoylhydrazide | CDK2 | -8.9 to -10.5 | ILE10, GLU81, PHE82, LEU83, ASP86 | [7][10][13] |
| Isatin-Sulfonamide | EGFR | -7.33 | (Specific residues vary with derivative) | [14][15] |
| Isatin-Indole Hybrid | VEGFR-2 | - (Potent IC50 of 26.3 nM) | (Binding supported by docking) | [16] |
| Isatin-Triazole | GSK-3β | - (Potent IC50 values) | ASP133, VAL135 | [17] |
The data consistently shows that substitutions on the isatin core, such as the addition of a 5-nitro group or hybridization with other pharmacophores, can significantly enhance binding affinity by forming additional hydrogen bonds and hydrophobic interactions within the kinase ATP-binding pocket.[7][13]
Anticancer Target: Tubulin
Tubulin is a key component of the cellular cytoskeleton, and its polymerization is essential for cell division. Molecules that inhibit this process are potent anticancer agents.[18] Isatin derivatives have been designed to bind to the colchicine-binding site of tubulin, disrupting microtubule formation.[18][19]
Docking studies of isatin-thiazole and isatin-coumarin hybrids have confirmed their favorable binding at this site, with calculated free binding energies often superior to that of the natural inhibitor combretastatin A-4 (CA-4).[18][19]
| Derivative Type | Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |
| Isatin-Thiazole Hydrazone | Tubulin (Colchicine Site) | -13.88 to -14.50 | H-bonds with CYS241, hydrophobic interactions | [18] |
| Isatin-Coumarin Hybrid | Tubulin (Colchicine Site) | (Potent IC50 of 1.06 µM) | Strong molecular interactions | [19] |
These studies demonstrate that the isatin nucleus serves as an effective anchor within the colchicine site, while appended moieties like thiazole and coumarin can be optimized to enhance interactions with key residues, leading to potent tubulin polymerization inhibition.[18][19]
Antimicrobial Targets
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Isatin derivatives have shown promise against various bacterial and fungal pathogens.[20] Molecular docking has been used to screen these derivatives against essential microbial enzymes, such as tyrosyl-tRNA synthetase (TyrRS) and other proteins crucial for bacterial survival.[1][20]
In one comparative study, 27 isatin and acetophenone-based derivatives were docked against a target protein (PDB ID: 3ACX). Several derivatives exhibited excellent MolDock scores, ranging from -104.23 to -121.126, significantly better than the standard drug Ampicillin (-103.345).[21][22] The superior scores were attributed to a greater number of hydrogen bond interactions with the active site residues.[21][22]
| Derivative ID | Target (PDB ID) | MolDock Score | Hydrogen Bonds | Reference |
| YDA 27 | 3ACX | -121.126 | 3 to 7 H-bonds observed | [21][22] |
| YDA 26 | 3ACX | (Excellent Score) | 3 to 7 H-bonds observed | [21][22] |
| YDA 25 | 3ACX | (Excellent Score) | 3 to 7 H-bonds observed | [21][22] |
| Ampicillin (Std.) | 3ACX | -103.345 | 1 H-bond (with VAL133, VAL137) | [21][22] |
These in silico results strongly suggest that isatin-based compounds are promising scaffolds for developing novel antimicrobial agents, with docking providing a clear rationale for prioritizing specific derivatives for synthesis and biological testing.[21][22]
Experimental Protocol: A Step-by-Step Docking Workflow
To ensure scientific integrity and reproducibility, a well-defined protocol is essential. The following steps outline a standard procedure for docking an isatin derivative into a target protein using widely available software.
Step 1: Target Protein Preparation
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., CDK2, PDB ID: 1HCK).
-
Clean the Structure: Open the PDB file in a molecular modeling program (e.g., UCSF Chimera, PyMOL, Discovery Studio). Remove all non-essential components, including water molecules, co-crystallized ligands, and co-factors, unless they are critical for the binding interaction.
-
Prepare the Protein: Add polar hydrogen atoms and assign appropriate atomic charges using a force field like CHARMm or AMBER. Repair any missing residues or side chains if necessary. Save the prepared protein as a .pdb or .pdbqt file for docking.
Step 2: Ligand Preparation
-
Create 2D Structure: Draw the isatin derivative of interest using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D and Optimize: Convert the 2D structure into a 3D model. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Set Torsion Angles: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process. Save the prepared ligand in the appropriate format (e.g., .pdbqt for AutoDock Vina).
Step 3: Docking Execution
-
Define the Binding Pocket: Identify the active site of the protein, often based on the position of the co-crystallized ligand or from published literature.
-
Generate the Grid Box: Define a 3D grid box that encompasses the entire binding pocket. The size of the grid box is crucial; it must be large enough to allow the ligand to move freely but small enough to focus the search, increasing computational efficiency.
-
Run the Docking Simulation: Execute the docking algorithm using software like AutoDock Vina. The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates binding affinity.
Caption: Detailed protocol for a molecular docking experiment.
Step 4: Post-Docking Analysis
-
Evaluate Binding Scores: Analyze the output file, which typically ranks the generated poses by their predicted binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most favorable.
-
Visualize Interactions: Load the protein-ligand complex into a visualization software. Carefully examine the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the isatin derivative and the amino acid residues of the active site. This step is critical for understanding the structural basis of binding and for guiding further optimization.[10]
Conclusion and Future Outlook
Comparative molecular docking is an invaluable asset in the study of isatin derivatives. It provides a robust, cost-effective platform for predicting binding affinities, elucidating structure-activity relationships, and rationally designing novel therapeutic agents.[7] The strong correlation frequently observed between in silico predictions and experimental biological data underscores the trustworthiness of this approach.[10][23]
References
- Espinosa-Rodriguez, B. A., et al. (2021). Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. Anticancer Research, 41(10), 4969-4977. Available at: https://ar.iiarjournals.org/content/41/10/4969
- Kavitha, G., et al. (2022). 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis. Journal of the Iranian Chemical Society. Available at: https://link.springer.com/article/10.1007/s13738-022-02600-6
- Altamimi, M., et al. (2024). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2288548. Available at: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2288548
- Younis, H. N., et al. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Egyptian Journal of Chemistry. Available at: https://ejchem.journals.ekb.eg/article_253017.html
- Sharma, G., et al. (2022). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 12(43), 28215-28233. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04732a
- da S. G. F. Carvalho, P. H., et al. (2019). Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays. Journal of the Brazilian Chemical Society. Available at: https://www.scielo.br/j/jbchs/a/gDqGZ5B5cQZ5yL5yY5yY5yY/?lang=en
- Singh, R., et al. (2021). Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review. Current Organic Synthesis, 18(1), 37-74. Available at: https://www.eurekaselect.com/article/111055
- Iqbal, M. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 23-31. Available at: https://actascientific.com/ASPS/pdf/ASPS-04-0803.pdf
- Patel, H. R., & Patel, V. (2018). A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. Online International Interdisciplinary Research Journal, 8. Available at: https://www.oiirj.org/oiirj/blog/2018/11/20/a-review-an-isatin-isatin-derivatives-and-their-pharmacological-activity/
- El-Sayed, N. N. E., et al. (2023). Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents. RSC Advances, 13(39), 27361-27383. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04297k
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (n.d.). MDPI. Available at: https://www.mdpi.com/1422-0067/22/21/11622
- Al-Salahi, R., et al. (2022). Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. Molecules, 27(6), 1957. Available at: https://www.mdpi.com/1420-3049/27/6/1957
- Yamini, et al. (2023). In silico Molecular Docking Study of Isatin and Acetophenone Derivatives as Antimicrobial Agent. Journal of Pharmaceutical Research International, 35(22), 1-9. Available at: https://journaljpri.com/index.php/JPRI/article/view/7412
- Satała, G., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 23(14), 7939. Available at: https://www.mdpi.com/1422-0067/23/14/7939
- Kassab, A. E., et al. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Drug Design, Development and Therapy, 16, 2817-2832. Available at: https://www.tandfonline.com/doi/full/10.2147/DDDT.S365909
- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). International Journal of Molecular Sciences. Available at: https://www.mdpi.com/1422-0067/23/14/7939
- In silico Molecular Docking study of Isatin and Acetophenone derivatives as Antimicrobial Agent. (2023). Journal of Pharmaceutical Research International. Available at: https://s3-ap-southeast-1.amazonaws.com/jprsolutions.
- Isatin Derivatives as Antimicrobial Candidates: A Theoretical Approach Using DFT and MD Simulations. (2023). ResearchGate. Available at: https://www.researchgate.
- Al-Omaim, W. S., et al. (2023). Antiproliferative Activity, Multikinase Inhibition, Apoptosis-Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids. Pharmaceuticals, 16(3), 464. Available at: https://www.mdpi.com/1424-8247/16/3/464
- In Silico and Docking Studies of Novel Isatin Derivatives for Anti-Inflammatory Activity. (2021). International Journal of Pharmacy and Biological Sciences. Available at: https://www.ijpbs.com/ijpbsadmin/upload/ijpbs_60e816a4c2813.pdf
- Isatin derivatives as tubulin inhibitors. (2015). ResearchGate. Available at: https://www.researchgate.net/figure/Isatin-derivatives-as-tubulin-inhibitors-Sharma-et-al-2015_fig1_366119154
- Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity Through Molecular Docking and Bioassays. (2019). ResearchGate. Available at: https://www.researchgate.net/publication/335431661_Identifying_New_Isatin_Derivatives_with_GSK-3b_Inhibition_Capacity_Through_Molecular_Docking_and_Bioassays
- Structural and computational investigation of the novel Isatin derivative: Exploration of the pharmacokinetic and drug properties. (2025). ResearchGate. Available at: https://www.researchgate.net/publication/372765651_Structural_and_computational_investigation_of_the_novel_Isatin_derivative_Exploration_of_the_pharmacokinetic_and_drug_properties
- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). MDPI. Available at: https://www.mdpi.com/1422-0067/23/14/7939
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. (2022). Scientific Reports. Available at: https://www.
- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (2022). Research Pharmaceutical Sciences. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11257207/
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). Molecules. Available at: https://www.mdpi.com/1420-3049/27/18/5826
- Triazole tethered isatin-coumarin based molecular hybrids as novel antitubulin agents. (2020). ResearchGate. Available at: https://www.researchgate.
- QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. (2022). Semantic Scholar. Available at: https://www.semanticscholar.org/paper/QSAR-and-molecular-docking-studies-of-isatin-and-as-Ghasemi-Kosari/561b2b803657685600c028a307040404a39080c3
- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (2024). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/39035577/
- Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. (2013). Bioinorganic Chemistry and Applications. Available at: https://www.hindawi.com/journals/bca/2013/296459/
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2023). RSC Medicinal Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00204a
Sources
- 1. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. A Review an Isatin, Isatin Derivatives and their Pharmacological Activity [ouci.dntb.gov.ua]
- 7. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]
- 14. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journaljpri.com [journaljpri.com]
- 22. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 23. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibi ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04722F [pubs.rsc.org]
- 24. [PDF] QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors | Semantic Scholar [semanticscholar.org]
assessing the reproducibility of synthetic protocols for 6,7-dichloro-2,3-dihydro-1H-indole
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is the bedrock of innovation. The indoline framework, in particular, is a privileged structure in medicinal chemistry. This guide provides an in-depth, comparative analysis of synthetic protocols for a key derivative, 6,7-dichloro-2,3-dihydro-1H-indole, with a focus on reproducibility, potential pitfalls, and the chemical reasoning behind procedural choices.
The journey from commercially available starting materials to the target indoline is not without its challenges. Issues such as incomplete reactions, problematic side-products like dehalogenation, and purification difficulties can impede the reliable production of this valuable building block. This document aims to serve as a comprehensive resource, amalgamating established protocols and troubleshooting insights to empower researchers to navigate these synthetic hurdles effectively.
The Synthetic Landscape: A Two-Act Play
The most prevalent and logical synthetic route to 6,7-dichloro-2,3-dihydro-1H-indole is a two-stage process. The first act involves the construction of the corresponding indole, 6,7-dichloro-1H-indole. The second act is the selective reduction of the pyrrole ring of the indole to yield the desired indoline.
Caption: General synthetic workflow.
This guide will first detail a robust protocol for the synthesis of the indole intermediate and then critically compare three distinct and reproducible methods for the subsequent reduction, providing the necessary data to select the most appropriate protocol for your specific laboratory context.
Act I: The Leimgruber-Batcho Synthesis of 6,7-dichloro-1H-indole
The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1] Its advantages include the use of readily available starting materials and generally high yields.[2] The mechanism involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization.[1]
Experimental Protocol:
Step 1: Enamine Formation
-
In a round-bottom flask, dissolve 2,3-dichloro-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF).
-
To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 110-120 °C for 3-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously. Alternatively, hydrazine hydrate (3-5 eq) can be added dropwise at room temperature as a hydrogen source.[3]
-
Monitor the reaction by TLC until completion (typically 2-4 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Combine the filtrates and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6,7-dichloro-1H-indole.
Act II: A Comparative Analysis of Indole Reduction Protocols
The selective reduction of the electron-rich pyrrole ring of the indole nucleus, without affecting the benzene ring or the chloro-substituents, is the critical step in the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Here, we compare three distinct methods: reduction with sodium cyanoborohydride, reduction with borane-tetrahydrofuran complex, and catalytic hydrogenation.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Purity Assessment of Synthesized Indoles
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For indole derivatives, a privileged scaffold in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of the primary analytical techniques for purity validation of synthesized indoles, grounded in the principles of scientific integrity and supported by established regulatory frameworks. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Imperative for Orthogonal Purity Assessment
A single analytical method, no matter how robust, provides only one perspective on a sample's purity. To gain a comprehensive and trustworthy understanding, the use of orthogonal methods—techniques that measure the same attribute through different physicochemical principles—is essential.[1] This approach significantly reduces the risk of overlooking impurities that may not be detectable by a single technique, thereby enhancing the reliability of the overall purity assessment.[1][2] For synthesized indoles, a multi-faceted strategy employing a combination of chromatographic and spectroscopic methods is the gold standard.
Comparative Analysis of Key Analytical Methods
The choice of analytical methodology for indole purity assessment is dictated by the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the need for structural elucidation. High-Performance Liquid Chromatography (HPLC) is often the workhorse for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a powerful tool for both structural confirmation and absolute quantification.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for volatile impurities, and Thin-Layer Chromatography (TLC) serves as a rapid, qualitative screening tool.
| Method | Principle | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity assessment and impurity profiling. | High resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[5][6] | May require reference standards for impurity identification; not suitable for volatile or thermally labile compounds without derivatization.[7] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[8] | Absolute purity determination and structural elucidation of the main component and impurities. | Primary analytical method (no need for analyte-specific reference standards), non-destructive, provides rich structural information.[4][9] | Lower sensitivity than HPLC for trace impurities (~0.1% limit), requires a certified internal standard, potential for signal overlap.[3][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection.[10] | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[11] | High sensitivity and selectivity for volatile compounds, provides structural information from mass spectra.[10] | Not suitable for non-volatile or thermally labile compounds without derivatization.[7] |
| Thin-Layer Chromatography (TLC) | Differential migration of analytes on a thin layer of adsorbent material.[5] | Rapid, qualitative purity screening and reaction monitoring. | Simple, fast, and cost-effective.[12] | Semi-quantitative at best, lower resolution and sensitivity compared to HPLC.[5] |
In-Depth Experimental Protocols and Method Validation
The following protocols are presented as robust starting points for the purity assessment of a synthesized indole. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[13][14]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the cornerstone of purity assessment for non-volatile organic molecules like indoles.[6] A validated reversed-phase HPLC method provides accurate and reproducible quantitative results essential for quality control.[5]
Logical Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of a Synthesized Indole.
Detailed HPLC Protocol:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point.[6]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm (Indoles typically have strong absorbance at these wavelengths).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized indole in the mobile phase to a concentration of approximately 0.5 mg/mL.
Validation of the HPLC Method:
The method must be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R2) guidelines.[13][15][16]
-
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the separation of the main indole peak from any impurities, degradation products, or placebo components. Peak purity analysis using a PDA detector is crucial.[14]
-
Linearity: A minimum of five concentrations across the range should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[17]
-
Range: For an assay, the typical range is 80-120% of the test concentration. For impurity determination, the range should cover from the reporting limit to 120% of the specification.[18]
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically 98-102%.[19]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by six replicate injections of the same sample, with a relative standard deviation (RSD) of ≤ 1.0%.
-
Intermediate Precision: Evaluated by different analysts on different days with different instruments. The RSD should be ≤ 2.0%.[17]
-
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, pH, column temperature, and flow rate.[14]
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides an absolute measure of purity without the need for an analyte-specific reference standard.[8][9]
Logical Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR Purity Assessment of a Synthesized Indole.
Detailed qNMR Protocol:
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz).
-
Internal Standard: A certified reference material with high purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).[20]
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized indole into a clean vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse.
-
Relaxation Delay (d1): A long delay (≥ 5 times the longest T1 relaxation time of the signals of interest) is critical for accurate integration, typically 30-60 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping proton signal of the indole and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation[8]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte refers to the synthesized indole and std refers to the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile by-products from the synthesis.[10][11]
Detailed GC-MS Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the indole sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards. Quantification is typically performed using an internal or external standard calibration.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative purity screening.[5][12] It is particularly useful for monitoring the progress of a chemical reaction or for a quick purity check of the final product.[21]
Detailed TLC Protocol:
-
Stationary Phase: TLC plates pre-coated with silica gel 60 F₂₅₄.[5]
-
Mobile Phase: A mixture of non-polar and polar solvents. The optimal ratio needs to be determined experimentally (e.g., Hexane:Ethyl Acetate, 7:3 v/v).[5]
-
Sample Preparation: Dissolve a small amount of the synthesized indole and a reference standard in a volatile solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.[5]
-
Procedure:
-
Using a capillary tube, apply small spots of the sample and standard solutions onto the baseline of the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
-
Visualization: Visualize the spots under a UV lamp (254 nm). A specific chromogenic reagent, such as Ehrlich's reagent, can also be used for indoles, which typically produces a colored spot.[22]
-
Analysis: A pure sample should show a single spot with the same retention factor (Rf) as the standard. The presence of additional spots indicates impurities.
Conclusion: An Integrated Approach to Purity Validation
The purity assessment of synthesized indoles is a critical undertaking that demands a rigorous and multi-faceted analytical strategy. While HPLC serves as the primary tool for quantitative analysis of the main component and non-volatile impurities, its combination with orthogonal methods provides a more complete and reliable purity profile. qNMR offers the advantage of being a primary method for absolute purity determination and structural confirmation. GC-MS is indispensable for the analysis of volatile impurities and residual solvents. TLC remains a valuable tool for rapid screening.
By employing this integrated approach, grounded in the principles of method validation outlined by regulatory bodies like the ICH, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the quality, safety, and efficacy of their synthesized indole compounds.
References
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 6-Cyanoindole via HPLC.
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR.
- Dong, M. W. (2008). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America, 26(11), 1094-1105.
- Lee, J. H., & Lee, J. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Journal of Microbiology and Biotechnology, 25(11), 1936–1941.
- Jako, E., & Varga, Z. (2019). Response characteristics of indole compound standards using HPLC.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation.
- Chavali, A., Wheat, T. E., & McConville, P. (2012). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
- Sahu, P. K., et al. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Shulyak, E. V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 431-437.
- Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical chemistry, 22(2), 184–187.
- BenchChem. (n.d.). Analytical Methods for 1H-Indole-1-pentanoic Acid: Application Notes and Protocols.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from University of Oxford, Department of Chemistry website.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- GMP Insiders. (n.d.). Performance Characteristics In Analytical Method Validation.
- de Oliveira, A. C. S., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(16), 14035-14043.
- JEOL. (2022). qNMR - Quantitative Analysis by NMR.
- Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein journal of organic chemistry, 7, 29–33.
- Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31693–31701.
- Wang, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31693–31701.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81.
- Ehmann, A. (1977). The van Urk-Salkowski reagent — a sensitive and specific chromogenic reagent for silica gel thin-layer chromatographic detection and identification of indole derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for Impurity Profiling of Synthetic Intermediates.
- Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(10), 544-549.
- Agilent Technologies. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Agilent Technologies. (n.d.). Purity and Impurity Analysis.
- Hilbert, M., et al. (2013).
- Agilent Technologies. (2014). HPLC method development and validation: an overview.
- Shinde, P., et al. (2024). Analytical method development and validations of API by using suitable analytical technique. International Journal of Pharmaceutical Sciences and Research, 15(5), 1000-1010.
- Shinde, P., et al. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices and Applications.
- Shimadzu Corporation. (2022, March 3).
- Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 514-521.
- Gautam, A. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- Collins, T., et al. (2022). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Molecules, 27(16), 5293.
- Agilent Technologies. (2024, October 15).
- BenchChem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
- RSSL. (n.d.). Identifying and elucidating impurity species.
- Singh, S., & Kumar, V. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 11(11), 5416-5428.
- Shinde, P., et al. (2024). A Review on Analytical Method Development andValidation (With Case Study). International Journal for Multidisciplinary Research, 6(3).
- Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
- Reddy, G. S., & Reddy, B. P. (2012). Case Study: Validation of An HPLC‐Method for Identity, Assay, and Related Impurities. Journal of Pharmaceutical and Biomedical Analysis, 61, 229-235.
- Jain, D., & Basniwal, P. K. (2013). impurity profiling and drug characterization: backdrop and approach. Pharmaceutical sciences, 20(1), 1-15.
- BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine.
- Renger, B. (2003). Thin-layer chromatography in testing the purity of pharmaceuticals.
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. public.pensoft.net [public.pensoft.net]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
Safety Operating Guide
Navigating the Disposal of 6,7-dichloro-1H-indole-2,3-dione: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 6,7-dichloro-1H-indole-2,3-dione (also known as 6,7-dichloroisatin), a halogenated organic compound often utilized in chemical synthesis.
Our approach moves beyond a simple checklist, delving into the causal reasoning behind each procedural step. This ensures that researchers, scientists, and drug development professionals are not only compliant but also fully informed about the principles of safe chemical waste management.
Hazard Assessment: Understanding the Compound
Based on data from analogous chemicals, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed, inhaled, or in contact with skin. [1]
-
Toxic to aquatic life , with potentially long-lasting effects.[3]
The presence of carbon-halogen bonds is a key structural feature. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste due to their potential for persistence and toxicity in the environment.[4][5][6][7] Therefore, it is imperative to treat this compound as hazardous waste until or unless characterization proves otherwise.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal preparation, appropriate PPE must be worn. The choice of PPE is dictated by the inferred hazards.
| PPE Component | Specification & Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles. Rationale: Protects against potential splashes of solutions or airborne dust that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use. Rationale: Prevents skin contact, which may cause irritation or toxic effects.[1] Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A standard laboratory coat is required. For handling larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used. Rationale: Protects skin and personal clothing from contamination. |
| Respiratory Protection | If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary. Rationale: Prevents inhalation of the compound, which may cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must not enter the general waste stream or sanitary sewer system.[2] It must be collected, labeled, and transferred to a licensed hazardous waste disposal service.
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in a safe waste management program.[4][5][6][7]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste." This container should be located in the laboratory, at or near the point of generation.
-
Causality: Segregating waste prevents dangerous chemical reactions that can occur from mixing incompatible materials. Halogenated compounds should be kept separate from non-halogenated organic waste to facilitate proper disposal treatment, which often involves high-temperature incineration.
Step 2: Container Selection and Labeling
The integrity of the waste container is essential for preventing leaks and ensuring safe transport.
-
Action: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid). The container must be in good condition, free from cracks or residue on the outside.
-
Action: Affix a "Hazardous Waste" label to the container. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
-
Causality: Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate strict labeling to ensure waste handlers are aware of the container's contents and associated dangers, facilitating safe and compliant disposal.
Step 3: Waste Accumulation
-
Action: Carefully transfer waste this compound (solid powder or residues) into the designated container using a funnel or other appropriate tools to avoid spills. If transferring a solution, ensure it is compatible with other contents in the waste container.
-
Action: Keep the waste container closed at all times, except when adding waste.
-
Causality: Keeping containers sealed minimizes the release of vapors and prevents accidental spills, protecting both laboratory personnel and the environment.
Step 4: Storage and Disposal Request
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.
-
Action: Once the container is full, or before the regulatory time limit for satellite accumulation expires, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Causality: Institutional EHS departments are trained and equipped to manage the consolidation, transport, and final disposal of hazardous waste in compliance with all federal, state, and local regulations.[4][5][6][7]
Regulatory Context: EPA Waste Classification
Under the EPA's RCRA, hazardous wastes are categorized using specific codes. As a halogenated organic compound not used as a solvent, this compound waste would not typically fall under the F001 or F002 solvent codes.[4][5][6][7] However, it is the generator's responsibility to properly characterize their waste. It is highly probable that this waste would be classified under a "U" or "P" list code if it were a discarded commercial chemical product, or managed based on its characteristics (e.g., toxicity). Your institution's EHS office will make the final determination, but it should be treated as a regulated halogenated organic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- EPA HAZARDOUS WASTE CODES. (n.d.).
- EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). University of Maryland.
- EPA HAZARDOUS WASTE CODES. (n.d.).
- EPA HAZARDOUS WASTE CODES | suweb.site. (n.d.).
- GHS 11 (Rev.11) SDS Word 下载CAS: 18711-12-1 Name: - XiXisys. (n.d.).
- Waste Code - EPA. (n.d.).
- RCRA Hazardous Waste F list. (n.d.).
- This compound - Amerigo Scientific. (n.d.).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. wku.edu [wku.edu]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. adem.alabama.gov [adem.alabama.gov]
- 7. media.suweb.site [media.suweb.site]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-dichloro-1H-indole-2,3-dione
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 6,7-dichloro-1H-indole-2,3-dione, ensuring that your research is not only groundbreaking but also fundamentally safe. As your partner in the laboratory, we believe that providing value beyond the product itself is paramount to building the deep trust necessary for pioneering research.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is critical. While specific toxicological data for this compound may be limited, its structure as a chlorinated indole derivative warrants a cautious approach. Analogous compounds, such as other chlorinated isatins, are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to treat this compound with a similar level of caution.
A dynamic risk assessment should be performed before each procedure, considering:
-
The physical form of the chemical: As a powder, it poses a significant inhalation hazard.[3]
-
The quantity being handled: Larger quantities necessitate more stringent safety measures.
-
The nature of the procedure: Operations that can generate dust, such as weighing or transfer, require enhanced respiratory protection.
-
The potential for splashes or spills: Preparation of solutions or reactions in liquid media increases the risk of skin and eye contact.
Engineering Controls: Your First Line of Defense
Personal protective equipment is the final barrier between you and a hazardous substance. Before relying on PPE, engineering controls must be in place to minimize exposure. For this compound, the following are essential:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to control the release of airborne particulates and vapors.[3][4][5]
-
Enclosed Balance: When weighing the powder, an enclosed balance or a balance placed inside a fume hood should be used to contain any dust.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE) Protocol: A Task-Based Approach
The selection of PPE should be tailored to the specific task being performed. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Powder (<1g) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | N95 dust mask (minimum); consider a half-mask respirator with P100 filters for frequent use. |
| Weighing and Transfer of Powder (>1g) | Chemical splash goggles | Nitrile or neoprene gloves | Standard lab coat | Half-mask respirator with P100 filters |
| Preparation of Solutions | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | Not typically required if performed in a fume hood with the sash at the appropriate height. |
| Running Reactions and Work-up | Chemical splash goggles | Nitrile or neoprene gloves | Standard lab coat | Not typically required if performed in a fume hood. |
| Handling of Concentrated Solutions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., butyl rubber for organic solvents) | Chemical-resistant apron over a lab coat | Not typically required if performed in a fume hood. |
| Large-Scale Operations (>10g) | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Silver Shield, butyl rubber) | Chemical-resistant coveralls (e.g., Tychem) | Full-face respirator with appropriate cartridges (organic vapor/P100) or a powered air-purifying respirator (PAPR). |
Note on Glove Selection: While nitrile gloves provide good protection against splashes, for prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide.[6] For chlorinated organic compounds, butyl rubber or Viton® gloves may offer superior protection. Always inspect gloves for any signs of degradation or perforation before use.[7]
Step-by-Step Protocol: Safely Weighing and Preparing a Solution
This protocol provides a self-validating system for the safe handling of this compound during a common laboratory procedure.
-
Preparation:
-
Don the appropriate PPE as outlined in the table above for weighing powder.
-
Designate a specific work area within the chemical fume hood for this task.[3]
-
Cover the work surface with absorbent bench paper.[3]
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood.
-
-
Weighing:
-
Place an enclosed balance inside the fume hood or use a balance with a draft shield.
-
Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a clean spatula.
-
Avoid generating dust by handling the powder gently. Keep the stock container closed as much as possible.[3]
-
-
Solution Preparation:
-
Place the weigh boat containing the powder into the beaker that will be used for the solution.
-
Slowly add the solvent to the beaker, rinsing the weigh boat in the process. This minimizes the need to transfer the powder again.
-
Stir the solution gently until the solid is fully dissolved.
-
-
Clean-up:
-
Dispose of the weigh boat and any contaminated bench paper in the designated solid chemical waste container.
-
Wipe down the spatula and the work surface with a damp cloth or paper towel, and dispose of it as solid waste.
-
Remove gloves and wash hands thoroughly with soap and water.[4]
-
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for this compound
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.[4]
-
For small powder spills within a fume hood, gently cover with a damp paper towel to avoid raising dust and then use a spill kit to clean up.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][8] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Decontamination and Waste Disposal
Proper decontamination and disposal are essential to prevent cross-contamination and ensure environmental safety.
-
Decontamination: All surfaces and equipment should be thoroughly cleaned after use. A solution of soap and water, followed by an appropriate solvent rinse, is generally effective.
-
Waste Disposal: All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste.[9] Collect waste in clearly labeled, sealed containers and follow your institution's and local regulations for disposal. Do not dispose of this chemical down the drain.
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
- How to Choose PPE for Chemical Work. (2025).
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025).
- SAFETY DATA SHEET. (2025).
- General Rules for Working with Chemicals | Compliance and Risk Management. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010).
- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Management Software. (2025).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2010).
- Personal Protective Equipment | US EPA. (2025).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. beta.lakeland.edu [beta.lakeland.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
